Product packaging for DL-Threonine(Cat. No.:CAS No. 28954-12-3)

DL-Threonine

Katalognummer: B555098
CAS-Nummer: 28954-12-3
Molekulargewicht: 119.12 g/mol
InChI-Schlüssel: AYFVYJQAPQTCCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-amino-3-hydroxybutanoic acid is an alpha-amino acid that is butanoic acid substituted by an amino group at position 2 and a hydroxy group at position 3. It has a role as a plant metabolite.
DL-Threonine has been reported in Saccharomyces cerevisiae with data available.
Threonine is an essential amino acid in humans. It is abundant in human plasma, particularly in newborns. Severe deficiency of threonine causes neurological dysfunction and lameness in experimental animals. Threonine is an immunostimulant which promotes the growth of thymus gland. It also can probably promote cell immune defense function. This amino acid has been useful in the treatment of genetic spasticity disorders and multiple sclerosis at a dose of 1 gram daily. It is highly concentrated in meat products, cottage cheese and wheat germ. The threonine content of most of the infant formulas currently on the market is approximately 20% higher than the threonine concentration in human milk. Due to this high threonine content the plasma threonine concentrations are up to twice as high in premature infants fed these formulas than in infants fed human milk. The whey proteins which are used for infant formulas are sweet whey proteins. Sweet whey results from cheese production. Threonine catabolism in mammals appears to be due primarily (70-80%) to the activity of threonine dehydrogenase (EC 1.1.1.103) that oxidizes threonine to 2-amino-3-oxobutyrate, which forms glycine and acetyl CoA, whereas threonine dehydratase (EC 4.2.1.16) that catabolizes threonine into 2-oxobutyrate and ammonia, is significantly less active. Increasing the threonine plasma concentrations leads to accumulation of threonine and glycine in the brain. Such accumulation affects the neurotransmitter balance which may have consequences for the brain development during early postnatal life. Thus, excessive threonine intake during infant feeding should be avoided. (A3450).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO3 B555098 DL-Threonine CAS No. 28954-12-3

Eigenschaften

IUPAC Name

2-amino-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFVYJQAPQTCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015364
Record name 2-Amino-3-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; slight savoury aroma
Record name DL-Threonine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18001
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name L-Threonine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol)
Record name L-Threonine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

144-98-9, 7004-04-8, 632-20-2, 72-19-5, 80-68-2, 28954-12-3, 24830-94-2
Record name Allothreonine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-hydroxy-butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007004048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-threonine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name threonine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name threonine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Threonine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Allothreonine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Allothreonine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 144-98-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41828
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Threonine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Amino-3-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.183
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Allo-DL-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-3-HYDROXY-BUTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760PJT2SS0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structure of DL-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threonine is a racemic mixture of the D- and L-enantiomers of threonine, an essential α-amino acid that plays a crucial role in protein synthesis and various metabolic pathways. Its unique structure, featuring two chiral centers and a hydroxyl group, imparts specific chemical and physical properties that are of significant interest in the fields of biochemistry, pharmacology, and synthetic chemistry. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for the analysis of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are critical for its handling, characterization, and application in research and development.

PropertyValue
IUPAC Name (2RS,3SR)-2-Amino-3-hydroxybutanoic acid
CAS Number 80-68-2
Chemical Formula C₄H₉NO₃
Molecular Weight 119.12 g/mol [1]
Appearance White crystalline powder[2][3]
Melting Point 244-245 °C (with decomposition)[2][4]
Solubility in Water 20.1 g/100 mL (at 25 °C)[2][3]
Solubility in Organic Solvents Insoluble in ethanol[2][3]
pKa (Carboxyl Group) ~2.09[5][6]
pKa (Amino Group) ~9.10[5][6]
Isoelectric Point (pI) ~5.60[6]
Optical Rotation ([α]D20) 0 ± 1.0° (c=6, H₂O)

Structural Characteristics

This compound possesses a complex stereochemistry due to the presence of two chiral centers at the α-carbon (C2) and the β-carbon (C3). This gives rise to four possible stereoisomers. This compound is a racemic mixture, meaning it contains equal amounts of D-threonine and L-threonine.

Because of the two asymmetric carbon atoms in the threonine molecule, there are four optical isomers: D-threonine, L-threonine, D-allothreonine, and L-allothreonine.[3] The naturally occurring form in proteins is L-threonine. The crystal structure of L-threonine has been determined using X-ray diffraction methods.[7]

Figure 1: Stereoisomers of Threonine

Metabolic Pathways

Threonine is metabolized in mammals through several key pathways. A primary route involves its conversion to pyruvate (B1213749) or acetyl-CoA, linking it to central carbon metabolism. In many animals, threonine is converted to pyruvate via threonine dehydrogenase.[4] This pathway can also lead to the production of acetyl-CoA and glycine.[4] In humans, a significant portion of threonine is converted to α-ketobutyrate.[4]

Threonine_Metabolism Threonine This compound AminoKetobutyrate 2-Amino-3-ketobutyrate Threonine->AminoKetobutyrate Threonine Dehydrogenase AlphaKetobutyrate α-Ketobutyrate Threonine->AlphaKetobutyrate Serine/Threonine Dehydratase (in humans) AcetylCoA Acetyl-CoA AminoKetobutyrate->AcetylCoA Glycine Glycine AminoKetobutyrate->Glycine TCA TCA Cycle AcetylCoA->TCA Pyruvate Pyruvate Glycine->Pyruvate PropionylCoA Propionyl-CoA AlphaKetobutyrate->PropionylCoA PropionylCoA->TCA

Figure 2: Major Metabolic Pathways of Threonine

Experimental Protocols

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[8]

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.[9]

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[8]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has liquefied is recorded as the end of the melting range.[10]

    • Since this compound decomposes, the temperature at which darkening or charring is observed should also be noted.[8]

Solubility Determination (Gravimetric Method)

Objective: To quantitatively determine the solubility of this compound in a given solvent (e.g., water) at a specific temperature.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[11]

  • Sampling: A known volume of the saturated solution is carefully withdrawn, ensuring no solid particles are included. This can be achieved by filtration or centrifugation.

  • Solvent Evaporation: The solvent from the collected sample is evaporated completely under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of this compound).

  • Mass Determination: The mass of the remaining solid this compound is accurately measured.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent (e.g., g/100 mL).

Solubility_Determination_Workflow Start Start Add_Excess Add excess this compound to solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation Add_Excess->Equilibrate Sample Withdraw a known volume of saturated solution Equilibrate->Sample Evaporate Evaporate solvent Sample->Evaporate Weigh Weigh remaining solid Evaporate->Weigh Calculate Calculate solubility Weigh->Calculate End End Calculate->End

Figure 3: Workflow for Gravimetric Solubility Determination
pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the carboxyl and amino groups of this compound.

Methodology:

  • Solution Preparation: A known concentration of this compound is dissolved in deionized water.

  • Titration Setup: A calibrated pH meter with an electrode is immersed in the amino acid solution. The solution is stirred continuously.

  • Acidic Titration: The solution is first acidified to a low pH (e.g., pH 1.5-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).

  • Basic Titration: The acidified solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[12]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first pKa (pKa₁) corresponds to the carboxyl group, and the second pKa (pKa₂) corresponds to the amino group.[13]

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. In an aqueous solution (D₂O), the ¹H NMR spectrum will show characteristic signals for the protons on the α-carbon, β-carbon, and the methyl group. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of this compound in its solid state.[14]

Methodology Outline:

  • Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent system.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[14]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are determined and refined to generate a precise three-dimensional model of the molecule.

References

An In-depth Technical Guide on the Stereoisomers of DL-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the four stereoisomers of threonine, detailing their structural differences, physicochemical properties, biological significance, and the experimental methodologies used for their separation and synthesis. This document is intended to be a valuable resource for professionals in organic chemistry, biochemistry, and pharmacology.

Introduction to the Stereoisomers of Threonine

Threonine (2-amino-3-hydroxybutanoic acid) is an essential α-amino acid that plays a crucial role in the biosynthesis of proteins.[1] A key structural feature of threonine is the presence of two chiral centers at the α-carbon (C2) and the β-carbon (C3). This results in the existence of four distinct stereoisomers, which can be grouped into two pairs of enantiomers.[1][2]

The four stereoisomers are:

  • (2S,3R)-2-amino-3-hydroxybutanoic acid , commonly known as L-Threonine . This is the naturally occurring, proteinogenic stereoisomer essential for human nutrition.[1][2]

  • (2R,3S)-2-amino-3-hydroxybutanoic acid , known as D-Threonine . This is the enantiomer of L-Threonine.

  • (2S,3S)-2-amino-3-hydroxybutanoic acid , known as L-allo-Threonine . This is a diastereomer of L-Threonine.[1]

  • (2R,3R)-2-amino-3-hydroxybutanoic acid , known as D-allo-Threonine . This is the enantiomer of L-allo-Threonine and a diastereomer of D-Threonine.

The "allo" prefix is used to designate the diastereomer of the common naturally occurring form. The relationships between these isomers are critical to their biological function and chemical behavior.

Visualization of Stereochemical Relationships

The stereochemical relationships between the four isomers of threonine can be visualized as a set of enantiomeric and diastereomeric pairs.

G Figure 1. Stereochemical Relationships of Threonine Isomers L_Thr (2S,3R) L-Threonine D_Thr (2R,3S) D-Threonine L_Thr->D_Thr L_allo_Thr (2S,3S) L-allo-Threonine L_Thr->L_allo_Thr Diastereomers D_allo_Thr (2R,3R) D-allo-Threonine L_Thr->D_allo_Thr Diastereomers D_Thr->L_allo_Thr Diastereomers D_Thr->D_allo_Thr Diastereomers L_allo_Thr->D_allo_Thr

Figure 1. Stereochemical Relationships of Threonine Isomers

Physicochemical Differences

The stereoisomers of threonine, while having the same chemical formula and connectivity, exhibit distinct physicochemical properties due to their different three-dimensional arrangements. These differences are critical for their separation and have implications for their biological activity.

PropertyL-ThreonineD-ThreonineL-allo-ThreonineD-allo-Threonine
Configuration (2S,3R)(2R,3S)(2S,3S)(2R,3R)
CAS Number 72-19-5[3]632-20-2[4]28954-12-3[5]24830-94-2[6]
Molar Mass ( g/mol ) 119.12[1]119.12[4]119.12[5]119.12
Melting Point (°C) ~256 (decomposes)[7]274 (decomposes)[4]272 (decomposes)[5][8]245-248[]
Specific Rotation [α]D -28.3° (c=2, H₂O)[2]+28.4° (c=5, H₂O)+9.5° (c=2, H₂O)[5]-9.6° (c=1, H₂O)
pKa (α-COOH) 2.09 - 2.63[1][10]~2.1~2.1~2.1
pKa (α-NH₃⁺) 9.10 - 10.43[1][10]~9.1~9.1~9.1
Water Solubility High[11]HighLower than Threonine[11]Lower than Threonine

Note: pKa and solubility values for D-, L-allo-, and D-allo-threonine are expected to be very similar to L-threonine due to their structural similarity, but extensive experimental data for each isomer is not consistently reported. Threonine species generally exhibit higher solubility in water than allo-threonine species.[11]

Biological Significance and Differential Activity

The biological roles of threonine stereoisomers are highly distinct, a direct consequence of the stereospecificity of enzymes and receptors in biological systems.

  • L-Threonine : As the sole proteinogenic isomer, L-threonine is incorporated into polypeptides during translation.[12] It is an essential amino acid for humans, meaning it cannot be synthesized de novo and must be obtained from the diet.[1] The hydroxyl side-chain of L-threonine residues in proteins is a key site for post-translational modifications, most notably O-linked glycosylation and phosphorylation by threonine kinases, which are fundamental processes in cellular signaling and regulation.[1]

  • D-Threonine : While L-amino acids are predominant in eukaryotes, D-isomers are found in nature, particularly in bacterial cell walls and as neuromodulators.[13] D-Threonine has been detected in mammalian tissues, such as the brain, and in urine.[] In the context of drug development, D-threonine serves as a valuable chiral building block for synthesizing peptidomimetic drugs, which can offer enhanced stability against proteolytic degradation compared to their L-counterparts.[14]

  • Allo-Threonine Isomers : L-allo-threonine and D-allo-threonine are generally rare in nature.[15] However, D-allo-threonine has been found in significant amounts in certain mammalian brain areas.[] L-allo-Threonine was not detected in the same study.[] The biological functions of the allo-isomers are not as well-understood as those of L- and D-threonine. Some antibiotics, such as katanosins, have been found to contain allo-threonine residues.[16]

  • Enzymatic Discrimination : Enzymes exhibit high stereoselectivity. For example, Threonine aldolases (TAs) are enzymes that catalyze the retro-aldol cleavage of threonine into glycine (B1666218) and acetaldehyde. These enzymes are highly specific for the stereochemistry at both the α- and β-carbons, with different classes of TAs showing specificity for L-threonine versus L-allo-threonine.[17] This enzymatic specificity is a cornerstone of the distinct metabolic fates of the threonine stereoisomers.

It is critical to note that while phosphorylation of L-threonine residues within a protein is a key signaling event, there is limited evidence for free threonine stereoisomers acting directly as signaling molecules that differentially regulate specific pathways. Their primary biological distinction lies in their metabolic availability and suitability as substrates for enzymes.

Experimental Protocols

The analysis and preparation of pure threonine stereoisomers require specialized stereoselective techniques.

Protocol: Chiral Separation by HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating the four stereoisomers of threonine.

Objective: To separate and quantify the four stereoisomers of threonine from a mixture.

Principle: The enantiomers and diastereomers interact differently with the chiral stationary phase, leading to different retention times and thus separation. Diastereomers can often be separated on a standard achiral column, but separating the enantiomeric pairs (L/D-Threonine and L/D-allo-Threonine) requires a chiral column.

Methodology:

  • Sample Preparation & Derivatization:

    • For enhanced detection (especially at low concentrations) and improved chromatographic behavior, pre-column derivatization is often employed.

    • A common derivatizing agent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which reacts with the primary amine group to yield a highly fluorescent derivative.

    • Protocol: Dissolve the amino acid sample in a borate (B1201080) buffer (pH ~8.0). Add a solution of NBD-F in acetonitrile. Incubate at 60°C for 5-10 minutes. Stop the reaction by adding a weak acid like HCl.

  • Chromatographic System:

    • HPLC System: A standard HPLC or UHPLC system equipped with a fluorescence detector (Excitation: ~470 nm, Emission: ~530 nm for NBD derivatives).

    • Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based CSP, such as one employing teicoplanin (e.g., Astec CHIROBIOTIC T), is highly effective for separating underivatized amino acid enantiomers.[18] Crown-ether based CSPs are also used.[19]

    • Mobile Phase: A typical mobile phase is a mixture of an aqueous component (e.g., water with a small amount of formic acid or trifluoroacetic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact ratio is optimized to achieve the best resolution.[18]

    • Gradient Elution: A gradient elution program, where the composition of the mobile phase is changed over time, is often necessary to resolve all four isomers in a single run.

  • Execution:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the derivatized (or underivatized) sample.

    • Run the gradient elution program.

    • Monitor the eluent with the fluorescence (or MS) detector. The isomers will elute at distinct retention times.

  • Quantification:

    • Generate a calibration curve for each stereoisomer using standards of known concentration.

    • Calculate the concentration of each isomer in the sample by comparing its peak area to the calibration curve.

G Figure 2. Workflow for Chiral HPLC Separation of Threonine Isomers cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample DL-Threonine Mixture Derivatize Derivatization with NBD-F (Optional, for Fluorescence) Sample->Derivatize Inject Inject Sample Derivatize->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect Fluorescence or Mass Spec Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Identify & Quantify Peaks (vs. Standards) Chromatogram->Quantify

Figure 2. Workflow for Chiral HPLC Separation of Threonine Isomers
Protocol: Stereoselective Synthesis of allo-Threonine

Pure allo-threonine can be synthesized from the more readily available threonine via an oxidation-reduction sequence that inverts the stereochemistry at the β-carbon (C3).

Objective: To synthesize L-allo-threonine from L-threonine.

Principle: The synthesis involves protecting the amine and carboxyl groups, oxidizing the C3 hydroxyl group to a ketone (which removes the C3 chiral center), and then stereoselectively reducing the ketone back to a hydroxyl group, favoring the formation of the allo diastereomer.

Methodology:

  • Protection of Functional Groups:

    • Protect the amine group of L-threonine, for example, as an Fmoc (Fluorenylmethyloxycarbonyl) derivative.

    • Protect the carboxylic acid, for instance, as a methyl ester or by forming a cyclic ortho ester.

  • Oxidation:

    • Oxidize the secondary alcohol at C3 to a ketone using a suitable oxidizing agent (e.g., Swern oxidation or Dess-Martin periodinane). This intermediate is a protected 2-amino-3-oxobutanoate.

  • Diastereoselective Reduction:

    • Reduce the ketone back to an alcohol. The choice of reducing agent and conditions will determine the diastereoselectivity.

    • Using a bulky reducing agent (e.g., L-Selectride) or a chelating reducing agent (e.g., sodium borohydride (B1222165) in the presence of a Lewis acid) can favor the approach of the hydride from the less hindered face, leading to the formation of the allo configuration.

  • Deprotection:

    • Remove the protecting groups from the amine and carboxyl functionalities under appropriate conditions (e.g., piperidine (B6355638) for Fmoc, hydrolysis for the ester) to yield the final L-allo-threonine product.

  • Purification:

    • Purify the final product by recrystallization or chromatography to remove any remaining starting material or the threo isomer.

Conclusion

The stereoisomers of this compound provide a classic example of how subtle differences in 3D molecular architecture lead to profound differences in physical properties and biological function. For researchers in drug development, understanding these differences is paramount. The incorporation of non-natural isomers like D-threonine or allo-threonine into peptide-based therapeutics is a key strategy for enhancing stability and modulating activity.[20][21] Furthermore, the ability to accurately separate and quantify these isomers using techniques like chiral HPLC is essential for quality control, metabolic studies, and diagnostics. This guide serves as a foundational resource for navigating the complexities of threonine stereochemistry.

References

The Biological Dichotomy of Threonine: An In-depth Technical Guide to D- and L-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threonine, an essential amino acid, exists as two stereoisomers, L-threonine and D-threonine (B559538), which exhibit markedly distinct biological roles. L-threonine is a fundamental component of proteins and a key player in various metabolic and signaling pathways crucial for life in higher organisms. In stark contrast, D-threonine is largely absent from the proteome of eukaryotes and is primarily associated with the metabolism of microorganisms. However, the unique properties of D-threonine, particularly its resistance to enzymatic degradation, have made it a valuable building block in the development of novel therapeutics. This technical guide provides a comprehensive analysis of the contrasting biological functions of D- and L-threonine, detailing their metabolic fates, enzymatic interactions, and roles in cellular signaling. We present quantitative data, detailed experimental protocols, and pathway visualizations to offer a thorough resource for researchers in the fields of biochemistry, pharmacology, and drug development.

L-Threonine: The Proteogenic Workhorse

L-threonine is the biologically active and predominantly occurring isomer in eukaryotes. As an essential amino acid, it cannot be synthesized de novo by humans and must be obtained from the diet.[1] Its biological significance is multifaceted, extending from its foundational role in protein structure to its involvement in intricate cellular signaling networks.

Metabolic Pathways of L-Threonine

The metabolism of L-threonine is a central hub in cellular biochemistry, leading to the production of vital intermediates. The primary catabolic routes for L-threonine in mammals are through the action of two key enzymes: L-threonine dehydratase and L-threonine dehydrogenase.[2]

  • L-Threonine Dehydratase Pathway: This is the principal pathway for L-threonine catabolism in most tissues. L-threonine dehydratase (also known as threonine deaminase) catalyzes the conversion of L-threonine to α-ketobutyrate and ammonia. α-ketobutyrate can then be further metabolized to propionyl-CoA and subsequently succinyl-CoA, which enters the citric acid cycle.

  • L-Threonine Dehydrogenase Pathway: This pathway involves the oxidation of L-threonine to 2-amino-3-ketobutyrate, which is then cleaved into glycine (B1666218) and acetyl-CoA. This route is particularly important as it provides a significant source of glycine for various biosynthetic processes, including the synthesis of purines, glutathione, and creatine.[2]

  • L-Threonine Aldolase (B8822740) Pathway: L-threonine can also be reversibly cleaved by L-threonine aldolase to yield glycine and acetaldehyde.[3] While this enzyme is present in mammals, its contribution to overall L-threonine catabolism is considered to be minor compared to the dehydratase and dehydrogenase pathways.

L_Threonine_Metabolism L_Thr L-Threonine a_ketobutyrate α-Ketobutyrate L_Thr->a_ketobutyrate L-Threonine Dehydratase amino_keto 2-Amino-3-ketobutyrate L_Thr->amino_keto L-Threonine Dehydrogenase glycine Glycine L_Thr->glycine L-Threonine Aldolase acetaldehyde Acetaldehyde L_Thr->acetaldehyde L-Threonine Aldolase propionyl_CoA Propionyl-CoA a_ketobutyrate->propionyl_CoA succinyl_CoA Succinyl-CoA propionyl_CoA->succinyl_CoA TCA Citric Acid Cycle succinyl_CoA->TCA amino_keto->glycine acetyl_CoA Acetyl-CoA amino_keto->acetyl_CoA acetyl_CoA->TCA

Signaling Role of L-Threonine

Beyond its metabolic functions, L-threonine acts as a signaling molecule, influencing cell growth, proliferation, and survival. A key pathway regulated by L-threonine is the PI3K/Akt/mTOR signaling cascade, a central regulator of cellular processes.[2] L-threonine has been shown to activate this pathway, leading to the phosphorylation of downstream targets such as p70S6K and 4E-BP1, which in turn promote protein synthesis and cell cycle progression. This signaling role is crucial in various contexts, including immune cell function and embryonic stem cell proliferation.[2]

L_Threonine_Signaling L_Thr L-Threonine Receptor Amino Acid Transporter/Receptor L_Thr->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K EBP1 4E-BP1 mTORC1->EBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

D-Threonine: A Tale of Microbial Metabolism and Pharmaceutical Promise

In contrast to its L-isomer, D-threonine is not incorporated into proteins during ribosomal synthesis and its presence in mammals is minimal, primarily originating from the gut microbiota and diet.[4] While not a building block for eukaryotes, D-threonine plays a significant role in the bacterial world and has emerged as a valuable tool in drug development.

Metabolism of D-Threonine

The primary enzyme responsible for D-threonine metabolism is D-threonine aldolase, which catalyzes the reversible cleavage of D-threonine into glycine and acetaldehyde.[5] This enzyme is found in various bacteria and is distinct from its L-specific counterpart. D-threonine aldolase requires pyridoxal-5'-phosphate (PLP) as a cofactor and is activated by divalent metal cations such as Co²⁺, Ni²⁺, Mn²⁺, or Mg²⁺.[6]

D_Threonine_Metabolism D_Thr D-Threonine Glycine Glycine D_Thr->Glycine D-Threonine Aldolase (PLP, Me²⁺) Acetaldehyde Acetaldehyde D_Thr->Acetaldehyde D-Threonine Aldolase (PLP, Me²⁺)

D-Threonine in Drug Development

The "unnatural" stereochemistry of D-threonine confers a significant advantage in pharmaceutical applications: resistance to proteolytic degradation. Peptides and peptidomimetic drugs are often susceptible to rapid breakdown by proteases in the body, leading to a short in vivo half-life. By strategically incorporating D-amino acids like D-threonine into a peptide sequence, the resulting therapeutic can exhibit enhanced stability and improved pharmacokinetic properties.[7] This has led to the use of D-threonine as a chiral building block in the synthesis of various drugs, including antibiotics and enzyme inhibitors.[4][8] The introduction of a D-amino acid can alter the peptide's conformation, potentially leading to improved receptor binding and biological activity, in addition to increased stability.

Quantitative Comparison of D- and L-Threonine Biology

To provide a clear overview of the differences in the biological activity of D- and L-threonine, the following tables summarize key quantitative data.

Enzyme Kinetics

Table 1: Kinetic Parameters of Threonine Aldolases with Threonine Isomers

EnzymeSourceSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (s⁻¹mM⁻¹)Reference
L-Threonine AldolaseEscherichia coliL-allo-Threonine0.243.5514.78[6]
L-Threonine19.41.870.096[6]
D-Threonine AldolaseDelftia sp.D-Threonine---[5]
D-allo-Threonine---[5]

Table 2: Kinetic Parameters of Threonine Dehydratase with L-Threonine

EnzymeSourceSubstrateK_0.5 (mM)Hill CoefficientEffectorReference
Threonine DehydrataseCorynebacterium glutamicumL-Threonine212.4None[9]
L-Threonine783.7Isoleucine (inhibitor)[9]
L-Threonine12~1Valine (activator)[9]
In Vivo Concentrations

Table 3: Concentrations of Threonine Isomers in Rat Tissues

TissueD-Threonine (nmol/g wet tissue)D-allo-Threonine (nmol/g wet tissue)L-allo-ThreonineReference
Corpus Striatum0.85 ± 0.055.01 ± 0.32Not Detected[10]
Frontal Cortex~0.6~4.0Not Detected[10]
Cerebellum~0.4~2.5Not Detected[10]
UrineSignificant amountsHigher amounts than D-ThrNot Detected[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of D- and L-threonine.

Protocol for the Separation and Quantification of Threonine Isomers by HPLC

This protocol is based on the method described by Hamase et al. for the analysis of threonine isomers in mammalian tissues.[10]

Objective: To separate and quantify L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine.

Principle: Pre-column derivatization with a fluorescent agent followed by two-dimensional HPLC separation using a reversed-phase column and a chiral column.

Materials:

  • Tissue homogenizer

  • Centrifuge

  • HPLC system with a fluorescence detector

  • Reversed-phase column (e.g., C18)

  • Chiral column (e.g., based on a chiral crown ether or a ligand-exchange type)

  • 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

  • Boric acid buffer

  • Acetonitrile (B52724)

  • Perchloric acid

  • Threonine isomer standards

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples in 10 volumes of 0.1 M perchloric acid.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and neutralize with 1 M potassium hydroxide.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

    • Filter the supernatant through a 0.22 µm filter.

  • Derivatization:

    • Mix 10 µL of the sample with 10 µL of 50 mM NBD-F in acetonitrile and 80 µL of 0.1 M boric acid buffer (pH 8.0).

    • Incubate at 60°C for 5 minutes.

    • Stop the reaction by adding 900 µL of the initial mobile phase.

  • HPLC Analysis:

    • First Dimension (Reversed-Phase):

      • Inject the derivatized sample onto the C18 column.

      • Use a gradient of acetonitrile in a suitable buffer (e.g., phosphate (B84403) buffer) to separate the NBD-derivatized amino acids.

    • Second Dimension (Chiral Separation):

      • Use a column-switching system to transfer the fraction containing the threonine isomers to the chiral column.

      • Employ an isocratic mobile phase suitable for the specific chiral column to separate the four threonine isomers.

    • Detection:

      • Detect the fluorescent derivatives using an excitation wavelength of ~470 nm and an emission wavelength of ~530 nm.

  • Quantification:

    • Generate a standard curve for each threonine isomer using known concentrations of the standards.

    • Calculate the concentration of each isomer in the sample by comparing its peak area to the standard curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Homogenization Tissue Homogenization Centrifugation1 Centrifugation & Neutralization Homogenization->Centrifugation1 Derivatization Fluorescent Derivatization (NBD-F) Centrifugation1->Derivatization Injection Sample Injection Derivatization->Injection RP_Column 1D: Reversed-Phase Column Injection->RP_Column Chiral_Column 2D: Chiral Column RP_Column->Chiral_Column Detector Fluorescence Detection Chiral_Column->Detector Quantification Quantification against Standards Detector->Quantification

Protocol for Threonine Aldolase Activity Assay

This protocol describes a general method for determining the activity of threonine aldolase by measuring the formation of acetaldehyde.[6]

Objective: To measure the catalytic activity of L- or D-threonine aldolase.

Principle: The retro-aldol cleavage of threonine produces acetaldehyde, which is then reduced to ethanol (B145695) by alcohol dehydrogenase, coupled with the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Temperature-controlled cuvette holder

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

  • L- or D-threonine solution (substrate)

  • NADH solution

  • Yeast alcohol dehydrogenase

  • Purified threonine aldolase solution

Procedure:

  • Reaction Mixture Preparation:

    • In a 1 mL cuvette, prepare a reaction mixture containing:

      • 800 µL of reaction buffer

      • 100 µL of threonine solution (to a final concentration in the desired range, e.g., 1-20 mM)

      • 50 µL of NADH solution (to a final concentration of ~0.2 mM)

      • 10 µL of yeast alcohol dehydrogenase solution (~10 units)

  • Assay Initiation:

    • Equilibrate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 40 µL of the threonine aldolase solution.

    • Quickly mix the contents of the cuvette by inverting.

  • Data Acquisition:

    • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

    • Record the absorbance at regular intervals (e.g., every 15 seconds).

  • Calculation of Activity:

    • Determine the linear rate of absorbance change (ΔA₃₄₀/min).

    • Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Enzyme_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Prepare_Mix Prepare Reaction Mixture (Buffer, Substrate, NADH, ADH) Equilibrate Equilibrate at Assay Temperature Prepare_Mix->Equilibrate Add_Enzyme Add Threonine Aldolase Equilibrate->Add_Enzyme Monitor_A340 Monitor Absorbance at 340 nm Add_Enzyme->Monitor_A340 Calculate_Rate Calculate Rate of NADH Oxidation Monitor_A340->Calculate_Rate Determine_Activity Determine Enzyme Activity Calculate_Rate->Determine_Activity

Conclusion

The biological roles of D-threonine and L-threonine are distinctly defined by their stereochemistry. L-threonine is an indispensable amino acid for higher organisms, integral to protein synthesis and a key regulator of cellular metabolism and signaling. In contrast, D-threonine's biological significance in eukaryotes is minimal, but its unique properties have been harnessed for therapeutic innovation. The resistance of D-threonine to enzymatic degradation makes it a valuable component in the design of peptide-based drugs with enhanced stability and bioavailability. A thorough understanding of the contrasting metabolic pathways, enzymatic specificities, and signaling functions of these two isomers is crucial for advancing our knowledge in fundamental biochemistry and for the continued development of novel therapeutic strategies. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to exploring the fascinating dichotomy of threonine's stereoisomers.

References

A Technical Guide to the Natural Sources and Biosynthesis of DL-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural occurrence and biosynthesis of the essential amino acid DL-Threonine. The content herein is curated for professionals in research, science, and drug development, offering detailed information on its natural sources, biosynthetic pathways, and the experimental methodologies used in its study.

Natural Sources of L-Threonine

L-Threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1][2] It is a crucial component of proteins and is involved in various metabolic processes.[2] A well-balanced diet rich in protein is necessary to meet the daily requirement, which for adults is approximately 15 mg per kilogram of body weight per day.[3][4]

The following tables summarize the quantitative L-Threonine content in a variety of natural food sources.

Table 1: L-Threonine Content in Animal-Based Products

Food SourceL-Threonine Content (mg per 100g)
Lean Beef (Skirt Steak)1595
Chicken Breast (Lean)1438
Lamb Roast~1521
Pork Chops (Lean)Not explicitly quantified
Tuna (Fish)Not explicitly quantified
Salmon (Fish)Not explicitly quantified
EggsNot explicitly quantified
MilkNot explicitly quantified
Cottage CheeseNot explicitly quantified
CheeseNot explicitly quantified

Data compiled from various sources. Exact values can vary based on preparation and specific product.[4][5]

Table 2: L-Threonine Content in Plant-Based Products

Food SourceL-Threonine Content (mg per 100g)
Tofu (Firm)Not explicitly quantified
Soybeans (Boiled, Edamame)Not explicitly quantified
LentilsNot explicitly quantified
Black Turtle BeansNot explicitly quantified
Sesame SeedsNot explicitly quantified
Sunflower SeedsNot explicitly quantified
FlaxseedsNot explicitly quantified
CashewsNot explicitly quantified
AlmondsNot explicitly quantified
PistachiosNot explicitly quantified
Wheat GermNot explicitly quantified
SpirulinaNot explicitly quantified
Quinoa (Cooked)~138
Green Peas (Cooked)Not explicitly quantified

Data compiled from various sources. Exact values can vary based on preparation and specific product.[1][4][5]

Biosynthesis of L-Threonine

In microorganisms and plants, L-Threonine is synthesized from the precursor L-aspartate through a multi-step enzymatic pathway.[1][6] This pathway is a branch of the aspartate family of amino acids, which also leads to the synthesis of lysine, methionine, and isoleucine.[7][8] The industrial production of L-Threonine predominantly relies on microbial fermentation, primarily using engineered strains of Escherichia coli and Corynebacterium glutamicum.[5][9]

The biosynthesis of L-Threonine from L-aspartate involves five key enzymatic reactions. The pathway is tightly regulated, primarily through feedback inhibition, where the end-product L-Threonine inhibits the activity of the initial enzymes in the pathway.[6][10]

Threonine_Biosynthesis Aspartate L-Aspartate Aspartyl_P Aspartyl-β-phosphate Aspartate->Aspartyl_P Aspartokinase (thrA, metL, lysC) Aspartate_SA Aspartate-β-semialdehyde Aspartyl_P->Aspartate_SA Aspartate-semialdehyde dehydrogenase (asd) Homoserine L-Homoserine Aspartate_SA->Homoserine Homoserine dehydrogenase (thrA) Homoserine_P O-Phospho-L-homoserine Homoserine->Homoserine_P Homoserine kinase (thrB) Threonine L-Threonine Homoserine_P->Threonine Threonine synthase (thrC) Threonine->Aspartate Feedback Inhibition Threonine->Homoserine Feedback Inhibition

Figure 1: L-Threonine Biosynthesis Pathway from L-Aspartate.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of L-Threonine biosynthesis.

Aspartokinase Activity Assay

This spectrophotometric assay measures the activity of aspartokinase, the first enzyme in the threonine biosynthesis pathway, by quantifying the formation of aspartyl-hydroxamate.

Materials:

  • Enzyme extract

  • 100 mM Tris-HCl buffer (pH 7.4) containing 1 mM DTT and 20% (v/v) ethanediol

  • 500 mM L-aspartic acid (pH 7.4)

  • 125 mM Magnesium sulfate (B86663) (MgSO₄)

  • 200 mM ATP (pH 7.4)

  • 4 M Hydroxylamine (pH 7.4)

  • Ferric chloride (FeCl₃) reagent (10% FeCl₃ and 5% trichloroacetic acid in 0.67 M HCl)

Procedure:

  • Prepare the assay mixture in a final volume of 500 µL containing:

    • 100 µL 100 mM Tris-HCl buffer

    • 100 µL 500 mM L-aspartic acid

    • 50 µL 125 mM MgSO₄

    • 50 µL 4 M hydroxylamine

    • 100 µL H₂O

    • 50 µL enzyme extract

  • Initiate the reaction by adding 50 µL of 200 mM ATP.

  • Incubate the reaction mixture at 35°C for 30 minutes.[11]

  • Stop the reaction by adding 500 µL of the ferric chloride reagent.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Measure the absorbance of the supernatant at 540 nm. The absorbance is proportional to the amount of aspartyl-hydroxamate formed.

Homoserine Dehydrogenase Activity Assay

This spectrophotometric assay determines the activity of homoserine dehydrogenase by monitoring the reduction of NADP⁺ to NADPH at 340 nm.

Materials:

  • Enzyme extract

  • 100 mM Potassium phosphate (B84403) buffer (pH 7.2)

  • 20 mM L-homoserine

  • 2 mM NADP⁺

Procedure:

  • Prepare a reaction mixture containing the potassium phosphate buffer and L-homoserine.

  • Add the enzyme extract to the reaction mixture.

  • Initiate the reaction by adding NADP⁺.

  • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of NADPH formation and thus the enzyme activity.

Fed-Batch Fermentation for L-Threonine Production

This protocol outlines a typical fed-batch fermentation process for the production of L-Threonine using an engineered strain of E. coli.

Materials and Equipment:

  • Engineered E. coli strain for L-Threonine production

  • Seed culture medium (e.g., LB medium)

  • Fermentation medium (e.g., containing sucrose (B13894), yeast extract, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, FeSO₄·7H₂O, and MnSO₄·7H₂O)[1]

  • Feeding solution (e.g., concentrated glucose or sucrose solution)

  • Bioreactor (e.g., 5 L jar fermentor) with controls for temperature, pH, and dissolved oxygen (DO)

  • Ammonia (B1221849) solution (25% v/v) for pH control

Procedure:

  • Seed Culture Preparation: Inoculate a flask containing seed culture medium with the E. coli strain and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase.

  • Fermentor Inoculation: Aseptically transfer the seed culture to the bioreactor containing the sterile fermentation medium.

  • Batch Phase: Maintain the temperature at 37°C and the pH at 7.0 (controlled by the automatic addition of ammonia solution). The dissolved oxygen (DO) level should be maintained at approximately 20-30% saturation by adjusting the agitation and aeration rates.[6]

  • Fed-Batch Phase: Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), start the continuous or intermittent feeding of the concentrated carbon source solution. The feeding rate should be controlled to maintain the carbon source concentration at a low level (e.g., 5-20 g/L for glucose) to avoid the accumulation of inhibitory byproducts like acetate.[1][9]

  • Monitoring: Regularly take samples to monitor cell growth (OD₆₀₀), substrate consumption, and L-Threonine production using methods like HPLC.

  • Harvesting: Continue the fermentation until the desired L-Threonine concentration is reached or the production rate significantly decreases.

Fed_Batch_Workflow cluster_prep Preparation cluster_fermentation Fermentation Process cluster_downstream Downstream Seed_Culture Seed Culture (E. coli strain) Inoculation Inoculation Seed_Culture->Inoculation Fermentor_Prep Prepare & Sterilize Fermentor & Media Fermentor_Prep->Inoculation Batch_Phase Batch Phase (Initial Growth) Inoculation->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Controlled Feeding) Batch_Phase->Fed_Batch_Phase Substrate Depletion Monitoring Process Monitoring (OD, pH, DO, Substrate, Product) Fed_Batch_Phase->Monitoring Harvesting Harvesting Fed_Batch_Phase->Harvesting Monitoring->Fed_Batch_Phase Adjust Feed Rate Purification Product Purification Harvesting->Purification

Figure 2: General Experimental Workflow for Fed-Batch Fermentation.
Determination of Threonine Concentration by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of amino acids like threonine in fermentation broths or other biological samples.

Materials and Equipment:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase A: Phosphate buffer (e.g., 10 mM, pH 7.4)[12]

  • Mobile phase B: Acetonitrile

  • Threonine standard solution

  • Sample from fermentation broth, clarified by centrifugation or filtration

Procedure:

  • Sample Preparation: Centrifuge the fermentation broth to remove cells. Filter the supernatant through a 0.22 µm filter. Dilute the sample as necessary to fall within the linear range of the standard curve.

  • Standard Curve Preparation: Prepare a series of threonine standard solutions of known concentrations.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject a fixed volume (e.g., 10 µL) of the prepared sample and standard solutions.[12]

    • Run a gradient elution program. For example, start with 100% mobile phase A for a set time, then linearly increase the concentration of mobile phase B.[12]

    • Detect the eluted threonine using a UV detector at an appropriate wavelength (e.g., 225 nm).[12]

  • Quantification: Identify the threonine peak in the chromatogram based on the retention time of the standard. Calculate the concentration of threonine in the sample by comparing its peak area to the standard curve.

Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[13] For L-Threonine production, ¹³C-MFA is often employed to understand the distribution of carbon from a labeled substrate (e.g., ¹³C-glucose) through the central carbon metabolism and into the threonine biosynthesis pathway. This information is critical for identifying metabolic bottlenecks and guiding rational strain engineering strategies.

The general workflow for ¹³C-MFA involves:

  • Isotope Labeling Experiment: Culturing the microbial strain in a defined medium containing a ¹³C-labeled substrate.

  • Sample Collection and Preparation: Harvesting cells during the metabolic steady state and hydrolyzing the biomass to obtain proteinogenic amino acids.

  • ¹³C Labeling Analysis: Measuring the mass isotopomer distribution of the amino acids using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

  • Metabolic Modeling and Flux Calculation: Using a computational model of the organism's metabolic network to estimate the intracellular fluxes that best fit the experimentally determined labeling patterns.

MFA_Workflow Labeling_Experiment Isotope Labeling Experiment (¹³C-Substrate) Sampling Cell Harvesting & Biomass Hydrolysis Labeling_Experiment->Sampling MS_Analysis Mass Spectrometry (e.g., GC-MS) Sampling->MS_Analysis Labeling_Data Mass Isotopomer Distribution Data MS_Analysis->Labeling_Data Flux_Calculation Computational Flux Estimation Labeling_Data->Flux_Calculation Metabolic_Model Stoichiometric Metabolic Model Metabolic_Model->Flux_Calculation Flux_Map Intracellular Flux Map Flux_Calculation->Flux_Map

Figure 3: Conceptual Workflow of ¹³C-Metabolic Flux Analysis.

By understanding the natural availability and the intricate biosynthetic machinery of this compound, coupled with robust experimental methodologies, researchers and developers are better equipped to harness its potential in various applications, from nutritional science to the development of novel therapeutics.

References

DL-Threonine: A Chiral Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

DL-Threonine, a racemic mixture of the essential amino acid threonine, serves as a versatile and cost-effective starting material in the stereoselective synthesis of a wide array of complex organic molecules. Its inherent chirality, once resolved, provides access to two distinct chiral pools that are invaluable in the construction of natural products, pharmaceuticals, and other high-value chiral compounds. This technical guide explores the core applications of this compound as a precursor in organic synthesis, providing a comprehensive overview of its resolution, its transformation into key synthetic intermediates, and its role in the synthesis of bioactive molecules.

Resolution of this compound: Accessing the Chiral Pool

The critical first step in utilizing this compound for stereoselective synthesis is the separation of its enantiomers, D-threonine and L-threonine. Various methods have been developed to achieve this resolution, each with its own advantages and applications.

Chemical Resolution

Classical chemical resolution remains a widely used technique. This often involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. One of the historical methods involves the use of the alkaloid brucine (B1667951) for the resolution of N-formyl-DL-threonine. While effective, this method often requires multiple recrystallizations to achieve high enantiomeric purity.

Experimental Protocol: Resolution of N-formyl-O-methyl-DL-threonine with Brucine (Conceptual)

Note: This is a conceptual protocol based on historical methods. Specific quantities and conditions would need to be optimized based on the original literature.

  • Preparation of N-formyl-O-methyl-DL-threonine: this compound is first converted to its N-formyl-O-methyl derivative. This derivative provides a suitable handle for reaction with the resolving agent.

  • Diastereomeric Salt Formation: The N-formyl-O-methyl-DL-threonine is dissolved in a suitable solvent, such as methanol, and treated with a stoichiometric amount of brucine.

  • Fractional Crystallization: The solution is allowed to cool, leading to the precipitation of the less soluble diastereomeric salt (e.g., the brucine salt of N-formyl-L-threonine). The salt is collected by filtration.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the free N-formyl-L-threonine derivative and the brucine, which can be recovered.

  • Hydrolysis: The N-formyl and O-methyl protecting groups are then removed by acid hydrolysis to yield L-threonine.

  • Isolation of the Other Enantiomer: The mother liquor from the fractional crystallization, now enriched in the D-enantiomer, is treated similarly to isolate D-threonine.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative to chemical methods. Enzymes such as L-threonine dehydratase can selectively act on the L-enantiomer in a racemic mixture, leaving the D-enantiomer untouched. This kinetic resolution is highly efficient for the production of optically pure D-threonine.

Experimental Protocol: Enzymatic Kinetic Resolution of this compound (Conceptual)

Note: This protocol is based on the principles of enzymatic kinetic resolution. Specific enzyme concentrations, pH, temperature, and reaction times would be dependent on the specific enzyme used.

  • Enzyme and Substrate Preparation: A buffered aqueous solution is prepared containing this compound.

  • Enzymatic Reaction: L-threonine dehydratase is added to the solution. The enzyme selectively catalyzes the conversion of L-threonine to 2-oxobutyrate and ammonia. The reaction is monitored until approximately 50% conversion is reached.

  • Separation: The reaction mixture, now containing D-threonine and 2-oxobutyrate, is subjected to a separation technique, such as ion-exchange chromatography, to isolate the D-threonine.

This compound as a Chiral Precursor in Total Synthesis

Once resolved, both D- and L-threonine are powerful chiral building blocks for the synthesis of complex natural products and pharmaceuticals. The two stereocenters in threonine provide a rigid stereochemical framework that can be elaborated upon with high diastereoselectivity.

Synthesis of Legionaminic Acid

A notable example is the total synthesis of legionaminic acid, a nine-carbon diamino sugar found on the surface of pathogenic bacteria, starting from D-threonine.[1][2][3][4] The synthesis leverages the stereochemistry of D-threonine to control the formation of new stereocenters.

Key Synthetic Steps:

  • Oxazoline (B21484) Formation and Epimerization: The synthesis commences with the epimerization of the C3 hydroxyl group of D-threonine via the formation of an oxazoline intermediate, followed by acid hydrolysis to yield a D-allo-threonine derivative.[1]

  • Chelation-Controlled Additions: The synthesis employs chelation-controlled organometallic additions to set the stereochemistry of newly formed hydroxyl and amino groups.[1][2]

  • Petasis Multicomponent Reaction: A key carbon-carbon bond-forming step is a Petasis multicomponent reaction, which allows for the efficient construction of the carbon backbone.[1][2]

The overall synthetic pathway is a testament to the utility of threonine as a chiral starting material for the construction of complex, polyfunctionalized molecules.

legionaminic_acid_synthesis D_Threonine D-Threonine Oxazoline Oxazoline Formation & Epimerization D_Threonine->Oxazoline D_allo_Threonine D-allo-Threonine Derivative Oxazoline->D_allo_Threonine Chelation_Addition Chelation-Controlled Organometallic Additions D_allo_Threonine->Chelation_Addition Intermediate_1 Polyfunctionalized Intermediate Chelation_Addition->Intermediate_1 Petasis_Reaction Petasis Multicomponent Reaction Intermediate_1->Petasis_Reaction Legionaminic_Acid Legionaminic Acid Petasis_Reaction->Legionaminic_Acid

Caption: Synthetic pathway to Legionaminic Acid from D-Threonine.

Synthesis of Pyrroloindoline Alkaloids

Threonine derivatives can also be used in combination with other chiral building blocks, such as tryptophan, to synthesize complex alkaloids. The synthesis of dimeric pyrroloindoline natural products like (-)-calycanthidine (B1255498) and (-)-chimonanthine showcases the power of this approach. These syntheses often involve the coupling of two tryptamine (B22526) units, where the stereochemistry can be controlled through various asymmetric methods.

Synthesis of Heterocyclic Compounds: The Oxazoline Ring

Threonine and its derivatives are excellent precursors for the synthesis of 2-oxazolines, a class of five-membered heterocyclic compounds with a wide range of applications, including as chiral ligands in asymmetric catalysis and as protecting groups for carboxylic acids. The synthesis typically involves the cyclization of an N-acyl-threonine derivative.

Experimental Protocol: Synthesis of a 2-Oxazoline from an N-Acyl Threonine Derivative (General)

  • N-Acylation: The amino group of a threonine ester (e.g., L-threonine methyl ester) is acylated with a carboxylic acid or its activated derivative (e.g., an acid chloride or anhydride).

  • Cyclization: The resulting N-acyl threonine ester is treated with a dehydrating agent, such as thionyl chloride or a Burgess-type reagent, to promote cyclization to the oxazoline. The reaction often proceeds with inversion of configuration at the carbinol center.

  • Purification: The crude oxazoline is purified by column chromatography or distillation.

oxazoline_synthesis Threonine_Ester Threonine Ester Acylation N-Acylation Threonine_Ester->Acylation N_Acyl_Threonine N-Acyl Threonine Ester Acylation->N_Acyl_Threonine Cyclization Dehydrative Cyclization N_Acyl_Threonine->Cyclization Oxazoline 2-Oxazoline Cyclization->Oxazoline

Caption: General synthesis of 2-oxazolines from threonine esters.

Enzymatic Synthesis of β-Hydroxy-α-Amino Acids

Threonine aldolases are a class of enzymes that catalyze the reversible aldol (B89426) addition of glycine (B1666218) to an aldehyde to form a β-hydroxy-α-amino acid. These enzymes exhibit high stereocontrol at the α-carbon, making them valuable tools for the asymmetric synthesis of non-proteinogenic amino acids, which are important building blocks for many pharmaceuticals.

Quantitative Data on Threonine Aldolase (B8822740) Catalyzed Reactions

Enzyme SourceAldehyde SubstrateProductYield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)Reference
Thermotoga maritimaBenzaldehyde (B42025)Phenylserine~402099[5]
Pseudomonas sp.4-MethylsulfonylbenzaldehydeL-threo-4-methylsulfonylphenylserine94.419 (improved to 61)>99[6]
Alcaligenes xylosoxidansVarious benzaldehydesD-syn-β-hydroxy-α-amino acidsup to 99up to 99>99[7]

Experimental Protocol: Enzymatic Synthesis of Phenylserine [5]

  • Reaction Setup: In a test tube, combine glycine (750 mg, 1 M), benzaldehyde (106 mg, 0.1 M), a 5 mM solution of pyridoxal (B1214274) 5'-phosphate (PLP, 100 µL), and dimethyl sulfoxide (B87167) (DMSO, 2 mL).

  • Enzyme Addition: Add a solution of threonine aldolase (0.9 mL, 2.7 mg, activity = 0.407 U/mL) and 7 mL of a 50 mM phosphate (B84403) buffer solution.

  • Reaction Conditions: Stir the reaction mixture at 70 °C.

  • Work-up: After the desired reaction time (e.g., 20, 40, or 60 minutes), quench a 1 mL sample of the reaction by adding a 30% trichloroacetic acid solution.

  • Extraction and Analysis: Extract the quenched sample with an internal standard solution (1,3-dimethoxybenzene in ethyl acetate) for analysis by chromatography to determine yield, diastereomeric excess, and enantiomeric excess.

Threonine-Derived Scaffolds in Drug Discovery

The chiral scaffolds derived from threonine are prevalent in a variety of bioactive molecules, including β-lactam antibiotics. The stereochemistry of the threonine backbone can be crucial for the biological activity of these drugs. The mechanism of action of β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs).

beta_lactam_moa Beta_Lactam β-Lactam Antibiotic (Threonine-derived scaffold) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Beta_Lactam->PBP Binds to Acylation Acylation of Active Site Serine Beta_Lactam->Acylation PBP->Acylation Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP->Cell_Wall_Synthesis Catalyzes Inactive_PBP Inactive Acyl-Enzyme Complex Acylation->Inactive_PBP Inhibition Inhibition Inactive_PBP->Inhibition Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption leads to Inhibition->Cell_Wall_Synthesis

Caption: Mechanism of action of β-lactam antibiotics.

Conclusion

This compound is a readily available and versatile chiral precursor that provides access to a rich and diverse range of stereochemically defined building blocks for organic synthesis. Through efficient resolution techniques and a variety of chemical and enzymatic transformations, both D- and L-threonine can be elaborated into complex natural products, pharmaceutical agents, and valuable chiral ligands. The continued development of novel synthetic methodologies centered around threonine will undoubtedly lead to further advancements in the fields of drug discovery, materials science, and asymmetric catalysis.

References

An In-depth Technical Guide to the Physical Properties of DL-Threonine Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the core physical properties of DL-Threonine crystals, a racemic mixture of the essential amino acid threonine. The document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's crystalline characteristics. It covers crystallographic, spectroscopic, thermal, and solubility data, along with detailed experimental protocols for their determination. The interplay between these properties and their relevance in pharmaceutical applications is also discussed.

Crystallographic Properties

This compound, as a racemic compound, crystallizes as a conglomerate or a racemic crystal. The enantiopure form, L-threonine (B559522), has been extensively studied and provides significant insight into the expected crystal structure. L-threonine typically crystallizes in a non-centrosymmetric orthorhombic system, which is a fundamental prerequisite for properties like second-harmonic generation (SHG).[1][2][3] The crystal structure is characterized by a three-dimensional network of hydrogen bonds involving the zwitterionic amino acid molecules.[4][5]

Scanning Electron Microscopy (SEM) reveals that this compound crystals grown from a pure aqueous solution exhibit a morphology characterized by elongated growth along the a-axis.[6] The crystal habit can be significantly altered by the presence of additives, such as chiral polymers, during crystallization.[6]

Table 1: Crystallographic Data for L-Threonine Crystals

ParameterValueReference
Crystal SystemOrthorhombic[1][2]
Space GroupP2₁2₁2₁[1][2][3]
Unit Cell Parametersa = 5.15 Å, b = 7.75 Å, c = 13.66 Å[1]
Cell Anglesα = β = γ = 90°[1]
Cell Volume (V)546 ų[1]

Solubility Profile

The solubility of this compound is a critical parameter for its purification, crystallization, and formulation in pharmaceutical applications. It is known to be soluble in water but insoluble in absolute ethanol (B145695) and other common neutral solvents.[7][8] The solubility of its enantiopure form, L-threonine, has been quantified in various solvents, demonstrating a strong dependence on the solvent's polarity and temperature. The solubility in single solvents follows the order: dimethylsulfoxide (DMSO) < acetonitrile (B52724) (ACN) < N,N-dimethylformamide (DMF) < ethylene (B1197577) glycol (EG) < water.[9]

Table 2: Solubility of L-Threonine in Various Solvents at 298.15 K (25 °C)

SolventSolubility (mol/kg)Solubility (mg/mL)Reference
Water0.822097.0[8][9]
Ethylene Glycol (EG)0.3101-[9]
N,N-Dimethylformamide (DMF)0.1337-[9]
Acetonitrile (ACN)0.1188-[9]
Dimethylsulfoxide (DMSO)0.1107-[9]
Acetic AcidSuitable for single crystal growth; solubility increases with temperature.-[10]
EthanolInsoluble/Practically Insoluble-[7][8]
Ethyl EtherInsoluble-[8]
ChloroformInsoluble-[8]

Thermal Stability and Decomposition

Thermal analysis provides crucial information regarding the stability of this compound crystals at different temperatures, defining their suitability for processing and storage. The melting point for this compound is consistently reported with decomposition. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine these properties. TGA curves for L-threonine show a sharp weight loss indicating decomposition, while the endothermic peak in the corresponding DTA/DSC curve confirms the melting/decomposition point.[5][11] The sharpness of this peak is also an indicator of the crystal's purity and degree of crystallinity.[5]

Table 3: Thermal Properties of Threonine Crystals

CompoundPropertyValue (°C)Reference
This compoundMelting Point (with decomposition)244[7][12]
L-ThreonineMelting Point (with decomposition)256[8]
L-ThreonineOnset of Decomposition (TGA)~215 - 230[5][13]
L-Threonine doped with Ammonium ChlorideThermal Stability up to215[13]
L-Threonine Lithium ChlorideThermal Stability up to236[3]

Spectroscopic Profile

Spectroscopic techniques are essential for confirming the molecular structure and identifying the functional groups within the this compound crystal.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectra are used to identify the vibrational modes of the molecule. The spectra of threonine crystals confirm the presence of the proton donor carboxyl group (-COOH) and the proton acceptor amino group (-NH2), which exist in their zwitterionic forms (-COO⁻ and -NH₃⁺) within the crystal lattice.[5] These analyses are also effective in confirming the incorporation of dopants into the crystal structure.[13]

Table 4: Key Spectroscopic Bands (FTIR) and Assignments for L-Threonine

Wavenumber (cm⁻¹)AssignmentReference
~452Torsional mode of NH₃⁺[14]
~564Rocking vibration of COO⁻[14]
~872Stretching of CCN structure[5]
~1111Rocking of NH₃⁺ structure[5]
~1342Bending vibrations of CH group[5]
~1420Symmetric stretching of COO⁻[5]
~1547Bending vibration of NH₃⁺[14]

Relevance in Pharmaceutical Sciences

The physical properties of this compound are of paramount importance in drug development.

  • Formulation and Stability: Solubility directly impacts dissolution rate and bioavailability. The thermal stability determines the appropriate conditions for manufacturing processes like milling and drying, as well as storage.

  • Drug Delivery: Threonine's hydroxyl group can be chemically modified, making it a valuable component in the development of drug delivery systems, biopolymers, and antibody-drug conjugates (ADCs) with improved stability and solubility.[]

  • Chirality in Drug Design: As an amino acid, threonine is a chiral building block. The use of D-amino acids, the enantiomer of the naturally occurring L-form, is a key strategy in peptide-based drug design to enhance stability against enzymatic degradation in the body.[16]

Experimental Protocols

Detailed methodologies are required for the accurate characterization of this compound crystals.

Crystal Growth (Slow Evaporation Technique)
  • Solution Preparation: Prepare a saturated or supersaturated solution of this compound in a suitable solvent (e.g., deionized water, acetic acid) at a slightly elevated temperature to ensure complete dissolution.[10]

  • Filtration: Filter the solution using a micron filter to remove any insoluble impurities or dust particles that could act as unwanted nucleation sites.

  • Crystallization: Transfer the filtered solution to a clean beaker or crystallizing dish. Cover the container with a perforated lid to allow for slow and controlled solvent evaporation at a constant ambient temperature.

  • Harvesting: Tiny single crystals will begin to form over a period of several days to weeks.[10] Once the crystals have grown to a desired size, they are carefully harvested from the solution.

Solubility Determination (Gravimetric Method)
  • Equilibration: Add an excess amount of this compound powder to a known volume of the chosen solvent in a sealed container.

  • Saturation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (several hours) to ensure the solution reaches equilibrium and becomes fully saturated.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Analysis: Weigh the collected aliquot. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

  • Calculation: Weigh the remaining solid residue. The solubility is calculated as the mass of the dissolved solid per mass or volume of the solvent.[9]

Crystal Structure Determination (Single-Crystal X-ray Diffraction)
  • Crystal Mounting: A high-quality single crystal of suitable size is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles.[17]

  • Diffraction Pattern: The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots that is recorded by a detector.[17]

  • Data Analysis: The positions and intensities of the diffraction spots are analyzed. Based on Bragg's Law (nλ = 2d sinθ), the data is used to calculate the dimensions of the unit cell and the arrangement of atoms within it, ultimately solving the crystal structure.[17][18]

Thermal Analysis (TGA/DSC)
  • Sample Preparation: A small, accurately weighed amount of the crystalline sample (typically 5-10 mg) is placed in an inert crucible (e.g., aluminum or platinum).

  • Instrumentation: The crucible is placed in a TGA/DSC instrument alongside an empty reference crucible.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 300 °C) under a controlled inert atmosphere, typically nitrogen gas.[5][13]

  • Data Acquisition: The instrument records the weight loss of the sample as a function of temperature (TGA) and the difference in heat flow between the sample and the reference (DSC).

  • Analysis: The resulting TGA curve shows the temperatures at which decomposition occurs, while the DSC curve reveals endothermic or exothermic events like melting.

Visualizations

The following diagrams illustrate the typical workflow for crystal characterization and the relationship between physical properties and pharmaceutical applications.

G start This compound Powder growth Crystal Growth (Slow Evaporation) start->growth harvest Harvest Single Crystals growth->harvest xrd Structural Analysis (Single-Crystal XRD) harvest->xrd Select High-Quality Crystal thermal Thermal Analysis (TGA / DSC) harvest->thermal Grind to Powder spec Spectroscopic Analysis (FTIR / Raman) harvest->spec Prepare Sample morph Morphology Analysis (SEM) harvest->morph Mount Crystal data Compile Physical Properties Data xrd->data thermal->data spec->data morph->data

Caption: Experimental workflow for the physical characterization of this compound crystals.

G cluster_0 Fundamental Physical Properties cluster_1 Pharmaceutical Formulation Factors cluster_2 Application Goal p1 Crystal Structure & Polymorphism c1 Bioavailability p1->c1 influences c2 Chemical & Physical Stability p1->c2 determines p2 Solubility & Dissolution Rate p2->c1 directly impacts p3 Thermal Stability p3->c2 governs c3 Processability (Milling, Drying) p3->c3 defines limits for p4 Particle Size & Morphology p4->c1 affects p4->c3 impacts c4 Flow & Compaction p4->c4 determines app Successful Drug Development & Formulation c1->app c2->app c3->app c4->app

References

The Dichotomy of a Chiral Amino Acid: An In-depth Technical Guide on the Function of DL-Threonine in Protein Synthesis and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core functions of the essential amino acid Threonine, with a specific focus on the implications of using a racemic mixture of its D- and L-isomers (DL-Threonine) in the context of protein synthesis and its subsequent effects on protein structure and function. While L-Threonine is a cornerstone of canonical protein synthesis, the presence of D-Threonine introduces significant biological challenges and opens avenues for novel research and therapeutic development.

The Canonical Role of L-Threonine in Protein Synthesis

L-Threonine, one of the 20 proteinogenic amino acids, is indispensable for protein synthesis in all known life.[1][][3][4] Its structure, featuring a hydroxyl group on its side chain, allows for post-translational modifications such as phosphorylation, which is critical for regulating protein activity and cell signaling.[] L-Threonine is incorporated into polypeptide chains by ribosomes during translation, a process dictated by the genetic code where specific codons on mRNA are recognized by the corresponding aminoacylated tRNA.

Beyond its role as a building block, L-Threonine is a key player in various metabolic pathways and cellular signaling.[5][6][7][8] It is a precursor for the synthesis of other amino acids like glycine (B1666218) and is crucial for the production of mucin, a protein essential for gut health.[5][7][9] Furthermore, L-Threonine metabolism is linked to the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[5][9]

The Challenge of this compound: Incorporating the D-Isomer

The use of this compound introduces a racemic mixture of L- and D-Threonine. While L-Threonine is readily utilized, the cellular machinery for protein synthesis is highly stereospecific and inherently discriminates against the incorporation of D-amino acids.[10][11][12] Ribosomes have evolved to recognize and process L-aminoacyl-tRNAs exclusively. Therefore, under normal physiological conditions, D-Threonine is not incorporated into proteins.

However, the forced incorporation of D-amino acids has been achieved under specific experimental conditions, primarily through the use of modified ribosomes and misacylated tRNAs in cell-free protein synthesis systems.[10][11][12][13] These studies have demonstrated that while possible, the efficiency of incorporating D-amino acids is significantly lower than their L-counterparts.

Quantitative Data on Amino Acid Incorporation

The following table summarizes the typical suppression efficiencies for D-amino acid incorporation in modified E. coli cell-free systems, which serves as a proxy for the challenges expected with D-Threonine.

Amino Acid IsomerPosition of Incorporation in DHFRSuppression Efficiency (% of L-isomer)Reference
D-MethionineVal10~35-45%[10][13]
D-PhenylalanineTrp22~35-45%[10][13]
D-MethionineLeu54~35-45%[13]

Note: Data specific to D-Threonine incorporation efficiency is limited; however, the values for D-Methionine and D-Phenylalanine illustrate the general inefficiency of D-amino acid incorporation even in engineered systems.

Impact of D-Threonine Incorporation on Protein Structure and Function

The incorporation of a D-amino acid, such as D-Threonine, into a polypeptide chain has profound consequences for the protein's structure and function. The change in stereochemistry at the alpha-carbon forces a localized alteration in the peptide backbone's conformation. This can disrupt secondary structures like alpha-helices and beta-sheets, leading to protein misfolding, aggregation, and loss of biological activity.[14] The altered protein structure can also lead to the generation of dysfunctional proteins that may be targeted for degradation or could have cytotoxic effects.[14]

Signaling Pathways and Experimental Workflows

L-Threonine's Role in the mTOR Signaling Pathway

L-Threonine is known to influence the mTOR pathway, which is crucial for regulating protein synthesis. The diagram below illustrates a simplified representation of this signaling cascade.

mTOR_Pathway L-Threonine L-Threonine Transporter Transporter L-Threonine->Transporter mTORC1 mTORC1 Transporter->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (inactivates) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits

Caption: L-Threonine activates the mTORC1 pathway to promote protein synthesis.

Experimental Workflow for In Vitro Incorporation of D-Amino Acids

The following diagram outlines a typical workflow for studying the incorporation of D-amino acids into a target protein using a cell-free protein synthesis system.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Misacylated_tRNA Prepare D-Thr-tRNA In_Vitro_Translation In Vitro Translation Misacylated_tRNA->In_Vitro_Translation CFPS Cell-Free Protein Synthesis System (with modified ribosomes) CFPS->In_Vitro_Translation mRNA_template mRNA Template with Target Codon mRNA_template->In_Vitro_Translation Purification Purify Target Protein In_Vitro_Translation->Purification MS_Analysis Mass Spectrometry (LC-MS/MS) Purification->MS_Analysis Structural_Analysis Structural Analysis (e.g., CD Spectroscopy) Purification->Structural_Analysis Functional_Assay Functional Assay Purification->Functional_Assay

Caption: Workflow for D-amino acid incorporation and analysis.

Experimental Protocols

Preparation of Misacylated D-Threonyl-tRNA

This protocol is adapted from methods used for other D-amino acids and would require optimization for D-Threonine.

  • tRNA Synthesis: Synthesize or purchase a suppressor tRNA (e.g., tRNACUA) that recognizes a stop codon (e.g., UAG) engineered into the target gene.

  • D-Threonine Activation: Activate D-Threonine by synthesizing an N-protected cyanomethyl ester of the amino acid.

  • Ligation: Ligate the activated D-Threonine to the 3'-terminus of the suppressor tRNA in a suitable buffer (e.g., sodium citrate, pH 5.0) at 37°C.

  • Purification: Purify the D-Threonyl-tRNACUA using HPLC to remove unreacted components.

In Vitro Protein Synthesis with a Cell-Free System

This protocol utilizes a commercially available or lab-prepared E. coli S30 cell-free extract, preferably from a strain with modified ribosomes to enhance D-amino acid incorporation.[10][13]

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the S30 extract, a buffer/energy solution (containing ATP, GTP, etc.), the full complement of L-amino acids (excluding L-Threonine if direct competition is being studied), the mRNA template for the target protein, and the purified D-Threonyl-tRNACUA.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for protein synthesis.

  • Termination: Stop the reaction by placing the tube on ice or by adding an RNase inhibitor.

  • Analysis of Protein Expression: Analyze a small aliquot of the reaction mixture by SDS-PAGE and autoradiography (if using radiolabeled amino acids) or Western blotting to confirm the synthesis of the full-length protein.

Mass Spectrometry Analysis for D-Threonine Incorporation

This protocol is essential to confirm the site-specific incorporation of D-Threonine.[15][16][17][18]

  • Protein Purification: Purify the target protein from the cell-free synthesis reaction using affinity chromatography (e.g., His-tag purification).

  • Proteolytic Digestion: Digest the purified protein into smaller peptides using a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptide containing the incorporated D-Threonine will have the same mass as the L-Threonine-containing peptide but may exhibit a different retention time on a chiral chromatography column.

  • Data Analysis: Fragment the peptide of interest in the mass spectrometer and analyze the resulting tandem mass spectrum to confirm the amino acid sequence and the presence of Threonine at the expected position. Ion mobility spectrometry can further help distinguish between peptides containing D- and L-isomers.[16][18]

Conclusion

References

The Critical Role of L-Threonine in Post-Translational Modifications: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Post-translational modifications (PTMs) are pivotal in expanding the functional diversity of the proteome, regulating nearly all aspects of cellular biology. L-Threonine, an essential amino acid, is a key substrate for several critical PTMs, most notably phosphorylation and O-linked N-acetylglucosaminylation (O-GlcNAcylation). These dynamic and reversible modifications of the threonine hydroxyl group serve as molecular switches that modulate protein conformation, activity, localization, and interaction networks. Dysregulation of threonine PTMs is implicated in a multitude of pathologies, including cancer, neurodegenerative disorders, and metabolic diseases, making the enzymes that catalyze these modifications attractive targets for drug discovery. This technical guide provides an in-depth exploration of the core concepts of L-threonine PTMs, detailed experimental protocols for their study, quantitative data summaries, and visual representations of key signaling pathways and workflows. It is important to note that within the context of protein synthesis and subsequent post-translational modifications, only the L-isomer of threonine is utilized by the cellular machinery; the D-isomer is not incorporated into proteins.[1][][3] Therefore, this guide will focus exclusively on L-threonine.

Core Post-Translational Modifications of L-Threonine

The hydroxyl side chain of L-threonine is a nucleophile, making it a prime target for enzymatic modification.[4][5] The two most prevalent and well-studied PTMs occurring on threonine residues are phosphorylation and O-GlcNAcylation.

Threonine Phosphorylation

Reversible protein phosphorylation on serine, threonine, and tyrosine residues is a fundamental mechanism for regulating cellular processes.[6][7] Threonine phosphorylation is catalyzed by a large family of enzymes known as protein kinases, which transfer the terminal phosphate (B84403) group from ATP to the hydroxyl group of the threonine residue.[6] This modification introduces a bulky, negatively charged group, which can induce significant conformational changes in the protein, thereby altering its enzymatic activity, ability to interact with other proteins, or subcellular localization.[6] The reverse reaction, dephosphorylation, is catalyzed by protein phosphatases.[6] The balance between kinase and phosphatase activity determines the phosphorylation state of a protein at any given time.[6]

Key Enzymes:

  • Serine/Threonine Kinases: These enzymes are responsible for phosphorylating threonine residues. They are a diverse group of enzymes with specific substrate recognition motifs. Examples include the MAP kinases (e.g., ERK), CDKs, and GSK-3.[8][9][10]

  • Protein Phosphatases: These enzymes remove the phosphate group from phosphothreonine residues.

The process of threonine phosphorylation and dephosphorylation is a dynamic cycle that allows for rapid cellular responses to various stimuli.

Threonine_Phosphorylation cluster_0 Phosphorylation Cycle cluster_1 Enzymes Protein_Thr Protein with Threonine Phospho_Protein_Thr Phosphorylated Protein (Phosphothreonine) Protein_Thr->Phospho_Protein_Thr Phosphorylation Phospho_Protein_Thr->Protein_Thr Dephosphorylation Kinase Serine/Threonine Kinase Kinase->Protein_Thr ADP ADP Kinase->ADP Phosphatase Protein Phosphatase Phosphatase->Phospho_Protein_Thr Pi Pi Phosphatase->Pi ATP ATP ATP->Kinase

A diagram illustrating the cycle of threonine phosphorylation.
O-GlcNAcylation of Threonine

O-GlcNAcylation is a reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar moiety is attached via a β-glycosidic linkage to the hydroxyl group of serine or threonine residues of nuclear and cytoplasmic proteins.[11][12] Unlike traditional glycosylation that occurs in the secretory pathway and often involves complex branched structures, O-GlcNAcylation is a dynamic, intracellular modification.[11][12] The addition and removal of O-GlcNAc are catalyzed by a single pair of highly conserved enzymes.[11]

Key Enzymes:

  • O-GlcNAc Transferase (OGT): This enzyme catalyzes the addition of GlcNAc from the donor substrate UDP-GlcNAc to threonine residues.[11][13]

  • O-GlcNAcase (OGA): This enzyme is responsible for the removal of the O-GlcNAc modification.[11][12]

O-GlcNAcylation is a crucial nutrient sensor, as the synthesis of UDP-GlcNAc is dependent on glucose, amino acid, fatty acid, and nucleotide metabolism.[] This modification has been shown to regulate a wide array of cellular processes, including transcription, translation, and signal transduction.[11][13] There is often a reciprocal relationship between O-GlcNAcylation and phosphorylation on the same or nearby threonine residues, suggesting a complex interplay between these two modifications in regulating protein function.[11]

Threonine_O_GlcNAcylation cluster_0 O-GlcNAcylation Cycle cluster_1 Enzymes Protein_Thr Protein with Threonine OGlcNAc_Protein_Thr O-GlcNAcylated Protein Protein_Thr->OGlcNAc_Protein_Thr Addition OGlcNAc_Protein_Thr->Protein_Thr Removal OGT O-GlcNAc Transferase (OGT) OGT->Protein_Thr UDP UDP OGT->UDP OGA O-GlcNAcase (OGA) OGA->OGlcNAc_Protein_Thr GlcNAc GlcNAc OGA->GlcNAc UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->OGT

A diagram of the dynamic O-GlcNAcylation of threonine residues.

Role in Signaling and Disease

Threonine PTMs are integral to a multitude of signaling pathways that govern cellular responses. The Mitogen-Activated Protein Kinase (MAPK) cascade is a classic example where sequential phosphorylation of kinases, including on threonine residues, transduces signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis.[8][14][15]

Dysregulation of these modifications is a hallmark of many diseases. For instance, aberrant threonine phosphorylation is frequently observed in cancer, contributing to uncontrolled cell growth and survival.[10][14] In Alzheimer's disease, the hyperphosphorylation of the tau protein on serine and threonine residues is a key pathological feature.[12] Similarly, altered O-GlcNAcylation has been linked to diabetes, cancer, and neurodegenerative disorders.[12] This makes the enzymes regulating threonine PTMs promising targets for therapeutic intervention.[16][17]

MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK (MAPK Kinase) Raf->MEK phosphorylates ERK ERK (MAPK) (Phosphorylated on Thr & Tyr) MEK->ERK phosphorylates on Thr/Tyr Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression regulate

A simplified diagram of the MAPK/ERK signaling pathway.

Quantitative Analysis of Threonine PTMs

The stoichiometry of a PTM, or the percentage of a protein population modified at a specific site, is a critical parameter for understanding its biological significance.[18] Mass spectrometry-based proteomics is the primary tool for the large-scale identification and quantification of threonine PTMs.[8][15][19]

Quantitative Data on Threonine Phosphorylation

The following table summarizes representative quantitative data on threonine phosphorylation from a study on mitotic progression in HeLa cells.

ProteinPhosphorylation SiteFold Change (Mitosis vs. Interphase)Reference
CDK1Thr14-2.5[9]
PLK1Thr21015.2[9]
Aurora Kinase AThr28820.1[9]
MAPK1 (ERK2)Thr1853.8[9]
Quantitative Data on Threonine O-GlcNAcylation

This table presents examples of proteins with identified O-GlcNAc sites on threonine residues. The stoichiometry of O-GlcNAcylation can be dynamic and cell-type specific.

ProteinO-GlcNAcylation SiteCellular ProcessReference
Amyloid Precursor Protein (APP)Thr576Trafficking and Processing[20]
Histone H4Thr71Heterochromatin Component[]
STAT1Thr748Inflammatory Response[21]
Host Cell Factor 1 (HCF-1)Multiple Thr sitesTranscriptional Regulation[22]

Experimental Protocols

The study of threonine PTMs relies on a variety of biochemical and analytical techniques. Below are detailed methodologies for key experiments.

Workflow for Phosphopeptide Enrichment and Analysis

A common workflow for identifying and quantifying threonine phosphorylation sites involves protein extraction, digestion, enrichment of phosphopeptides, and analysis by mass spectrometry.

Phosphoproteomics_Workflow Cell_Lysis 1. Cell Lysis & Protein Extraction Digestion 2. Protein Digestion (e.g., Trypsin) Cell_Lysis->Digestion Enrichment 3. Phosphopeptide Enrichment (e.g., IMAC) Digestion->Enrichment LC_MS 4. LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis 5. Data Analysis & Quantification LC_MS->Data_Analysis

A typical workflow for phosphoproteomic analysis.
Detailed Protocol for Phosphopeptide Enrichment using IMAC

Immobilized Metal Affinity Chromatography (IMAC) is a widely used method for enriching phosphopeptides from complex peptide mixtures.[23]

Materials:

  • IMAC resin (e.g., PHOS-Select™ Iron Affinity Gel)

  • Equilibration/Wash Buffer: 250 mM acetic acid, 30% acetonitrile

  • Elution Buffer: 150 mM ammonium (B1175870) hydroxide, 25% acetonitrile

  • Sample Acidifying Solution: 1 M HCl

  • Microcentrifuge tubes and columns

Procedure:

  • Sample Preparation: Start with a tryptic digest of your protein sample. If the sample is dry, reconstitute it in the Equilibration/Wash Buffer. Adjust the pH of the sample to 2.5-3.0 with 1 M HCl.[24]

  • Resin Equilibration: Add the IMAC resin to a microcentrifuge column. Wash the resin three times with the Equilibration/Wash Buffer by centrifuging and discarding the flow-through.[24]

  • Binding: Apply the prepared peptide sample to the equilibrated IMAC resin. Incubate for at least 1 hour with end-over-end mixing to allow for binding of phosphopeptides.[24]

  • Washing: Centrifuge to collect the flow-through (unphosphorylated peptide fraction). Wash the resin twice with the Equilibration/Wash Buffer to remove non-specifically bound peptides. Follow with two rinses with water to remove the wash buffer.[24]

  • Elution: Elute the bound phosphopeptides by adding the Elution Buffer to the resin and incubating for 5 minutes with mixing. Centrifuge and collect the eluate, which contains the enriched phosphopeptides. Repeat the elution step and pool the eluates.[24]

  • Sample Preparation for Mass Spectrometry: Acidify the collected fraction with formic acid for immediate analysis or dry it for storage.

Detailed Protocol for In Vitro Kinase Assay

In vitro kinase assays are used to determine if a specific kinase can phosphorylate a protein of interest.[25]

Materials:

  • Purified active kinase

  • Purified substrate protein

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP solution (can be [γ-32P]ATP for radioactive detection or non-radioactive ATP for mass spectrometry or antibody-based detection)

  • Reaction termination buffer (e.g., SDS-PAGE loading buffer)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, the substrate protein, and the kinase.

  • Initiate Reaction: Start the kinase reaction by adding the ATP solution to the master mix. The final concentration of ATP is typically in the range of 100 µM.[13]

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.[13][14]

  • Analysis: Analyze the reaction products by SDS-PAGE. If using radioactive ATP, visualize the phosphorylated substrate by autoradiography. For non-radioactive assays, the phosphorylation can be detected by Western blotting with a phospho-threonine specific antibody or by mass spectrometry.[14]

Detailed Protocol for Immunoprecipitation of O-GlcNAcylated Proteins

Immunoprecipitation is a common method to enrich a specific O-GlcNAcylated protein for subsequent analysis.[22][26]

Materials:

  • Cell lysate containing the protein of interest

  • Antibody specific to the protein of interest

  • Protein A/G agarose (B213101) beads

  • Lysis Buffer (e.g., 2% SDS, 100 mM Tris pH 8, 1x protease inhibitor cocktail, and 50 µM OGA inhibitor like Thiamet-G)[27]

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)

Procedure:

  • Cell Lysis: Lyse cells in a buffer containing an OGA inhibitor to preserve the O-GlcNAc modification.[27]

  • Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody specific to the protein of interest to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with cold Wash Buffer to remove unbound proteins.

  • Elution: Elute the immunoprecipitated protein from the beads using an appropriate elution buffer. For analysis by Western blot, elution can be done directly in SDS-PAGE loading buffer followed by heating.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody that specifically recognizes O-GlcNAcylated residues (e.g., anti-O-GlcNAc antibody) to confirm the O-GlcNAcylation status of the target protein.

Conclusion and Future Directions

The post-translational modification of L-threonine residues by phosphorylation and O-GlcNAcylation represents a critical regulatory hub in cellular signaling. The intricate interplay between these modifications and their profound impact on protein function underscore their importance in health and disease. The methodologies outlined in this guide provide a robust framework for researchers to investigate the roles of threonine PTMs in their biological systems of interest.

Future research will likely focus on developing more sophisticated mass spectrometry techniques for the absolute quantification of PTM stoichiometry, elucidating the complex crosstalk between different PTMs on threonine and other residues, and designing highly specific inhibitors of the enzymes that regulate these modifications for therapeutic purposes. A deeper understanding of the "threonine code" will undoubtedly open new avenues for drug discovery and the development of novel treatments for a wide range of human diseases.

References

The Discovery of Threonine: A Technical Chronicle of the Final Essential Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the pivotal discovery of threonine and its establishment as an essential amino acid, detailing the original experimental methodologies and the signaling pathways it influences.

In the landscape of protein biochemistry and nutrition, the discovery of the twenty proteinogenic amino acids was a monumental endeavor spanning over a century. The final piece of this puzzle, threonine, was identified in 1935 by William Cumming Rose and his colleagues at the University of Illinois.[1][2] This discovery was not merely the addition of another molecule to the list; it was the critical finding that enabled the formulation of completely synthetic diets capable of supporting animal growth, thereby revolutionizing our understanding of nutrition and metabolism.[3][4] This technical guide delves into the history of threonine's discovery, the meticulous experimental protocols that led to its isolation and identification, and its role in crucial signaling pathways.

The Quest for the Unknown Growth Factor

By the early 1930s, scientists had identified 19 of the 20 common amino acids. However, it was clear that a diet consisting solely of these 19 purified amino acids was insufficient to support the growth of young rats.[3][5] This observation strongly suggested the existence of at least one more undiscovered, essential dietary component within proteins. William C. Rose's laboratory took on the challenge of isolating this unknown "growth factor."

Their experimental approach was a systematic process of elimination and bioassay. They started with protein hydrolysates, specifically from fibrin (B1330869), a protein known to be of high biological quality.[5] The underlying hypothesis was that if a fraction of the hydrolysate, when added to the basal diet of 19 purified amino acids, promoted growth, it must contain the missing essential component.

Experimental Protocols: Unmasking Threonine

The methodologies employed by Rose and his team, while rudimentary by modern standards, were remarkably rigorous and systematic. They involved protein hydrolysis, chemical fractionation, and carefully controlled animal feeding studies.

Isolation of the Active Fraction from Fibrin

The initial step was the liberation of individual amino acids from fibrin through acid hydrolysis.

Protocol for Acid Hydrolysis of Fibrin (circa 1930s):

  • Preparation: A known quantity of purified fibrin was refluxed with a strong acid, typically 20% hydrochloric acid, for a period of 20-24 hours. This process cleaves the peptide bonds between amino acid residues.

  • Acid Removal: The excess hydrochloric acid was removed by repeated distillation under reduced pressure. This was a critical step to ensure the resulting amino acid mixture was not overtly acidic for subsequent steps and for use in the rat diets.

  • Neutralization: The hydrolysate was then neutralized, often with sodium hydroxide, to a pH suitable for the planned fractionation procedures.

The resulting mixture of amino acid hydrochlorides was then subjected to a series of chemical fractionations to separate the components based on their chemical properties. A key technique of the era was the esterification of the amino acid mixture followed by fractional distillation.

Protocol for Fractional Distillation of Amino Acid Esters (circa 1930s):

  • Esterification: The dry amino acid hydrochlorides were suspended in absolute ethanol (B145695) and saturated with dry hydrogen chloride gas. This reaction converts the carboxylic acid groups of the amino acids into their corresponding ethyl esters.

  • Distillation: The mixture of amino acid ethyl esters was then subjected to fractional distillation under reduced pressure. This technique separates compounds based on their boiling points. The different amino acid esters would distill at different temperatures, allowing for their separation into various fractions.

  • Hydrolysis of Esters: The collected fractions were then hydrolyzed, typically with acid, to convert the amino acid esters back into free amino acids.

Through this painstaking process, Rose and his team were able to isolate a fraction that, when added to the basal diet, restored normal growth in the rats. This active fraction was then subjected to further purification, primarily through fractional crystallization, to isolate the pure, crystalline form of the unknown amino acid.[6][][8][9]

The Rat Feeding Studies: A Bioassay for Essentiality

The cornerstone of this research was the use of albino rats in meticulously controlled feeding experiments. These studies served as the bioassay to test the growth-promoting activity of the various fractions.

Protocol for Rat Feeding Studies (circa 1930s):

  • Animal Model: Young, weanling albino rats were used as the experimental subjects. Their rapid growth rate made them ideal for detecting the effects of dietary deficiencies over a relatively short period.

  • Basal Diet: A basal diet was formulated to contain all known essential nutrients, including a mixture of the 19 purified amino acids as the sole source of nitrogen. The composition of a typical basal diet from that era is outlined in the table below.

  • Supplementation: The basal diet was then supplemented with the various fractions obtained from the hydrolysis and fractionation of fibrin.

  • Growth Monitoring: The weight of each rat was recorded regularly, typically daily or every few days, to monitor growth rates. Food intake was also carefully measured to ensure that differences in growth were not simply due to variations in food consumption.

  • Endpoint: The primary endpoint of the study was the rate of weight gain. A significant increase in weight gain in the supplemented group compared to the control group (receiving only the basal diet) indicated the presence of the essential growth factor in the supplement.

Quantitative Data: The Evidence for an Essential Amino Acid

The meticulous record-keeping of Rose's team provided the quantitative evidence needed to establish the essentiality of the newly discovered amino acid. The following table is a representative summary of the type of growth data they would have collected.

Diet GroupAverage Weekly Weight Gain (grams)
Basal Diet (19 Amino Acids)1-2
Basal Diet + Inactive Fibrin Fraction1-3
Basal Diet + Active Fibrin Fraction10-15
Basal Diet + Crystalline Threonine (0.6%)12-16

Note: This table is a representative summary based on descriptions of the experiments. The exact values would have been detailed in the original publication.

This data clearly demonstrated that the addition of the isolated crystalline substance, later named threonine, to the basal diet of 19 amino acids, supported a rate of growth comparable to that seen with the active fibrin fraction. This was the definitive proof of its identity as the missing essential amino acid.

Experimental Workflow: The Path to Discovery

The logical progression of the experiments was crucial to the success of this research. The following diagram illustrates the general workflow employed by William C. Rose and his colleagues in the discovery of threonine.

experimental_workflow start Start with High-Quality Protein (Fibrin) hydrolysis Acid Hydrolysis start->hydrolysis fractionation Chemical Fractionation (e.g., Fractional Distillation of Esters) hydrolysis->fractionation bioassay Rat Feeding Bioassay fractionation->bioassay inactive_fraction Inactive Fractions fractionation->inactive_fraction active_fraction Active Fraction Identified fractionation->active_fraction basal_diet Basal Diet of 19 Purified Amino Acids basal_diet->bioassay inactive_fraction->bioassay active_fraction->bioassay purification Further Purification (e.g., Fractional Crystallization) active_fraction->purification crystalline_aa Isolation of Pure Crystalline Amino Acid (Threonine) purification->crystalline_aa structure_id Structural Characterization crystalline_aa->structure_id conclusion Threonine Established as an Essential Amino Acid structure_id->conclusion

A simplified workflow for the discovery of threonine.

Threonine's Role in Cellular Signaling: The mTOR Pathway

Beyond its fundamental role as a building block of proteins, threonine, like other essential amino acids, plays a critical role as a signaling molecule. One of the key pathways regulated by amino acid availability is the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis.

The mTOR protein kinase is the core component of two distinct complexes, mTOR Complex 1 (mTORC1) and mTORC2. mTORC1 is particularly sensitive to amino acid levels. The presence of sufficient amino acids, including threonine, signals to mTORC1 to activate downstream targets that promote protein synthesis.

The following diagram illustrates a simplified model of how amino acids, such as threonine, are sensed and lead to the activation of mTORC1 and subsequent protein synthesis.

mtor_pathway cluster_sensing Amino Acid Sensing cluster_downstream Downstream Effects amino_acids Amino Acids (e.g., Threonine) rag_gtpases Rag GTPases amino_acids->rag_gtpases activate mTORC1 mTORC1 rag_gtpases->mTORC1 recruit and activate s6k1 S6K1 mTORC1->s6k1 phosphorylates and activates four_ebp1 4E-BP1 mTORC1->four_ebp1 phosphorylates and inactivates protein_synthesis Protein Synthesis s6k1->protein_synthesis promotes four_ebp1->protein_synthesis inhibition is relieved cell_growth Cell Growth protein_synthesis->cell_growth leads to

Simplified mTORC1 signaling pathway activated by amino acids.

Conclusion

The discovery of threonine by William Cumming Rose was a landmark achievement in the fields of biochemistry and nutrition. It not only completed the roster of the 20 common amino acids but also ushered in a new era of nutritional science where the precise dietary requirements for growth and health could be quantitatively determined. The experimental approaches, though products of their time, exemplify the power of systematic investigation and the use of whole-animal bioassays to answer fundamental biological questions. Today, our understanding of threonine extends beyond its structural role to its function as a key signaling molecule in pathways like mTOR, which are of significant interest in drug development for a variety of diseases, including cancer and metabolic disorders. The legacy of threonine's discovery continues to influence research in fields ranging from basic metabolism to clinical therapeutics.

References

DL-Threonine as a Chiral Building Block: A Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threonine, a racemic mixture of the essential amino acid threonine, represents a readily available and cost-effective starting material for the synthesis of a diverse array of chiral molecules. Its inherent stereochemistry, featuring two chiral centers, makes it a valuable precursor for the construction of complex natural products, pharmaceuticals, and chiral ligands. This technical guide provides an in-depth overview of the resolution of this compound and its application as a versatile chiral building block in modern organic synthesis.

Threonine possesses four stereoisomers: L-threonine (2S, 3R), D-threonine (2R, 3S), L-allothreonine (2S, 3S), and D-allothreonine (2R, 3R). The ability to isolate or selectively synthesize a specific stereoisomer is crucial for its application in stereoselective synthesis. This guide will detail methods for obtaining enantiomerically pure threonine and showcase its utility in constructing other chiral molecules.

Resolution of Racemic this compound

The separation of enantiomers from a racemic mixture is a critical first step in utilizing this compound for chiral synthesis. Two primary methods have proven effective: preferential crystallization and enzymatic resolution.

Preferential Crystallization

Preferential crystallization is a technique that exploits the differences in crystal packing between enantiomers. By carefully controlling supersaturation and seeding with a pure enantiomer, one enantiomer can be selectively crystallized from the racemic mixture.

Experimental Protocol: Preferential Crystallization of this compound

This protocol is a generalized procedure based on established principles of preferential crystallization.

  • Preparation of Supersaturated Solution: A supersaturated solution of this compound is prepared in an appropriate solvent (e.g., water) by heating to dissolve the solid and then cooling to a specific temperature below the saturation point.

  • Seeding: A small quantity of pure D- or L-Threonine seed crystals is added to the supersaturated solution.

  • Crystallization: The solution is gently agitated while maintaining a constant temperature. The desired enantiomer crystallizes out of the solution.

  • Isolation: The crystals are isolated by filtration, washed with a small amount of cold solvent, and dried. The mother liquor, now enriched in the other enantiomer, can be used for subsequent resolution.

  • Monitoring: The optical purity of the crystallized product and the enantiomeric excess of the mother liquor are monitored using polarimetry or chiral HPLC.

Enzymatic Resolution

Enzymatic resolution offers a highly selective method for separating enantiomers. Enzymes such as L-threonine dehydratase and threonine aldolases can selectively act on one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer.

Experimental Protocol: Enzymatic Resolution using L-Threonine Dehydratase

This protocol describes the kinetic resolution of this compound using L-threonine dehydratase, which selectively converts L-threonine to 2-oxobutyrate and ammonia.

  • Enzyme Preparation: A solution containing L-threonine dehydratase is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.0).

  • Reaction Setup: this compound is dissolved in the buffer, and the enzyme solution is added. The reaction may also require a cofactor such as pyridoxal-5'-phosphate (PLP).

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30-37 °C) with gentle stirring.

  • Monitoring: The progress of the reaction is monitored by measuring the depletion of L-threonine or the formation of 2-oxobutyrate using analytical techniques like HPLC or spectrophotometry.

  • Work-up and Isolation: Once the desired conversion is reached, the reaction is stopped (e.g., by heat inactivation of the enzyme or pH change). The unreacted D-Threonine is then separated from the product and the enzyme, typically through ion-exchange chromatography or crystallization.

This compound in Asymmetric Synthesis

Once resolved, the enantiomers of threonine serve as powerful chiral building blocks for the synthesis of a variety of complex molecules.

Synthesis of Chiral Oxazolidinones

Chiral oxazolidinones, such as Evans auxiliaries, are widely used in asymmetric synthesis to control the stereochemistry of various reactions. L- or D-threonine can be readily converted into the corresponding oxazolidinones.

Experimental Protocol: Synthesis of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one from L-Threonine

This protocol provides a general pathway for the synthesis of a threonine-derived oxazolidinone.

  • Protection of the Amino Group: The amino group of L-threonine is protected, for example, as a carbamate (B1207046) (e.g., using Boc anhydride).

  • Reduction of the Carboxylic Acid: The protected amino acid is then reduced to the corresponding amino alcohol using a reducing agent like lithium borohydride.

  • Cyclization: The resulting amino alcohol is cyclized to form the oxazolidinone ring. This can be achieved using reagents such as phosgene (B1210022) or its equivalents (e.g., triphosgene, carbonyldiimidazole).

  • Purification: The final product is purified by crystallization or column chromatography.

Synthesis of β-Lactams

The β-lactam ring is a core structural motif in a wide range of antibiotics. Threonine derivatives can be used to control the stereochemistry of the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine, a key reaction for β-lactam synthesis.

Experimental Protocol: Diastereoselective Synthesis of a β-Lactam using a Threonine-Derived Imine

  • Imine Formation: A chiral imine is prepared by condensing an ester of D- or L-threonine with an aldehyde.

  • Ketene Generation: A ketene is generated in situ from an acyl chloride and a non-nucleophilic base like triethylamine.

  • [2+2] Cycloaddition: The chiral imine is reacted with the in situ generated ketene to form the β-lactam ring. The stereochemistry of the threonine derivative directs the stereochemical outcome of the cycloaddition.

  • Isolation and Purification: The resulting β-lactam is isolated and purified by chromatography to separate the diastereomers.

Threonine-Derived Chiral Ligands and Auxiliaries

The chiral backbone of threonine can be incorporated into various ligands and auxiliaries for asymmetric catalysis.

Chiral Ni(II) complexes of Schiff bases derived from threonine are effective catalysts for the asymmetric synthesis of non-proteinogenic α-amino acids.

Experimental Protocol: Synthesis of a Chiral Ni(II) Schiff Base Complex

  • Schiff Base Formation: A Schiff base is formed by reacting an L- or D-threonine derivative with a suitable chiral aldehyde or ketone, often derived from proline.

  • Complexation: The Schiff base ligand is then complexed with a Ni(II) salt, such as Ni(NO₃)₂·6H₂O, in the presence of a base (e.g., K₂CO₃) in a solvent like methanol.

  • Isolation: The resulting chiral Ni(II) complex often precipitates from the reaction mixture and can be isolated by filtration.

Data Presentation

The following tables summarize quantitative data from various synthetic applications of threonine derivatives.

Table 1: Asymmetric Synthesis of β-Lactams using Threonine-Derived Chiral Imines

EntryImine Derived FromKetene PrecursorProduct Diastereomeric Ratio (cis:trans)Yield (%)Reference
1D-Threonine methyl esterPhenylacetyl chloride>95:585Fictional Example
2L-Threonine benzyl (B1604629) esterMethoxyacetyl chloride10:9078Fictional Example

Table 2: Enantioselective Michael Addition using Threonine-Derived Ni(II) Complexes

EntrySubstrateNucleophileDiastereomeric Excess (de)Yield (%)Reference
1Methyl acrylateNitromethane95%92Fictional Example
2AcrylonitrileMalonic ester98%88Fictional Example

Visualization of Workflows and Pathways

Workflow for Resolution and Synthesis

The following diagram illustrates the general workflow from racemic this compound to chiral synthetic products.

G cluster_0 Resolution of this compound cluster_1 Chiral Threonine Enantiomers cluster_2 Asymmetric Synthesis Applications This compound This compound Preferential Crystallization Preferential Crystallization This compound->Preferential Crystallization Enzymatic Resolution Enzymatic Resolution This compound->Enzymatic Resolution L-Threonine L-Threonine Preferential Crystallization->L-Threonine D-Threonine D-Threonine Preferential Crystallization->D-Threonine Enzymatic Resolution->L-Threonine Enzymatic Resolution->D-Threonine Chiral Oxazolidinones Chiral Oxazolidinones L-Threonine->Chiral Oxazolidinones beta-Lactams beta-Lactams L-Threonine->beta-Lactams Chiral Ligands Chiral Ligands L-Threonine->Chiral Ligands D-Threonine->Chiral Oxazolidinones D-Threonine->beta-Lactams D-Threonine->Chiral Ligands

Workflow from this compound to Chiral Products.
Signaling Pathway involving L-Threonine

L-Threonine has been shown to play a role in cellular signaling, particularly in the proliferation of embryonic stem cells by activating key pathways.[1][2]

G L-Threonine L-Threonine Lipid Raft/Caveolae Lipid Raft/Caveolae L-Threonine->Lipid Raft/Caveolae PI3K PI3K Lipid Raft/Caveolae->PI3K Akt Akt PI3K->Akt MAPKs MAPKs (ERK, p38, JNK) Akt->MAPKs mTORC1 mTORC1 Akt->mTORC1 MAPKs->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell Proliferation\n(G1/S Transition) Cell Proliferation (G1/S Transition) p70S6K->Cell Proliferation\n(G1/S Transition) 4E-BP1->Cell Proliferation\n(G1/S Transition)

L-Threonine's role in cellular signaling pathways.

Conclusion

This compound is a highly valuable and versatile chiral building block in organic synthesis. Its accessibility and the well-established methods for its resolution provide a straightforward entry point to a wide range of enantiomerically pure synthetic intermediates. The application of resolved threonine in the synthesis of chiral auxiliaries, ligands, and as a stereodirecting group in key reactions like β-lactam formation underscores its importance in modern drug discovery and development. The continued exploration of threonine's synthetic utility promises to unveil new and efficient routes to complex chiral molecules.

References

An In-depth Technical Guide to the Four Stereoisomers of Threonine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Threonine, a vital amino acid, possesses two chiral centers, giving rise to four distinct stereoisomers: L-threonine, D-threonine, L-allothreonine, and D-allothreonine. While L-threonine is the well-known proteinogenic and essential amino acid, its stereoisomers are gaining increasing attention in various scientific disciplines, including drug development and metabolomics. Understanding the unique physicochemical properties, biological activities, and analytical separation of these four stereoisomers is paramount for researchers in these fields. This technical guide provides a comprehensive overview of the core aspects of threonine stereoisomers, including their nomenclature, structural relationships, and comparative physicochemical properties. Furthermore, it details an experimental protocol for their separation and identification via high-performance liquid chromatography (HPLC) and discusses the significance of stereoisomerism in the context of biological systems and drug design.

Introduction to the Stereoisomers of Threonine

Threonine (2-amino-3-hydroxybutanoic acid) is one of the two proteinogenic amino acids, alongside isoleucine, that has two stereogenic centers. This structural feature results in the existence of four possible stereoisomers.[1][2] These isomers are grouped into two pairs of enantiomers (non-superimposable mirror images) and two pairs of diastereomers (stereoisomers that are not mirror images).

The four stereoisomers are:

  • (2S,3R)-2-amino-3-hydroxybutanoic acid , commonly known as L-threonine . This is the naturally occurring, essential amino acid incorporated into proteins.[3][4]

  • (2R,3S)-2-amino-3-hydroxybutanoic acid , known as D-threonine . This is the enantiomer of L-threonine.[5]

  • (2S,3S)-2-amino-3-hydroxybutanoic acid , referred to as L-allothreonine . It is a diastereomer of L-threonine.[6]

  • (2R,3R)-2-amino-3-hydroxybutanoic acid , or D-allothreonine , the enantiomer of L-allothreonine and a diastereomer of D-threonine.[6]

The "allo" prefix is used to distinguish between the two diastereomeric pairs. L-threonine is crucial for protein synthesis, collagen production, and maintaining the proper function of the central nervous, cardiovascular, and immune systems.[7] The biological roles of the other stereoisomers are less understood, though D-amino acids, in general, are known to play various physiological roles in mammals.[5] D-threonine has been identified as a chiral building block for peptidomimetic drugs.[8]

Structural Relationships and Physicochemical Properties

The spatial arrangement of the amino and hydroxyl groups around the two chiral carbons dictates the distinct properties of each stereoisomer. The relationship between these isomers can be visualized as follows:

threonine_stereoisomers cluster_enantiomers1 Enantiomers cluster_enantiomers2 Enantiomers L-Threonine (2S,3R) L-Threonine (2S,3R) D-Threonine (2R,3S) D-Threonine (2R,3S) L-Threonine (2S,3R)->D-Threonine (2R,3S) Mirror Images L-allothreonine (2S,3S) L-allothreonine (2S,3S) L-Threonine (2S,3R)->L-allothreonine (2S,3S) Diastereomers D-allothreonine (2R,3R) D-allothreonine (2R,3R) L-Threonine (2S,3R)->D-allothreonine (2R,3R) Diastereomers D-Threonine (2R,3S)->L-allothreonine (2S,3S) Diastereomers D-Threonine (2R,3S)->D-allothreonine (2R,3R) Diastereomers L-allothreonine (2S,3S)->D-allothreonine (2R,3R) Mirror Images

Figure 1: Stereochemical relationships of the four threonine isomers.

The distinct three-dimensional structures of the stereoisomers lead to differences in their physicochemical properties, which are summarized in the table below.

PropertyL-ThreonineD-ThreonineL-allothreonineD-allothreonine
IUPAC Name (2S,3R)-2-amino-3-hydroxybutanoic acid(2R,3S)-2-amino-3-hydroxybutanoic acid(2S,3S)-2-amino-3-hydroxybutanoic acid(2R,3R)-2-amino-3-hydroxybutanoic acid
CAS Number 72-19-5632-20-228954-12-324830-94-2
Molecular Formula C₄H₉NO₃C₄H₉NO₃C₄H₉NO₃C₄H₉NO₃
Molar Mass ( g/mol ) 119.12119.12119.12119.12
Melting Point (°C) ~256 (decomposes)274 (decomposes)[9]272 (decomposes)[10]Not readily available
Specific Rotation [α]D -28.3° (c=1, H₂O)+28°[11]+9.5 ± 1º (c=2, H₂O)[10]-8.7 ± 1° (c=2, H₂O)[12]
Water Solubility Good[6][13]GoodGood[14]Good

Experimental Protocol: Separation of Threonine Stereoisomers by HPLC

The separation and quantification of the four threonine stereoisomers are crucial for studying their distribution and function in biological systems. A sensitive and selective method utilizing two-step high-performance liquid chromatography (HPLC) with pre-column fluorescence derivatization has been established.[1]

Principle

This method involves the derivatization of the amino groups of the threonine isomers with a fluorescent reagent, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), to enable highly sensitive fluorescence detection. The resulting fluorescent derivatives are then separated using a combination of a reversed-phase column and a chiral column in a two-dimensional HPLC system.[15]

Materials and Reagents
  • L-threonine, D-threonine, L-allothreonine, and D-allothreonine standards

  • 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

  • Boric acid buffer

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Perchloric acid

Instrumentation
  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Chiral stationary phase column (e.g., crown-ether based)[16]

  • Column switching valve

Workflow Diagram

hplc_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc Two-Dimensional HPLC Sample (e.g., tissue homogenate) Sample (e.g., tissue homogenate) Deproteinization Deproteinization Sample (e.g., tissue homogenate)->Deproteinization Supernatant Collection Supernatant Collection Deproteinization->Supernatant Collection Add Boric Acid Buffer Add Boric Acid Buffer Supernatant Collection->Add Boric Acid Buffer Add NBD-F Solution Add NBD-F Solution Add Boric Acid Buffer->Add NBD-F Solution Incubate (e.g., 60°C) Incubate (e.g., 60°C) Add NBD-F Solution->Incubate (e.g., 60°C) Stop Reaction Stop Reaction Incubate (e.g., 60°C)->Stop Reaction Inject into HPLC Inject into HPLC Stop Reaction->Inject into HPLC 1st Dimension: Reversed-Phase Column 1st Dimension: Reversed-Phase Column Inject into HPLC->1st Dimension: Reversed-Phase Column Separation of NBD-amino acids Heart-cut fraction containing threonine isomers Heart-cut fraction containing threonine isomers 1st Dimension: Reversed-Phase Column->Heart-cut fraction containing threonine isomers via column switching 2nd Dimension: Chiral Column 2nd Dimension: Chiral Column Heart-cut fraction containing threonine isomers->2nd Dimension: Chiral Column Separation of stereoisomers Fluorescence Detection Fluorescence Detection 2nd Dimension: Chiral Column->Fluorescence Detection Quantification Quantification Fluorescence Detection->Quantification

References

Metabolic Fate of D- and L-Threonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the D- and L-enantiomers of threonine, an essential amino acid. The document details the enzymatic processes governing their transformation, summarizes key quantitative data, and outlines relevant experimental methodologies for their study.

Introduction

Threonine is an essential α-amino acid with two chiral centers, resulting in four stereoisomers: L-threonine (B559522), D-threonine, L-allothreonine, and D-allothreonine. L-threonine is the proteinogenic and most abundant isomer, playing a critical role in protein synthesis, immune function, and metabolism.[1] The metabolic fates of its D-enantiomer are distinct and primarily governed by detoxification pathways. Understanding the stereospecific metabolism of threonine is crucial for nutrition, toxicology, and the development of therapeutics, as D-amino acid-containing peptides are explored for their increased resistance to proteolytic degradation.

Metabolic Fate of L-Threonine

The catabolism of L-threonine in mammals and microorganisms proceeds primarily through three distinct pathways. In humans, the threonine dehydratase pathway is predominant, as the gene for L-threonine 3-dehydrogenase is considered an inactive pseudogene.[2]

L-Threonine Dehydratase (Threonine Ammonia-Lyase) Pathway

This is the major catabolic route in humans.[2] L-Threonine dehydratase (EC 4.3.1.19), a pyridoxal-5'-phosphate (PLP) dependent enzyme, catalyzes the deamination of L-threonine to produce α-ketobutyrate and ammonia (B1221849).[3][4] The α-ketobutyrate is subsequently converted to propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle via succinyl-CoA.[5]

L-Threonine 3-Dehydrogenase (TDH) Pathway

In many non-human mammals and bacteria, the primary route for L-threonine degradation is initiated by L-threonine 3-dehydrogenase (TDH) (EC 1.1.1.103).[6] This NAD+-dependent enzyme oxidizes L-threonine to 2-amino-3-ketobutyrate. This unstable intermediate is then rapidly cleaved by 2-amino-3-ketobutyrate CoA ligase (also known as glycine (B1666218) C-acetyltransferase) into glycine and acetyl-CoA .[5] Acetyl-CoA can then enter the TCA cycle.

L-Threonine Aldolase (B8822740) (LTA) Pathway

A minor pathway for L-threonine metabolism involves L-threonine aldolase (EC 4.1.2.5), which reversibly cleaves L-threonine into glycine and acetaldehyde .[7] This enzyme is also PLP-dependent and is active on both L-threonine and L-allothreonine but not their D-forms.[7]

Metabolic Fate of D-Threonine

Unlike its L-counterpart, D-threonine is not incorporated into proteins and is metabolized via pathways that handle D-amino acids.

D-Amino Acid Oxidase (DAAO) Pathway

The principal enzyme responsible for the metabolism of D-threonine is the FAD-dependent flavoenzyme D-amino acid oxidase (DAAO) (EC 1.4.3.3).[8] DAAO catalyzes the stereospecific oxidative deamination of neutral D-amino acids. In this reaction, D-threonine is oxidized to its corresponding α-imino acid, which then non-enzymatically hydrolyzes in aqueous solution to form 2-keto-3-hydroxybutanoate, ammonia (NH₃), and hydrogen peroxide (H₂O₂).[8] DAAO exhibits broad substrate specificity but is strictly selective for D-isomers.[8]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in threonine metabolism and the in vivo concentrations of its enantiomers.

Table 1: Kinetic Parameters of Key Enzymes in Threonine Metabolism
EnzymeOrganismSubstrateKm (mM)Vmax or kcatConditionsReference(s)
L-Threonine Dehydrogenase (TDH)Pyrococcus horikoshiiL-Threonine0.0131.75 mmol/min/mg65°C[9][10]
L-Threonine Dehydrogenase (TDH)Escherichia coliL-Threonine1.4357 µmol/min/mgpH 8.4, 37°C[6]
L-Threonine Dehydratase (TdcB)Escherichia coliL-Threonine0.0003-pH 7.8, 37°C[11]
L-Threonine Aldolase (LTA)Escherichia coliL-Threonine11.4112 min-1 (kcat)-[12][13]
L-Threonine Aldolase (LTA)Escherichia coliL-allo-Threonine0.24213 min-1 (kcat)-[12][13]
D-Amino Acid Oxidase (DAAO)HumanD-Alanine2.511.2 s-1 (kcat)pH 8.5, 25°C[14][15]
D-Amino Acid Oxidase (DAAO)HumanD-Serine1.915.6 s-1 (kcat)pH 8.5, 25°C[14][15]
D-Amino Acid Oxidase (DAAO)HumanD-Cysteine0.1612.3 s-1 (kcat)pH 8.5, 25°C[14]

Note: Kinetic parameters can vary significantly based on the enzyme source, purity, and assay conditions. D-Threonine is a known substrate for DAAO, but specific kinetic data for it are less commonly reported than for D-alanine or D-serine.

Table 2: Endogenous Concentrations of Threonine Isomers in Rat Tissues
TissueD-Threonine (nmol/g wet tissue)D-allo-Threonine (nmol/g wet tissue)
Corpus Striatum0.85 ± 0.055.01 ± 0.32
Cerebral Cortex0.76 ± 0.053.59 ± 0.19
Hippocampus0.51 ± 0.042.11 ± 0.12
Cerebellum0.36 ± 0.021.25 ± 0.07
Liver0.11 ± 0.010.35 ± 0.03
Kidney0.25 ± 0.020.81 ± 0.05
Urine (nmol/mL)1.15 ± 0.1010.9 ± 0.81

Data from a study on rats demonstrating the presence of D-threonine isomers, particularly in brain regions. L-allo-threonine was not detected.[16]

Visualizations of Pathways and Workflows

Metabolic Pathways

L_Threonine_Metabolism Metabolic Pathways of L-Threonine cluster_dehydratase Dehydratase Pathway (Major in Humans) cluster_dehydrogenase Dehydrogenase Pathway cluster_aldolase Aldolase Pathway LTHR L-Threonine TD L-Threonine Dehydratase (EC 4.3.1.19) LTHR->TD TDH L-Threonine Dehydrogenase (EC 1.1.1.103) LTHR->TDH LTA L-Threonine Aldolase (EC 4.1.2.5) LTHR->LTA AKB α-Ketobutyrate TD->AKB TD->AKB + NH₃ PCoA Propionyl-CoA AKB->PCoA TCA1 TCA Cycle PCoA->TCA1 AKB2 2-Amino-3-ketobutyrate TDH->AKB2 LIGASE 2-Amino-3-ketobutyrate CoA Ligase AKB2->LIGASE GLY1 Glycine LIGASE->GLY1 ACoA Acetyl-CoA LIGASE->ACoA TCA2 TCA Cycle ACoA->TCA2 GLY2 Glycine LTA->GLY2 ACET Acetaldehyde LTA->ACET

Metabolic Pathways of L-Threonine

D_Threonine_Metabolism Metabolic Pathway of D-Threonine DTHR D-Threonine DAAO D-Amino Acid Oxidase (DAAO) (EC 1.4.3.3) DTHR->DAAO + O₂ IMINO α-Imino Acid (intermediate) DAAO->IMINO PROD NH₃ + H₂O₂ DAAO->PROD Products KETO 2-Keto-3-hydroxybutanoate IMINO->KETO + H₂O (spontaneous)

Metabolic Pathway of D-Threonine
Experimental Workflow

Experimental_Workflow Experimental Workflow for Threonine Enantiomer Analysis SAMPLE Biological Sample (e.g., Tissue, Plasma, Urine) HOMOGENIZE Homogenization & Protein Precipitation (e.g., with Acid) SAMPLE->HOMOGENIZE EXTRACT Supernatant Collection (Contains Free Amino Acids) HOMOGENIZE->EXTRACT DERIV Fluorescent Derivatization (e.g., with NBD-F) EXTRACT->DERIV HPLC1 1st Dimension HPLC: Reversed-Phase Column (Isolate NBD-Threonine Isomers) DERIV->HPLC1 HPLC2 2nd Dimension HPLC: Chiral Column (Separate D- and L-Enantiomers) HPLC1->HPLC2 Heart-cutting DETECT Fluorescence Detection HPLC2->DETECT QUANT Quantification (Comparison to Standards) DETECT->QUANT

Workflow for Threonine Enantiomer Analysis

Experimental Protocols

Protocol for D-Amino Acid Oxidase (DAAO) Activity Assay (Coupled Assay)

This protocol is based on the detection of hydrogen peroxide (H₂O₂), a product of the DAAO reaction, using a coupled reaction with horseradish peroxidase (HRP).[8][17][18]

Materials:

  • DAAO enzyme preparation (recombinant or from tissue homogenate)

  • 75 mM Disodium Pyrophosphate buffer, pH 8.5

  • D-Threonine (or other D-amino acid substrate) solution in buffer

  • Horseradish Peroxidase (HRP) solution (e.g., 1 U/mL)

  • Chromogenic substrate for HRP (e.g., 1 mM o-dianisidine, o-DNS)

  • Spectrophotometer or 96-well plate reader capable of measuring absorbance at 440 nm

Procedure:

  • Reaction Mixture Preparation: In a microcuvette or a well of a 96-well plate, prepare the reaction mixture by combining:

    • D-amino acid substrate solution (use a concentration at least 10-fold higher than the Km value for saturation).

    • 1 mM o-DNS solution.

    • 1 U/mL HRP solution.

    • Bring to the final volume (e.g., 300 µL for a 96-well plate) with 75 mM pyrophosphate buffer, pH 8.5.

  • Initiate Reaction: Add a small volume (e.g., 10-20 µL) of the DAAO enzyme preparation to the reaction mixture to start the reaction.

  • Measurement: Immediately place the cuvette or plate in the spectrophotometer and monitor the increase in absorbance at 440 nm (Abs₄₄₀) over time at a constant temperature (e.g., 25°C).[17]

  • Calculation: The DAAO activity is calculated from the initial linear rate of absorbance increase (ΔAbs₄₄₀/min). This rate is proportional to the rate of H₂O₂ production, and thus to the DAAO activity. A standard curve using known concentrations of H₂O₂ can be used to convert the rate to µmol/min.[19]

Protocol for Chiral Separation of Threonine Enantiomers by Two-Step HPLC

This method allows for the sensitive and selective determination of the four threonine isomers in biological samples.[16][20]

Materials:

  • HPLC system with two pumps, a column-switching valve, and a fluorescence detector.

  • Reversed-phase column (e.g., micro-ODS).

  • Chiral column (e.g., Pirkle-type or macrocyclic glycopeptide-based).[21]

  • Derivatizing reagent: 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).

  • Borate (B1201080) buffer (e.g., 0.1 M, pH 8.0).

  • Mobile phases for both reversed-phase and chiral separations (typically acetonitrile/water/acid mixtures).

  • Standards for L-Thr, D-Thr, L-allo-Thr, and D-allo-Thr.

Procedure:

  • Sample Preparation: Homogenize the tissue sample in an appropriate acid (e.g., perchloric acid) to precipitate proteins. Centrifuge and collect the supernatant containing the free amino acids.

  • Derivatization: Mix an aliquot of the supernatant with NBD-F solution in borate buffer. Incubate the mixture at a controlled temperature (e.g., 60°C) for a short period (e.g., 5 minutes) to form fluorescent NBD-amino acid derivatives. Stop the reaction by adding an acid (e.g., HCl).[16]

  • First Dimension Separation (Reversed-Phase):

    • Inject the derivatized sample onto the reversed-phase column.

    • Elute with an appropriate mobile phase gradient to separate the NBD-derivatives of different amino acids.

    • Monitor the eluent with the fluorescence detector. The four threonine isomers will typically co-elute in a single peak or a closely spaced group.

  • Second Dimension Separation (Chiral):

    • Using the column-switching valve, direct the fraction containing the NBD-threonine isomers from the first column onto the chiral column ("heart-cutting").

    • Elute from the chiral column using an isocratic mobile phase optimized for enantiomeric separation.

  • Detection and Quantification:

    • Detect the separated NBD-threonine enantiomers using the fluorescence detector (Excitation ~470 nm, Emission ~530 nm).

    • Identify the peaks by comparing their retention times with those of the pure standards.

    • Quantify the amount of each isomer by integrating the peak area and comparing it to a calibration curve generated with the standards.[16][20]

Protocol Outline for Stable Isotope Tracing of L-Threonine Metabolism

This method is used to measure the in vivo flux of L-threonine through its metabolic pathways.[22][23]

Objective: To determine the fractional contribution of L-threonine to the production of its metabolites (e.g., glycine, α-ketobutyrate).

Procedure Outline:

  • Tracer Infusion: Administer a primed, constant intravenous infusion of a stable isotope-labeled L-threonine (e.g., L-[U-¹³C₄,¹⁵N]threonine) to the subject (animal or human) to achieve a metabolic steady state.[22]

  • Sample Collection: Collect biological samples (e.g., blood plasma, muscle biopsies) at baseline and at several time points during the infusion.

  • Sample Processing: Immediately process samples to stop metabolic activity. For plasma, deproteinize with acid. For tissue, freeze-clamp in liquid nitrogen, then homogenize and extract metabolites.

  • Derivatization: Derivatize the amino acids in the extracts to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis (e.g., t-butyldimethylsilyl derivatives).[22]

  • GC-MS Analysis: Analyze the derivatized samples by GC-MS. The mass spectrometer is used to determine the isotopic enrichment (the ratio of labeled to unlabeled molecules) of threonine and its downstream metabolites (e.g., glycine).

  • Flux Calculation: Use mass isotopomer distribution analysis and metabolic modeling to calculate the rate of appearance of the tracer and the fractional contribution of threonine to the synthesis of its metabolites.[23]

References

DL-Threonine: A Pivotal Contributor to One-Carbon Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Threonine, an essential amino acid, plays a critical and often underappreciated role in cellular metabolism, extending far beyond its canonical function in protein synthesis. This technical guide delves into the intricate involvement of this compound in one-carbon (1C) metabolism, a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides, regulation of methylation, and maintenance of redox homeostasis. Threonine catabolism serves as a significant source of one-carbon units, feeding into the folate and methionine cycles, thereby impacting a wide array of cellular processes from epigenetic regulation to cell proliferation. This document provides a comprehensive overview of the core biochemical pathways, presents quantitative data on enzyme kinetics and metabolite concentrations, details key experimental protocols for studying threonine-dependent one-carbon metabolism, and visualizes these complex systems through detailed diagrams. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and target the metabolic dependencies of various physiological and pathological states.

Introduction to this compound and One-Carbon Metabolism

One-carbon metabolism is a complex, interconnected network of enzymatic reactions that mediates the transfer of one-carbon units in various oxidation states. These reactions are fundamental for the de novo synthesis of purines and thymidylate, the remethylation of homocysteine to methionine, and the production of S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids. The primary carriers of these one-carbon units are folate coenzymes.

This compound, an essential amino acid that cannot be synthesized de novo by mammals, is a key contributor to the one-carbon pool. Its catabolism provides a direct route for the generation of glycine (B1666218), which is a major donor of one-carbon units to the folate cycle. The importance of this pathway is increasingly recognized in various contexts, including embryonic stem cell pluripotency and cancer cell proliferation, where metabolic reprogramming often leads to an increased reliance on specific amino acids like threonine.

Biochemical Pathways of this compound's Contribution to One-Carbon Metabolism

The primary pathway for threonine's entry into one-carbon metabolism in mammals involves its conversion to glycine. This process is predominantly carried out in the mitochondria and involves a two-step enzymatic reaction.

Threonine Dehydrogenase (TDH) Pathway

The catabolism of L-threonine is primarily initiated by the enzyme L-threonine 3-dehydrogenase (TDH) (EC 1.1.1.103).[1] TDH catalyzes the NAD+-dependent oxidation of L-threonine to 2-amino-3-oxobutanoate.[1]

Subsequently, glycine C-acetyltransferase (GCAT), also known as 2-amino-3-ketobutyrate coenzyme A ligase (EC 2.3.1.29), cleaves 2-amino-3-oxobutanoate in the presence of coenzyme A (CoA) to yield glycine and acetyl-CoA .[2][3]

Glycine Cleavage System (GCS)

The glycine produced from threonine catabolism is a principal substrate for the glycine cleavage system (GCS) , a multi-enzyme complex located in the inner mitochondrial membrane.[4][5][6] The GCS catalyzes the oxidative decarboxylation of glycine to produce a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (5,10-CH2-THF), along with carbon dioxide (CO2) and ammonia (B1221849) (NH3).[5][7][8]

This reaction is a major source of one-carbon units for the folate cycle.[7] The 5,10-CH2-THF produced can then be utilized for various biosynthetic pathways, including the synthesis of purines, thymidylate, and the regeneration of methionine.

Serine Hydroxymethyltransferase (SHMT)

While the TDH-GCS pathway is a primary route, threonine can also be cleaved by serine hydroxymethyltransferase (SHMT) , which exhibits some threonine aldolase (B8822740) activity. This reaction would produce glycine and acetaldehyde. However, in mammals, the contribution of this pathway to threonine catabolism is considered to be minor compared to the TDH pathway.[7]

The following diagram illustrates the central role of this compound in feeding one-carbon units into the folate and methionine cycles.

Threonine_One_Carbon_Metabolism Threonine This compound AOB 2-Amino-3-oxobutanoate Threonine->AOB TDH Glycine Glycine AOB->Glycine GCAT AcetylCoA Acetyl-CoA AOB->AcetylCoA GCAT GCS Glycine Cleavage System (GCS) Glycine->GCS CH2THF 5,10-Methylene-THF GCS->CH2THF One-Carbon Unit FolateCycle Folate Cycle (Purine & Thymidylate Synthesis) CH2THF->FolateCycle MethionineCycle Methionine Cycle CH2THF->MethionineCycle SAM S-adenosylmethionine (SAM) MethionineCycle->SAM Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation

Threonine catabolism feeding into one-carbon metabolism.

Quantitative Data on Threonine's Contribution

The quantitative contribution of threonine to one-carbon metabolism can be assessed by measuring enzyme kinetics, metabolite concentrations, and metabolic flux. The following tables summarize available data from the literature. It is important to note that these values can vary significantly depending on the organism, cell type, and experimental conditions.

Enzyme Kinetic Parameters
EnzymeSubstrate(s)Km (mM)Vmax (µmol/min/mg protein)Organism/TissueReference
L-Threonine Dehydrogenase (TDH)L-Threonine, NAD+0.013, 0.0101.75Pyrococcus horikoshii (recombinant)[9][10]
L-Threonine Dehydrogenase (TDH)L-Threonine, NAD+8.4, 0.98Not ReportedChicken Liver Mitochondria[10]
L-Threonine Dehydrogenase (TDH)L-Threonine, NAD+1.5, 0.055Not ReportedPseudomonas fluorescens[10]
Glycine N-Acyltransferase (GLYAT)Benzoyl-CoA, GlycineSee ReferenceSee ReferenceHuman (recombinant variants)[11]
Metabolite Concentrations
MetaboliteConcentration Range (mM)Cell Type/Tissue/FluidReference
Threonine0.020 - 0.750Mammalian Cell Culture Media[12]
Threonine0.01 - 0.05Human Cells (intracellular)[13]
Glycine~0.5 - 2.5Effective cytoprotective concentration[14][15]
GlycineVariesMammalian Cells (intracellular)[16]
SAMVaries with methionineHuman Cells[17]
SAHVaries with methionineHuman Cells[17]

Note: Intracellular metabolite concentrations are highly dynamic and depend on the metabolic state of the cell and the composition of the extracellular environment.

Metabolic Flux Data

Isotope tracing studies using 13C-labeled threonine have demonstrated its contribution to the glycine and SAM pools. In mouse embryonic stem cells, threonine provides a substantial fraction of cellular glycine needed for SAM synthesis.[18][19] Depletion of threonine from the culture medium leads to a decrease in the SAM/SAH ratio, indicating a significant flux from threonine to the methionine cycle.[18][19][20][21] However, specific quantitative flux rates are highly dependent on the experimental system and are not broadly generalizable.

Experimental Protocols

Investigating the role of this compound in one-carbon metabolism requires a combination of enzymatic, metabolic, and cellular assays. This section provides detailed methodologies for key experiments.

Threonine Dehydrogenase (TDH) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and literature procedures for the colorimetric determination of TDH activity. The assay measures the production of NADH, which reduces a tetrazolium salt to a colored formazan (B1609692) product.

Materials:

  • Sample (cell or tissue lysate)

  • TDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0-9.0)

  • L-Threonine solution (substrate)

  • NAD+ solution

  • Tetrazolium salt solution (e.g., INT, WST-1)

  • Diaphorase (or other NADH-coupled enzyme)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~450 nm

Procedure:

  • Sample Preparation: Homogenize cells or tissues in ice-cold TDH Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant. Determine the protein concentration of the lysate.

  • Reaction Mixture Preparation: Prepare a master mix containing TDH Assay Buffer, NAD+, tetrazolium salt, and diaphorase.

  • Assay: a. Add samples (e.g., 10-50 µL of lysate) to the wells of a 96-well plate. b. For each sample, prepare a parallel blank well containing the same amount of lysate but without the L-threonine substrate. c. Add the reaction mixture to all wells. d. To initiate the reaction, add the L-Threonine solution to the sample wells. Add an equivalent volume of Assay Buffer to the blank wells. e. Immediately measure the absorbance at ~450 nm in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis: a. Subtract the rate of absorbance change in the blank wells from the rate of change in the corresponding sample wells to get the net TDH-dependent rate. b. Use a NADH standard curve to convert the rate of absorbance change to the rate of NADH production. c. Calculate TDH activity as nmol/min/mg of protein.

Stable Isotope Tracing of Threonine Metabolism using LC-MS

This protocol outlines a general workflow for tracing the metabolic fate of 13C-labeled threonine into downstream metabolites of one-carbon metabolism using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cell culture medium deficient in threonine

  • [U-13C]-L-Threonine

  • Cultured cells of interest

  • Methanol, acetonitrile, and water (LC-MS grade)

  • Formic acid or ammonium (B1175870) hydroxide (B78521) (for mobile phase modification)

  • LC-MS system (e.g., Q-TOF or triple quadrupole)

Procedure:

  • Cell Culture and Labeling: a. Culture cells to the desired confluency. b. Wash the cells with phosphate-buffered saline (PBS). c. Replace the standard medium with threonine-free medium supplemented with a known concentration of [U-13C]-L-Threonine. d. Incubate the cells for various time points to monitor the kinetics of label incorporation.

  • Metabolite Extraction: a. Aspirate the labeling medium and wash the cells with ice-cold PBS. b. Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol). c. Scrape the cells and collect the cell lysate. d. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis: a. Evaporate the supernatant to dryness and resuspend in a suitable solvent for LC-MS analysis. b. Inject the sample into the LC-MS system. c. Separate metabolites using an appropriate chromatography method (e.g., HILIC or reversed-phase). d. Detect and quantify the mass isotopologues of target metabolites (e.g., glycine, serine, SAM, SAH) using the mass spectrometer.

  • Data Analysis: a. Identify and integrate the peak areas for each isotopologue of the target metabolites. b. Correct for the natural abundance of 13C. c. Calculate the fractional enrichment of each metabolite to determine the contribution of threonine to its synthesis.

Western Blot Analysis of Histone Methylation

This protocol provides a method to assess changes in global histone methylation levels in response to alterations in threonine metabolism.[22][23][24][25]

Materials:

  • Cells cultured under control and threonine-manipulated conditions

  • Nuclear extraction buffers

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for histone modifications (e.g., anti-H3K4me3) and total histone (e.g., anti-H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Nuclear Protein Extraction: Isolate nuclei from cultured cells and extract histone proteins using an appropriate method (e.g., acid extraction). Determine the protein concentration.

  • SDS-PAGE and Transfer: a. Separate equal amounts of histone extracts on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-H3K4me3) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.

  • Detection: a. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. b. Strip the membrane and re-probe with an antibody against a total histone (e.g., anti-H3) to ensure equal loading.

  • Data Analysis: Quantify the band intensities and normalize the signal of the modified histone to the signal of the total histone.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, provide visual representations of the key pathways and experimental workflows described in this guide.

Detailed Threonine Catabolism and Entry into One-Carbon Metabolism

Threonine_Catabolism_Detail cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Threonine_in L-Threonine AOB 2-Amino-3-oxobutanoate Threonine_in->AOB TDH +NAD+ Glycine_in Glycine AOB->Glycine_in GCAT +CoA-SH AcetylCoA_in Acetyl-CoA AOB->AcetylCoA_in GCAT +CoA-SH GCS_complex Glycine Cleavage System (GCS) (P, T, H, L proteins) Glycine_in->GCS_complex CH2THF_in 5,10-Methylene-THF GCS_complex->CH2THF_in +CO2, NH3 NADH_in NADH GCS_complex->NADH_in Folate_Cycle_cyto Folate Cycle CH2THF_in->Folate_Cycle_cyto Export THF_in THF THF_in->GCS_complex NAD_in NAD+ NAD_in->GCS_complex CoA_in CoA-SH Methionine_Cycle_cyto Methionine Cycle Folate_Cycle_cyto->Methionine_Cycle_cyto

Mitochondrial breakdown of threonine to supply one-carbon units.
Interconnected Folate and Methionine Cycles

Folate_Methionine_Cycles THF THF CH2THF_folate 5,10-Methylene-THF THF->CH2THF_folate from Glycine (via GCS) or Serine (via SHMT) DHF DHF CH2THF_folate->DHF Thymidylate Synthase MethylTHF 5-Methyl-THF CH2THF_folate->MethylTHF MTHFR DHF->THF DHFR MTHFR MTHFR MethylTHF->THF MS Thymidylate dUMP -> dTMP Methionine Methionine SAM_met SAM Methionine->SAM_met MAT SAH SAH SAM_met->SAH Methyltransferases Methylation_out Methylation Substrate-CH3 SAM_met->Methylation_out Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS +B12 MS Methionine Synthase

The linkage between the folate and methionine cycles.
Experimental Workflow for Isotope Tracing Analysis

Isotope_Tracing_Workflow Start Cell Culture Labeling Incubate with [U-13C]-L-Threonine Start->Labeling Extraction Metabolite Extraction (Quench & Extract) Labeling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing (Peak Integration, Isotopologue Distribution) LCMS->DataProcessing Analysis Metabolic Flux Analysis DataProcessing->Analysis Conclusion Quantify Threonine Contribution to One-Carbon Pool Analysis->Conclusion

A typical workflow for stable isotope tracing experiments.

Conclusion and Future Directions

This compound is a vital contributor to the one-carbon metabolic network, providing essential one-carbon units through its catabolism to glycine. This pathway is of particular importance in highly proliferative cells, such as embryonic stem cells and cancer cells, which have an increased demand for the biosynthetic and regulatory outputs of one-carbon metabolism. The intricate connection between threonine availability, the SAM/SAH ratio, and epigenetic modifications like histone methylation highlights a direct link between nutrient status and gene regulation.

Future research should focus on obtaining more precise quantitative data on the flux of threonine through these pathways in various human cell types and disease models. Elucidating the specific regulatory mechanisms that control threonine catabolism and its contribution to the one-carbon pool will be crucial. For drug development professionals, targeting the enzymes of the threonine catabolic pathway, such as TDH, may represent a novel therapeutic strategy for cancers that exhibit a strong dependence on this metabolic route. A deeper understanding of threonine's role in one-carbon metabolism will undoubtedly open new avenues for therapeutic intervention and a more comprehensive view of cellular metabolic networks.

References

Methodological & Application

Chiral Separation of DL-Threonine Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of DL-Threonine enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are essential for applications in pharmaceutical development, quality control, and metabolic research where the stereochemistry of threonine is of critical importance. Two primary approaches are detailed: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization.

Introduction

Threonine, an essential amino acid, possesses two chiral centers, resulting in four stereoisomers: L-Threonine, D-Threonine, L-allo-Threonine, and D-allo-Threonine. The enantiomeric purity of threonine is crucial in the pharmaceutical industry, as different enantiomers can exhibit varied pharmacological and toxicological profiles. HPLC is a powerful technique for the enantioselective analysis of amino acids, offering high resolution and sensitivity.

The choice between direct and indirect methods for chiral separation depends on factors such as the required sensitivity, sample matrix, and available instrumentation. Direct methods utilize a chiral stationary phase to resolve enantiomers, while indirect methods involve derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral stationary phase.

Part 1: Direct Chiral Separation using Chiral Stationary Phases (CSPs)

Direct enantioseparation on a CSP is often preferred due to its simplicity, as it does not require derivatization, thereby avoiding an additional reaction step and potential impurities.[1] Macrocyclic glycopeptide and crown ether-based CSPs are particularly effective for the separation of underivatized amino acids.[1][2]

Method 1: Macrocyclic Glycopeptide CSP (Teicoplanin-based)

Teicoplanin-based CSPs, such as the Astec® CHIROBIOTIC® T, are well-suited for separating polar and ionic compounds like amino acids due to the presence of ionic groups and their compatibility with both organic and aqueous mobile phases.[1] The D-enantiomer is typically more strongly retained on this type of CSP.[1]

Experimental Protocol

  • Sample Preparation: Dissolve the this compound sample in a mixture of water and methanol (B129727) (30:70 v/v) to a concentration of 300 µg/mL.[3]

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Chromatographic Conditions:

ParameterCondition
Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles[3]
Mobile Phase Water:Methanol:Formic Acid (30:70:0.02, v/v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 25 °C[3]
Detection UV at 205 nm[3]
Injection Volume 10 µL[3]
Method 2: Crown Ether-Based CSP

Crown ether-based CSPs, such as CROWNPAK® CR-I(+) and ChiroSil®, are highly effective for the separation of primary amines, including amino acids.[4][5][6] The separation mechanism involves the formation of a complex between the ammonium (B1175870) group of the amino acid and the crown ether. Acidic mobile phases (pH 1 to 2) are typically used to ensure the protonation of the amino group.[7] On a CROWNPAK CR-I(+) column, the D-enantiomer of amino acids generally elutes before the L-enantiomer.[8]

Experimental Protocol

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • HPLC System: An HPLC system with a UV or mass spectrometry (MS) detector.

  • Chromatographic Conditions:

ParameterCondition
Column CROWNPAK® CR-I(+) or CR-I(-), 150 mm x 3.0 mm I.D., 5 µm[9]
Mobile Phase Acetonitrile/Ethanol/Water/Trifluoroacetic Acid (TFA) = 80/15/5/0.5 (v/v/v/v)[9]
Flow Rate 0.6 mL/min[9]
Column Temperature 20 °C[9]
Detection MS or UV at low wavelength (e.g., 200 nm)
Injection Volume 1 µL[9]

Quantitative Data Summary for Direct Methods

MethodColumnMobile PhaseD-Threonine Retention Time (min)L-Threonine Retention Time (min)Resolution (Rs)Separation Factor (α)
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® TWater:Methanol:Formic Acid (30:70:0.02)Not specifiedNot specifiedBaseline resolution reported[1]Not specified
Crown Ether CROWNPAK® CR-I(+)ACN/EtOH/H₂O/TFA (80/15/5/0.5)Elutes before L-Threonine[8][10]Elutes after D-Threonine[8][10]Separation is achievable[9]Not specified

Note: Specific retention times and resolution values for this compound are not always available in the provided literature; however, the methods are reported to provide effective separation.

Part 2: Indirect Chiral Separation via Derivatization

Indirect methods involve the derivatization of the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column. This approach is often employed to enhance detection sensitivity, especially when using fluorescence detection.

Method 3: Pre-column Derivatization with NBD-F

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a fluorescent derivatizing reagent that reacts with primary and secondary amines under mild conditions to yield highly fluorescent derivatives.[11] This method is particularly useful for the sensitive determination of threonine and its isomers in biological samples.[12][13]

Experimental Protocol

Derivatization Procedure:

  • Prepare a sample solution in 50 mM borate (B1201080) buffer (pH 8.0) containing 20 mM EDTA.[11]

  • In a reaction vial, mix 300 µL of the sample solution with 100 µL of a 100 mM NBD-F solution in acetonitrile.[11]

  • Heat the vial at 60 °C for 1 minute.[11]

  • Immediately cool the reaction mixture in an ice bath.[11]

  • Add 400 µL of 50 mM HCl to stop the reaction.[11]

  • The resulting mixture is ready for HPLC analysis.[11]

HPLC Separation:

A two-step HPLC system can be employed for the separation of NBD-derivatized threonine and allo-threonine isomers.[12][13] The first step involves separation on a reversed-phase column, followed by chiral separation on a second column.

  • HPLC System: A two-dimensional HPLC system with fluorescence detection.

  • Chromatographic Conditions:

ParameterCondition
Step 1: Reversed-Phase Column Micro-ODS column[13]
Step 2: Chiral Column Pirkle-type chiral stationary phase[14] or other suitable chiral column
Mobile Phase Gradient elution with acetonitrile/methanol mixtures containing formic acid is commonly used for NBD-amino acids.[15]
Detection Fluorescence (Excitation: 470 nm, Emission: 530 nm)[11]

Quantitative Data Summary for Indirect Method

MethodDerivatizing AgentColumnDetectionKey Feature
Indirect via NBD-F NBD-FReversed-phase and ChiralFluorescence (Ex: 470 nm, Em: 530 nm)[11]High sensitivity, suitable for biological samples[12][13]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflows for the direct and indirect chiral separation of this compound enantiomers.

direct_separation_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase/ Solvent Mix Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject CSP_Column Separation on Chiral Stationary Phase (CSP) Inject->CSP_Column Detection UV or MS Detection CSP_Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify D- and L-Threonine Chromatogram->Quantification

Caption: Workflow for Direct Chiral HPLC Separation of this compound.

indirect_separation_workflow cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample This compound Sample Derivatize React with Chiral Derivatizing Agent (e.g., NBD-F) Sample->Derivatize Diastereomers Formation of Diastereomers Derivatize->Diastereomers Inject Inject into HPLC System Diastereomers->Inject Achiral_Column Separation on Achiral Reversed- Phase Column Inject->Achiral_Column Detection Fluorescence Detection Achiral_Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Diastereomers (corresponds to D/L-Threonine) Chromatogram->Quantification

Caption: Workflow for Indirect Chiral HPLC Separation of this compound.

References

Application Note: Quantification of DL-Threonine in Biological Samples using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Threonine is an essential amino acid crucial for protein synthesis, collagen production, and the proper functioning of the central nervous, cardiovascular, and immune systems. The ability to accurately quantify both D- and L-isomers of threonine in biological matrices such as plasma, serum, and urine is vital for various research areas, including metabolic disease studies, nutritional science, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of amino acids.[1] Due to the polar and non-volatile nature of amino acids, chemical derivatization is a mandatory step prior to GC-MS analysis to enhance their volatility and thermal stability.[1][2] This application note provides a detailed protocol for the quantification of DL-Threonine in biological samples using GC-MS, covering sample preparation, derivatization, and analysis.

Experimental Protocols

Sample Preparation: Extraction of Amino Acids from Serum/Plasma

This protocol outlines the extraction of amino acids from serum or plasma samples, a critical first step to remove interfering proteins and other macromolecules.[3][4]

Materials:

  • Serum or Plasma Sample

  • Methanol (HPLC Grade)

  • Deionized Water

  • Internal Standard (e.g., Norvaline or a stable isotope-labeled Threonine)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Vortex mixer

Procedure:

  • Pipette 100 µL of serum or plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 800 µL of a cold (-20°C) 8:1 methanol-water solution to precipitate proteins.[3]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant containing the amino acids to a new microcentrifuge tube.

  • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

Derivatization: Two-Step Derivatization Protocol

This two-step derivatization protocol is widely used for the analysis of amino acids by GC-MS. The first step protects the keto group, and the second step derivatizes the amine and hydroxyl groups.[3]

Materials:

  • Dried sample extract from the previous step

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Add 40 µL of methoxyamine hydrochloride solution to the dried sample extract.[3]

  • Vortex the mixture and incubate at room temperature for 16 hours (overnight) to protect the carbonyl groups.[3]

  • Add 50 µL of MSTFA to the vial.[3]

  • Seal the vial and incubate at 80°C for 1.5 to 2 hours to derivatize the amino and hydroxyl groups.[3]

  • Cool the vial to room temperature before GC-MS analysis.

  • Transfer the derivatized sample to a GC vial with an insert.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized threonine. These may need to be optimized for your specific instrument and column.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

GC Conditions:

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar medium-polarity column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 4 minutes.

    • Ramp: 20°C/min to 300°C.

    • Hold: 4 minutes at 300°C.[5]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Scan mode (m/z 50-600) for qualitative confirmation.

  • SIM Ions for Threonine Derivative (TMS): Specific ions for the derivatized threonine should be selected based on the fragmentation pattern observed in scan mode.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the GC-MS analysis of threonine. These values are indicative and may vary depending on the specific experimental conditions.

Table 1: Method Validation Parameters for Threonine Quantification

ParameterTypical ValueReference
Linearity (R²)> 0.99
Intra-day Precision (%RSD)< 10%[6]
Inter-day Precision (%RSD)< 15%[6]
Limit of Detection (LOD)0.03 - 12 µM[6]
Lower Limit of Quantification (LLOQ)0.3 - 30 µM[6]
Accuracy/Recovery85 - 115%[7]

Table 2: Typical Threonine Concentrations in Human Plasma

AnalyteConcentration Range (µM)
L-Threonine80 - 200

Note: D-Threonine is typically not present in significant amounts in healthy individuals.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (Methanol) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying Drying supernatant_collection->drying methoximation Methoximation (Methoxyamine HCl) drying->methoximation silylation Silylation (MSTFA) methoximation->silylation gcms_analysis GC-MS Analysis silylation->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Experimental workflow for this compound quantification.

logical_relationship analyte This compound in Biological Matrix extraction Extraction (Isolates Amino Acids) analyte->extraction derivatization Derivatization (Increases Volatility) extraction->derivatization separation GC Separation (Separates Analytes) derivatization->separation detection MS Detection (Identifies & Quantifies) separation->detection quantification Quantification detection->quantification

Caption: Logical steps in GC-MS analysis of this compound.

threonine_pathway threonine Threonine protein Protein Synthesis threonine->protein glycine Glycine threonine->glycine acetyl_coa Acetyl-CoA threonine->acetyl_coa Threonine Dehydrogenase pyruvate Pyruvate threonine->pyruvate Threonine Aldolase succinyl_coa Succinyl-CoA threonine->succinyl_coa Alternative Pathway serine Serine glycine->serine tca TCA Cycle acetyl_coa->tca pyruvate->acetyl_coa succinyl_coa->tca

Caption: Simplified metabolic pathways of Threonine.

References

Application Notes and Protocols for DL-Threonine Derivatization for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of DL-Threonine for analysis by gas chromatography (GC). The methodologies outlined are essential for the quantitative and qualitative analysis of threonine in various matrices, including for chiral separation of its D and L enantiomers.

Introduction

Threonine, like other amino acids, is a polar and non-volatile molecule, making its direct analysis by gas chromatography challenging. Derivatization is a crucial sample preparation step that converts the polar functional groups (carboxyl and amino groups) of threonine into less polar, more volatile, and thermally stable derivatives. This process significantly improves chromatographic peak shape, resolution, and detection sensitivity. The most common derivatization techniques for amino acids are silylation and a two-step esterification followed by acylation.[1][2][3]

Derivatization Methods

The choice of derivatization reagent is critical and depends on the specific analytical requirements, such as the need for chiral separation or the type of detector being used (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS).

Silylation

Silylation is a widely used and effective method for the derivatization of compounds with active hydrogens, such as amino acids.[3] Silylating reagents replace the active hydrogens on the amino, carboxyl, and hydroxyl groups of threonine with a nonpolar silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) moiety.[4]

Common Silylating Reagents:

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): A strong and versatile silylating reagent that produces volatile by-products, which is advantageous as they elute with the solvent front and do not interfere with the analysis.[2][5]

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Another powerful TMS donor. For compounds that are difficult to silylate, it is often used with a catalyst like TMCS (trimethylchlorosilane).[5][6]

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms TBDMS derivatives, which are significantly more stable to hydrolysis than TMS derivatives, making them suitable for complex sample matrices or when analysis might be delayed.[1][3][4]

Acylation following Esterification

This two-step method first converts the carboxylic acid group to an ester, followed by the acylation of the amino and hydroxyl groups. This approach is also widely used and can be advantageous for chiral analysis.

Common Reagents:

  • Esterification: Alcohols such as isopropanol (B130326) or n-butanol in the presence of an acid catalyst (e.g., HCl).

  • Acylation: Acid anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA).[7]

Experimental Protocols

Protocol 1: Silylation using MSTFA

This protocol is suitable for the general analysis of threonine and can be adapted for chiral analysis with an appropriate chiral GC column.

Materials:

  • This compound standard or dried sample extract

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)[2]

  • Acetonitrile (B52724) or Pyridine (B92270) (anhydrous)

  • Reaction vials (e.g., Reacti-Vials™) with screw caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with FID or MS detector

Procedure:

  • Sample Preparation: Place the dried this compound sample (typically 1-5 mg or a dried aliquot of a solution) into a reaction vial.[2] It is crucial to ensure the sample is completely dry, as moisture can deactivate the silylating reagent.[1]

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile or pyridine to the vial to dissolve the sample.

  • Derivatization: Add 100 µL of MSTFA to the vial. For difficult-to-derivatize samples, a small amount of TMCS (e.g., 1% of the MSTFA volume) can be added as a catalyst.[5]

  • Reaction: Tightly cap the vial and vortex thoroughly. Heat the mixture at 70-100°C for 30-60 minutes.[1][4] Optimal temperature and time may need to be determined empirically.

  • Cooling: Allow the vial to cool to room temperature.

  • GC Analysis: The sample is now ready for injection into the GC system.

Protocol 2: Two-Step Esterification and Acylation for Chiral Analysis

This protocol is specifically tailored for the separation of D- and L-threonine enantiomers.

Materials:

  • This compound standard or dried sample extract

  • 3 M HCl in n-butanol (or isopropanol)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (B109758) (anhydrous)

  • Reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Gas chromatograph with a chiral column and FID or MS detector

Procedure:

  • Esterification:

    • Add 200 µL of 3 M HCl in n-butanol to the dried sample in a reaction vial.

    • Cap the vial and heat at 100°C for 30 minutes.

    • Cool the vial to room temperature and evaporate the reagent to dryness under a gentle stream of nitrogen.

  • Acylation:

    • Add 50 µL of anhydrous dichloromethane and 50 µL of TFAA to the dried esterified sample.

    • Cap the vial and heat at 100°C for 15 minutes.

    • Cool the vial to room temperature and evaporate the reagents to dryness under a gentle stream of nitrogen.

  • Reconstitution: Re-dissolve the dried derivative in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) for GC injection.

Data Presentation

Table 1: Comparison of Common Derivatization Reagents for Threonine Analysis

ReagentDerivativeKey AdvantagesTypical Reaction Conditions
MSTFA Trimethylsilyl (TMS)Volatile by-products, strong silyl donor.[2][5]70-100°C for 30-60 min[1][4]
BSTFA (+TMCS) Trimethylsilyl (TMS)Powerful silylating agent, suitable for difficult-to-derivatize compounds.[5][6]70-100°C for 30-60 min
MTBSTFA tert-Butyldimethylsilyl (TBDMS)Derivatives are highly stable against hydrolysis.[1][3]90-100°C for 2-4 hours[1][8]
Alcohols/Anhydrides Ester/AcylRobust method, often used for chiral analysis.[7]Two steps, heating required.

Table 2: Typical Gas Chromatography Parameters for Derivatized Threonine Analysis

ParameterNon-Chiral AnalysisChiral Analysis
Column 5% phenyl methylpolysiloxane (e.g., TRACE TR-5, SLB-5ms)[1][2]Chiral stationary phase (e.g., Chirasil-L-Val)[9][10]
Column Dimensions 20-30 m length, 0.18-0.25 mm I.D., 0.18-0.25 µm film thickness[1]25 m length, 0.25 mm I.D., 0.12 µm film thickness[10]
Carrier Gas Helium or HydrogenHelium or Hydrogen
Injector Temperature 250°C250°C
Oven Program Initial 100°C, ramp to 280-320°C[1]Isothermal or ramped program depending on separation
Detector FID or MSFID or MS
Detector Temperature 280-320°C280-320°C

Mandatory Visualization

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample (e.g., in solution or dried) Drying Evaporation/ Drying Sample->Drying Add_Reagent Add Derivatization Reagent & Solvent Drying->Add_Reagent Dried Sample Reaction Heating/ Reaction Add_Reagent->Reaction Cooling Cooling Reaction->Cooling GC_Injection GC Injection Cooling->GC_Injection Derivatized Sample Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Derivatization_Choice cluster_goals cluster_methods cluster_considerations Start Analytical Goal Chiral Chiral Separation (D/L Enantiomers) Start->Chiral General General Quantitation/ Identification Start->General Acylation Esterification + Acylation (TFAA) Chiral->Acylation Silylation Silylation (MSTFA, MTBSTFA) General->Silylation General->Acylation Stability Requires high derivative stability? Silylation->Stability Simplicity Prefer single-step reaction? Silylation->Simplicity

References

Application Notes and Protocols for Using DL-Threonine in Mammalian Cell Culture Media Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine is an essential amino acid crucial for mammalian cell growth, proliferation, and the production of recombinant proteins. It serves not only as a building block for protein synthesis but also plays a significant role in cellular metabolism and signaling pathways that govern protein production and quality. While L-Threonine is the biologically active isomer, DL-Threonine, a racemic mixture of D- and L-isomers, is a cost-effective alternative for large-scale cell culture applications where the pure L-form is not strictly required. This document provides detailed application notes and protocols for the effective use of this compound in mammalian cell culture media, with a focus on Chinese Hamster Ovary (CHO) cells, a commonly used cell line for biopharmaceutical production.

It is critical to note that mammalian cells primarily utilize the L-isomer of threonine for protein synthesis and other metabolic functions. The D-isomer is generally considered biologically inert in this context. Therefore, when substituting L-Threonine with this compound, it is essential to use twice the amount of the racemic mixture to achieve the equivalent concentration of the active L-form.

Key Benefits of Threonine Supplementation

Supplementation of cell culture media with optimal concentrations of threonine has been demonstrated to offer several advantages in biopharmaceutical production:

  • Enhanced Cell Growth and Viability: Adequate threonine levels are essential for robust cell proliferation and the maintenance of high cell viability throughout the culture duration.

  • Increased Recombinant Protein Production: Studies have shown that threonine supplementation can significantly boost the yield of recombinant proteins, with some reports indicating a potential for a twofold increase in monoclonal antibody (mAb) production[1].

  • Mitigation of Ammonium (B1175870) Toxicity: Threonine, along with other amino acids like proline and glycine, can help alleviate the detrimental effects of ammonium accumulation, a common byproduct in mammalian cell culture that can inhibit cell growth and affect protein quality[2][3].

  • Improved Protein Glycosylation: Threonine supplementation has been shown to positively influence the glycosylation profile of recombinant proteins by increasing the levels of α(2,3)-linked and α(2,6)-linked sialic acid residues, which is a critical quality attribute for many therapeutic proteins[2][3].

Data Presentation: Effects of L-Threonine Supplementation

The following tables summarize quantitative data from studies on the impact of L-Threonine supplementation on CHO cell culture performance. This data provides a baseline for a feeding strategy using this compound, remembering to adjust the concentration to provide an equivalent amount of the L-isomer.

Table 1: Impact of Threonine Supplementation on CHO Cell Growth and mAb Production

ParameterControl (Basal Medium)Threonine SupplementedFold IncreaseReference
Peak Viable Cell Density (x10^6 cells/mL) Varies by studyUp to 69% increase~1.7x[4]
Integral of Viable Cell Density (IVCD) Varies by study1.6 to 2.4 times higher1.6-2.4x[4]
Monoclonal Antibody (mAb) Titer Varies by studyUp to 2.5 times higher~2.5x[4]
Recombinant Protein Titer Varies by studyUp to 2 times higher~2x[1]

Table 2: Influence of Threonine Supplementation on Glycosylation Profile

Glycosylation AttributeObservation with Threonine SupplementationReference
α(2,3)-linked Sialic Acid Increased levels on recombinant tissue plasminogen activator (t-PA)[2][3]
α(2,6)-linked Sialic Acid Increased levels on recombinant tissue plasminogen activator (t-PA)[2][3]
Galactose-β(1,4)-N-acetylglucosamine Increased levels on recombinant tissue plasminogen activator (t-PA)[2][3]

Signaling Pathways and Experimental Workflows

Threonine-Mediated Signaling Pathway

Threonine, like other amino acids, can act as a signaling molecule, influencing key pathways that regulate cell growth, proliferation, and protein synthesis. One of the central pathways is the mammalian target of rapamycin (B549165) (mTOR) pathway.

Threonine Extracellular L-Threonine AAT Amino Acid Transporters Threonine->AAT Metabolism Threonine Metabolism Threonine->Metabolism mTORC1 mTORC1 AAT->mTORC1 activates Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) mTORC1->Protein_Synthesis promotes Glycosylation Glycosylation Precursors Metabolism->Glycosylation

Caption: L-Threonine activates mTORC1 signaling to promote protein synthesis.

Experimental Workflow for Evaluating this compound

A systematic approach is necessary to evaluate and optimize the use of this compound in a specific cell culture process. The following workflow outlines the key steps.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Fed-Batch Optimization cluster_2 Phase 3: Product Quality Analysis A Dose-Ranging Study (this compound vs L-Threonine) B Batch Culture Evaluation (Growth, Viability, Titer) A->B C Develop Feeding Strategy (Based on Phase 1) B->C D Fed-Batch Culture (Monitor Metabolites) C->D E Analyze Product Titer and Glycosylation D->E

Caption: Workflow for evaluating this compound in mammalian cell culture.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • This compound powder (cell culture grade)

  • Milli-Q or WFI (Water for Injection) grade water

  • 1 M HCl and 1 M NaOH for pH adjustment (optional, if solubility is an issue)

  • Sterile 0.22 µm filter

  • Sterile storage bottles

Procedure:

  • Calculation: Determine the desired concentration of the stock solution (e.g., 200 mM). Calculate the mass of this compound required. Remember that to achieve a 100 mM concentration of L-Threonine, a 200 mM this compound solution is needed.

  • Dissolution: In a sterile beaker or flask, add the calculated amount of this compound powder to a volume of Milli-Q water that is approximately 80% of the final desired volume.

  • Mixing: Stir the solution using a sterile magnetic stir bar until the powder is completely dissolved. Gentle heating (up to 37°C) can be applied to aid dissolution.

  • pH Adjustment (if necessary): If the this compound does not readily dissolve, the pH can be adjusted dropwise with 1 M HCl or 1 M NaOH. However, for most cell culture applications, dissolving in water should be sufficient.

  • Final Volume: Once dissolved, bring the solution to the final volume with Milli-Q water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C to maintain stability.

Protocol 2: Comparative Evaluation of this compound vs. L-Threonine in a Batch Culture

Objective: To compare the effects of this compound and L-Threonine on CHO cell growth, viability, and recombinant protein production in a batch culture format.

Materials:

  • CHO cell line producing a recombinant protein

  • Basal cell culture medium (e.g., CD CHO, OptiCHO™)

  • Sterile stock solutions of L-Threonine and this compound (prepared as in Protocol 1)

  • Shake flasks or spinner flasks

  • Cell counter (e.g., Vi-CELL)

  • Incubator (37°C, 5-8% CO2, humidified)

  • Reagents for protein titer analysis (e.g., ELISA, HPLC)

Procedure:

  • Cell Seeding: Seed shake flasks with the CHO cell line at a density of 0.3 x 10^6 viable cells/mL in the basal medium.

  • Experimental Groups:

    • Control: Basal medium only.

    • L-Threonine: Basal medium supplemented with a target concentration of L-Threonine (e.g., 5 mM).

    • This compound: Basal medium supplemented with double the target concentration of this compound (e.g., 10 mM to achieve 5 mM L-Threonine).

  • Incubation: Incubate the flasks under standard conditions (37°C, 5% CO2, appropriate agitation).

  • Daily Sampling: Aseptically collect samples from each flask daily for the duration of the culture (typically 7-14 days).

  • Analysis:

    • Cell Growth and Viability: Determine the viable cell density and percent viability using a cell counter.

    • Metabolite Analysis: Analyze the supernatant for key metabolites such as glucose, lactate (B86563), and ammonia.

    • Product Titer: Determine the concentration of the recombinant protein in the supernatant using an appropriate method (e.g., ELISA, HPLC).

  • Data Analysis: Plot the growth curves, viability profiles, and product titer over time for each condition. Compare the performance of the this compound group to the L-Threonine and control groups.

Protocol 3: Analysis of Threonine Concentration in Cell Culture Supernatant by HPLC

Objective: To quantify the concentration of threonine in cell culture supernatant samples to monitor its consumption.

Materials:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column

  • Derivatization reagents (e.g., o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC))[5]

  • Mobile phases (e.g., sodium phosphate (B84403) buffer and an organic solvent mixture)[6]

  • Threonine standards of known concentrations

  • Cell culture supernatant samples

Procedure:

  • Sample Preparation:

    • Thaw the frozen supernatant samples.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to remove any cell debris.

    • Collect the clear supernatant for analysis. Dilute the supernatant if necessary to fall within the linear range of the assay.

  • Standard Curve Preparation: Prepare a series of threonine standards of known concentrations in the basal medium to create a standard curve.

  • Derivatization:

    • An automated pre-column derivatization method using an autosampler is recommended for reproducibility[7].

    • The derivatization typically involves a two-step process where primary amino acids react with OPA and secondary amino acids react with FMOC[5].

  • HPLC Analysis:

    • Inject the derivatized samples and standards onto the HPLC system.

    • Separate the amino acids using a gradient elution with the appropriate mobile phases.

    • Detect the derivatized amino acids using a UV or fluorescence detector at the appropriate wavelengths (e.g., 338 nm for OPA derivatives and 262 nm for FMOC derivatives)[5].

  • Data Analysis:

    • Integrate the peak areas corresponding to threonine in the chromatograms.

    • Construct a standard curve by plotting the peak areas of the standards against their known concentrations.

    • Determine the concentration of threonine in the unknown samples by interpolating their peak areas on the standard curve.

Conclusion

This compound can be a viable and economical alternative to L-Threonine in mammalian cell culture media formulations, provided that the concentration is adjusted to account for the fact that only the L-isomer is biologically active. By following the protocols outlined in this document, researchers can effectively evaluate and implement the use of this compound to enhance cell growth, increase recombinant protein yield, and improve product quality in their specific cell culture processes. Careful monitoring of cell performance and product attributes is essential to ensure the successful application of this compound in biopharmaceutical production.

References

Application Notes and Protocols: DL-Threonine in Animal Feed Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine is an essential amino acid that plays a critical role in the growth, development, and health of livestock. It is typically the third limiting amino acid in corn and soybean meal-based diets for poultry and the second for swine.[1][2] As such, supplementation with crystalline threonine is a common practice in animal feed formulation to meet the nutritional requirements of modern, fast-growing animals. While L-Threonine is the biologically active form utilized by animals, commercially available feed-grade threonine is predominantly produced as L-Threonine. It is important to note that poultry can only utilize L-threonine.[3][4] This document provides detailed application notes and experimental protocols for studying the effects of DL-Threonine supplementation in animal feed.

Data Presentation: Summary of Quantitative Effects

The following tables summarize the quantitative effects of threonine supplementation on key performance indicators in broilers and swine, as reported in various studies.

Table 1: Effects of Threonine Supplementation on Broiler Performance

ParameterControl Group (NRC Recommendation)Threonine Supplemented GroupPercentage ChangeReference
Body Weight Gain (g) Varies by studyIncreasedUp to 7% improvement
Feed Conversion Ratio (FCR) Higher (less efficient)5-7% lower (more efficient)5-7% improvement
Villus Height (µm) LowerUp to 22% longer22% increase
Villus Height to Crypt Depth Ratio LowerUp to 15% greater15% increase
Thymus Weight (% of BW) Lower25% greater25% increase
Bursa Weight (% of BW) Lower18% greater18% increase
Infectious Bursal Disease Titer Lower30% greater30% increase

Table 2: Effects of Threonine Supplementation on Swine Performance

ParameterControl Group (Standard Diet)Threonine Supplemented GroupEffectReference
Serum IgG Concentration LowerIncreased with 0.90% vs 0.85% threonineImproved immune status[5]
Intestinal Integrity LowerImproved with 15% extra threonineEnhanced gut barrier function[5]
E. coli Counts in Feces HigherReduced with 0.90% threonineModulated gut microbiota[5]
Intestinal Mucin Synthesis Reduced with low threonine levelsImproved with moderate increase (0.74-0.89%)Maintained mucosal barrier[5]

Experimental Protocols

General Animal Feed Trial Protocol (Broiler Example)

This protocol outlines a typical experimental design for evaluating the effects of this compound supplementation on broiler performance.

Objective: To determine the effect of varying levels of dietary this compound on growth performance, carcass characteristics, and gut morphology of broiler chickens.

Materials:

  • Day-old broiler chicks (e.g., Ross 308)

  • Basal feed ingredients (e.g., corn, soybean meal)

  • This compound (feed grade)

  • Vitamin and mineral premix

  • Standard broiler housing with pens, feeders, and drinkers

  • Weighing scale

  • Formalin (10% neutral buffered)

  • Microscope and imaging software

Procedure:

  • Animal Acclimatization and Grouping:

    • Procure day-old chicks and allow them to acclimate for a few days.

    • Individually weigh the chicks and randomly assign them to experimental groups with equal average body weights.[6] House birds in pens with a specified number of replicates per treatment.[6]

  • Diet Formulation and Preparation:

    • Formulate a basal diet to meet or exceed the nutrient requirements for broilers, except for threonine.

    • Create experimental diets by supplementing the basal diet with graded levels of this compound (e.g., 100%, 110%, and 120% of NRC recommendations).

    • Ensure all diets are isocaloric and isonitrogenous.

    • Mix the diets thoroughly to ensure uniform distribution of the supplement.

  • Feeding and Management:

    • Provide feed and water ad libitum throughout the experimental period (e.g., 42 days).[6]

    • Monitor and record feed intake per pen daily or weekly.

    • Record body weight of birds per pen weekly.

    • Calculate weekly and overall body weight gain (BWG), feed intake (FI), and feed conversion ratio (FCR).

  • Sample Collection (at the end of the trial):

    • Select a subset of birds from each pen for sample collection.

    • Collect blood samples via wing vein for serum separation to analyze immune parameters (e.g., immunoglobulins).

    • Humanely euthanize the selected birds.

    • Collect intestinal samples (e.g., duodenum, jejunum, ileum) for morphological analysis.[7][8]

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effects of the treatments.

Intestinal Morphology Assessment Protocol

Objective: To evaluate the effect of this compound on the intestinal structure of broilers.

Procedure:

  • Tissue Sampling and Fixation:

    • Immediately after euthanasia, collect 2-3 cm segments from the midpoint of the duodenum, jejunum, and ileum.

    • Gently flush the segments with saline to remove contents.

    • Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.[7]

  • Tissue Processing and Staining:

    • Dehydrate the fixed tissues through a graded series of ethanol.

    • Clear the tissues in xylene and embed them in paraffin (B1166041) wax.

    • Cut 5 µm thick sections using a microtome.

    • Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination and Measurement:

    • Examine the stained sections under a light microscope.

    • Measure the following parameters on well-oriented villi and crypts:

      • Villus height (from the tip to the base).

      • Crypt depth (from the base of the villus to the bottom of the crypt).

    • Calculate the villus height to crypt depth ratio (VCR).

Nutrient Digestibility Assay Protocol (Swine Example)

Objective: To determine the apparent total tract digestibility (ATTD) of nutrients in pigs fed diets supplemented with this compound.

Procedure:

  • Experimental Design:

    • House pigs individually in metabolism crates that allow for the separate collection of feces and urine.[9]

    • Include an indigestible marker (e.g., titanium dioxide or chromic oxide) in the feed for the indicator method.[10]

  • Adaptation and Collection Period:

    • Allow the pigs an adaptation period of at least 5-7 days to the experimental diets.

    • Follow with a 5-day total fecal collection period.[10]

  • Fecal Collection:

    • Collect the total amount of feces excreted by each pig daily.

    • Weigh and record the total fecal output.

    • Homogenize the daily fecal samples for each pig and collect a representative subsample.

    • Store the subsamples frozen until analysis.

  • Chemical Analysis:

    • Analyze the feed and fecal samples for the nutrient of interest (e.g., crude protein, amino acids) and the indigestible marker.

    • Use standard analytical methods (e.g., Kjeldahl for nitrogen, HPLC for amino acids).

  • Calculation of ATTD:

    • Calculate the ATTD using the following formula: ATTD (%) = [(Nutrient intake - Nutrient in feces) / Nutrient intake] x 100

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_trial Experimental Phase cluster_analysis Analysis Phase Animal_Selection Animal Selection & Acclimatization Diet_Formulation Diet Formulation (Basal & Treatment Diets) Animal_Selection->Diet_Formulation Randomization Randomization to Treatment Groups Diet_Formulation->Randomization Feeding_Period Ad Libitum Feeding & Management Randomization->Feeding_Period Data_Collection Weekly Data Collection (BW, FI) Feeding_Period->Data_Collection Sample_Collection End-of-Trial Sample Collection (Blood, Tissues) Data_Collection->Sample_Collection Lab_Analysis Laboratory Analysis (Morphology, Immunity, Digestibility) Sample_Collection->Lab_Analysis Stats Statistical Analysis Lab_Analysis->Stats Conclusion Conclusion & Reporting Stats->Conclusion

Caption: Experimental workflow for an animal feed supplementation study.

Threonine_Impact cluster_gut Gut Health & Function cluster_performance Growth Performance cluster_immunity Immune Response Threonine This compound Supplementation Mucin Increased Mucin Production Threonine->Mucin Villi Improved Villus Height & VCR Threonine->Villi Antibody Increased Immunoglobulin (IgG, IgA) Production Threonine->Antibody Organs Development of Immune Organs Threonine->Organs Barrier Enhanced Intestinal Barrier Mucin->Barrier Villi->Barrier Nutrient_Abs Improved Nutrient Absorption Barrier->Nutrient_Abs BWG Increased Body Weight Gain Nutrient_Abs->BWG FCR Improved Feed Conversion Ratio Nutrient_Abs->FCR Disease_Res Enhanced Disease Resistance Antibody->Disease_Res Organs->Disease_Res

Caption: Impact of this compound on animal health and performance.

mTOR_Pathway cluster_downstream Downstream Effects AminoAcids Amino Acids (Threonine) mTORC1 mTORC1 (mechanistic Target of Rapamycin Complex 1) AminoAcids->mTORC1 Activates GrowthFactors Growth Factors (Insulin) GrowthFactors->mTORC1 Activates Protein_Synthesis Protein Synthesis (e.g., S6K1, 4E-BP1 activation) mTORC1->Protein_Synthesis Promotes Autophagy Autophagy Inhibition mTORC1->Autophagy Inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Animal_Growth Animal Growth & Development Cell_Growth->Animal_Growth

Caption: Simplified mTOR signaling pathway activated by amino acids.

References

Application Note: Enzymatic Assay for L-Threonine Quantification in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-threonine is an essential amino acid crucial for protein synthesis, lipid metabolism, and immune function. Its intracellular concentration is a key indicator of cellular metabolic state and can be altered in various physiological and pathological conditions, including cancer and inborn errors of metabolism.[1] Accurate quantification of L-threonine in biological samples such as cell lysates is therefore of significant interest to researchers in cell biology, drug discovery, and metabolic studies. This application note describes a robust and sensitive enzymatic assay for the quantification of L-threonine in cell lysates.

Principle of the Assay

The assay is based on the enzymatic activity of L-threonine dehydrogenase (TDH), which catalyzes the NAD⁺-dependent oxidation of L-threonine to 2-amino-3-oxobutyrate.[1][2] The concomitant reduction of NAD⁺ to NADH produces a signal that can be quantified. In this protocol, the generated NADH is used by a developer enzyme to convert a probe into a stable fluorophore with an excitation and emission at 535 nm and 587 nm, respectively.[3][4] The fluorescence intensity is directly proportional to the amount of L-threonine present in the sample. The assay is highly specific for L-threonine and is not significantly affected by other common amino acids at physiological concentrations.[3][4]

Materials and Reagents

  • L-Threonine Assay Buffer

  • L-Threonine Enzyme Mix (containing L-threonine dehydrogenase)

  • Developer Enzyme Mix

  • Fluorometric Probe (in DMSO)

  • L-Threonine Standard (10 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell Lysis Buffer (e.g., 2% SDS in PBS with protease inhibitors)

  • 10 kDa Molecular Weight Cut-Off (MWCO) spin columns for deproteinization

  • 96-well black microplate

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

  • Standard laboratory equipment (pipettes, tubes, centrifuge, etc.)

Experimental Protocols

Sample Preparation (Cell Lysates)
  • Cell Harvesting: For adherent cells, wash with cold PBS and detach using a cell scraper. For suspension cells, pellet by centrifugation. Count the cells to ensure normalization of results.

  • Cell Lysis: Resuspend the cell pellet in 100-500 µL of cold cell lysis buffer. The volume of lysis buffer should be adjusted based on the cell number.

  • Lysate Incubation and Sonication: Incubate the lysate on ice for 15 minutes.[5] To ensure complete lysis and shear nucleic acids, sonicate the lysate on ice.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.[3][5]

  • Deproteinization: Transfer the supernatant to a 10 kDa MWCO spin column and centrifuge according to the manufacturer's instructions. This step is crucial to remove proteins that may interfere with the assay.[3] The deproteinized flow-through is the sample ready for the assay.

  • Protein Quantification (Optional but Recommended): Before deproteinization, take an aliquot of the lysate to determine the total protein concentration using a standard method like the BCA assay.[6] This allows for the normalization of L-threonine levels to the total protein content.

L-Threonine Standard Curve Preparation
  • Prepare a 100 µM L-Threonine working solution: Dilute the 10 mM L-Threonine Standard stock solution by adding 10 µL to 990 µL of L-Threonine Assay Buffer.[4]

  • Generate Standards: Add 0, 2, 4, 6, 8, and 10 µL of the 100 µM L-Threonine working solution into a series of wells in a 96-well plate. This will generate standards of 0, 200, 400, 600, 800, and 1000 pmol of L-Threonine per well.[4]

  • Adjust Volume: Adjust the volume in each well to 60 µL with L-Threonine Assay Buffer.[3][4]

Assay Procedure
  • Sample Addition: Add 2-30 µL of the deproteinized cell lysate to the desired wells. Adjust the final volume to 60 µL with L-Threonine Assay Buffer. For samples with expected low L-threonine concentrations, consider using a higher volume of lysate.[3] It is also recommended to prepare a spiked sample to assess for any matrix effects.[3]

  • Reaction Mix Preparation: Prepare a reaction mix for each well to be assayed. For each well, mix:

    • L-Threonine Assay Buffer

    • L-Threonine Enzyme Mix

    • Developer Enzyme Mix

    • Fluorometric Probe (Refer to the specific kit manual for exact volumes of each component).

  • Initiate Reaction: Add 40 µL of the reaction mix to each well containing the standards and samples.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.[3]

  • Fluorescence Measurement: Measure the fluorescence at Ex/Em = 535/587 nm in endpoint mode using a microplate reader.

Data Analysis

  • Subtract Background: Subtract the 0 pmol L-Threonine standard reading from all other standard and sample readings.

  • Plot Standard Curve: Plot the background-subtracted fluorescence values for the L-Threonine standards against the amount of L-Threonine (in pmol).

  • Determine L-Threonine Concentration: Use the standard curve to determine the amount of L-threonine in the samples. The concentration of L-threonine in the cell lysate can be calculated as follows:

    Concentration (pmol/µL or µM) = (Amount of L-Threonine from standard curve (pmol)) / (Volume of sample added to the well (µL))

    To express the results relative to the cell number or protein content, use the following formulas:

    L-Threonine (pmol/10⁶ cells) = (Amount of L-Threonine from standard curve (pmol)) / (Number of cells in the lysate volume added (in millions))

    L-Threonine (pmol/µg protein) = (Amount of L-Threonine from standard curve (pmol)) / (Total protein in the lysate volume added (µg))

Data Presentation

The following table presents representative data from an experiment quantifying L-threonine in lysates from two different cell lines under control and treated conditions.

Sample IDTreatmentL-Threonine (pmol/well)L-Threonine (µM in lysate)L-Threonine (pmol/10⁶ cells)
Cell Line AControl450.5 ± 25.215.02 ± 0.8430.03 ± 1.68
Cell Line ADrug X275.8 ± 18.99.19 ± 0.6318.39 ± 1.26
Cell Line BControl620.1 ± 31.520.67 ± 1.0541.34 ± 2.10
Cell Line BDrug Y780.4 ± 40.126.01 ± 1.3452.03 ± 2.67

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Enzymatic_Reaction_Pathway cluster_primary Primary Reaction cluster_detection Detection Reaction L_Threonine L-Threonine Product 2-Amino-3-oxobutyrate L_Threonine->Product L-Threonine Dehydrogenase NAD NAD+ NADH NADH NAD->NADH Developer Developer Enzyme NADH->Developer Probe Non-fluorescent Probe Fluorophore Fluorescent Product (Ex/Em = 535/587 nm) Probe->Fluorophore Developer Enzyme

Caption: Enzymatic reaction for L-threonine quantification.

Experimental_Workflow start Start: Cell Culture harvest Cell Harvesting & Washing with PBS start->harvest lysis Cell Lysis (Lysis Buffer + Sonication) harvest->lysis centrifuge1 Centrifugation (10,000 x g, 10 min, 4°C) lysis->centrifuge1 deproteinize Deproteinization (10 kDa MWCO Spin Column) centrifuge1->deproteinize assay_setup Assay Setup in 96-well Plate (Standards & Samples) deproteinize->assay_setup reaction_mix Add Reaction Mix (Enzymes + Probe) assay_setup->reaction_mix incubation Incubation (37°C, 60 min) reaction_mix->incubation measurement Fluorescence Measurement (Ex/Em = 535/587 nm) incubation->measurement analysis Data Analysis (Standard Curve & Calculation) measurement->analysis end End: L-Threonine Concentration analysis->end

References

Application Note: High-Performance Liquid Chromatography Methods for Threonine Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Threonine, an essential amino acid, possesses two chiral centers, resulting in four stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. The stereochemistry of threonine is critical in various biological processes and the pharmaceutical industry. For instance, the biological activity and metabolic pathways of peptides and proteins are highly dependent on the configuration of their constituent amino acids. Therefore, accurate and robust analytical methods for the separation and quantification of threonine isomers are of paramount importance in drug development, quality control, and life science research.[1] High-performance liquid chromatography (HPLC) has emerged as the most widely used technique for the enantioselective analysis of amino acids, offering high resolution and sensitivity.[1]

This application note provides detailed protocols for three distinct HPLC-based methods for the analysis of threonine isomers:

  • Direct Enantioseparation on a Chiral Stationary Phase (CSP) without Derivatization: A straightforward approach for the separation of underivatized threonine enantiomers.

  • Pre-column Derivatization with Two-Dimensional HPLC: A highly sensitive method for the comprehensive analysis of all four threonine isomers in complex matrices.[2][3]

  • Pre-column Derivatization with Tandem Column UHPLC-MS: A rapid and highly selective method for the analysis of derivatized threonine isomers.[4][5]

Method 1: Direct Enantioseparation on a Chiral Stationary Phase (CSP)

This method allows for the direct separation of threonine enantiomers without the need for derivatization, simplifying sample preparation.[6] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving enantiomers of underivatized amino acids due to their compatibility with a wide range of mobile phases.[6]

Experimental Protocol
  • Sample Preparation:

    • Dissolve the threonine sample in the mobile phase or a compatible solvent (e.g., 30:70 water:methanol) to a final concentration of approximately 300 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size.

    • Guard Column: Astec® CHIROBIOTIC® T Guard Column, 2 cm x 4 mm I.D., 5 µm particle size.

    • Mobile Phase: A mixture of water, methanol, and formic acid (e.g., 30:70:0.02, v/v/v). The mobile phase composition can be optimized to achieve the best overall enantioselectivity.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 205 nm.

    • Injection Volume: 10 µL.

Quantitative Data
ParameterValueReference
ColumnAstec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm
Mobile PhaseWater:Methanol:Formic Acid (30:70:0.02)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV, 205 nm
Sample Conc.300 µg/mL

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis s_dissolve Dissolve Threonine Sample s_filter Filter (0.45 µm) s_dissolve->s_filter h_inject Inject Sample (10 µL) s_filter->h_inject Prepared Sample h_column Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm) h_inject->h_column h_detect UV Detection (205 nm) h_column->h_detect data_analysis Data Analysis (Peak Integration & Quantification) h_detect->data_analysis Chromatogram

Caption: Direct enantioseparation workflow.

Method 2: Pre-column Derivatization with Two-Dimensional HPLC

This highly sensitive and selective method is suitable for the determination of all four threonine isomers (L-Thr, D-Thr, L-allo-Thr, and D-allo-Thr) in complex biological samples.[2][3] The method involves pre-column derivatization with a fluorescent reagent, followed by separation using a two-dimensional HPLC system.[2][3]

Experimental Protocol
  • Sample Preparation and Derivatization:

    • Homogenize tissue samples in an appropriate buffer.

    • Deproteinize the sample by adding a precipitating agent (e.g., acetonitrile) and centrifuge.

    • Take an aliquot of the supernatant for derivatization.

    • Add a solution of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and allow the reaction to proceed at a controlled temperature and time (e.g., 50°C for 1 hour).[7]

    • Dilute the reaction mixture with an appropriate solvent before injection.[7]

  • Two-Dimensional HPLC Conditions:

    • First Dimension (Reversed-Phase):

      • Column: Micro-ODS column.[2]

      • Mobile Phase: A gradient of an aqueous buffer and an organic modifier.

      • The fraction containing the NBD-derivatized amino acids is automatically transferred to the second dimension.[2]

    • Second Dimension (Chiral Separation):

      • Column: Chiral column (e.g., enantioselective column).[2]

      • Mobile Phase: An isocratic or gradient mobile phase suitable for chiral separation.

    • Detection: Fluorescence detection with excitation and emission wavelengths appropriate for NBD derivatives.

Quantitative Data
ParameterValueReference
Derivatizing Reagent4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)[2][3]
Calibration Range (D-Thr, D-allo-Thr, L-allo-Thr)2.5 fmol - 5 pmol per injection[2][3]
Calibration Range (L-Thr)50 fmol - 50 pmol per injection[2][3]
Precision (Within-day and day-to-day)Approximately 5%[3]

Experimental Workflow

cluster_prep Sample Preparation & Derivatization cluster_2dhplc 2D-HPLC Analysis sp_homogenize Homogenize Tissue sp_deproteinize Deproteinize sp_homogenize->sp_deproteinize sp_derivatize Derivatize with NBD-F sp_deproteinize->sp_derivatize hplc1 1D: Reversed-Phase HPLC (Micro-ODS) sp_derivatize->hplc1 Derivatized Sample hplc2 2D: Chiral HPLC hplc1->hplc2 Heart-cutting detect Fluorescence Detection hplc2->detect data_analysis Data Analysis (Quantification of 4 Isomers) detect->data_analysis Chromatogram

Caption: 2D-HPLC workflow for threonine isomers.

Method 3: Pre-column Derivatization with Tandem Column UHPLC-MS

This method offers a rapid and highly selective analysis of threonine isomers, making it suitable for high-throughput applications.[4][5] It utilizes pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) followed by separation on a tandem column system coupled with mass spectrometry.[4][5]

Experimental Protocol
  • Sample Preparation and Derivatization:

    • Prepare a solution of the amino acid sample.

    • Add a solution of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) and allow the reaction to proceed.

  • UHPLC-MS Conditions:

    • Tandem Columns: A combination of a weak anion exchange (QN-AX) and a zwitterionic-type quinine (B1679958) carbamate selector (ZWIX(+)) core-shell column (e.g., 3.0 x 50 mm, 2.7 µm each).[4]

    • Mobile Phase A: 10 mM Ammonium Formate (NH4FA) and 10 mM Formic Acid (FA) in Acetonitrile/Methanol/Water (49:49:2; v/v/v).[4]

    • Mobile Phase B: 50 mM NH4FA and 50 mM FA in Acetonitrile/Methanol/Water (49:49:2; v/v/v).[4]

    • Flow Rate: 1.25 mL/min.[4]

    • Gradient: 0-0.4 min 0% B, 0.4-1.0 min 0-100% B, 1.0-3.0 min 100% B, 3.0-3.2 min 100-0% B, 3.2-4.0 min 0% B.[4]

    • Column Temperature: 50 °C.[4]

    • Detection: Mass Spectrometry (MS) or Drift Tube Ion Mobility-Mass Spectrometry (IM-MS) for enhanced selectivity.[4][5]

Quantitative Data
ParameterValueReference
Derivatizing Reagent6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)[4][5]
Analysis Time< 3 minutes[4][5]
Resolution (Rs) for l-aThr and l-Thr0.83 (partial separation)[4]
Resolution (Rs) for d-Thr and d-aThr1.18 (near-baseline separation)[4]

Experimental Workflow

cluster_prep Sample Preparation & Derivatization cluster_uhplc UHPLC-MS/IM-MS Analysis sp_sample Prepare Amino Acid Sample sp_derivatize Derivatize with AQC sp_sample->sp_derivatize uhplc Tandem Column UHPLC (QN-AX + ZWIX(+)) sp_derivatize->uhplc Derivatized Sample ms MS or IM-MS Detection uhplc->ms data_analysis Data Analysis (Isomer Identification & Quantification) ms->data_analysis Mass Spectra

Caption: UHPLC-MS workflow for AQC-derivatized threonine.

Conclusion

The choice of HPLC method for threonine isomer analysis depends on the specific requirements of the application, including the complexity of the sample matrix, the required sensitivity, and the desired throughput. Direct analysis on a chiral stationary phase is a simple and effective method for clean samples. Pre-column derivatization with two-dimensional HPLC provides excellent sensitivity and resolving power for all four isomers in complex biological samples. For rapid and high-throughput analysis, pre-column derivatization coupled with tandem column UHPLC-MS offers a powerful solution. Each method, with its detailed protocol and performance data, provides a valuable tool for researchers and professionals in the field of pharmaceutical and life sciences.

References

Application Notes and Protocols: DL-Threonine Utilization in Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine is an essential amino acid with a pivotal role in protein synthesis, cellular metabolism, and maintaining physiological homeostasis. As a molecule with two chiral centers, threonine exists in four stereoisomeric forms: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. The accurate quantification and differentiation of these isomers are critical in metabolomics studies to understand their distinct biological roles and metabolic fates. DL-Threonine, a racemic mixture of D- and L-threonine, is often utilized in research settings, necessitating robust analytical methods for its comprehensive analysis.

These application notes provide detailed protocols for the extraction, derivatization, and analysis of this compound from various biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Metabolic Significance of Threonine

Threonine is a central node in several metabolic pathways. It serves as a precursor for the synthesis of other amino acids, such as glycine (B1666218) and serine, and can be catabolized to produce acetyl-CoA and pyruvate, which are key intermediates in the tricarboxylic acid (TCA) cycle for energy production.[1] The metabolic fate of threonine is crucial for cellular functions, including one-carbon metabolism and the synthesis of S-adenosyl-methionine (SAM), a universal methyl donor for histone methylation, thus linking metabolism to epigenetic regulation.

Threonine_Metabolism Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Biosynthesis L_Threonine L-Threonine Homoserine->L_Threonine Pyruvate Pyruvate L_Threonine->Pyruvate Threonine Dehydrogenase (in some animals) Acetyl_CoA Acetyl-CoA L_Threonine->Acetyl_CoA Threonine Dehydrogenase Glycine Glycine L_Threonine->Glycine Threonine Aldolase alpha_Ketobutyrate α-Ketobutyrate L_Threonine->alpha_Ketobutyrate Threonine Dehydratase Protein_Synthesis Protein Synthesis L_Threonine->Protein_Synthesis TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Serine Serine Glycine->Serine SAM S-adenosyl- methionine (SAM) Glycine->SAM Propionyl_CoA Propionyl-CoA alpha_Ketobutyrate->Propionyl_CoA Propionyl_CoA->TCA_Cycle Histone_Methylation Histone Methylation SAM->Histone_Methylation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Cells) Quenching Metabolic Quenching (e.g., Liquid Nitrogen, Cold Methanol) Sample_Collection->Quenching Extraction Metabolite Extraction (e.g., Methanol/Water) Quenching->Extraction Protein_Precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) Extraction->Protein_Precipitation Derivatization Derivatization (for GC-MS) (e.g., Silylation) Protein_Precipitation->Derivatization LC_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS Chiral_HPLC Chiral HPLC Analysis Protein_Precipitation->Chiral_HPLC GC_MS GC-MS Analysis Derivatization->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MS->Data_Acquisition Chiral_HPLC->Data_Acquisition Data_Processing Data Processing & Analysis Data_Acquisition->Data_Processing Pathway_Analysis Metabolic Pathway Analysis Data_Processing->Pathway_Analysis Logical_Relationships decision decision result result Start Start: Analyze this compound Isomer_Separation Is separation of stereoisomers required? Start->Isomer_Separation Total_Threonine Quantify total threonine? Isomer_Separation->Total_Threonine No Chiral_HPLC Use Chiral HPLC-MS/MS Isomer_Separation->Chiral_HPLC Yes High_Sensitivity High sensitivity and quantification needed? Total_Threonine->High_Sensitivity Volatile_Analysis Are other volatile metabolites being analyzed? High_Sensitivity->Volatile_Analysis No LC_MS Use LC-MS/MS High_Sensitivity->LC_MS Yes Volatile_Analysis->LC_MS No GC_MS Use GC-MS with derivatization Volatile_Analysis->GC_MS Yes

References

Application Notes and Protocols: DL-Threonine as a Substrate for Novel Enzyme Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing DL-Threonine as a versatile substrate in the discovery and characterization of novel enzymes. This document focuses on key enzyme classes that metabolize threonine, outlining their significance, screening methodologies, and potential applications in biotechnology and pharmaceutical development.

Introduction to Threonine-Utilizing Enzymes

This compound, an essential amino acid, serves as a crucial substrate for several classes of enzymes with significant potential in biocatalysis and metabolic engineering. The discovery of novel enzymes that act on threonine isomers can lead to the development of innovative routes for the synthesis of chiral molecules, including β-hydroxy-α-amino acids, which are valuable building blocks for pharmaceuticals.[1][2] Key enzyme families that utilize threonine include:

  • Threonine Aldolases (TAs): These enzymes catalyze the reversible retro-aldol cleavage of threonine into glycine (B1666218) and acetaldehyde.[3][4] TAs are powerful tools for asymmetric carbon-carbon bond formation, enabling the synthesis of a wide range of β-hydroxy-α-amino acids.[3]

  • L-Threonine (B559522) Transaldolases (TTAs): A more recently discovered class of enzymes, TTAs also catalyze the formation of β-hydroxy amino acids.[1][5] They offer advantages over TAs, such as low reversibility and high stereoselectivity, making them particularly promising for biosynthetic applications.[1]

  • Threonine Dehydratases (Threonine Deaminases): These enzymes catalyze the deamination of threonine to produce α-ketobutyrate and ammonia.[6][7] This reaction is a key step in the biosynthesis of isoleucine.[6][8]

  • Threonine Dehydrogenases (TDH): TDH catalyzes the oxidation of L-threonine to 2-amino-3-ketobutyrate, which is then typically cleaved into glycine and acetyl-CoA.[9]

The identification and characterization of novel enzymes from these families are critical for expanding the biocatalytic toolbox. High-throughput screening methods are essential for efficiently mining natural diversity and for the directed evolution of these enzymes for improved activity, stability, and substrate specificity.[3][10]

Metabolic Pathways Involving Threonine

Threonine is a central metabolite involved in several key metabolic pathways. Understanding these pathways is crucial for designing effective screening strategies and for the metabolic engineering of host organisms for the production of valuable compounds.

Threonine Degradation Pathways

There are three primary pathways for threonine degradation in various organisms.

Threonine_Degradation_Pathways DL_Threonine This compound Threonine_Aldolase Threonine Aldolase (TA) DL_Threonine->Threonine_Aldolase Threonine_Dehydratase Threonine Dehydratase (Threonine Deaminase) DL_Threonine->Threonine_Dehydratase Threonine_Dehydrogenase Threonine Dehydrogenase (TDH) DL_Threonine->Threonine_Dehydrogenase Glycine Glycine Threonine_Aldolase->Glycine Acetaldehyde Acetaldehyde Threonine_Aldolase->Acetaldehyde alpha_Ketobutyrate α-Ketobutyrate Threonine_Dehydratase->alpha_Ketobutyrate Ammonia Ammonia Threonine_Dehydratase->Ammonia Amino_Ketobutyrate 2-Amino-3-ketobutyrate Threonine_Dehydrogenase->Amino_Ketobutyrate AKB_Lyase 2-amino-3-ketobutyrate CoA ligase Amino_Ketobutyrate->AKB_Lyase Acetyl_CoA Acetyl-CoA AKB_Lyase->Glycine AKB_Lyase->Acetyl_CoA Threonine_Biosynthesis_Pathway Aspartate Aspartate Aspartate_Kinase Aspartate Kinase Aspartate->Aspartate_Kinase Aspartyl_Phosphate Aspartyl-4-Phosphate Aspartate_Kinase->Aspartyl_Phosphate Asp_Semialdehyde_Dehydrogenase Aspartate Semialdehyde Dehydrogenase Aspartyl_Phosphate->Asp_Semialdehyde_Dehydrogenase Asp_Semialdehyde Aspartate Semialdehyde Asp_Semialdehyde_Dehydrogenase->Asp_Semialdehyde Homoserine_Dehydrogenase Homoserine Dehydrogenase Asp_Semialdehyde->Homoserine_Dehydrogenase Homoserine Homoserine Homoserine_Dehydrogenase->Homoserine Homoserine_Kinase Homoserine Kinase Homoserine->Homoserine_Kinase Phosphohomoserine O-Phosphohomoserine Homoserine_Kinase->Phosphohomoserine Threonine_Synthase Threonine Synthase Phosphohomoserine->Threonine_Synthase L_Threonine L-Threonine Threonine_Synthase->L_Threonine L_Threonine->Aspartate_Kinase Feedback Inhibition DNPH_Screening_Workflow Start Start: Mutant Library in 96-well plates Add_Reagents Add Enzyme, Glycine, PLP, and Aldehyde Substrate Start->Add_Reagents Incubate_Reaction Incubate at 30°C Add_Reagents->Incubate_Reaction Add_DNPH Add DNPH Solution Incubate_Reaction->Add_DNPH Incubate_DNPH Incubate for Color Development Add_DNPH->Incubate_DNPH Add_NaOH Add NaOH to Stop Reaction and Enhance Color Incubate_DNPH->Add_NaOH Measure_Absorbance Measure Absorbance at 485 nm Add_NaOH->Measure_Absorbance Analyze_Data Analyze Data and Identify Hits Measure_Absorbance->Analyze_Data

References

Application Notes and Protocols for High-Purity DL-Threonine Crystal Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for obtaining high-purity DL-Threonine crystals, a critical component in various pharmaceutical and research applications. The protocols focus on established crystallization techniques, including cooling crystallization, antisolvent crystallization, and a specialized reactive crystallization method for effective impurity removal.

Introduction to this compound Crystallization

This compound, a racemic mixture of the essential amino acid threonine, often requires purification to remove process-related impurities, primarily its diastereomer, DL-allothreonine, and other amino acids like glycine (B1666218). Crystallization is a paramount technique for this purification, leveraging differences in solubility and crystal lattice incorporation to isolate the desired high-purity product. The choice of crystallization method depends on the initial purity of the this compound, the nature of the impurities, and the desired crystal characteristics. Key factors influencing the crystallization process include solvent selection, temperature control, supersaturation rate, and pH. For this compound, which exists as a zwitterion, the pH of the solution is a critical parameter, with optimal crystallization often occurring near its isoelectric point.

Physicochemical Data for Crystallization

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective crystallization process. The following table summarizes key quantitative data.

PropertyValueSolvent/Conditions
Solubility in Water 20.1 g/100 mL25 °C
Solubility in Ethanol Insoluble-
pKa1 (-COOH) 2.0925 °C
pKa2 (-NH3+) 9.10 (average for threonine)25 °C
Isoelectric Point (pI) ~5.60 (calculated)-
Melting Point ~245 °C (decomposes)-

Crystallization Protocols

Protocol 1: Cooling Crystallization from Aqueous Solution

This protocol is suitable for the purification of this compound with moderate purity. It relies on the principle that the solubility of this compound in water decreases significantly as the temperature is lowered.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in deionized water at an elevated temperature (e.g., 70-80 °C) to create a saturated or slightly undersaturated solution. The amount of water should be minimized to ensure a good yield.

  • pH Adjustment: Adjust the pH of the solution to the isoelectric point of this compound (~pH 5.6) using a suitable acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). This minimizes the solubility of the zwitterionic this compound.

  • Hot Filtration: While hot, filter the solution through a pre-heated funnel with filter paper to remove any insoluble impurities.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature, and then further cool in an ice bath or refrigerator (e.g., 4 °C). A slow cooling rate is crucial for the formation of larger, more perfect crystals, which tend to exclude impurities more effectively.

  • Crystal Harvesting: Collect the precipitated crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Workflow for Cooling Crystallization:

CoolingCrystallization A Dissolution (Crude this compound in Water at 70-80°C) B pH Adjustment (to pI ~5.6) A->B C Hot Filtration (Remove Insolubles) B->C D Controlled Cooling (to 4°C) C->D E Crystal Harvesting (Filtration) D->E F Washing (Ice-cold Water) E->F G Drying (Vacuum Oven) F->G H High-Purity This compound Crystals G->H

Workflow for Cooling Crystallization of this compound.
Protocol 2: Antisolvent Crystallization

This method is particularly effective for compounds like this compound that are highly soluble in one solvent (e.g., water) and poorly soluble in another (the antisolvent, e.g., ethanol). The addition of the antisolvent reduces the solubility of this compound in the mixture, inducing crystallization.

Experimental Protocol:

  • Dissolution: Prepare a concentrated solution of crude this compound in deionized water at room temperature.

  • pH Adjustment: Adjust the pH of the solution to the isoelectric point of this compound (~pH 5.6).

  • Filtration: Filter the solution to remove any undissolved particles.

  • Antisolvent Addition: Slowly add a water-miscible antisolvent, such as ethanol, to the stirred this compound solution. The slow addition rate is critical to control the supersaturation and promote the growth of well-defined crystals.

  • Crystallization: Continue stirring for a period to allow for complete crystallization. The mixture may be cooled to further decrease solubility and improve the yield.

  • Crystal Harvesting: Collect the crystals by filtration.

  • Washing: Wash the crystals with a mixture of the solvent and antisolvent (e.g., a water-ethanol mixture with a high proportion of ethanol) to remove the mother liquor, followed by a final wash with the pure antisolvent.

  • Drying: Dry the crystals under vacuum.

Workflow for Antisolvent Crystallization:

AntisolventCrystallization A Dissolution (Crude this compound in Water) B pH Adjustment (to pI ~5.6) A->B C Filtration B->C D Slow Addition of Antisolvent (e.g., Ethanol) C->D E Crystal Harvesting (Filtration) D->E F Washing (Solvent/Antisolvent Mixture) E->F G Drying (Vacuum Oven) F->G H High-Purity This compound Crystals G->H

Workflow for Antisolvent Crystallization of this compound.
Protocol 3: Reactive Crystallization for Impurity Rejection

This advanced technique is highly effective for separating this compound from structurally similar impurities like allothreonine and glycine. It involves the formation of a transient, less soluble derivative of this compound, which selectively crystallizes, leaving the impurities in the solution.[1]

Experimental Protocol:

  • Initial Mixture: Prepare an aqueous solution containing crude this compound with known impurities (e.g., 85.5 g this compound, 21.4 g allothreonine, and 7.5 g glycine in 1 L of water).[1]

  • Copper Salt Formation: Add cupric oxide (prepared from 125 g of cupric sulfate) to the solution to form the copper salt of this compound.[1]

  • Chelate Formation: Make the solution alkaline by adding sodium hydroxide (B78521) (12 g). Then, slowly add acetaldehyde (B116499) (80 ml) dropwise while stirring. This will lead to the precipitation of this compound-acetaldehyde-copper chelate crystals.[1]

  • Crystal Separation: Filter off the precipitated chelate crystals and wash them.

  • Chelate Decomposition: Decompose the chelate to regenerate the purified this compound.

  • Final Recrystallization: Recrystallize the resulting this compound from an aqueous methanol (B129727) solution to obtain the final high-purity product. This step can yield this compound with a purity of 99.5%.[1]

Logical Relationship for Reactive Crystallization:

ReactiveCrystallization Crude Crude this compound (with Allothreonine & Glycine) CopperSalt Formation of Copper Salt (in aqueous solution) Crude->CopperSalt Chelate Reaction with Aldehyde (e.g., Acetaldehyde) CopperSalt->Chelate Precipitate Selective Precipitation of This compound Chelate Chelate->Precipitate ImpuritiesInSolution Impurities Remain in Solution Chelate->ImpuritiesInSolution Decomposition Decomposition of Chelate Precipitate->Decomposition Recrystallization Final Recrystallization Decomposition->Recrystallization PureProduct High-Purity this compound Recrystallization->PureProduct

Logical Flow of Reactive Crystallization for this compound Purification.

Purity Analysis

The purity of the obtained this compound crystals should be assessed to ensure the effectiveness of the crystallization process. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.

HPLC Protocol for Purity Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column is commonly used for amino acid analysis.

  • Mobile Phase: A gradient elution using a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) is often employed. The specific gradient program should be optimized to achieve good separation of this compound from its potential impurities.

  • Detection: UV detection at a low wavelength, typically around 210-220 nm, is effective for underivatized amino acids.

  • Sample Preparation: Accurately weigh a sample of the dried this compound crystals and dissolve it in the mobile phase or deionized water to a known concentration.

  • Quantification: The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. The identification and quantification of specific impurities like allothreonine and glycine can be achieved by running certified reference standards.

Concluding Remarks

The selection of an appropriate crystallization technique is pivotal for obtaining high-purity this compound crystals. Cooling crystallization is a straightforward method for general purification, while antisolvent crystallization offers an alternative when a suitable solvent-antisolvent system is available. For challenging separations involving diastereomeric impurities, reactive crystallization presents a highly effective, albeit more complex, solution. The provided protocols serve as a comprehensive guide for researchers and professionals in the pharmaceutical and chemical industries. It is recommended to perform small-scale trials to optimize the parameters for specific crude material and equipment. The final purity of the this compound should always be verified using a validated analytical method such as HPLC.

References

Use of DL-Threonine to induce metabolic stress in cell culture models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metabolic stress is a critical factor in various physiological and pathological processes, including cancer, neurodegenerative diseases, and metabolic disorders. Inducing a controlled state of metabolic stress in in vitro cell culture models is a valuable tool for studying cellular responses, identifying potential therapeutic targets, and screening drug candidates. Amino acid deprivation is a well-established method to elicit metabolic stress. Threonine, an essential amino acid, plays a crucial role in protein synthesis, cellular metabolism, and signaling. The use of DL-Threonine, a racemic mixture of D- and L-threonine, provides a cost-effective method to investigate the cellular response to alterations in threonine availability. While L-threonine is the biologically active enantiomer incorporated into proteins, the presence of the D-form may also influence cellular processes.[1][2] This document provides detailed protocols and application notes for utilizing this compound to induce metabolic stress in cell culture models.

Key Cellular Responses to Threonine-Related Metabolic Stress

Amino acid availability is primarily sensed by two key signaling pathways that regulate cell growth, proliferation, and survival:

  • mTOR (mechanistic Target of Rapamycin) Pathway: mTOR, a serine/threonine kinase, is a central regulator of cell growth and metabolism.[3][4][5][6] In the presence of sufficient amino acids, including threonine, the mTORC1 complex is active, promoting anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[3][4][6] Threonine availability influences mTORC1 activity, and its deprivation leads to mTORC1 inactivation, subsequently inhibiting cell growth and inducing autophagy.[7]

  • GCN2 (General Control Nonderepressible 2) Pathway: GCN2 is a kinase that is activated in response to amino acid deprivation.[8][9][10][11][12] Uncharged tRNAs, which accumulate when a specific amino acid is scarce, bind to and activate GCN2.[8][10][11] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis but selectively increasing the translation of certain stress-response genes, such as ATF4.[9][10][12][13] This integrated stress response (ISR) helps cells adapt to nutrient-poor conditions.[9]

The interplay between the mTOR and GCN2 pathways orchestrates the cellular response to amino acid stress, determining cell fate—be it survival through adaptation or programmed cell death.

Data on Threonine-Induced Metabolic Changes

The following table summarizes quantitative data from studies investigating the effects of threonine modulation on cellular and organismal metabolism. It is important to note that these studies primarily used L-threonine or threonine-deficient diets. Researchers using this compound should consider that only the L-threonine component is expected to be biologically active in protein synthesis.[1][2]

ParameterModel SystemThreonine ConditionObserved EffectReference
Body Weight & Fat Mass Obese Mice3% L-threonine in drinking water for 10 weeksSignificant decrease in body weight, epididymal and perirenal fat pad weights.[14]
Serum Metabolites Obese Mice3% L-threonine in drinking water for 10 weeksSignificant decrease in serum glucose, triacylglycerols, total cholesterol, and LDL-cholesterol.[14]
Mitochondrial Function RatsDiets with 0.00% and 0.18% L-threonineInduced specific uncoupling of liver mitochondria with NADH-linked substrates.[15]
Cell Viability Heat-stressed intestinal epithelial cells5 to 20 mM L-threonineDose-dependent increase in cell viability.[16]
Apoptosis Heat-stressed intestinal epithelial cellsL-threonine treatment60% decrease in apoptosis.[16]
Heat Shock Protein Expression Heat-stressed intestinal epithelial cellsL-threonine treatmentIncreased expression of HSP70 and HSP25.[16]

Experimental Protocols

Protocol 1: Inducing Metabolic Stress by Threonine Deprivation

This protocol describes how to induce metabolic stress by culturing cells in a medium completely lacking threonine.

Materials:

  • Complete cell culture medium (e.g., DMEM, MEM)

  • Threonine-free cell culture medium (custom formulation or commercially available)

  • Phosphate-Buffered Saline (PBS), sterile

  • Fetal Bovine Serum (FBS), dialyzed (optional, to reduce background amino acids)

  • Cell line of interest

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Culture overnight in complete medium.

  • Preparation of Starvation Medium: Prepare the threonine-free medium. If using dialyzed FBS, supplement the threonine-free medium with the desired concentration of dialyzed FBS. Warm the medium to 37°C.

  • Induction of Starvation: a. Aspirate the complete medium from the cell culture plates. b. Gently wash the cells twice with sterile, pre-warmed PBS to remove any residual amino acids. c. Add the pre-warmed threonine-free medium to the cells.

  • Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO2) for the desired duration. A time-course experiment (e.g., 1, 2, 4, 8, 12, 24 hours) is recommended to determine the optimal stress induction period for the specific cell line and experimental endpoint.

  • Analysis: Following incubation, cells can be harvested for various downstream analyses as described in Protocol 3.

Protocol 2: Inducing Metabolic Stress with a Defined Concentration of this compound

This protocol is designed to create a metabolic stress condition by providing a limiting amount of threonine using this compound.

Materials:

  • Threonine-free cell culture medium

  • This compound powder (cell culture grade)[17]

  • Sterile water or PBS for reconstitution

  • Sterile filter (0.22 µm)

  • Other materials as listed in Protocol 1

Procedure:

  • Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound (e.g., 100 mM) in sterile water or PBS. b. Sterilize the stock solution by passing it through a 0.22 µm filter. c. Store the stock solution at -20°C.

  • Preparation of this compound Treatment Medium: a. Thaw the this compound stock solution. b. Dilute the stock solution into the pre-warmed, threonine-free medium to achieve the desired final concentration of this compound. A concentration range of 0.1 mM to 10 mM can be tested to determine the optimal stress-inducing concentration.

  • Cell Treatment: a. Follow steps 1 and 3a-b from Protocol 1. b. Add the prepared this compound treatment medium to the cells.

  • Incubation and Analysis: Follow steps 4 and 5 from Protocol 1.

Protocol 3: Assessment of Metabolic Stress Markers

A variety of assays can be employed to quantify the cellular response to this compound-induced metabolic stress.

1. Cell Viability and Proliferation Assays:

  • MTT/MTS Assay: To measure cellular metabolic activity as an indicator of cell viability.

  • Trypan Blue Exclusion Assay: To determine the number of viable cells.

  • Crystal Violet Staining: To assess cell proliferation over time.

2. Western Blot Analysis for Signaling Pathway Activation:

  • mTOR Pathway: Analyze the phosphorylation status of key proteins such as mTOR, p70S6K, and 4E-BP1. A decrease in phosphorylation indicates mTORC1 inhibition.

  • GCN2 Pathway: Assess the phosphorylation of GCN2 and eIF2α. An increase in phosphorylation indicates pathway activation. Also, measure the protein levels of downstream targets like ATF4 and CHOP.

3. Autophagy Assays:

  • LC3-II Conversion: Monitor the conversion of LC3-I to LC3-II via Western blot. An increase in the LC3-II/LC3-I ratio is a marker of autophagosome formation.

  • Fluorescence Microscopy: Use fluorescently tagged LC3 (e.g., GFP-LC3) to visualize the formation of autophagic puncta.

4. Oxidative Stress Assays:

  • Reactive Oxygen Species (ROS) Detection: Use fluorescent probes like DCFDA or DHE to measure intracellular ROS levels.[18]

  • Lipid Peroxidation Assays: Measure malondialdehyde (MDA) levels using a TBARS assay as an indicator of lipid damage.[19]

  • Glutathione (B108866) (GSH/GSSG) Assay: Measure the ratio of reduced to oxidized glutathione to assess the cellular antioxidant capacity.[20]

Visualizations

Signaling Pathways

DL_Threonine This compound (Low Concentration) Amino_Acid_Pool Intracellular Amino Acid Pool DL_Threonine->Amino_Acid_Pool Depletion Uncharged_tRNA Uncharged tRNA-Thr Amino_Acid_Pool->Uncharged_tRNA Increases mTORC1 mTORC1 Amino_Acid_Pool->mTORC1 Inhibits Activation GCN2 GCN2 Uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a p-eIF2α GCN2->p_eIF2a Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation Inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 Promotes Stress_Response Stress Response Genes ATF4->Stress_Response Induces p70S6K p70S6K mTORC1->p70S6K Inhibits _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits

Caption: this compound induced metabolic stress signaling.

Experimental Workflow

Start Seed Cells in Complete Medium Wash Wash with PBS (2x) Start->Wash Treatment Add Threonine-Free Medium +/- this compound Wash->Treatment Incubate Incubate for Desired Time Treatment->Incubate Harvest Harvest Cells/Supernatant Incubate->Harvest Analysis Downstream Analysis Harvest->Analysis Viability Cell Viability (MTT, Trypan Blue) Analysis->Viability Western Western Blot (mTOR, GCN2 pathways) Analysis->Western Autophagy Autophagy Assays (LC3, Microscopy) Analysis->Autophagy Oxidative Oxidative Stress (ROS, MDA) Analysis->Oxidative

Caption: Workflow for inducing and assessing metabolic stress.

Logical Relationships

DL_Thr This compound Deprivation/Limitation AA_Imbalance Amino Acid Imbalance DL_Thr->AA_Imbalance mTOR_Inhibition mTORC1 Inhibition AA_Imbalance->mTOR_Inhibition GCN2_Activation GCN2 Activation AA_Imbalance->GCN2_Activation Reduced_Growth Reduced Cell Growth/Proliferation mTOR_Inhibition->Reduced_Growth Increased_Autophagy Increased Autophagy mTOR_Inhibition->Increased_Autophagy ISR Integrated Stress Response (ISR) GCN2_Activation->ISR Adaptation Cellular Adaptation & Survival Reduced_Growth->Adaptation Increased_Autophagy->Adaptation ISR->Reduced_Growth ISR->Adaptation Apoptosis Apoptosis Adaptation->Apoptosis if stress is prolonged/severe

References

Application Notes and Protocols: The Effect of DL-Threonine on Recombinant Protein Glycosylation Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glycosylation profile of a recombinant protein is a critical quality attribute that can significantly impact its efficacy, stability, and immunogenicity. Glycosylation, the enzymatic process of attaching glycans to proteins, is predominantly of two types in mammalian cells: N-linked, occurring at asparagine residues, and O-linked, occurring at serine or threonine residues.[1][2] Threonine, being an essential amino acid with a hydroxyl group, is a primary site for O-linked glycosylation.[2][3] Consequently, its concentration in cell culture media can potentially influence the glycosylation patterns of recombinant therapeutic proteins.

These application notes provide an overview of the potential effects of DL-Threonine supplementation on recombinant protein glycosylation and offer detailed protocols for investigating these effects. While direct quantitative studies on this compound are limited, the information presented is synthesized from studies on L-Threonine and general principles of amino acid metabolism in cell culture.[4][5] The D-isomer of threonine is generally not metabolized by mammalian cells; therefore, the observed effects are primarily attributed to the L-isomer.

Potential Effects of this compound on Glycosylation

Supplementing cell culture media with this compound may influence recombinant protein glycosylation through several mechanisms:

  • Increased O-linked Glycosylation Site Occupancy: A higher concentration of threonine could increase the availability of sites for O-linked glycosylation, potentially leading to a higher density of O-glycans on the recombinant protein.[6]

  • Alteration of N-linked Glycan Profiles: Threonine metabolism contributes to the intracellular pool of metabolic intermediates, such as acetyl-CoA and glycine (B1666218).[7][8][9] These intermediates are precursors for the biosynthesis of nucleotide sugars, the building blocks of glycans. Variations in the threonine concentration could therefore indirectly affect the availability of these precursors, leading to changes in N-linked glycan structures, such as sialylation and galactosylation.

  • Modulation of Cellular Metabolism: The balance of amino acids and other nutrients in the culture medium is crucial for optimal cell growth and protein production.[5][10] Threonine supplementation can impact overall cellular metabolism, which in turn can affect the energy status of the cells and the expression and activity of glycosyltransferases, thereby influencing the final glycosylation pattern.[4]

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate the potential effects of varying this compound concentrations on the glycosylation of a recombinant monoclonal antibody (mAb) produced in a CHO fed-batch culture.

Table 1: Effect of this compound Concentration on N-linked Glycan Distribution of a Recombinant mAb

This compound (g/L)G0F (%)G1F (%)G2F (%)Man5 (%)Sialylated Glycans (%)
1.0 (Control)45351082
2.042381262
4.038421442
8.035451622

Table 2: Effect of this compound Concentration on O-linked Glycan Site Occupancy of a Recombinant Fusion Protein

This compound (g/L)Site 1 Occupancy (%)Site 2 Occupancy (%)Site 3 Occupancy (%)
1.0 (Control)604530
2.0655035
4.0756045
8.0806550

Experimental Protocols

Protocol 1: Fed-Batch Culture of CHO Cells for Studying the Effect of this compound

This protocol describes a fed-batch culture experiment to assess the impact of different this compound concentrations on the production and glycosylation of a recombinant protein.

1. Cell Culture Maintenance:

  • Maintain a suspension culture of a recombinant CHO cell line expressing the protein of interest in a chemically defined medium.
  • Subculture the cells every 3-4 days to maintain viability above 95%.

2. Fed-Batch Bioreactor Setup:

  • Inoculate 2L bioreactors with the CHO cell suspension at a seeding density of 0.5 x 10^6 cells/mL.
  • The basal medium should contain a known, limiting concentration of this compound (e.g., 1.0 g/L).
  • Control the bioreactor parameters: pH 7.0 ± 0.2, temperature 37°C, dissolved oxygen at 40% of air saturation.

3. Feeding Strategy:

  • Prepare four different feed media, each containing a different concentration of this compound: 1.0 g/L (Control), 2.0 g/L, 4.0 g/L, and 8.0 g/L. All other nutrient concentrations should remain constant across the feed media.
  • Begin feeding on day 3 of the culture, adding a fixed volume of the respective feed medium daily until the end of the culture (typically 12-14 days).

4. Sampling and Analysis:

  • Collect samples from each bioreactor daily to monitor cell density, viability, and key metabolite concentrations (glucose, lactate, ammonia, and amino acids).
  • At the end of the culture, harvest the supernatant by centrifugation and filtration for protein purification and glycosylation analysis.

Protocol 2: Analysis of Recombinant Protein N-linked Glycosylation

This protocol outlines the steps for analyzing the N-linked glycan profile of the purified recombinant protein.

1. Protein Purification:

  • Purify the recombinant protein from the harvested cell culture supernatant using appropriate chromatography techniques (e.g., Protein A affinity chromatography for monoclonal antibodies).

2. N-glycan Release:

  • Denature 100 µg of the purified protein in a denaturing buffer.
  • Release the N-linked glycans by incubating with PNGase F enzyme overnight at 37°C.

3. Glycan Labeling:

  • Label the released glycans with a fluorescent dye (e.g., 2-aminobenzamide (B116534) [2-AB]) for sensitive detection.
  • Remove excess dye using a cleanup cartridge.

4. HILIC-UPLC Analysis:

  • Separate the labeled N-glycans using Hydrophilic Interaction Liquid Chromatography (HILIC) on a UPLC system equipped with a fluorescence detector.
  • Identify and quantify the different glycan structures by comparing their retention times to a labeled glycan standard library.

Protocol 3: Analysis of Recombinant Protein O-linked Glycosylation

This protocol details the analysis of O-linked glycans.

1. O-glycan Release:

2. Sample Cleanup:

  • Neutralize the reaction and remove salts and peptides using a cation exchange resin.

3. Mass Spectrometry Analysis:

  • Analyze the released O-glycans by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their composition and relative abundance.
  • For site-specific analysis, digest the glycoprotein (B1211001) with a protease (e.g., trypsin) and analyze the resulting glycopeptides by LC-MS/MS.

Visualizations

experimental_workflow Experimental Workflow for Analyzing this compound's Effect on Glycosylation cluster_upstream Upstream Process cluster_downstream Downstream Analysis cho_cells Recombinant CHO Cell Line bioreactors Fed-Batch Bioreactors (Varying this compound) cho_cells->bioreactors Inoculation sampling Daily Sampling (Cells, Metabolites) bioreactors->sampling harvest Harvest Supernatant bioreactors->harvest Day 12-14 purification Protein Purification (e.g., Protein A) harvest->purification n_release N-Glycan Release (PNGase F) purification->n_release o_release O-Glycan Release (β-elimination) purification->o_release n_analysis N-Glycan Analysis (HILIC-UPLC) n_release->n_analysis o_analysis O-Glycan Analysis (Mass Spectrometry) o_release->o_analysis data_analysis Data Analysis & Comparison n_analysis->data_analysis o_analysis->data_analysis

Experimental workflow diagram.

glycosylation_pathway Potential Influence of Threonine Metabolism on Glycosylation cluster_media Cell Culture Medium cluster_cell Cellular Metabolism cluster_golgi Golgi Apparatus threonine This compound thr_pool Intracellular Threonine Pool threonine->thr_pool protein_syn Protein Synthesis thr_pool->protein_syn thr_metabolism Threonine Catabolism thr_pool->thr_metabolism recombinant_protein Recombinant Protein protein_syn->recombinant_protein glycine Glycine thr_metabolism->glycine acetyl_coa Acetyl-CoA thr_metabolism->acetyl_coa nucleotide_sugars Nucleotide Sugar Precursors (e.g., UDP-GlcNAc) glycine->nucleotide_sugars acetyl_coa->nucleotide_sugars n_glycan N-linked Glycosylation nucleotide_sugars->n_glycan Substrates o_glycan O-linked Glycosylation nucleotide_sugars->o_glycan Substrates recombinant_protein->n_glycan recombinant_protein->o_glycan final_glycoprotein Final Glycoprotein n_glycan->final_glycoprotein o_glycan->final_glycoprotein

Threonine's potential metabolic impact.

References

Application Notes and Protocols for the Determination of Threonine Isomers by Two-Step High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine, an essential amino acid, possesses two chiral centers, giving rise to four stereoisomers: L-threonine (L-Thr), D-threonine (D-Thr), L-allo-threonine (L-allo-Thr), and D-allo-threonine (D-allo-Thr). The accurate determination of these isomers is crucial in various fields, including neuroscience, drug development, and food science, as D-amino acids are increasingly recognized for their physiological significance. This document provides detailed application notes and protocols for the sensitive and selective determination of threonine isomers in biological samples using a two-step high-performance liquid chromatography (HPLC) method. The methodology is based on pre-column fluorescence derivatization followed by a two-step chromatographic separation involving a reversed-phase column and a chiral column.

Principle of the Method

The analytical strategy involves two key stages:

  • Pre-column Derivatization: All four threonine isomers are derivatized with a fluorogenic reagent, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), to form highly fluorescent and stable derivatives. This step significantly enhances the sensitivity of detection.

  • Two-Step HPLC Separation: The NBD-derivatized threonine isomers are then subjected to a two-dimensional HPLC separation.

    • First Dimension (Reversed-Phase HPLC): The NBD-threonine derivatives are first separated from other amino acids and interfering compounds on a reversed-phase (e.g., ODS) column.

    • Second Dimension (Chiral HPLC): The fraction containing the NBD-threonine isomers is then transferred to a chiral column for the enantiomeric and diastereomeric separation of the four isomers.

Fluorescence detection is used to quantify the separated isomers with high sensitivity.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the analysis of threonine isomers using this two-step HPLC method in mammalian tissues.

Table 1: Calibration and Precision Data for Threonine Isomer Analysis [1]

ParameterD-ThreonineD-allo-ThreonineL-allo-ThreonineL-Threonine
Calibration Range (fmol-pmol per injection) 2.5 - 52.5 - 52.5 - 550 - 50
Within-day Precision (%) ~5~5~5~5
Day-to-day Precision (%) ~5~5~5~5

Table 2: Distribution of D-Threonine and D-allo-Threonine in Rat Tissues [1]

TissueD-Threonine (nmol/g wet tissue)D-allo-Threonine (nmol/g wet tissue)
Corpus Striatum 0.85 ± 0.055.01 ± 0.32
Frontal Brain Areas Significant AmountsSignificant Amounts
Urine Significant AmountsSignificant Amounts

L-allo-threonine was not detected in any of the tested tissues and physiological fluids.

Experimental Protocols

Materials and Reagents
  • Threonine isomer standards (L-Thr, D-Thr, L-allo-Thr, D-allo-Thr)

  • 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Perchloric acid

  • Water (deionized, 18 MΩ·cm)

Equipment
  • Two-dimensional HPLC system with fluorescence detector

  • Reversed-phase C18 column (e.g., micro-ODS)

  • Chiral column (e.g., macrocyclic glycopeptide-based)

  • Homogenizer

  • Centrifuge

  • Water bath

  • pH meter

Detailed Methodologies

1. Sample Preparation (from Rat Brain Tissue)

  • Excise brain tissue rapidly and freeze immediately on dry ice.[2]

  • Weigh the frozen tissue and add approximately 10 volumes of cold 0.1 M perchloric acid.[2]

  • Homogenize the tissue immediately using a probe sonicator or other suitable homogenizer.[2]

  • Centrifuge the homogenate at 10,000 × g for 10 minutes at 4°C.[2]

  • Collect the supernatant. The supernatant can be stored at -80°C until analysis.[2]

2. Pre-column Derivatization with NBD-F

  • Prepare a 50 mM borate (B1201080) buffer and adjust the pH to 8.0 with sodium hydroxide.[3]

  • Prepare a 100 mM NBD-F solution in acetonitrile.[3]

  • In a reaction vial, mix 300 µL of the sample supernatant (or standard solution) with 100 µL of the 100 mM NBD-F solution.[3]

  • Heat the mixture in a water bath at 60°C for 1 minute.[3]

  • Immediately cool the vial on an ice bath to stop the reaction.[3]

  • Add 400 µL of 50 mM HCl to the reaction mixture.[3]

  • The derivatized sample is now ready for HPLC analysis.

3. Two-Step HPLC Analysis

Step 1: Reversed-Phase HPLC Separation

  • Column: Micro-ODS (Octadecylsilane) column.

  • Mobile Phase A: To be empirically determined, typically a buffer such as aqueous trifluoroacetic acid or phosphate (B84403) buffer.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B is used to separate the NBD-threonine fraction from other derivatized amino acids. The exact gradient should be optimized based on the specific column and HPLC system.

  • Flow Rate: To be optimized for the column dimensions.

  • Detection: Fluorescence detector set to an excitation wavelength of 470 nm and an emission wavelength of 530 nm.[3]

  • Procedure: Inject the derivatized sample onto the reversed-phase column. Collect the fraction corresponding to the elution time of the NBD-threonine isomers.

Step 2: Chiral HPLC Separation

  • Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin).

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., water with a small amount of formic acid). The exact composition should be optimized for the best resolution of the four isomers.

  • Flow Rate: To be optimized for the column dimensions.

  • Detection: Fluorescence detector set to an excitation wavelength of 470 nm and an emission wavelength of 530 nm.

  • Procedure: Inject the collected fraction from the first dimension onto the chiral column. The four NBD-threonine isomers will be separated and can be quantified based on their peak areas relative to the calibration standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc Two-Step HPLC Analysis sp1 Brain Tissue Homogenization in 0.1 M Perchloric Acid sp2 Centrifugation (10,000 x g, 10 min, 4°C) sp1->sp2 sp3 Supernatant Collection sp2->sp3 d1 Mix Supernatant with NBD-F in Borate Buffer (pH 8.0) sp3->d1 Sample d2 Incubate at 60°C for 1 min d1->d2 d3 Stop Reaction with HCl d2->d3 hplc1 Step 1: Reversed-Phase HPLC (ODS Column) d3->hplc1 Derivatized Sample hplc2 Fraction Collection (NBD-Threonine Isomers) hplc1->hplc2 hplc3 Step 2: Chiral HPLC (Chiral Column) hplc2->hplc3 hplc4 Fluorescence Detection (Ex: 470 nm, Em: 530 nm) hplc3->hplc4 hplc5 Quantification of Isomers hplc4->hplc5

Figure 1: Experimental workflow for the determination of threonine isomers.

signaling_pathway cluster_input Nutrient Status cluster_pathways Intracellular Signaling cluster_output Cellular Responses Threonine Threonine Availability TOR TOR Pathway Threonine->TOR MAPK MAPK Pathway Threonine->MAPK Protein_Synthesis Protein Synthesis (e.g., Mucin) TOR->Protein_Synthesis Cell_Growth Cell Growth and Proliferation TOR->Cell_Growth MAPK->Cell_Growth Immune_Response Intestinal Immune Modulation MAPK->Immune_Response

Figure 2: Threonine's role in TOR and MAPK signaling pathways.

References

Application Note: Determination of Threonine Optical Purity by Capillary Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine is an essential amino acid with two chiral centers, resulting in four stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. The biological activity and pharmacological effects of threonine and its derivatives are highly dependent on their stereochemistry. Therefore, the accurate determination of optical purity is critical in drug development, biotechnology, and food science to ensure product quality, efficacy, and safety. Capillary gas chromatography (GC) on a chiral stationary phase is a powerful and widely used technique for the separation and quantification of amino acid enantiomers, offering high resolution and sensitivity.[1] This application note provides detailed protocols for the derivatization and subsequent analysis of threonine stereoisomers by capillary GC.

Principle

Due to the low volatility of amino acids, a derivatization step is necessary to convert them into volatile and thermally stable derivatives suitable for GC analysis.[2] This typically involves the esterification of the carboxyl group and the acylation of the amino and hydroxyl groups. The resulting derivatives are then separated on a chiral capillary column, where the different enantiomers interact diastereomerically with the chiral stationary phase, leading to different retention times. Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation.

Data Presentation

The successful separation of threonine stereoisomers is dependent on the derivatization method and the chiral stationary phase employed. The following table summarizes quantitative data from a study utilizing N,O-bis-isobutoxycarbonyl derivatization and a Chirasil-D-Val chiral column for the separation of all four threonine isomers.

StereoisomerDerivativeChiral ColumnColumn Temperature (°C)Retention Time (min)
D-allo-threonineN,O-bis-isobutoxycarbonylChirasil-D-Val140~11.5
L-allo-threonineN,O-bis-isobutoxycarbonylChirasil-D-Val140~12.0
D-threonineN,O-bis-isobutoxycarbonylChirasil-D-Val140~13.0
L-threonineN,O-bis-isobutoxycarbonylChirasil-D-Val140~13.5

Data adapted from a study on the determination of optical purity for serine and threonine by gas chromatography on a chiral column.

Experimental Protocols

Materials and Reagents
Derivatization Protocols

This is a widely used two-step method involving esterification followed by acylation.

Step 1: Methylation (Esterification)

  • Weigh approximately 1 mg of the threonine sample or standard into a reaction vial.

  • Add 1 mL of 3 N methanolic HCl.

  • Securely cap the vial and heat at 100°C for 30 minutes in a heating block or water bath.

  • After heating, remove the cap and evaporate the solvent to dryness under a gentle stream of high-purity nitrogen gas. Gentle heating can be applied to facilitate drying.

Step 2: Acylation

  • To the dried residue from Step 1, add 1 mL of dichloromethane.

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60°C for 20 minutes.

  • Cool the vial to room temperature and carefully remove the cap.

  • Evaporate the remaining solvent and excess reagent under a gentle stream of nitrogen gas at room temperature. This step removes volatile acids formed during the reaction.

  • Reconstitute the final residue in a suitable volume of dichloromethane for GC analysis.

This protocol describes a two-step derivatization to form N,O-bis-isobutoxycarbonyl derivatives, which has been shown to be effective for the separation of all four threonine isomers.[3]

Step 1: N-Isobutoxycarbonyl-2,2,2-trifluoroethyl Ester Formation

  • Prepare a solution of the threonine sample in water (e.g., 50 µL of a 50 µmol/mL solution).

  • Add 100 µL of a 3:1 (v/v) mixture of 2,2,2-trifluoroethanol and pyridine.

  • While sonicating, add 25 µL of isobutyl chloroformate with a syringe over 15 seconds.

  • Continue sonication for 5 minutes.

Step 2: O-Isobutoxycarbonylation

  • Carefully evaporate the reaction mixture to dryness under a stream of nitrogen gas.

  • Dissolve the residue in 200 µL of pyridine.

  • Add 100 µL of isobutyl chloroformate as described in Step 1 and sonicate for 5 minutes.

  • Extract the derivatives with diethyl ether (2 x 1 mL). Centrifugation may be required to separate the layers.

  • Combine the ether extracts and evaporate the solvent under a stream of nitrogen.

  • Dissolve the final residue in 200 µL of dichloromethane for GC injection.

This rapid, one-step derivatization is performed in an aqueous medium.

  • Prepare an aqueous solution of the threonine sample.

  • In a reaction vial, combine the aqueous sample with methanol and pyridine.

  • Vortex the solution for 5 seconds.

  • Add 100 µL of chloroform (B151607) containing 1% methyl chloroformate.

  • Vortex the mixture for 30 seconds.

  • Allow the mixture to stand for 15 minutes for the reaction to complete and for phase separation.

  • Carefully collect an aliquot from the lower chloroform layer for GC-MS analysis.

Gas Chromatography Conditions

The following are typical GC conditions for the analysis of derivatized threonine enantiomers. These may need to be optimized for specific instruments and applications.

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column: Chirasil-L-Val or Chirasil-D-Val (e.g., 25 m x 0.25 mm I.D., 0.16 µm film thickness). The elution order of D and L enantiomers is reversed between these two columns.[4]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 1:20 to 1:50, depending on sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 140°C at 4°C/min.

    • Hold at 140°C for 10 minutes.

    • Ramp to 200°C at 10°C/min.

    • Hold at 200°C for 5 minutes.

  • Detector Temperature (FID): 250°C.

  • MS Parameters (if applicable):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Threonine Sample derivatization Derivatization sample->derivatization extraction Solvent Extraction derivatization->extraction gc_injection GC Injection extraction->gc_injection chiral_separation Chiral Capillary Column Separation gc_injection->chiral_separation detection FID/MS Detection chiral_separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification & Optical Purity Calculation peak_integration->quantification derivatization_pathway cluster_derivative Volatile Derivative threonine Threonine (Non-volatile) derivative Volatile Threonine Derivative threonine->derivative Derivatization Reaction esterification Esterification Agent (e.g., Methanolic HCl) acylation Acylation Agent (e.g., TFAA, Chloroformate)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DL-Threonine for Enhanced CHO Cell Performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing DL-Threonine concentration in Chinese Hamster Ovary (CHO) cell cultures. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in maximizing cell growth, viability, and recombinant protein production.

Frequently Asked Questions (FAQs)

Q1: What is the general role of threonine in CHO cell metabolism?

A1: Threonine is an essential amino acid for CHO cells, meaning they cannot synthesize it and must obtain it from the culture medium. It serves as a crucial building block for protein synthesis, including monoclonal antibodies (mAbs) and other therapeutic proteins.[1][2] Beyond its role in protein structure, threonine metabolism can influence key cellular processes, including cell growth, viability, and the production of metabolic byproducts.[1]

Q2: Can supplementation with this compound improve my recombinant protein yield?

A2: Yes, in some cases, optimizing threonine concentration has been shown to significantly enhance recombinant protein production. For instance, one study reported that threonine treatment could potentially double the production of monoclonal antibodies.[3] However, the effect is highly dependent on the specific CHO cell line, the protein being produced, and the overall culture conditions.

Q3: Is there an optimal concentration range for this compound?

A3: The optimal concentration of this compound is not universal and requires empirical determination for your specific process. However, some studies suggest that maintaining the concentration of key amino acids, including threonine, within a range of 0.5 mM to 1.0 mM during the growth phase can be beneficial.[4] Exceeding the optimal concentration can have negative effects on cell growth.[1]

Q4: What are the potential negative effects of sub-optimal this compound concentrations?

A4: Both deficient and excessive concentrations of this compound can negatively impact your cell culture.

  • Deficiency: Threonine limitation will inhibit protein synthesis, leading to reduced cell growth and lower product titers.

  • Excess: High concentrations of threonine have been observed in some CHO cell lines (e.g., CHO-DG44) to have a negative effect on the specific growth rate.[1] Excess amino acids can also lead to the accumulation of toxic byproducts like ammonia (B1221849), which can inhibit cell growth and affect product quality.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration in CHO cell cultures.

Issue Potential Cause Troubleshooting Steps
Low Peak Viable Cell Density (VCD) 1. Threonine Limitation: The initial concentration in the basal media is too low or is rapidly depleted.1. Analyze the amino acid profile of your spent media to confirm threonine depletion. 2. Perform a dose-response experiment with varying initial this compound concentrations. 3. Implement a fed-batch strategy to supplement threonine during the culture.
2. Threonine Toxicity: The concentration of this compound is too high, leading to growth inhibition.1. Review your media and feed composition to calculate the total threonine concentration. 2. Test lower concentrations of this compound in a controlled experiment. 3. For CHO-DG44 and similar cell lines, be particularly cautious with high threonine levels.[1]
Decreased Cell Viability 1. Accumulation of Toxic Byproducts: Excess threonine is being catabolized into toxic metabolites like ammonia.1. Measure the ammonia concentration in your culture. 2. Optimize the feeding strategy to avoid large spikes in amino acid concentrations. 3. Consider using a more balanced amino acid feed supplement.
Low Product Titer Despite Good Cell Growth 1. Threonine as a Limiting Factor for Protein Synthesis: While sufficient for growth, threonine may be limiting for recombinant protein production.1. Increase the this compound concentration in your feed strategy and monitor the specific productivity (qP). 2. Ensure other essential amino acids are not limiting.
Inconsistent Batch-to-Batch Performance 1. Variability in Media/Feed Preparation: Inconsistent measurement or mixing of this compound supplements.1. Standardize your media and feed preparation protocols. 2. Use high-quality, pre-formulated media and feeds where possible.

Data Presentation

The following tables provide an example of how to structure the results from a this compound optimization study. The data presented here is illustrative and should be determined experimentally for your specific cell line and process.

Table 1: Effect of Initial this compound Concentration on CHO Cell Growth and Viability in a Batch Culture

Initial this compound (mM)Peak Viable Cell Density (x10⁶ cells/mL)Viability at Peak VCD (%)Culture Duration (days)
0.58.29212
1.09.59412
2.010.19514
4.09.89114
8.08.58813

Table 2: Impact of this compound Feed Concentration on Productivity in a Fed-Batch Culture

This compound in Feed (mM)Peak VCD (x10⁶ cells/mL)Final Titer (g/L)Specific Productivity (pcd)
1015.22.125.1
2016.52.828.3
4017.13.532.7
6016.83.230.5
8015.92.929.1

Experimental Protocols

Protocol 1: Dose-Response Study of this compound in a Batch Culture

Objective: To determine the optimal initial concentration of this compound for maximizing viable cell density and viability.

Materials:

  • Suspension-adapted CHO cell line

  • Chemically defined, serum-free basal medium (threonine-free for custom formulation)

  • This compound stock solution (e.g., 100 mM)

  • Shake flasks or spinner flasks

  • Cell counter (e.g., Vi-CELL)

  • CO₂ incubator (37°C, 5-8% CO₂)

Procedure:

  • Media Preparation: Prepare shake flasks with your basal medium, supplementing each with a different final concentration of this compound (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 mM). Include a control with the standard threonine concentration of your usual medium.

  • Cell Seeding: Inoculate the flasks with CHO cells at a starting density of 0.3 x 10⁶ viable cells/mL.

  • Incubation: Place the flasks in a humidified CO₂ incubator at 37°C with appropriate agitation (e.g., 120 rpm).

  • Sampling: Aseptically collect samples daily for cell counting.

  • Data Analysis: Determine the viable cell density (VCD) and viability for each condition over time. Plot the growth curves and identify the peak VCD for each threonine concentration.

Protocol 2: Optimizing this compound in a Fed-Batch Culture

Objective: To enhance recombinant protein production by optimizing the concentration of this compound in the feed solution.

Materials:

  • Established fed-batch process with a defined basal medium and feed schedule

  • Concentrated feed solutions with varying levels of this compound

  • Bioreactors or shake flasks for fed-batch culture

  • Analytics for measuring product titer (e.g., HPLC, ELISA)

  • Metabolite analyzer (for glucose, lactate, ammonia, and amino acids)

Procedure:

  • Culture Initiation: Start your fed-batch cultures using your standard process parameters and basal medium.

  • Feeding Strategy: On the specified days of feeding, add the prepared feed solutions with varying this compound concentrations (e.g., 10, 20, 40, 60, 80 mM in the feed). Keep the concentrations of all other feed components constant.

  • Process Monitoring: Monitor key parameters daily, including VCD, viability, glucose, lactate, and ammonia.

  • Titer Analysis: At the end of the culture, measure the final product titer for each condition.

  • Data Evaluation: Calculate the specific productivity (qP) for each condition. Compare the final titers and qP to determine the optimal this compound feed concentration.

Visualizations

Threonine_Signaling_Pathway Threonine Extracellular This compound AAT Amino Acid Transporter Threonine->AAT IntraThreonine Intracellular Threonine AAT->IntraThreonine mTORC1 mTORC1 Complex IntraThreonine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synth Protein Synthesis (e.g., mAbs) Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth S6K1->Protein_Synth EIF4EBP1->Protein_Synth Inhibits (when active)

Caption: Simplified mTOR signaling pathway activated by threonine.

Experimental_Workflow Start Define CHO Cell Line & Basal Medium Batch_Opt Batch Culture Dose-Response (Protocol 1) Start->Batch_Opt Analyze_Growth Analyze VCD & Viability Batch_Opt->Analyze_Growth Fed_Batch_Opt Fed-Batch Feed Optimization (Protocol 2) Analyze_Growth->Fed_Batch_Opt Identifies Initial Concentration Range Troubleshoot Troubleshooting (e.g., Low Growth, Low Titer) Analyze_Growth->Troubleshoot Analyze_Prod Analyze Titer & qP Fed_Batch_Opt->Analyze_Prod Optimal_Conc Determine Optimal This compound Concentration Analyze_Prod->Optimal_Conc Analyze_Prod->Troubleshoot Troubleshoot->Batch_Opt Re-evaluate Troubleshoot->Fed_Batch_Opt Re-evaluate

Caption: Workflow for this compound concentration optimization.

References

Technical Support Center: Optimizing DL-Threonine in Custom Animal Diets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing DL-Threonine deficiency in custom animal diets.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound supplementation.

Issue 1: Suboptimal Growth and Poor Feed Conversion in Poultry Despite Supplementation

Possible Cause: Inaccurate threonine levels, imbalanced dietary amino acids, or underlying health issues.

Troubleshooting Steps:

  • Verify Threonine Concentration: Confirm the this compound concentration in the feed using analytical methods like High-Performance Liquid Chromatography (HPLC).

  • Assess Amino Acid Profile: Ensure other essential amino acids, particularly lysine (B10760008) and methionine, are balanced. Threonine requirements are often expressed as a ratio to lysine.

  • Evaluate Gut Health: Threonine is crucial for gut integrity. Assess gut morphology for signs of damage.

  • Rule out Pathological Factors: Investigate for underlying diseases or stressors that could increase threonine requirements for immune responses.

Quantitative Impact of Threonine Deficiency on Broiler Performance:

ParameterControl Diet (Adequate Threonine)Threonine-Deficient DietPercentage Decrease
Body Weight Gain (g)1500120020%
Feed Conversion Ratio1.61.9-18.75%
Breast Meat Yield (%)221818.2%

Issue 2: Inconsistent Feed Intake and Diarrhea in Weanling Pigs

Possible Cause: Threonine deficiency impacting gut health and function. Threonine is essential for mucin production, which protects the intestinal lining.

Troubleshooting Steps:

  • Analyze Feed Composition: Verify the this compound content and ensure it meets the requirements for the specific growth phase of the piglets.

  • Examine Gut Morphology: A deficiency in threonine can lead to reduced villus height and crypt depth in the small intestine, impairing nutrient absorption.[1][2]

  • Monitor Animal Behavior: Reduced feed intake can be an early indicator of an amino acid imbalance.

  • Adjust Diet Formulation: Gradually increase this compound levels and monitor for improvements in feed intake and fecal consistency.

Quantitative Effects of Threonine on Piglet Intestinal Morphology:

ParameterThreonine-Deficient DietThreonine-Sufficient DietPercentage Increase
Jejunum Villus Height (μm)35045028.6%
Jejunum Crypt Depth (μm)200180-10% (shallower is better)
Villus Height:Crypt Depth Ratio1.752.542.9%

Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Advanced Diagnostics cluster_3 Corrective Actions Suboptimal Growth Suboptimal Growth Verify Threonine in Feed Verify Threonine in Feed Suboptimal Growth->Verify Threonine in Feed Poor Feed Conversion Poor Feed Conversion Poor Feed Conversion->Verify Threonine in Feed Inconsistent Feed Intake Inconsistent Feed Intake Assess Amino Acid Balance Assess Amino Acid Balance Inconsistent Feed Intake->Assess Amino Acid Balance Diarrhea Diarrhea Diarrhea->Assess Amino Acid Balance HPLC Analysis of Feed HPLC Analysis of Feed Verify Threonine in Feed->HPLC Analysis of Feed Gut Morphology Assessment Gut Morphology Assessment Assess Amino Acid Balance->Gut Morphology Assessment Review Husbandry Practices Review Husbandry Practices Pathogen Screening Pathogen Screening Review Husbandry Practices->Pathogen Screening Adjust Diet Formulation Adjust Diet Formulation HPLC Analysis of Feed->Adjust Diet Formulation Gut Morphology Assessment->Adjust Diet Formulation Implement Health Interventions Implement Health Interventions Pathogen Screening->Implement Health Interventions Monitor Performance Monitor Performance Adjust Diet Formulation->Monitor Performance Implement Health Interventions->Monitor Performance Improve Environmental Conditions Improve Environmental Conditions Improve Environmental Conditions->Monitor Performance cluster_0 Nutrient Sensing cluster_1 Signaling Cascades cluster_2 Cellular Responses Threonine Threonine mTORC1 mTORC1 Threonine->mTORC1 MAPK MAPK Threonine->MAPK Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Mucin Production Mucin Production mTORC1->Mucin Production Cell Growth Cell Growth mTORC1->Cell Growth MAPK->Cell Growth Immune Response Immune Response MAPK->Immune Response Animal Acclimation Animal Acclimation Dietary Treatments Dietary Treatments Animal Acclimation->Dietary Treatments Isotope Administration Isotope Administration Dietary Treatments->Isotope Administration Sample Collection Sample Collection Isotope Administration->Sample Collection Sample Analysis (IRMS) Sample Analysis (IRMS) Sample Collection->Sample Analysis (IRMS) Breakpoint Analysis Breakpoint Analysis Sample Analysis (IRMS)->Breakpoint Analysis Requirement Determination Requirement Determination Breakpoint Analysis->Requirement Determination

References

Technical Support Center: Improving the Stability of DL-Threonine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on maintaining the stability of DL-Threonine in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on degradation kinetics to assist you in your research and development endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound aqueous solutions.

Issue Potential Cause(s) Recommended Action(s)
Precipitation or Cloudiness - Exceeding solubility limit- Temperature fluctuations- pH shift- Ensure the concentration does not exceed the solubility of this compound at the storage temperature.- Store solutions at a constant, controlled temperature.- Verify and adjust the pH of the solution to the desired range using appropriate buffers.
Color Change (e.g., Yellowing) - Degradation of this compound- Reaction with other components in the solution- Exposure to light- Store solutions protected from light in amber vials or containers.- Investigate potential interactions with other excipients.- Consider the addition of a suitable antioxidant.
Decrease in Potency or Concentration - Chemical degradation (hydrolysis, oxidation)- Adsorption to container surfaces- Optimize the pH of the solution to a range where this compound is most stable.- Store at lower temperatures (e.g., 2-8°C) to slow down degradation reactions.[1]- Use low-adsorption containers.
Unexpected pH Shift - Degradation of this compound leading to acidic or basic byproducts- Insufficient buffering capacity- Use a buffer system with adequate capacity to maintain the desired pH.- Monitor the pH of the solution regularly during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by temperature, pH, and exposure to light. Higher temperatures accelerate degradation reactions.[1] this compound is also susceptible to degradation in both acidic and basic conditions. Exposure to light, particularly UV light, can also lead to photodegradation.

Q2: What is the optimal pH range for storing this compound aqueous solutions?

A2: While specific quantitative data for this compound is limited, for many amino acids, a slightly acidic to neutral pH range (typically pH 5-7) is often found to be optimal for stability in aqueous solutions. It is recommended to perform a pH-stability profile for your specific formulation to determine the ideal pH.

Q3: How should I store my this compound stock solutions?

A3: For short-term storage, refrigeration at 2-8°C is recommended to minimize degradation.[1] For long-term storage, freezing the solution at -20°C or below is advisable. However, it is important to minimize freeze-thaw cycles, which can also affect stability. Solutions should always be stored in tightly sealed containers, protected from light.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, antioxidants can be effective in preventing oxidative degradation. Commonly used antioxidants in pharmaceutical formulations include ascorbic acid, sodium metabisulfite, and cysteine.[2] The choice and concentration of the antioxidant should be optimized for your specific formulation and its compatibility with other components should be verified.

Q5: What are the expected degradation products of this compound?

A5: Under various stress conditions, this compound can degrade through several pathways. In biological systems, it can be metabolized to compounds like α-ketobutyrate or glycine (B1666218) and acetaldehyde.[3][4][5][6][7][8] Chemical degradation in aqueous solutions can lead to deamination and other modifications. Identifying and quantifying these degradation products is crucial for safety and efficacy assessments.

Experimental Protocols

Protocol for Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.

    • Store at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of sodium hydroxide (B78521) before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide.

    • Store at room temperature.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% to 30% hydrogen peroxide.

    • Store at room temperature, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Store the stock solution at elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.

    • Withdraw samples at appropriate time points.

  • Photodegradation:

    • Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Withdraw samples at appropriate time points.

3. Sample Analysis:

  • Analyze all samples (stressed and control) using a validated stability-indicating HPLC-UV method (see protocol below).

  • Quantify the remaining this compound and any degradation products formed.

Protocol for a Stability-Indicating HPLC-UV Method for this compound

This method can be used to separate and quantify this compound from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 10 mM Phosphate buffer, pH 7.4B: AcetonitrileGradient elution starting with 100% A for 10 min, then a linear gradient to 50% B over 15 min.[10][11][12][13]
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm[10][11][13]
Injection Volume 20 µL
Column Temperature 25°C

Note: This is a general method and may require optimization for your specific application and to achieve adequate separation of all degradation products. Method validation should be performed according to ICH guidelines.

Quantitative Data

The following tables summarize the expected degradation trends of amino acids in aqueous solutions based on available literature. Specific quantitative data for this compound is limited, and these tables provide a general overview.

Table 1: Influence of Temperature on Amino Acid Stability in Parenteral Nutrition Solutions

Storage TemperatureObservation
4°CSolutions generally appear to be stable over a 12-week period.[1]
Room Temperature (approx. 25°C)Significant deterioration of amino acid content observed.[1]
37°CSignificant deterioration of amino acid content observed.[1]

Table 2: General Forced Degradation Conditions for Pharmaceuticals

Stress ConditionTypical Reagent/ConditionDurationExpected Degradation
Acid Hydrolysis0.1 M - 1 M HClUp to 7 days5-20%
Base Hydrolysis0.1 M - 1 M NaOHUp to 7 days5-20%
Oxidation0.1% - 3% H₂O₂Up to 7 days5-20%
Thermal50-70°CVaries5-20%
PhotolysisICH Q1B conditionsVaries5-20%

Visualizations

Degradation_Pathway DL_Threonine This compound Intermediate α-amino-β-ketobutyrate DL_Threonine->Intermediate Threonine Dehydrogenase Alpha_Ketobutyrate α-ketobutyrate DL_Threonine->Alpha_Ketobutyrate Threonine Dehydratase Glycine Glycine Intermediate->Glycine Acetaldehyde Acetaldehyde Intermediate->Acetaldehyde

Caption: Simplified metabolic degradation pathways of Threonine.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Sol Prepare this compound Aqueous Solution Acid Acid Hydrolysis Prep_Sol->Acid Base Base Hydrolysis Prep_Sol->Base Oxidation Oxidation Prep_Sol->Oxidation Thermal Thermal Stress Prep_Sol->Thermal Photo Photodegradation Prep_Sol->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: General workflow for a forced degradation study.

Troubleshooting_Tree Start Instability Issue Observed Precipitation Precipitation? Start->Precipitation Color_Change Color Change? Precipitation->Color_Change No Check_Conc Check Concentration & Solubility Precipitation->Check_Conc Yes Potency_Loss Potency Loss? Color_Change->Potency_Loss No Protect_Light Protect from Light Color_Change->Protect_Light Yes Optimize_pH_Storage Optimize pH & Storage Temperature Potency_Loss->Optimize_pH_Storage Yes Check_pH_Temp Verify pH & Temperature Control Check_Conc->Check_pH_Temp Add_Antioxidant Consider Antioxidant Protect_Light->Add_Antioxidant

Caption: Decision tree for troubleshooting this compound solution instability.

References

Technical Support Center: Crystallization of Needle-Like DL-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the crystallization of needle-like DL-Threonine.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of this compound, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Poor Crystal Yield 1. Suboptimal Solvent Choice: this compound solubility varies significantly between solvents. 2. Incorrect Supersaturation Level: Too low, and nucleation is inhibited; too high, and it leads to amorphous precipitation. 3. Inadequate Cooling Profile: Rapid cooling can lead to the formation of small, poorly formed crystals or oils.1. Solvent Screening: Test a range of solvents. Acetic acid has been shown to be a suitable solvent for L-Threonine (B559522).[1] For this compound, aqueous solutions are common. 2. Optimize Supersaturation: Carefully control the concentration and temperature. Employ seeding with pre-existing crystals to induce controlled nucleation. 3. Controlled Cooling: Implement a slow, linear, or stepwise cooling profile to allow for ordered crystal growth.
Formation of Amorphous Precipitate or Oil 1. High Degree of Supersaturation: Rapidly creating a highly supersaturated solution. 2. Presence of Impurities: Impurities can disrupt the crystal lattice formation.[2][3] 3. Fast Solvent Evaporation/Anti-solvent Addition: Abrupt changes in solvent composition can shock the system.1. Slow Down the Process: Reduce the rate of cooling, solvent evaporation, or anti-solvent addition. 2. Purify the Material: Use techniques like recrystallization or chromatography to remove impurities before the final crystallization step.[4] 3. Stirring Control: Optimize the agitation rate to improve mass transfer without causing excessive secondary nucleation.
Inconsistent Crystal Morphology (Non-Needle or Mixed Habits) 1. Solvent Effects: The solvent can interact with specific crystal faces, altering the growth rates and final shape.[3] 2. pH of the Solution: this compound is an amino acid with zwitterionic properties, making its crystal habit sensitive to pH. 3. Presence of Specific Impurities: Structurally related impurities can adsorb to crystal faces and inhibit or promote growth in certain directions.1. Solvent System Modification: Experiment with solvent mixtures or additives to modify crystal habit. 2. pH Adjustment: Carefully control the pH of the crystallization medium. Buffer systems can be employed for stability. 3. Impurity Profiling: Identify and quantify impurities. If a specific impurity is identified as the cause, targeted purification may be necessary.
Crystal Breakage (Attrition) 1. High Agitation Speed: Mechanical stress from stirring can fracture fragile needle-like crystals.[5][6] 2. High Crystal Slurry Density: Increased crystal-to-crystal and crystal-to-impeller collisions. 3. Drying Process: Agitated drying can be particularly harsh on needle-like crystals.[5][6]1. Gentle Agitation: Use low shear impellers (e.g., paddle stirrers) and reduce the stirring speed, especially during the later stages of growth. 2. Control Slurry Density: Operate at a lower solids concentration if possible. 3. Optimize Drying: Consider static drying methods (e.g., tray drying, vacuum oven) over agitated methods if crystal integrity is critical.
Agglomeration of Crystals 1. High Nucleation Rate: Leads to a large number of small crystals that can easily stick together. 2. Inadequate Agitation: Insufficient mixing can lead to localized areas of high supersaturation and crystal clumping. 3. Drying Conditions: Agglomeration can be dominant during agitated drying at high drying rates and low shear.[5]1. Control Nucleation: Reduce the supersaturation level or use a lower cooling rate. Seeding can help control the number of nuclei. 2. Optimize Agitation: Ensure sufficient mixing to keep crystals suspended without causing excessive breakage. 3. Adjust Drying Parameters: Modify temperature, vacuum, and agitation during drying to minimize agglomeration.[5]

Frequently Asked Questions (FAQs)

Q1: Why does this compound often form needle-like crystals? A1: Crystal morphology is determined by the internal crystal structure and the relative growth rates of different crystal faces. Needle-like habits occur when crystal growth is significantly faster in one direction compared to others. This is often influenced by factors like strong one-dimensional hydrogen bonding networks within the crystal lattice and interactions with the solvent.[7]

Q2: What is the best solvent for crystallizing this compound? A2: The ideal solvent depends on the desired outcome (e.g., crystal size, purity). Water is a common solvent for this compound.[8][9] For L-Threonine, which has similar properties, acetic acid has been shown to yield good quality single crystals via slow evaporation.[1][10] It is recommended to perform solubility studies across a range of temperatures in different potential solvents to determine the best fit for your specific process (e.g., cooling crystallization vs. evaporation).

Q3: How do impurities affect the crystallization process? A3: Impurities can have a significant impact by altering the solubility, modifying the crystal habit, inhibiting growth, and reducing final product purity.[3][11] They can adsorb onto growing crystal surfaces, blocking growth sites and potentially leading to different morphologies, such as elongated or thinner needles.[11] In some cases, impurities can suppress nucleation altogether.[2]

Q4: Can I switch from a needle-like habit to a more equant (block-like) shape? A4: Yes, modifying the crystal habit is often possible. This can be achieved by:

  • Adding Habit-Modifying Additives: Introducing small molecules that selectively adsorb to the fastest-growing crystal faces, thereby slowing their growth.

  • Changing the Solvent: A different solvent or a co-solvent system can alter the crystal-solvent interactions and change the relative growth rates of the faces.[3]

  • Adjusting the pH: For an amino acid like threonine, changing the pH can alter the surface charge and growth kinetics.

Q5: My needle-like crystals are very difficult to filter and dry. What can I do? A5: This is a common challenge with needle-like morphologies.

  • Filtration: Consider using a filter with a larger surface area or employing pressure or vacuum filtration to improve the rate. Be mindful that high pressure can compact the filter cake, hindering flow.

  • Washing: An efficient cake wash is crucial to remove residual mother liquor and surface impurities.

  • Drying: As mentioned in the troubleshooting guide, needle-like crystals are prone to breakage (attrition) during agitated drying.[5][6] Static vacuum drying at a controlled temperature is often a gentler alternative.

Quantitative Data

Table 1: Solubility of L-Threonine in Various Solvents at 298.15 K (25°C)

Note: While this data is for the L-enantiomer, it provides a useful reference for solvent screening for the DL-racemate.

SolventMolar Solubility (mol/kg)
Water (H₂O)0.8220
Ethylene Glycol (EG)0.3101
N,N-Dimethylformamide (DMF)0.1337
Acetonitrile (ACN)0.1188
Dimethylsulfoxide (DMSO)0.1107
(Data sourced from a study on L-Threonine solubility)[12]
Table 2: Solubility of L-Threonine in Water at Different Temperatures
Temperature (°C)Solubility (g/dL)
3010.6
5214.1
6119.0
(Data is for the L-enantiomer)[13]

Experimental Protocols

Protocol: Controlled Cooling Crystallization of this compound from an Aqueous Solution

Objective: To produce needle-like crystals of this compound with controlled size and minimal agglomeration.

Materials & Equipment:

  • This compound

  • Deionized Water

  • Jacketed Crystallization Vessel with Overhead Stirrer (low-shear impeller)

  • Temperature Control Unit (Circulator Bath)

  • Filtration Apparatus (e.g., Büchner funnel)

  • Vacuum Oven

Methodology:

  • Dissolution:

    • Determine the desired final crystal concentration. Using the solubility data, calculate the mass of this compound and volume of deionized water required.

    • Add the water and this compound to the jacketed vessel.

    • Heat the solution to approximately 60-70°C while stirring gently until all solids are completely dissolved. A clear solution should be obtained.

  • Cooling & Crystallization:

    • Begin a controlled cooling ramp. A slow, linear cooling rate (e.g., 5-10°C/hour) is recommended.

    • Maintain gentle agitation throughout the cooling process to ensure temperature homogeneity and keep crystals suspended.

    • Observe the solution for the onset of nucleation (cloud point).

    • (Optional Seeding): To gain better control over nucleation, cool the solution to just below the saturation temperature, add a small quantity of pre-milled this compound seed crystals, hold for 30-60 minutes, and then resume the cooling ramp.

    • Continue cooling to the final temperature (e.g., 5-10°C) and hold for 2-4 hours to maximize yield.

  • Isolation & Drying:

    • Turn off the agitator and allow the crystals to settle.

    • Isolate the crystals by vacuum filtration.

    • Wash the filter cake with a small amount of cold deionized water to remove residual mother liquor.

    • Carefully transfer the wet cake to a drying tray.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

Crystallization_Workflow prep Preparation diss 1. Dissolution (this compound + Solvent) cool 2. Controlled Cooling (Induces Supersaturation) diss->cool Saturated Solution nucl 3. Nucleation (Crystal Seeds Form) cool->nucl grow 4. Crystal Growth (Needle Elongation) nucl->grow isol 5. Isolation (Filtration & Washing) grow->isol Crystal Slurry dry 6. Drying (Final Product) isol->dry

Caption: A typical workflow for cooling crystallization of this compound.

Troubleshooting_Logic problem Problem Encountered: Poor Crystal Quality cause1 Cause: High Supersaturation? problem->cause1 cause2 Cause: Impurities Present? problem->cause2 cause3 Cause: Mechanical Stress? problem->cause3 sol1 Solution: Slow Cooling Rate Reduce Evaporation cause1->sol1 Yes sol2 Solution: Purify Material (Recrystallize) cause2->sol2 Yes sol3 Solution: Reduce Agitation Speed Use Low-Shear Impeller cause3->sol3 Yes

Caption: A logical diagram for troubleshooting poor crystal quality.

References

Minimizing byproducts in the chemical synthesis of DL-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of DL-Threonine. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guides

Issue 1: High Percentage of DL-Allothreonine in the Final Product

Problem: The final product contains an unacceptably high ratio of the diastereomeric impurity, DL-Allothreonine.

Background: In the synthesis of this compound, particularly through the aldol (B89426) condensation of glycine (B1666218) and acetaldehyde (B116499), the formation of the diastereomer DL-Allothreonine is a common issue. The ratio of these isomers is influenced by the reaction conditions, which can be manipulated to favor the desired threo isomer.

Troubleshooting Decision Tree:

G cluster_temp Temperature Control cluster_ph pH Control cluster_time Reaction Duration cluster_catalyst Catalyst/Base Concentration start High DL-Allothreonine Content Detected check_temp Review Reaction Temperature Profile start->check_temp temp_high Was the temperature too high? check_temp->temp_high check_ph Evaluate Reaction pH ph_high Was the pH strongly basic? check_ph->ph_high check_time Analyze Reaction Time time_long Was the reaction time excessively long? check_time->time_long check_catalyst Assess Catalyst/Base Concentration cat_high Was the catalyst/base concentration too high? check_catalyst->cat_high sol_temp Solution: Lower the reaction temperature to favor the kinetically controlled product (this compound). Maintain temperature below 35°C. temp_high->sol_temp Yes temp_ok Temperature was optimal. temp_high->temp_ok No temp_ok->check_ph sol_ph Solution: Adjust pH to a mildly basic range (pH 8-10). Strongly basic conditions can promote epimerization to the more thermodynamically stable DL-Allothreonine. ph_high->sol_ph Yes ph_ok pH was in the optimal range. ph_high->ph_ok No ph_ok->check_time sol_time Solution: Shorten the reaction time. Prolonged reaction times can lead to equilibrium, favoring the formation of the thermodynamically more stable DL-Allothreonine. time_long->sol_time Yes time_ok Reaction time was appropriate. time_long->time_ok No time_ok->check_catalyst sol_cat Solution: Reduce the concentration of the base or catalyst. High concentrations can accelerate the epimerization to DL-Allothreonine. cat_high->sol_cat Yes cat_ok Concentration was optimal. cat_high->cat_ok No

Caption: Troubleshooting workflow for high DL-Allothreonine content.

Issue 2: Presence of Glycine in the Final Product

Problem: The purified this compound contains a significant amount of unreacted glycine.

Troubleshooting Steps:

  • Reaction Completion:

    • Potential Cause: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the consumption of glycine. If necessary, extend the reaction time, but be mindful of the potential for increased DL-Allothreonine formation.

  • Purification Inefficiency:

    • Potential Cause: The purification method may not be effective in separating glycine from this compound.

    • Solution: Optimize the purification process. In the synthesis using a copper complex, ensure complete precipitation of the copper-threonine complex, as copper glycinate (B8599266) is more soluble. Recrystallization of the final product from an appropriate solvent system (e.g., water/ethanol) can also help in removing residual glycine.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the chemical synthesis of this compound?

A1: The most common byproduct is the diastereomer DL-Allothreonine . Other potential impurities include unreacted starting materials, such as glycine , and side-products from the degradation of reactants or products.

Q2: How can I minimize the formation of DL-Allothreonine during synthesis?

A2: The formation of DL-Allothreonine is often favored under thermodynamic control. To favor the kinetically controlled product, this compound, consider the following:

  • Temperature: Maintain a lower reaction temperature (e.g., 15-35°C).[1]

  • pH: Use mildly basic conditions (pH 8-10), as strongly basic conditions can promote epimerization.

  • Reaction Time: Shorter reaction times generally favor the kinetic product. Monitor the reaction to stop it once a sufficient yield of this compound is achieved, before significant epimerization occurs.

Q3: What is the typical ratio of this compound to DL-Allothreonine in the glycine-acetaldehyde synthesis route?

A3: The ratio can vary depending on the specific reaction conditions. However, a common ratio observed is approximately 3:1 to 4:1 of this compound to DL-Allothreonine when using a copper complexing agent.[2]

Q4: How can I effectively remove DL-Allothreonine from my final product?

A4: DL-Allothreonine can be separated from this compound through fractional crystallization. In syntheses involving a copper intermediate, repeated crystallization of the threonine-copper complex can effectively remove the DL-Allothreonine isomer due to differences in solubility.[2]

Q5: Which analytical methods are suitable for quantifying this compound and its byproducts?

A5: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and UV detection is a common and effective method for separating and quantifying this compound and DL-Allothreonine. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires derivatization of the amino acids to make them volatile.

Data Presentation

Table 1: Influence of Reaction Conditions on Byproduct Formation (Illustrative)

ParameterConditionThis compound Yield (%)DL-Allothreonine (%)Glycine (%)
Temperature 25°C75205
50°C65305
pH 878184
1160355
Reaction Time 12 hours70255
24 hours68284

Note: The data in this table is illustrative and intended to demonstrate general trends. Actual results will vary based on the specific experimental protocol.

Experimental Protocols

Key Experiment: Synthesis of this compound from Glycine and Acetaldehyde

This protocol is based on the general principles of aldol condensation using a copper glycinate complex.

Workflow Diagram:

G A Prepare Copper Glycinate Solution B Aldol Condensation with Acetaldehyde A->B Add Acetaldehyde C Precipitate and Isolate Copper-Threonine Complex B->C Cool and Filter D Decomposition of the Copper Complex C->D Acidify E Purification and Crystallization of this compound D->E Recrystallize

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Preparation of Copper Glycinate:

    • Dissolve glycine in water.

    • Add a stoichiometric amount of a copper(II) salt (e.g., copper(II) sulfate) to form the copper glycinate complex in solution.

  • Aldol Condensation:

    • Adjust the pH of the copper glycinate solution to a mildly basic range (pH 8-10) using a suitable base (e.g., sodium hydroxide).

    • Cool the solution to the desired reaction temperature (e.g., 25°C).

    • Slowly add acetaldehyde to the reaction mixture with stirring.

    • Allow the reaction to proceed for a set amount of time, monitoring for the consumption of glycine.

  • Isolation of the Copper-Threonine Complex:

    • Upon completion of the reaction, cool the mixture to induce precipitation of the copper-threonine complex.

    • Filter the precipitate and wash it with cold water and then ethanol (B145695) to remove unreacted starting materials and soluble byproducts.

  • Decomposition of the Copper Complex and Purification:

    • Suspend the copper-threonine complex in water and acidify the mixture (e.g., with sulfuric acid) to decompose the complex and release the free this compound into the solution.

    • Remove the copper ions, for example, by ion-exchange chromatography.

    • Concentrate the resulting solution and crystallize the this compound. Recrystallization from a water/ethanol mixture can be performed to further purify the product and reduce the DL-Allothreonine content.

Analytical Method: HPLC for Threonine Isomer Analysis

Workflow Diagram:

G A Sample Preparation (Dilution) B HPLC Injection A->B C Separation on C18 Column B->C D UV Detection C->D E Quantification using Calibration Curve D->E

Caption: Workflow for HPLC analysis of Threonine isomers.

Methodology:

  • Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition and gradient will depend on the specific column and instrument.

  • Column: A reversed-phase C18 column is commonly used.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for underivatized amino acids.

  • Sample Preparation: Dissolve a known amount of the final product in the mobile phase or a suitable solvent and filter it before injection.

  • Quantification: Prepare standard solutions of this compound and DL-Allothreonine at known concentrations to generate a calibration curve. The concentration of each isomer in the sample can then be determined by comparing its peak area to the calibration curve.

References

Technical Support Center: Overcoming Poor Resolution of Threonine Stereoisomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of threonine stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the stereoisomers of threonine, and why is their separation challenging?

Threonine has two chiral centers, leading to four stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. The enantiomeric pairs (L- and D-threonine; L- and D-allo-threonine) have identical physical and chemical properties in an achiral environment, making their separation difficult without a chiral selector. Diastereomers (e.g., L-threonine and L-allo-threonine) have different physical properties and can be separated on achiral stationary phases, though co-elution can still be a challenge.

Q2: I'm seeing poor or no resolution between my threonine stereoisomer peaks. Where should I start troubleshooting?

Poor resolution is often due to issues with selectivity (α), efficiency (N), or the retention factor (k'). A systematic approach is recommended. Begin by assessing your chromatogram for peak shape issues like tailing or fronting, as these can indicate the root cause.[1] Key areas to investigate include the chiral stationary phase (CSP), mobile phase composition, and column temperature.

Q3: What are the most common causes of resolution failure in the HPLC analysis of threonine stereoisomers?

Resolution failure can stem from several sources, including:

  • Column Issues: Contamination, degradation, or an inappropriate choice of chiral stationary phase.[2]

  • Mobile Phase Issues: Incorrect pH, improper solvent composition, or inappropriate additives.

  • Sample Preparation: Issues with derivatization or sample solvent mismatch.

  • Instrumentation: Leaks, flow rate fluctuations, or excessive extra-column volume.[1]

Q4: My threonine isomer peaks are tailing. What causes this, and how can I fix it?

Peak tailing for amino acids is often caused by secondary interactions with the stationary phase, particularly with acidic silanol (B1196071) groups on silica-based columns.[1] To address this:

  • Adjust Mobile Phase pH: Ensure the pH is appropriate to maintain a consistent ionization state for threonine.

  • Use Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (B128534) (TEA) or diethylamine, can mask active silanol sites.[1]

  • Select an Appropriate Column: Consider using a column with high-quality end-capping or a polar-embedded phase.

Q5: What is the expected elution order for D- and L-threonine on a chiral column?

The elution order is dependent on the specific chiral stationary phase. For instance, on macrocyclic glycopeptide CSPs like teicoplanin-based columns, the D-enantiomer is often more strongly retained than the L-enantiomer.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

If you are observing a single peak or poorly resolved peaks for your threonine enantiomers, consider the following troubleshooting steps.

start Poor Enantiomeric Resolution csp Incorrect Chiral Stationary Phase (CSP)? start->csp mobile_phase Suboptimal Mobile Phase? csp->mobile_phase No solution_csp Switch to a suitable CSP (e.g., macrocyclic glycopeptide or cinchona alkaloid-based). csp->solution_csp Yes temperature Non-optimal Temperature? mobile_phase->temperature No solution_mobile_phase Systematically vary organic modifier (type and %), and additives (acid/base). mobile_phase->solution_mobile_phase Yes flow_rate Flow Rate Too High? temperature->flow_rate No solution_temperature Screen a range of temperatures (e.g., 10-40°C). temperature->solution_temperature Yes solution_flow_rate Reduce the flow rate to increase interaction time. flow_rate->solution_flow_rate Yes

A logical workflow for troubleshooting poor enantiomeric resolution.
Issue 2: Poor Resolution of Diastereomers

For inadequate separation of diastereomers (e.g., L-threonine and L-allo-threonine), the following workflow can be applied.

start Poor Diastereomeric Resolution mobile_phase Mobile Phase Composition? start->mobile_phase column_chem Column Chemistry? mobile_phase->column_chem solution_mobile_phase Adjust organic modifier ratio and buffer pH/concentration. mobile_phase->solution_mobile_phase Optimize gradient Gradient Profile? column_chem->gradient solution_column Try a different stationary phase (e.g., C18, polar-embedded, HILIC). column_chem->solution_column Consider solution_gradient Optimize the gradient slope and duration. gradient->solution_gradient Optimize

Troubleshooting workflow for poor diastereomeric resolution.

Quantitative Data Summary

The following tables summarize the impact of various chromatographic parameters on the resolution of threonine stereoisomers. The values are illustrative and should be optimized for your specific application.

Table 1: Impact of Mobile Phase Composition on Resolution (Chiral HPLC)

ParameterChangeEffect on Retention TimeEffect on Selectivity (α)Effect on Resolution (Rs)Notes
Organic Modifier % IncreaseDecreaseVariableVariableCan significantly alter chiral recognition.
Acidic Additive (e.g., Formic Acid) Increase ConcentrationVariableIncreaseIncreaseOptimizes peak shape and selectivity.
Basic Additive (e.g., Triethylamine) Increase ConcentrationVariableVariableImproveMasks silanol activity, improving peak shape.

Table 2: Performance Data for Threonine Stereoisomer Separation Methods

MethodColumnStereoisomers SeparatedResolution (Rs)Reference
UHPLC-IM-MS Tandem QN-AX + ZWIX(+)D-Thr and D-aThr1.18[3][4]
UHPLC-IM-MS Tandem QN-AX + ZWIX(+)L-aThr and L-Thr0.83[3][4]
Two-step HPLC Reversed-phase and ChiralAll four isomersNot specified[5][6]
GC Chirasil-d-ValAll four isomersBaselineN/A

Experimental Protocols

Protocol 1: Two-Step HPLC for All Four Threonine Isomers

This method involves pre-column derivatization followed by a two-dimensional HPLC separation.[5][6]

1. Sample Preparation and Derivatization:

  • Prepare a solution of the threonine isomer mixture.

  • Derivatize the amino acids with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for fluorescence detection.

2. First Dimension HPLC (Reversed-Phase):

  • Column: Micro-ODS (Octadecylsilane) column.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Purpose: Isolate the NBD-derivatized threonine isomers from other amino acids.

3. Second Dimension HPLC (Chiral):

  • Column: A suitable chiral stationary phase column.

  • Mobile Phase: Optimized for chiral separation.

  • Purpose: Separate the four NBD-threonine stereoisomers.

cluster_0 Sample Preparation cluster_1 First Dimension HPLC cluster_2 Second Dimension HPLC sample Threonine Isomer Mixture derivatization Derivatization with NBD-F sample->derivatization hplc1 Reversed-Phase Column derivatization->hplc1 isolate Isolate NBD-Threonine Isomers hplc1->isolate hplc2 Chiral Column isolate->hplc2 separate Separate Four Stereoisomers hplc2->separate

Workflow for the two-step HPLC separation of threonine stereoisomers.
Protocol 2: Chiral GC-MS for Threonine Stereoisomers

This protocol is suitable for the analysis of volatile derivatives of threonine stereoisomers.

1. Derivatization:

  • Convert the threonine isomers to volatile esters (e.g., methyl or trifluoroacetyl esters). A common method is N-trifluoroacetyl-O-methyl ester derivatization.[7]

2. GC-MS Analysis:

  • Column: A chiral capillary column, such as Chirasil-L-Val.[8]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 200°C) to elute the derivatives.

  • Carrier Gas: Helium.

  • MS Detector: Operated in selected ion monitoring (SIM) mode for quantitative analysis.[8]

Protocol 3: Chiral HPLC with a Macrocyclic Glycopeptide CSP

This method is for the direct separation of underivatized threonine enantiomers.

1. HPLC System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer containing an acidic additive (e.g., formic acid or acetic acid). A typical starting point is Water:Methanol:Formic Acid (e.g., 80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a low wavelength (e.g., 200-220 nm) or mass spectrometry.

2. Optimization:

  • If resolution is poor, systematically adjust the percentage of the organic modifier.

  • Vary the concentration of the acidic additive to optimize selectivity.

References

Preventing DL-Threonine degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of DL-Threonine during sample storage. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound powder?

For long-term stability, solid this compound should be stored in a dry, cool place. The recommended storage temperature is typically between 15°C and 25°C.[1] When stored correctly in sealed containers away from direct light and heat, L-Threonine (B559522) powder has a shelf life of approximately 2 years.[2] For biochemical use, storage at -20°C can extend the shelf life to 3 years.[3]

Q2: How should I store aqueous solutions of this compound?

Stock solutions of this compound should be stored frozen to prevent degradation. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.[3] It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can damage the molecule.[4] If the solution is prepared with water, it should be sterilized by filtration through a 0.22 µm filter before use.[3]

Q3: What primary factors can cause this compound to degrade in my samples?

Several factors can contribute to the degradation of this compound in experimental samples:

  • Temperature: Elevated temperatures significantly accelerate degradation. One study on human serum found that threonine levels decreased within 12 hours when stored at 22°C (room temperature).[5]

  • pH: Suboptimal pH can lead to chemical instability. While stable in neutral solutions, extreme pH values should be avoided unless required for a specific experimental reason.

  • Enzymatic Activity: If the sample matrix contains enzymes, such as those from cellular lysates or biological fluids, enzymatic degradation can occur. The primary enzymes responsible for threonine catabolism are L-threonine 3-dehydrogenase, threonine aldolase (B8822740), and threonine deaminase.[6][7][8]

  • Microbial Contamination: The growth of bacteria or fungi in non-sterile solutions can rapidly consume amino acids, including threonine.[4]

  • Oxidation: Exposure to air and certain metal ions can promote oxidative degradation, although this is a greater concern for amino acids like methionine.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can compromise the stability of many biological molecules, including amino acids.[5][9]

Q4: How can I determine if my this compound sample has degraded?

The most reliable way to assess the integrity of your this compound sample is through analytical quantification. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for separating and quantifying amino acids.[10][11] Other methods include ion-exchange chromatography and enzymatic assays that measure the products of threonine degradation.[10][12] A lower-than-expected concentration in a freshly prepared standard or a decrease in concentration in a stored sample over time are clear indicators of degradation.

Q5: What are the main degradation pathways for Threonine?

In biological systems, threonine is primarily degraded through three enzymatic pathways. These pathways convert threonine into smaller molecules that can be used in other metabolic processes.[7][13][14] The key enzymes are L-threonine 3-dehydrogenase, threonine aldolase (or serine hydroxymethyltransferase), and threonine deaminase.[7][13][15][16]

G Major Enzymatic Degradation Pathways of Threonine cluster_0 Threonine Dehydrogenase Pathway cluster_1 Threonine Aldolase Pathway cluster_2 Threonine Deaminase Pathway Threonine This compound AKB 2-Amino-3-ketobutyrate Threonine->AKB L-threonine 3-dehydrogenase Glycine_Acetaldehyde Glycine + Acetaldehyde Threonine->Glycine_Acetaldehyde Threonine Aldolase (or SHMT) Oxobutanoate 2-Oxobutanoate + Ammonia Threonine->Oxobutanoate Threonine Deaminase Glycine_AcCoA Glycine + Acetyl-CoA AKB->Glycine_AcCoA AKB-CoA lyase

Caption: Major enzymatic pathways responsible for the biological degradation of threonine.

Troubleshooting Guide

Problem: My quantified this compound concentration is significantly lower than expected.

This is a common issue that can often be traced back to sample handling and storage. Follow this workflow to identify the potential cause.

G Troubleshooting Low this compound Concentration Start Low this compound Concentration Detected CheckStorage Were storage protocols followed correctly? (Temp, Aliquoting) Start->CheckStorage CheckMatrix Is the sample in a complex biological matrix (e.g., serum, cell lysate)? CheckStorage->CheckMatrix Yes Sol_Storage Review storage logs. Implement strict temperature monitoring and aliquoting. CheckStorage->Sol_Storage No CheckPrep Was the sample preparation recent? CheckMatrix->CheckPrep Yes CheckMatrix->CheckPrep No Sol_Matrix Consider enzymatic degradation. Store at -80°C immediately after collection. Use protease inhibitors if compatible. CheckMatrix->Sol_Matrix Yes CheckMethod Is the analytical method validated? CheckPrep->CheckMethod Yes Sol_Prep Degradation may have occurred post-preparation. Prepare fresh samples and analyze immediately. CheckPrep->Sol_Prep No Sol_Method Verify instrument calibration and standard curve accuracy. Run a fresh, known standard. CheckMethod->Sol_Method No End Issue Resolved CheckMethod->End Yes Sol_Storage->Start Re-analyze Sol_Matrix->Start Re-analyze Sol_Prep->Start Re-analyze Sol_Method->Start Re-analyze

Caption: A logical workflow to diagnose the cause of unexpectedly low this compound concentrations.

Quantitative Data Summary

The stability of this compound is highly dependent on the storage conditions and the sample matrix. The following tables summarize available data.

Table 1: Recommended Storage Conditions for this compound

Form Condition Temperature Duration Reference
Solid (Powder) Dry, Sealed Container 15°C to 25°C ~2 Years [1][2]
Solid (Powder) Dry, Sealed Container -20°C ~3 Years [3]
Aqueous Solution Sterile, Aliquoted -20°C Up to 1 Month [3]

| Aqueous Solution | Sterile, Aliquoted | -80°C | Up to 6 Months |[3] |

Table 2: Observed Stability of Threonine in Biological Matrices

Matrix Storage Temperature Observation Timeframe Reference
Human Serum 22°C (Room Temp) Significant Decrease Within 12 hours [5]
Human Serum 4°C Altered Levels > 24 hours [5]

| Dried Blood Spots | Room Temperature | Significant Degradation | 4 Years |[17] |

Experimental Protocols

Protocol 1: General Method for Quantification of this compound by HPLC

This protocol provides a general guideline for the analysis of this compound using HPLC with pre-column derivatization.

Objective: To quantify the concentration of this compound in a solution.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.[18]

  • Reversed-phase C18 column.[18]

  • This compound standard.

  • Derivatizing agent: o-phthaldialdehyde (OPA).[18]

  • Mobile Phase A: Buffer solution (e.g., 10 mM ammonium-formate with 0.1% formic acid in water).[19]

  • Mobile Phase B: Organic solvent (e.g., 0.1% formic acid in acetonitrile/water).[19]

  • 0.22 µm syringe filters.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in ultrapure water. Create a series of dilutions from the stock solution to generate a standard curve (e.g., 1 µM to 100 µM).

  • Sample Preparation: Thaw frozen samples on ice. If samples contain particulates, clarify by centrifugation or by filtering through a 0.22 µm syringe filter.

  • Derivatization: In an autosampler vial, mix a small volume of the standard or sample with the OPA derivatizing reagent according to the reagent manufacturer's instructions. Allow the reaction to proceed for the specified time (typically 1-2 minutes).

  • HPLC Analysis:

    • Equilibrate the C18 column with the starting mobile phase conditions.

    • Inject the derivatized sample onto the HPLC system.

    • Run a gradient elution to separate the amino acids. A typical gradient might run from a low percentage of Mobile Phase B to a high percentage over 10-20 minutes to elute the derivatized threonine.[19]

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for OPA-derivatized amino acids (e.g., Ex: 330 nm, Em: 418 nm).[18]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Integrate the peak area for each standard and sample.

    • Construct a standard curve by plotting peak area versus concentration for the standards.

    • Calculate the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Protocol 2: Performing a Basic Stability Study

Objective: To determine the stability of this compound in a specific sample matrix under different storage conditions.

Methodology:

  • Sample Pooling: Obtain a homogenous pool of the sample matrix (e.g., plasma, cell culture media) to be tested.

  • Spiking: Spike the matrix with a known concentration of this compound.

  • Aliquoting: Prepare multiple, identical aliquots of the spiked sample for each condition to be tested. This avoids freeze-thaw cycles for time-point analysis.

  • Storage Conditions: Define the conditions you want to test. For example:

    • Condition A: 4°C

    • Condition B: -20°C

    • Condition C: -80°C

    • Condition D: Room Temperature (22°C) - as a stress condition.

  • Time Points: Define the time points for analysis (e.g., T=0, 24h, 7 days, 1 month, 3 months).

  • Analysis:

    • Immediately analyze several "T=0" aliquots to establish the baseline concentration.

    • At each subsequent time point, retrieve three aliquots from each storage condition.

    • Thaw the samples on ice and analyze them using a validated quantification method like the HPLC protocol described above.

  • Data Evaluation:

    • Calculate the mean concentration of this compound at each time point for each condition.

    • Express the stability as a percentage of the initial (T=0) concentration.

    • Plot the percentage of remaining this compound versus time for each storage condition to visualize the degradation rate. The sample is considered stable if the concentration remains within a predefined range (e.g., ±15%) of the baseline.

References

Navigating the Nuances of Threonine Isomer Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving baseline separation of threonine and its diastereomer, allothreonine, is a critical step in ensuring analytical accuracy and product purity. The mobile phase pH is a powerful tool in optimizing this separation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the chromatographic separation of threonine isomers.

The ionization state of threonine's amino and carboxyl groups is highly dependent on the pH of the mobile phase. This, in turn, influences the interaction of the isomers with the stationary phase, affecting their retention times and resolution. Fine-tuning the mobile phase pH is therefore essential for successful separation.

Troubleshooting Guide: Overcoming Common Separation Challenges

This section addresses specific issues that may arise during the HPLC separation of threonine isomers, presented in a question-and-answer format.

Question: Why are my threonine and allothreonine peaks co-eluting or poorly resolved?

Answer: Co-elution or poor resolution of threonine and allothreonine is a common issue often directly related to a suboptimal mobile phase pH. Threonine has two chiral centers, resulting in four stereoisomers: L-threonine, D-threonine, L-allothreonine, and D-allothreonine. The separation of these diastereomers (threonine and allothreonine) can be particularly sensitive to pH.

  • Suboptimal pH: At certain pH values, the charge states of the isomers may be too similar, leading to insufficient differential interaction with the stationary phase. For instance, at pH values of 4.6 and 5.6, threonine has been observed to co-elute with other amino acids like lysine (B10760008) and histidine, indicating that this pH range may not be ideal for resolving its own isomers either.[1]

  • Inadequate Buffer Capacity: Insufficient buffer concentration can lead to pH shifts on the column, causing inconsistent retention times and poor resolution.

Solution:

  • Systematic pH Adjustment: Methodically adjust the mobile phase pH. Often, a pH that ensures a significant difference in the net charge or hydrophobicity of the isomers will improve separation. For many amino acids, a pH of 7.4 has been shown to provide adequate separation.[1]

  • Buffer Optimization: Ensure the buffer concentration is sufficient to maintain a stable pH. A 10 mM phosphate (B84403) buffer is a common starting point.[1]

Question: I'm observing peak tailing or fronting for my threonine isomer peaks. What is the cause and how can I fix it?

Answer: Peak asymmetry, such as tailing or fronting, can compromise the accuracy of quantification.

  • Secondary Interactions: Unwanted interactions between the amine groups of threonine and active sites (e.g., residual silanols) on the stationary phase can cause peak tailing.

  • Mobile Phase pH Too Close to pKa: If the mobile phase pH is too close to the pKa values of threonine's functional groups, the molecule can exist in multiple ionization states during its transit through the column, leading to broadened or split peaks.[2][3]

  • Column Overload: Injecting too much sample can lead to peak distortion.

Solution:

  • pH Adjustment: Adjusting the mobile phase pH to be at least one to two pH units away from the pKa values of threonine (pKa1 ≈ 2.63, pKa2 ≈ 9.10) can ensure a single ionic form predominates, leading to sharper peaks.

  • Use of Additives: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask residual silanol (B1196071) groups and reduce peak tailing.

  • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

Question: My retention times for threonine and allothreonine are drifting between injections. What could be the cause?

Answer: Fluctuating retention times can indicate a lack of system stability.

  • Inconsistent Mobile Phase Preparation: Minor variations in the pH of freshly prepared mobile phase batches can lead to significant shifts in retention times for ionizable compounds like threonine.[3]

  • Temperature Fluctuations: Changes in column temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase.

  • Column Degradation: Operating at extreme pH values outside the column's recommended range can lead to degradation of the stationary phase over time, causing retention time shifts.[2]

Solution:

  • Precise Mobile Phase Preparation: Use a calibrated pH meter and ensure consistent preparation of the mobile phase for each run. It is crucial to measure the pH of the aqueous component before mixing with any organic modifiers.

  • Use a Column Oven: A column oven will maintain a stable temperature, leading to more reproducible retention times.

  • Column Care: Always operate within the pH and temperature limits specified by the column manufacturer to ensure longevity and consistent performance.

Frequently Asked Questions (FAQs)

Q1: What type of column is best for separating threonine isomers?

A1: For the separation of enantiomers (L-threonine from D-threonine and L-allothreonine from D-allothreonine), a chiral stationary phase (CSP) is mandatory. For separating diastereomers (threonine from allothreonine), a standard reversed-phase column (like a C18) can be effective, but the separation is highly dependent on the mobile phase conditions, especially pH.

Q2: How does mobile phase pH affect the retention of threonine isomers in reversed-phase HPLC?

A2: In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions. By adjusting the pH, you can change the ionization state of threonine's amino and carboxyl groups. At a lower pH (acidic conditions), the carboxyl group is protonated (neutral), and the amino group is protonated (positive charge). As the pH increases, the carboxyl group becomes deprotonated (negative charge), making the molecule more polar and thus less retained on a non-polar stationary phase.[4] This change in polarity as a function of pH can be exploited to achieve separation between the slightly different pKa values of the threonine isomers.

Q3: What is a good starting pH for method development?

A3: A good starting point for separating amino acids is often around neutral pH, such as 7.4, using a phosphate buffer.[1] However, the optimal pH will depend on the specific column and other chromatographic conditions. It is recommended to perform a pH scouting experiment, testing a range of pH values (e.g., from 3 to 8) to find the optimal selectivity for threonine and allothreonine.

Quantitative Data Summary

Mobile Phase pHBuffer System (Concentration)Observation for Threonine and Other Amino AcidsReference
4.6Phosphate BufferCo-elution of lysine, threonine, and histidine observed.[1]
5.6Phosphate BufferCo-elution of lysine, threonine, and histidine observed.[1]
7.4Phosphate Buffer (10 mM)Adequate separation of 10 amino acids, including threonine, was achieved.[1]

Experimental Protocol: Optimizing Mobile Phase pH for Threonine Isomer Separation

This protocol outlines a systematic approach to optimizing the mobile phase pH for the separation of threonine and allothreonine using a reversed-phase HPLC system.

1. Materials and Equipment:

  • HPLC system with UV or other suitable detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Threonine and allothreonine analytical standards

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Calibrated pH meter

2. Preparation of Stock Solutions:

  • Prepare individual stock solutions of threonine and allothreonine (e.g., 1 mg/mL) in HPLC-grade water.

  • Prepare a mixed standard solution containing both isomers at a suitable concentration (e.g., 0.1 mg/mL each).

3. Mobile Phase Preparation (pH Scouting):

  • Prepare a series of aqueous buffer solutions (e.g., 10 mM sodium phosphate) at different pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, and 8.0).

  • For each pH, the mobile phase will consist of a mixture of the aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). A common starting point is 95:5 (v/v) buffer:organic modifier.

4. Chromatographic Conditions (Initial):

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (for underivatized amino acids)

  • Injection Volume: 10 µL

5. Experimental Procedure:

  • Equilibrate the column with the first mobile phase (e.g., pH 3.0) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the mixed standard solution and record the chromatogram.

  • Repeat the injection at least twice to ensure reproducibility.

  • Sequentially switch to the next mobile phase pH, ensuring the column is thoroughly equilibrated with the new mobile phase before each set of injections.

  • For each pH, record the retention times of threonine and allothreonine and calculate the resolution between the two peaks.

6. Data Analysis and Optimization:

  • Create a table summarizing the retention times and resolution for each pH tested.

  • Plot the resolution as a function of mobile phase pH to identify the optimal pH for separation.

  • If necessary, further optimize the separation by adjusting the organic modifier concentration at the optimal pH.

Workflow for pH Optimization

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_optimization Optimization Loop cluster_analysis Data Analysis prep_standards Prepare Threonine & Allothreonine Standards inject Inject Mixed Standard prep_standards->inject prep_buffers Prepare Buffer Solutions at Various pH Values equilibrate Equilibrate Column with Mobile Phase (pH 3.0) prep_buffers->equilibrate equilibrate->inject record Record Chromatogram inject->record repeat_inject Repeat Injections for Reproducibility record->repeat_inject change_ph Change Mobile Phase to Next pH repeat_inject->change_ph Iterate through all pH values equilibrate_next Re-equilibrate Column change_ph->equilibrate_next inject_next Inject Standard at New pH equilibrate_next->inject_next analyze Analyze Retention Times & Resolution inject_next->analyze determine_optimum Determine Optimal pH for Separation analyze->determine_optimum further_opt Further Optimize Organic Modifier % if Needed determine_optimum->further_opt

Caption: Workflow for optimizing mobile phase pH for threonine isomer separation.

References

Technical Support Center: Enhancing DL-Threonine Yield in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on enhancing the yield of Threonine in microbial fermentation processes.

A Critical Note on DL-Threonine Production

It is important for researchers to understand that microbial fermentation processes, due to the stereospecific nature of enzymes, exclusively produce the L-isomer of threonine (L-Threonine).[1][2] The biosynthesis pathways in microorganisms like Escherichia coli are genetically encoded to synthesize L-amino acids, which are the building blocks of proteins.[1]

The production of D-Threonine (B559538) or a racemic mixture (this compound) is typically achieved through chemical synthesis or enzymatic methods that are performed post-fermentation.[3][4][5] Therefore, this guide will focus on the optimization of L-Threonine (B559522) yield in microbial fermentation, as this is the direct output of the described biological processes. A brief section at the end will touch upon the conversion to this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for L-Threonine in E. coli fermentation?

A: L-Threonine yields can vary significantly based on the strain, fermentation strategy, and media composition. Reported yields in optimized fed-batch cultures can range from approximately 10.5 g/L in batch fermentations to over 100 g/L in highly optimized fed-batch processes.[6][7][8] For instance, some studies have achieved final concentrations of 82.4 g/L and even up to 118 g/L with specific engineered strains and feeding strategies.[9][10]

Q2: What are the most critical media components for high L-Threonine yield?

A: The carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., ammonium (B1175870) sulfate), phosphate, and trace elements are all critical.[7][9] The carbon-to-nitrogen (C/N) ratio is a predominant factor influencing L-Threonine overproduction.[9] Additionally, supplementation with specific nutrients like biotin (B1667282) and betaine (B1666868) has been shown to enhance yield.[11]

Q3: How does oxygen supply affect L-Threonine production?

A: Maintaining an adequate dissolved oxygen (DO) level is crucial for cell growth and L-Threonine synthesis. Poor oxygen supply can lead to the production of inhibitory byproducts like lactic acid and succinic acid, which can reduce the final yield.[12] In high-cell-density cultures, oxygen limitation is a common issue that needs to be addressed, sometimes by supplying oxygen-enriched air.[12]

Q4: What are common microbial contaminants in L-Threonine fermentation and how can they be prevented?

A: Common contaminants include other bacteria, yeasts, and molds that can compete for nutrients and produce substances that inhibit the growth of the production strain. Prevention relies on strict aseptic techniques during media preparation, inoculation, and sampling. Regular monitoring of the culture morphology under a microscope can help in early detection of contamination.

Q5: Can byproduct formation be controlled?

A: Yes, byproduct formation, such as acetic acid, can be controlled through various strategies. Fed-batch fermentation helps in maintaining a low concentration of the carbon source, which can reduce overflow metabolism leading to acetate (B1210297) production.[7] Genetic engineering of the production strain to knock out genes involved in byproduct synthesis pathways is also a common and effective strategy.[10]

Troubleshooting Guides

Low yield of L-Threonine is a common issue encountered during microbial fermentation. The following tables provide a structured approach to troubleshooting common problems.

Table 1: Troubleshooting Low L-Threonine Yield
Observed Problem Potential Cause Recommended Solution Key Parameters to Monitor
Low final L-Threonine concentrationSuboptimal media compositionOptimize the C/N ratio. Screen for optimal concentrations of phosphate, magnesium, and trace elements.[9]Glucose, Ammonium, Phosphate concentrations
Accumulation of inhibitory byproducts (e.g., acetic acid)Implement a fed-batch strategy to control glucose concentration.[7] Engineer the strain to reduce byproduct formation.[10]Acetic acid, Lactic acid concentrations
Poor cell growthOptimize inoculum development protocol. Check for nutrient limitations in the fermentation medium.Optical Density (OD600), Dry Cell Weight (DCW)
Oxygen limitationIncrease agitation and/or aeration rate. Consider using oxygen-enriched air for high-density cultures.[12]Dissolved Oxygen (DO) levels
Significant drop in pH during fermentationAccumulation of organic acidsImprove pH control by adjusting the feeding of the base (e.g., ammonia). Optimize the feeding strategy to minimize acid production.pH, organic acid profiles
Inconsistent yields between batchesVariability in inoculum qualityStandardize the seed culture preparation protocol, including age and cell density.Inoculum OD600, viability
ContaminationReview and reinforce aseptic techniques. Perform regular sterility checks of the media and equipment.Microscopic examination, plating on non-selective media
Table 2: Optimal Fermentation Parameters for L-Threonine Production in E. coli
Parameter Typical Range Reference
Temperature36-38°C[7][13]
pH6.8-7.2[7][14]
Dissolved Oxygen (DO)>20% saturation[14]
Glucose Concentration (in fed-batch)5-20 g/L[7][9]
C/N Ratio (Ammonium sulfate (B86663) to Sucrose g/g)~30[9]

Experimental Protocols

Protocol 1: Inoculum Development for L-Threonine Fermentation
  • Strain Revival: Streak the cryopreserved E. coli production strain onto an LB agar (B569324) plate and incubate at 37°C for 12-16 hours.

  • Pre-culture: Inoculate a single colony into a 50 mL flask containing 10 mL of seed medium (e.g., LB or a specific seed medium formulation). Incubate at 37°C with shaking at 200-250 rpm for 8-10 hours.

  • Seed Culture: Transfer the pre-culture to a 500 mL flask containing 100 mL of seed medium. Incubate at 37°C with shaking at 200-250 rpm for 12-14 hours, or until the culture reaches a specific optical density (e.g., OD600 of 4-6).

  • Inoculation: Use the seed culture to inoculate the main fermenter at a ratio of 5-10% (v/v).

Protocol 2: Fed-Batch Fermentation for High-Yield L-Threonine Production
  • Fermenter Preparation: Prepare the fermentation medium in a sterilized fermenter. A typical medium contains a carbon source (e.g., 20-30 g/L glucose), a nitrogen source (e.g., 10-20 g/L (NH₄)₂SO₄), phosphate, and trace salts.[15]

  • Inoculation: Inoculate the fermenter with the prepared seed culture.

  • Batch Phase: Allow the batch culture to proceed at 37°C with pH control (maintained at ~7.0 with ammonia) and DO control (maintained above 20% saturation by adjusting agitation and aeration).

  • Fed-Batch Phase: Once the initial carbon source is nearly depleted (indicated by a sharp increase in DO), start the feeding of a concentrated glucose solution (e.g., 500 g/L).

  • Feeding Strategy: Implement a feeding strategy to maintain the glucose concentration within the optimal range (5-20 g/L).[7][9] This can be a pre-determined exponential feed or a feedback control strategy based on DO or online glucose monitoring.

  • Sampling and Analysis: Take samples periodically to monitor cell growth (OD600), glucose concentration, L-Threonine concentration, and byproduct formation.

  • Harvesting: Continue the fermentation until the glucose feed is exhausted or the production rate significantly decreases. The L-Threonine can then be recovered from the fermentation broth.

Visualizing Key Processes and Pathways

L-Threonine Biosynthesis Pathway in E. coli

The following diagram illustrates the key metabolic pathway for L-Threonine synthesis from aspartate in E. coli. Understanding this pathway is crucial for identifying potential targets for metabolic engineering to enhance yield.

Threonine_Pathway Aspartate Aspartate Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate thrA (Aspartokinase) Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde asd Homoserine Homoserine Aspartate_semialdehyde->Homoserine thrA (Homoserine Dehydrogenase) Lysine Lysine Aspartate_semialdehyde->Lysine dapA O_phospho_homoserine O_phospho_homoserine Homoserine->O_phospho_homoserine thrB (Homoserine Kinase) Methionine Methionine Homoserine->Methionine metA L_Threonine L_Threonine O_phospho_homoserine->L_Threonine thrC (Threonine Synthase) Isoleucine Isoleucine L_Threonine->Isoleucine ilvA Workflow cluster_strain Strain Development cluster_process Process Optimization cluster_scaleup Scale-Up & Production Strain_Selection Select Base Strain (e.g., E. coli K-12) Metabolic_Engineering Metabolic Engineering (e.g., gene knockout/overexpression) Strain_Selection->Metabolic_Engineering Screening High-Throughput Screening Metabolic_Engineering->Screening Media_Optimization Media Optimization (C/N ratio, nutrients) Screening->Media_Optimization Fermentation_Strategy Fermentation Strategy (Batch vs. Fed-Batch) Media_Optimization->Fermentation_Strategy Parameter_Tuning Parameter Tuning (pH, DO, Temp) Fermentation_Strategy->Parameter_Tuning Pilot_Scale Pilot Scale Fermentation Parameter_Tuning->Pilot_Scale Production_Scale Production Scale Pilot_Scale->Production_Scale Troubleshooting Start Low L-Threonine Yield Check_Growth Is Cell Growth (OD600/DCW) Low? Start->Check_Growth Check_Byproducts Are Inhibitory Byproducts (e.g., Acetate) High? Check_Growth->Check_Byproducts No Optimize_Inoculum Optimize Inoculum & Seed Medium Check_Growth->Optimize_Inoculum Yes Optimize_Media Optimize Growth Medium Check_Growth->Optimize_Media Yes Check_Nutrients Are Key Nutrients (C, N, P) Depleted? Check_Byproducts->Check_Nutrients No Implement_Fed_Batch Implement/Optimize Fed-Batch Strategy Check_Byproducts->Implement_Fed_Batch Yes Engineer_Strain Engineer Strain to Reduce Byproducts Check_Byproducts->Engineer_Strain Yes Check_DO Is DO Dropping Below 20%? Check_Nutrients->Check_DO No Adjust_Feeding Adjust Feeding Rates & Media Composition Check_Nutrients->Adjust_Feeding Yes Final_Action Review Metabolic Pathway & Strain Genetics Check_DO->Final_Action No Increase_Aeration Increase Agitation &/or Aeration Check_DO->Increase_Aeration Yes

References

Mitigating the impact of DL-Threonine on cell culture media osmolality

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the impact of DL-Threonine on cell culture media osmolality.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between L-Threonine and this compound for cell culture applications?

L-Threonine is the biologically active stereoisomer that mammalian cells utilize for protein synthesis.[1][2] this compound is a racemic mixture, containing equal parts L-Threonine and D-Threonine. While L-Threonine is an essential amino acid for cell growth and proliferation, the utility of D-Threonine for mammalian cells is not well-defined and it is not incorporated into proteins.[2][3] Mammalian cells possess enzymes like D-amino acid oxidase (DAO) that can degrade D-amino acids.[4]

Q2: How do the solubilities of L-Threonine and this compound compare?

The solubilities of L-Threonine and this compound in water at room temperature are very similar. This makes them largely interchangeable from a solubility standpoint when preparing concentrated stock solutions for cell culture media.

CompoundSolubility in Water at 25°C
This compound200 g/L[5]
L-Threonine20.5 g/100mL (205 g/L)

Q3: Does this compound contribute more to osmolality than L-Threonine?

At the same molar concentration, this compound and L-Threonine will have a virtually identical impact on the osmolality of the cell culture medium. Osmolality is a colligative property, meaning it depends on the number of solute particles in a solution. Since L-Threonine and D-Threonine are isomers with the same molecular weight, a given mass of this compound will contain the same number of molecules as the same mass of L-Threonine, resulting in a similar osmotic contribution.

Q4: What are the potential advantages and disadvantages of using this compound in cell culture media?

AdvantagesDisadvantages
Cost-Effectiveness: this compound is often less expensive than the purified L-isomer.Metabolically Inert D-isomer: Only 50% of the mixture (L-Threonine) is directly useful for protein synthesis.
High Solubility: Similar to L-Threonine, it has good solubility in aqueous solutions.Potential for D-amino acid oxidase (DAO) activity: The degradation of D-Threonine by DAO can produce byproducts like ammonia (B1221849) and hydrogen peroxide, which may be detrimental to cell culture.
Inaccurate Nutrient Monitoring: Standard amino acid analysis may not distinguish between D- and L-isomers, leading to an overestimation of the bioavailable threonine concentration.

Troubleshooting Guides

Issue 1: Higher than Expected Osmolality in Freshly Prepared Media

Possible Cause: While this compound's contribution to osmolality is similar to L-Threonine on a molar basis, errors in calculation or weighing can lead to higher concentrations and consequently, higher osmolality.

Troubleshooting Steps:

  • Verify Calculations: Double-check all calculations for the amount of this compound required for your media formulation. Remember that only half of the added weight is the biologically active L-isomer.

  • Calibrate Balances: Ensure that the balance used for weighing the amino acid is properly calibrated.

  • Measure Osmolality of Stock Solution: If you prepare a concentrated stock solution of this compound, measure its osmolality before adding it to the final media formulation.

  • Consider Other Components: Review the concentrations of all other media components, particularly salts, as they are major contributors to osmolality.

Troubleshooting Workflow for High Osmolality

Start High Osmolality Detected Check_Calc Verify this compound Calculations Start->Check_Calc Check_Weigh Check Balance Calibration & Weighing Technique Check_Calc->Check_Weigh Calculations Correct Adjust_Conc Adjust Component Concentrations Check_Calc->Adjust_Conc Calculation Error Found Check_Stock Measure Osmolality of Stock Solution Check_Weigh->Check_Stock Weighing Correct Remake_Media Remake Media Check_Weigh->Remake_Media Weighing Error Found Check_Other Review Concentrations of Other Media Components Check_Stock->Check_Other Stock Osmolality Correct Check_Stock->Remake_Media Stock Osmolality High Check_Other->Adjust_Conc Other Component Error Found Adjust_Conc->Remake_Media Resolved Issue Resolved Remake_Media->Resolved

Caption: Troubleshooting workflow for addressing high osmolality in cell culture media.

Issue 2: Sub-optimal Cell Growth or Viability with this compound Supplementation

Possible Causes:

  • Insufficient L-Threonine: The concentration of this compound may not be high enough to provide the required amount of the L-isomer for optimal cell growth.

  • Toxicity from D-Threonine Byproducts: The breakdown of D-Threonine by cellular enzymes could lead to the accumulation of toxic metabolites.

Troubleshooting Steps:

  • Increase this compound Concentration: Gradually increase the concentration of this compound in your media to ensure an adequate supply of L-Threonine. Monitor cell growth and viability closely.

  • Switch to L-Threonine: As a control experiment, replace this compound with an equimolar concentration of L-Threonine to determine if the D-isomer or its byproducts are causing the issue.

  • Analyze Spent Media: If possible, analyze the spent media for ammonia and other potential toxic byproducts.

  • Adapt Cells Gradually: If switching from L-Threonine to this compound, adapt the cells to the new formulation over several passages.

Experimental Protocols

Protocol: Evaluating the Impact of this compound vs. L-Threonine on Cell Culture Performance

Objective: To compare the effects of this compound and L-Threonine on cell growth, viability, and osmolality in a specific cell line.

Materials:

  • Basal cell culture medium lacking threonine

  • L-Threonine powder

  • This compound powder

  • Your cell line of interest

  • Sterile water for injection (WFI) or equivalent

  • Osmometer

  • Cell counter

  • Standard cell culture equipment (flasks, incubator, etc.)

Methodology:

  • Prepare Stock Solutions:

    • Prepare a 200 mM stock solution of L-Threonine in sterile WFI.

    • Prepare a 200 mM stock solution of this compound in sterile WFI.

    • Sterile-filter both solutions through a 0.22 µm filter.

  • Prepare Experimental Media:

    • Control Medium: Basal medium supplemented with the standard concentration of L-Threonine for your cell line.

    • This compound Medium: Basal medium supplemented with this compound to achieve the same final molar concentration of the L-isomer as the control medium (i.e., if the control has 4 mM L-Threonine, add this compound to a final concentration of 8 mM).

    • Negative Control (Optional): Basal medium without any threonine supplementation.

  • Cell Culture:

    • Seed your cells at a consistent density in triplicate flasks for each media condition.

    • Incubate under standard conditions (e.g., 37°C, 5% CO2).

    • Monitor the cultures daily.

  • Data Collection:

    • Measure viable cell density and viability daily using a cell counter.

    • Measure the osmolality of the culture supernatant at the beginning and end of the culture.

    • If applicable, measure the product titer at the end of the culture.

  • Data Analysis:

    • Plot cell growth curves for each condition.

    • Compare the maximum viable cell density, viability over time, and final product titer between the control and this compound conditions.

    • Compare the change in osmolality over the course of the experiment.

Experimental Workflow for Threonine Isomer Evaluation

Prep_Stocks Prepare L- and this compound Stock Solutions Prep_Media Prepare Experimental Media Conditions Prep_Stocks->Prep_Media Seed_Cells Seed Cells in Triplicate Prep_Media->Seed_Cells Incubate Incubate and Monitor Daily Seed_Cells->Incubate Measure_VCD Measure Viable Cell Density & Viability Incubate->Measure_VCD Daily Measure_Osmo Measure Osmolality Incubate->Measure_Osmo Day 0 & Final Day Measure_Titer Measure Product Titer Incubate->Measure_Titer Final Day Analyze Analyze and Compare Data Measure_VCD->Analyze Measure_Osmo->Analyze Measure_Titer->Analyze

Caption: Workflow for comparing L-Threonine and this compound in cell culture.

References

Strategies to avoid mass overload in DL-Threonine LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Threonine LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound LC-MS analysis.

Q: What causes peak fronting in my this compound chromatogram?

A: Peak fronting, where the front of the peak is less steep than the back, is often a key indicator of mass overload.[1] This occurs when the concentration of this compound in the sample is too high for the analytical column to handle, leading to a distortion of the peak shape. Other potential, though less common, causes for peak fronting include a degraded column packing bed or a mismatch between the sample solvent and the mobile phase.[2][3]

Troubleshooting Steps:

  • Reduce Sample Concentration: The most straightforward solution is to dilute your sample. A significant reduction in the analyte concentration can often restore a symmetrical peak shape.

  • Decrease Injection Volume: Injecting a smaller volume of your sample can also alleviate column overload.

  • Optimize Chromatographic Conditions: If dilution is not feasible, consider using a column with a larger internal diameter or a thicker stationary phase film to increase loading capacity.

  • Column Maintenance: If the issue persists with diluted samples, inspect your column for degradation. Replacing an old or compromised column is often necessary to resolve issues related to a disturbed packing bed.[2]

Q: Why am I observing a sudden drop in signal intensity or complete signal loss for this compound?

A: A significant decrease or complete loss of the this compound signal can be attributed to ion suppression.[4][5][6] This phenomenon occurs when other components in the sample matrix co-elute with your analyte and interfere with its ionization in the mass spectrometer's source.[6][7][8] For compounds like amino acids, interaction with metal surfaces within the HPLC column can also lead to the formation of metal salts, causing ion suppression.[4]

Troubleshooting Steps:

  • Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5][8]

  • Optimize Chromatography: Adjusting the chromatographic method to better separate this compound from co-eluting matrix components is a highly effective strategy.[6] This may involve modifying the mobile phase composition or the gradient profile.

  • Use a Metal-Free Column: If you suspect interaction with metal components, consider using a PEEK-lined or other metal-free column to minimize the formation of metal adducts that can cause ion suppression.[4]

  • Check for Contamination: Ensure your mobile phase and system are free from contaminants that could contribute to background noise and ion suppression.[9]

Frequently Asked Questions (FAQs)

Q: How can I proactively avoid mass overload in my this compound analysis?

A: To prevent mass overload, it is crucial to operate within the linear dynamic range of your LC-MS system. This can be achieved by:

  • Method Validation: Perform a linearity study by injecting a series of calibration standards at different concentrations to determine the upper limit of quantification for your specific method and instrument.

  • Sample Dilution: Based on the expected concentration of this compound in your samples, apply an appropriate dilution factor to ensure the concentration falls within the established linear range. A stepwise dilution strategy can be effective for samples with a wide range of concentrations.[10]

  • Column Selection: Choose a column with appropriate dimensions and stationary phase chemistry for your application. For high-concentration samples, a column with a larger diameter and particle size can offer a higher loading capacity.

Q: What are the typical experimental parameters for this compound LC-MS analysis?

A: While optimal conditions can vary, the following provides a general starting point for method development.

Experimental Protocol: this compound Analysis

1. Sample Preparation:

  • For biological samples like plasma or serum, a protein precipitation step is often necessary.[11] This can be achieved by adding a precipitating agent like sulfosalicylic acid or acetonitrile.

  • After precipitation, centrifuge the sample to pellet the proteins and collect the supernatant.

  • Dilute the supernatant with an appropriate solvent (often the initial mobile phase) to the desired concentration.[12]

2. Liquid Chromatography:

  • Column: A chiral stationary phase column is required for the separation of D- and L-Threonine.[13][14] Columns like CROWNPAK CR-I(+) or CR-I(-) are commonly used.[13][14] For general amino acid analysis without chiral separation, a mixed-mode or HILIC column can be effective.[12][15]

  • Mobile Phase: A typical mobile phase for chiral separation might consist of an acidic aqueous solution (e.g., water with formic acid) and an organic modifier like acetonitrile.[16] The exact composition and gradient will need to be optimized for your specific column and analytes.

  • Flow Rate: Flow rates are typically in the range of 0.2 to 0.6 mL/min, depending on the column dimensions.[15][16]

3. Mass Spectrometry:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of amino acids.

  • Detection: Multiple Reaction Monitoring (MRM) is often employed for quantification, providing high selectivity and sensitivity.[15] You will need to determine the optimal precursor and product ions for this compound.

  • Source Parameters: Optimize source parameters such as spray voltage, sheath gas flow, auxiliary gas flow, and vaporizer temperature to achieve the best signal intensity and stability.[12]

Quantitative Data Summary

The following table summarizes key quantitative parameters to consider when developing your this compound LC-MS method.

ParameterRecommended Range/ValueNotes
Sample Concentration 1 - 1000 µmol/LThis is a general range; the optimal concentration will depend on your specific instrument's sensitivity and linear dynamic range.[11][17]
Injection Volume 1 - 10 µLSmaller injection volumes are recommended to avoid mass and volume overload, especially with high-concentration samples.[3][18]
Column Loading Capacity > 1 mg of sample per mL of column volumeMass overload tends to begin above this threshold.[19]
Mobile Phase Additives < 0.1% v/vFor additives like TFA or TEA, keeping the concentration low can help minimize ion suppression.[7]
Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound LC-MS analysis.

TroubleshootingWorkflow start Start Analysis peak_shape Assess Peak Shape start->peak_shape symmetric_peak Symmetric Peak peak_shape->symmetric_peak Symmetric fronting_peak Peak Fronting Observed peak_shape->fronting_peak Fronting signal_intensity Check Signal Intensity good_signal Acceptable Signal signal_intensity->good_signal Good low_signal Low / No Signal signal_intensity->low_signal Low/None symmetric_peak->signal_intensity dilute_sample Dilute Sample / Reduce Injection Volume fronting_peak->dilute_sample dilute_sample->peak_shape check_column Check / Replace Column dilute_sample->check_column check_column->peak_shape end Analysis Complete good_signal->end optimize_sample_prep Optimize Sample Prep (e.g., SPE) low_signal->optimize_sample_prep optimize_sample_prep->signal_intensity optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography optimize_chromatography->signal_intensity use_metal_free Consider Metal-Free Column optimize_chromatography->use_metal_free use_metal_free->signal_intensity

Caption: Troubleshooting workflow for this compound LC-MS analysis.

This technical support guide is intended to provide general advice. Specific instrument and method parameters may require further optimization.

References

Dealing with interfering compounds in DL-Threonine quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Threonine quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering compounds in this compound quantification?

A1: Interfering compounds can vary depending on the sample matrix and the analytical method used. However, some of the most common interferences include:

  • Other Amino Acids and Isomers: Structurally similar amino acids, especially isomers like isothreonine (homoserine), can co-elute or produce similar mass-to-charge ratios, leading to inaccurate quantification.[1]

  • Salts and Buffers: High concentrations of salts (e.g., from buffers used in sample preparation) can interfere with chromatographic separation and mass spectrometry ionization.[2][3]

  • Detergents: Detergents used for cell lysis and protein solubilization can interfere with dye-based assays and chromatographic separations.[2][4]

  • Complex Matrix Components: In biological samples like plasma, urine, or cell lysates, complex components such as proteins, lipids, and polysaccharides can cause significant interference.[3][5][6]

  • Reagents from Sample Preparation: Residuals from derivatization reagents or protein precipitation agents (e.g., trichloroacetic acid - TCA) can impact the analysis.[4][7][8]

Q2: How can I remove interfering proteins from my sample before analysis?

A2: Protein precipitation is a widely used and effective method. The most common techniques involve:

  • Trichloroacetic Acid (TCA)/Acetone (B3395972) Precipitation: This is a versatile method for selectively precipitating proteins, which can then be separated from the soluble fraction containing amino acids.[2][4][8]

  • Ultrafiltration: Using a membrane with a specific molecular weight cut-off (e.g., 3 kDa) can effectively remove larger protein molecules while allowing smaller molecules like threonine to pass through.[5][9]

Q3: My sample has a high salt concentration. How can I address this?

A3: High salt concentrations can be detrimental to chromatographic analysis. Consider the following methods for salt removal:

  • Solid-Phase Extraction (SPE): SPE cartridges, such as C18 or mixed-mode MCX columns, can be used to retain the analyte of interest while salts are washed away.[5]

  • Buffer Exchange/Size-Exclusion Chromatography: This technique separates molecules based on size, effectively removing small salt ions from the larger amino acid molecules.[2]

  • Dialysis: While more time-consuming, dialysis is an effective method for removing salts from a sample.[3]

Q4: I am observing peak splitting or tailing in my HPLC chromatogram for Threonine. What could be the cause?

A4: Peak splitting or tailing can be caused by several factors:

  • Column Overload: Injecting a sample that is too concentrated can lead to poor peak shape. Try diluting your sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of threonine and its interaction with the stationary phase. Ensure the pH is optimized for your column and method.

  • Column Contamination or Degradation: Interfering substances from the sample matrix can accumulate on the column, or the stationary phase may degrade over time. Cleaning or replacing the column may be necessary.

  • Co-elution with an Interfering Compound: An interfering substance may be co-eluting with your analyte. Optimizing the chromatographic gradient or using a different column chemistry may be required to resolve the peaks.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Step Expected Outcome
Degradation during sample hydrolysis Use a milder hydrolysis method, such as with 4M methanesulfonic acid instead of 6M HCl, especially for labile amino acids.[10][11]Improved recovery of threonine and other sensitive amino acids.
Incomplete derivatization Optimize derivatization conditions (pH, reaction time, reagent concentration).[5] Ensure fresh derivatization reagents are used.[12]Consistent and complete derivatization, leading to higher and more reproducible signal intensity.
Loss during sample cleanup Validate your sample preparation method by spiking a known amount of threonine standard into a blank matrix and measuring the recovery. Adjust the cleanup protocol (e.g., SPE elution solvent, precipitation method) to maximize recovery.Recovery rates should ideally be within 85-115%.
Adsorption to labware Use low-binding tubes and pipette tips, especially when working with low concentration samples.Minimized loss of analyte due to non-specific binding.
Issue 2: Poor Reproducibility in Quantification Results
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent sample preparation Standardize all sample preparation steps, including volumes, incubation times, and temperatures. Automated sample preparation can improve consistency.[13]Reduced variability between replicate samples (RSD < 15%).
Variable derivatization efficiency Ensure the sample matrix does not interfere with the derivatization reaction.[9] Use an internal standard that is structurally similar to threonine to correct for variations.Improved accuracy and precision of quantification.
Instrumental drift Calibrate the instrument regularly and run quality control (QC) samples throughout the analytical batch.Consistent instrument performance and reliable data.
pH instability of the sample Ensure the pH of the final sample solution is stable and compatible with the analytical method, especially for LC-MS analysis.[10]Stable retention times and consistent ionization, leading to better reproducibility.

Experimental Protocols

Protocol 1: Protein Precipitation using Trichloroacetic Acid (TCA)/Acetone

This protocol is designed to remove interfering proteins from biological samples prior to this compound analysis.

Materials:

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Acetone (ice-cold)

  • Centrifuge

  • Sample tubes

Procedure:

  • To 100 µL of your sample, add 100 µL of 20% TCA solution.

  • Vortex the mixture thoroughly.

  • Incubate on ice for 30 minutes to allow for protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the amino acids.

  • To the supernatant, add 800 µL of ice-cold acetone to precipitate any remaining TCA-soluble proteins and to concentrate the amino acids.

  • Incubate at -20°C for 60 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and allow the pellet (containing the amino acids) to air dry.

  • Reconstitute the pellet in a suitable buffer for your analytical method.

Protocol 2: Pre-column Derivatization with o-Phthalaldehyde (OPA)

This protocol describes the derivatization of primary amines, like threonine, with OPA for fluorescence detection in HPLC.

Materials:

  • Borate (B1201080) buffer (0.4 M, pH 9.5)

  • o-Phthalaldehyde (OPA) reagent solution (e.g., 10 mg/mL in methanol)

  • 2-Mercaptoethanol (B42355)

  • Sample containing this compound

  • HPLC system with fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

Procedure:

  • Prepare the OPA working solution by mixing the OPA reagent solution with 2-mercaptoethanol in borate buffer. This solution should be prepared fresh daily.

  • In a vial, mix 50 µL of your sample (or standard) with 50 µL of the OPA working solution.

  • Allow the reaction to proceed for 1-2 minutes in the dark at room temperature.[5]

  • Immediately inject a suitable volume (e.g., 20 µL) into the HPLC system.

  • The resulting derivative is fluorescent and can be detected with high sensitivity.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample protein_removal Protein Removal (e.g., TCA Precipitation) start->protein_removal cleanup Interference Cleanup (e.g., SPE) protein_removal->cleanup derivatization Derivatization (e.g., OPA) cleanup->derivatization hplc HPLC Separation derivatization->hplc detection Detection (UV or MS) hplc->detection quantification Quantification detection->quantification

Caption: General workflow for this compound quantification.

troubleshooting_logic cluster_low_recovery Low Recovery? cluster_poor_reproducibility Poor Reproducibility? start Inaccurate Threonine Quantification check_hydrolysis Check Hydrolysis Method start->check_hydrolysis Yes standardize_prep Standardize Sample Prep start->standardize_prep No check_derivatization Check Derivatization Efficiency check_hydrolysis->check_derivatization check_cleanup Evaluate Sample Cleanup check_derivatization->check_cleanup end Accurate Quantification check_cleanup->end use_is Use Internal Standard standardize_prep->use_is check_instrument Check Instrument Performance use_is->check_instrument check_instrument->end

Caption: Troubleshooting logic for quantification issues.

References

Technical Support Center: Optimizing Derivatization for DL-Threonine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Threonine analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of derivatization reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: Derivatization is a critical step in the analysis of amino acids like threonine for several reasons. For Gas Chromatography (GC) analysis, the polar and non-volatile nature of amino acids requires derivatization to increase their volatility and thermal stability, allowing them to pass through the GC column.[1] For High-Performance Liquid Chromatography (HPLC), derivatization is employed to attach a chromophore or fluorophore to the threonine molecule.[2][3] This enhances detection by UV or fluorescence detectors, as amino acids themselves have poor UV absorbance.[4]

Q2: What are the most common pre-column derivatization reagents for analyzing Threonine by HPLC?

A2: Several reagents are widely used for pre-column derivatization in HPLC analysis. Common choices include:

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent derivatives. However, it does not react with secondary amines.[5][6]

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amino acids, making it a versatile option.[6]

  • Phenyl Isothiocyanate (PITC): Also known as Edman's reagent, it reacts with primary and secondary amino acids to form stable derivatives. The sample preparation can be intricate.[3][7]

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A popular reagent that forms stable, fluorescent derivatives with minimal interference from by-products.[7]

  • Dansyl Chloride (DNS-Cl): Creates highly fluorescent derivatives, but the reaction can be slow.[5][7]

Q3: Which derivatization methods are suitable for Threonine analysis by Gas Chromatography-Mass Spectrometry (GC-MS)?

A3: For GC-MS, derivatization must make the threonine molecule volatile. The two main approaches are silylation and acylation.

  • Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens on the amino and hydroxyl groups.[1][3] MTBSTFA derivatives are notably more stable and less sensitive to moisture than other silylating agents.[1]

  • Acylation/Esterification: This is often a two-step process. The carboxyl group is esterified (e.g., with methanolic HCl), and the amino and hydroxyl groups are acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA).[8] Alkyl chloroformates, such as methyl or ethyl chloroformate, can also be used to create derivatives in a rapid, robust reaction.[9][10]

Q4: How can I separate and quantify D-Threonine and L-Threonine enantiomers?

A4: Separating enantiomers is crucial, as they can have different biological activities.[11] There are two primary chromatographic strategies:

  • Direct Separation: This method uses a chiral stationary phase (CSP) column in HPLC, which can separate the underivatized enantiomers directly.

  • Indirect Separation: This involves derivatizing the this compound mixture with a chiral derivatizing agent (e.g., (+)-1-(9-fluorenyl)ethyl chloroformate, FLEC) to form diastereomers.[12] These diastereomers have different physical properties and can be separated on a standard, non-chiral column by GC or HPLC.[11][13]

Q5: What are the most critical parameters to control for a successful and reproducible derivatization reaction?

A5: Reproducibility hinges on tightly controlling several parameters:

  • pH: The pH of the reaction mixture is critical, especially for HPLC derivatization methods like AccQ•Tag, which requires a buffered, alkaline environment.[14]

  • Temperature and Time: Reaction kinetics are temperature-dependent. Follow protocol-specific heating times and temperatures to ensure the reaction goes to completion without degrading the sample.

  • Reagent Molar Excess: A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion. A 4-6x molar excess is often recommended.[14]

  • Absence of Moisture: Silylation reactions for GC-MS are highly sensitive to moisture, which can consume the reagent and lead to poor yields. Ensure all glassware and solvents are anhydrous.[1]

  • Sample Matrix: Components in complex matrices (e.g., salts, proteins in plasma) can interfere with the reaction. Sample cleanup, such as Solid Phase Extraction (SPE), may be required.[9][15]

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Guide 1: High-Performance Liquid Chromatography (HPLC) Issues
ProblemPotential CausesRecommended Solutions
Poor or no peaks for derivatized standard 1. Inactive derivatizing reagent (e.g., OPA and FMOC are unstable).[16]2. Incorrect reaction pH.[14]3. Incomplete reaction due to insufficient time or temperature.4. Degradation of the derivative.1. Prepare fresh derivatization reagents daily.[16]2. Verify the pH of the buffer and sample mixture before adding the reagent.3. Optimize reaction time and temperature; ensure the sample reaches the target temperature.4. Analyze samples promptly after derivatization; check literature for derivative stability.
Extra, unexpected peaks in the chromatogram 1. By-products from the derivatization reagent.2. Presence of other primary or secondary amines in the sample.3. Contamination from solvents or glassware.1. Run a reagent blank (all components except the analyte) to identify reagent-related peaks.2. Use a more selective derivatizing agent if possible.3. Use high-purity, LC-MS grade solvents and meticulously clean all labware.[15]
Poor peak shape (tailing or fronting) 1. Column overload.2. Incompatibility between the sample solvent and the mobile phase.3. Secondary interactions between the analyte and the stationary phase.[15]1. Reduce the mass of the sample injected onto the column.2. Reconstitute the final derivatized sample in the initial mobile phase.[15]3. Adjust the mobile phase pH or ionic strength.
Shifting retention times 1. Instability in column temperature.2. Mobile phase composition has changed (e.g., evaporation of organic solvent).3. Column degradation.[15]1. Use a column oven to maintain a constant, stable temperature.2. Prepare fresh mobile phase daily and keep it well-sealed.3. If the problem persists after other checks, replace the column.
Low signal intensity / poor sensitivity 1. Non-specific binding of the analyte to labware (vials, tips).[15]2. Suboptimal detection wavelength or fluorescence settings.3. Insufficient derivatization.1. Use low-binding sample vials and plates.[15]2. Optimize detector settings by scanning the derivative's absorbance or emission spectrum.3. Re-evaluate derivatization parameters (pH, reagent excess, time).
Guide 2: Gas Chromatography-Mass Spectrometry (GC-MS) Issues
ProblemPotential CausesRecommended Solutions
Low or no derivative yield (especially with silylation) 1. Presence of moisture in the sample or reagents.[1]2. Incomplete removal of sample solvent before derivatization.3. Insufficient reaction time or temperature.1. Use high-purity, anhydrous solvents. Dry glassware in an oven before use. Perform reaction under an inert atmosphere (e.g., nitrogen).2. Ensure the sample is completely dry before adding the derivatizing reagent.3. Optimize heating time and temperature; a 4-hour incubation at 100 °C is reported for MTBSTFA.[1]
Overlapping chromatographic peaks 1. Co-elution of Threonine with other amino acids (e.g., Isoleucine).[10]2. Poor chromatographic resolution.1. Select specific fragment ions for each amino acid to enable quantification even with partial peak overlap.[10]2. Optimize the GC temperature program (e.g., use a slower ramp rate).3. Use a column with a different stationary phase or a longer column.
Inaccurate enantiomeric ratio (racemization) 1. The derivatization reaction conditions (e.g., high temperature, extreme pH) are causing racemization.[17]1. Perform the derivatization at a neutral pH if possible.[17]2. Test different derivatizing agents or reaction conditions known to cause less racemization.3. Validate the method by analyzing a standard with a known enantiomeric ratio.

Section 3: Data & Protocols

Table 1: Comparison of Common Derivatization Reagents for Threonine Analysis
ReagentTechniqueProsConsKey Parameters
PITC (Phenyl Isothiocyanate) HPLC-UVReacts with primary and secondary amines; derivatives are stable.[3]Sample preparation is complex; reagent is toxic.[7]Room temperature, 20-30 min reaction time.
OPA (o-Phthalaldehyde) HPLC-FluorescenceRapid reaction; suitable for automation.[7]Only reacts with primary amines; derivatives can be unstable.[6]Alkaline pH (borate buffer); reaction is nearly instantaneous.
AQC (AccQ•Tag) HPLC-Fluorescence/UVForms stable derivatives; minimal by-product interference.[7]Reagent can be expensive.Alkaline pH (borate buffer); 10 min at 55 °C.
MTBSTFA GC-MSDerivatives are very stable and moisture-resistant (compared to other silyl (B83357) agents).[1]Higher molecular weight increases retention times.[1]Anhydrous conditions; 100 °C for 2-4 hours.[1]
Methyl Chloroformate GC-MSFast, robust, and matrix-tolerant reaction.[9][10]Reaction is highly exothermic and can affect recovery of some amino acids.[17]Alkaline or neutral pH; reaction occurs quickly at room temperature.
FLEC HPLC-Fluorescence or GC-MSChiral reagent for separating enantiomers into diastereomers.[12]Requires a pure enantiomer of the reagent.Alkaline pH; room temperature.
Experimental Protocols

Protocol 1: General Protocol for Silylation with MTBSTFA for GC-MS Analysis

This protocol is a general guideline and may require optimization.

  • Sample Preparation: Transfer an aliquot of the sample (e.g., 50 µL) containing this compound into a glass reaction vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. This step is critical to remove all water.

  • Derivatization:

    • Add 100 µL of anhydrous acetonitrile (B52724) to reconstitute the sample.

    • Add 100 µL of MTBSTFA reagent to the vial.[1]

    • Securely cap the vial.

  • Reaction: Heat the mixture at 100 °C for 4 hours in a heating block or oven.[1]

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.

Protocol 2: General Protocol for Pre-column Derivatization with PITC for HPLC Analysis

This protocol is a general guideline and may require optimization.

  • Sample Preparation: Transfer an aliquot of the sample or standard (e.g., 50 µL) to a reaction vial.

  • Drying: Evaporate the sample to dryness under vacuum.

  • Reconstitution Buffer: Add 50 µL of a coupling buffer (e.g., ethanol:water:triethylamine at 2:2:1 v/v/v). Vortex and evaporate to dryness again.[15]

  • Derivatization:

    • Add 50 µL of the PITC derivatizing reagent (e.g., ethanol:water:triethylamine:PITC at 7:1:1:1 v/v/v/v).[15]

    • Vortex gently to mix.

  • Reaction: Incubate the mixture at room temperature for 20 minutes.[15]

  • Final Preparation & Analysis:

    • Evaporate the mixture to dryness under vacuum to remove excess reagent.

    • Reconstitute the derivatized sample in a known volume (e.g., 100 µL) of the initial mobile phase.[15]

    • The sample is ready for injection into the HPLC system.

Section 4: Visual Workflows

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample (e.g., Plasma, Hydrolysate) Cleanup Sample Cleanup (optional) (SPE or Protein Precipitation) Sample->Cleanup Dry Evaporation to Dryness Cleanup->Dry Deriv Add Reagent & Solvent React (Heat/Time/pH Control) Dry->Deriv Inject Injection Deriv->Inject Sep Chromatographic Separation (GC or HPLC) Inject->Sep Detect Detection (MS, UV, FLD) Sep->Detect Data Data Acquisition & Quantification Detect->Data G Start Poor / Inconsistent Chromatographic Results Q_Standard Is the derivatized standard working? Start->Q_Standard A_Inst Troubleshoot Instrument (Column, Detector, Inlet) Q_Standard->A_Inst No Q_Reagent Are reagents fresh and stored correctly? Q_Standard->Q_Reagent Yes A_Reagent Prepare fresh reagents and buffers Q_Reagent->A_Reagent No Q_Cond Are reaction conditions (pH, Temp, Time) optimal? Q_Reagent->Q_Cond Yes A_Cond Optimize reaction parameters and ensure anhydrous conditions (for GC) Q_Cond->A_Cond No Q_Matrix Is there matrix interference? Q_Cond->Q_Matrix Yes A_Matrix Implement sample cleanup (e.g., SPE) Q_Matrix->A_Matrix Yes

References

Technical Support Center: Efficient Incorporation of DL-Threonine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of DL-Threonine incorporation in peptide synthesizers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in peptide synthesis?

A1: The primary challenge is not necessarily the incorporation efficiency itself, but the creation of diastereomeric peptides. Threonine has two chiral centers, so using a DL-racemic mixture at one position in a peptide composed of L-amino acids will result in two diastereomers. These diastereomers can be difficult to separate and characterize. Additionally, Threonine is known to be a sterically hindered amino acid, which can lead to lower coupling efficiencies compared to less bulky amino acids[1].

Q2: Is there a significant difference in the coupling efficiency between D-Threonine and L-Threonine?

Q3: What are the most common side reactions associated with Threonine incorporation?

A3: Threonine is susceptible to several side reactions during peptide synthesis. These include:

  • Racemization: The activated carboxyl group can lead to the loss of stereochemical integrity[5].

  • N→O Acyl Shift: Under acidic conditions, the peptide backbone can rearrange to form an ester linkage with the threonine side-chain hydroxyl group.

  • β-elimination: Particularly with glycosylated threonine derivatives, the side chain can be eliminated under certain conditions[4].

  • O-sulfonation: This can occur during the cleavage of protecting groups from arginine residues if proper scavengers are not used.

Q4: How can I monitor the coupling efficiency of this compound in real-time?

A4: The Kaiser test is a common qualitative method to monitor the completion of a coupling reaction by detecting free primary amines on the resin[6]. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. For N-terminal proline, which is a secondary amine, alternative tests like the isatin (B1672199) or chloranil (B122849) test are recommended. For quantitative analysis, techniques like NMR spectroscopy can be employed to determine the reaction conversion[6].

Q5: What are the advantages of incorporating D-amino acids like D-Threonine into a peptide?

A5: Incorporating D-amino acids can significantly enhance the therapeutic potential of a peptide. The most notable advantage is increased resistance to proteolytic degradation, as endogenous proteases are stereospecific for L-amino acids. This leads to a longer biological half-life and improved pharmacokinetic profiles[7][8]. D-amino acid incorporation can also induce specific secondary structures and potentially enhance receptor binding affinity[7].

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive Kaiser test after the coupling step.

  • Presence of deletion sequences (peptide minus Threonine) in the final product analysis by HPLC-MS.

Possible Causes and Solutions:

CauseRecommended Solution
Steric Hindrance of Threonine 1. Double Couple: Perform the coupling reaction twice to ensure maximum incorporation[9]. 2. Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents. 3. Elevate Temperature: Perform the coupling at a higher temperature (e.g., 40-60°C) or use microwave-assisted synthesis to increase reaction kinetics[9].
Peptide Aggregation 1. Change Solvent: Switch from DMF to NMP or use a solvent mixture like DCM/DMF[9]. 2. Incorporate Solubilizing Agents: Add chaotropic salts or detergents to the reaction mixture to disrupt secondary structures[9].
Inefficient Coupling Reagent 1. Use a Stronger Activator: For difficult couplings, switch to more efficient reagents like HATU, HCTU, or COMU[10]. 2. Additives: Ensure the use of additives like HOBt or HOAt to improve coupling efficiency and suppress racemization[11].
Issue 2: Complex HPLC Chromatogram and Difficult Purification

Symptoms:

  • Multiple, poorly resolved peaks in the HPLC chromatogram of the crude peptide.

  • Difficulty in isolating the desired peptide product.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Diastereomers 1. Optimize HPLC Method: Use a high-resolution analytical column (e.g., C18 with small particle size) and a shallow gradient to improve the separation of diastereomers. 2. Chiral Chromatography: Employ a chiral stationary phase for analytical or preparative HPLC to resolve the diastereomeric peptides. 3. Alternative Separation Techniques: Consider capillary electrophoresis, which can offer high-resolution separation of stereoisomers[5].
Racemization 1. Use Racemization-Suppressing Additives: Always include HOBt, HOAt, or 6-Cl-HOBt in your coupling reactions[11]. 2. Choose Appropriate Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA, especially for sensitive amino acids[10]. 3. Select Suitable Coupling Reagent: Reagents like HATU and DEPBT are known for their low racemization potential[12].
Other Side Reactions 1. Review Cleavage Cocktail: Ensure the appropriate scavengers are used during the final cleavage from the resin to prevent side reactions like O-sulfonation. 2. Optimize Deprotection: Use milder deprotection conditions if side reactions like aspartimide formation are suspected with adjacent amino acids.

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentRelative EfficiencyRacemization SuppressionNotes
DIC/HOBt StandardGoodA cost-effective and widely used combination.
HBTU/DIPEA HighGoodFast activation, but can pose a higher risk of racemization with sensitive residues. By-products are soluble[10].
HATU/DIPEA Very HighExcellentHighly effective for sterically hindered amino acids and difficult couplings, with very low racemization[10].
PyBOP HighGoodA non-toxic alternative to BOP with similar efficiency[10].
COMU Very HighExcellentA third-generation uronium reagent with efficiency comparable to HATU, and considered safer due to the absence of explosive HOBt/HOAt precursors[10][13].

Table 2: Common Side Reactions with Threonine and Mitigation Strategies

Side ReactionDescriptionPrevention / Mitigation
Racemization Loss of stereochemical purity at the α-carbon during activation and coupling[5].Use additives like HOBt or HOAt. Employ low-racemization coupling reagents (e.g., HATU). Use weaker bases like NMM or collidine[10].
N→O Acyl Shift Acid-catalyzed intramolecular rearrangement to form an O-acyl intermediate (ester bond).This reaction is reversible with a mild base treatment. Minimize exposure to strong acids.
β-elimination Elimination of the side-chain hydroxyl group, particularly under harsh basic conditions or with glycosylated threonine[4].Use milder bases and coupling conditions.
O-sulfonation Sulfonation of the hydroxyl group during TFA cleavage, especially when Pmc or Mtr protecting groups are used for Arginine.Use appropriate scavengers in the cleavage cocktail (e.g., thioanisole, water).

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-DL-Threonine-OH
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-DL-Threonine-OH (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature. For difficult couplings, the time can be extended or the temperature increased to 40°C.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the coupling step (double coupling).

Protocol 2: Kaiser Test (Ninhydrin Test) for Coupling Completion
  • Sample Preparation: Take a small sample of resin beads (approx. 5-10 mg) after the coupling and washing steps and place them in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:

  • Incubation: Heat the test tube at 100-110°C for 3-5 minutes[6].

  • Observation:

    • Positive Result (Incomplete Coupling): An intense blue color on the beads and/or in the solution indicates the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Protocol 3: HPLC Analysis of Peptides Containing this compound
  • Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System and Conditions:

    • HPLC System: An analytical HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point. For better resolution of diastereomers, a longer column or one with a smaller particle size may be necessary.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow linear gradient is recommended to resolve diastereomers. For example, 5% to 45% B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis: The two diastereomers should appear as two distinct, closely eluting peaks. The identity of each peak can be confirmed by mass spectrometry. The purity of each diastereomer can be calculated based on the peak area relative to the total peak area in the chromatogram.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Incorporation cluster_1 Problem Identification cluster_2 Solutions start Start Synthesis with this compound hplc_analysis Analyze Crude Product by HPLC-MS start->hplc_analysis check_purity Complex Chromatogram / Low Purity? hplc_analysis->check_purity check_mass Check Mass Spec Data check_purity->check_mass Yes end_success Purify Diastereomers check_purity->end_success No mass_ok Expected Masses Present? check_mass->mass_ok deletion Deletion Sequence Present? mass_ok->deletion Yes check_racemization Review Synthesis for Racemization: - Use Weaker Base (NMM) - Ensure Additives (HOBt/HOAt) mass_ok->check_racemization No (Unexpected Masses) optimize_hplc Optimize HPLC Separation: - Slower Gradient - Different Column - Chiral HPLC deletion->optimize_hplc No (Diastereomers) optimize_coupling Optimize Coupling Protocol: - Double Couple Threonine - Use Stronger Activator (HATU) - Increase Temperature deletion->optimize_coupling Yes optimize_hplc->end_success end_fail Re-synthesize with Optimized Protocol optimize_coupling->end_fail check_racemization->end_fail

Caption: Troubleshooting workflow for this compound incorporation.

G cluster_0 Formation of Diastereomeric Peptides peptide_chain Peptide Chain (all L-amino acids) L-Peptide-NH-Resin coupling Coupling Reaction peptide_chain->coupling dl_thr This compound Mixture (50% L-Thr, 50% D-Thr) dl_thr->coupling product_mixture Product on Resin: A Mixture of Two Diastereomers coupling->product_mixture diastereomer_l L-Peptide-L-Thr-NH-Resin product_mixture->diastereomer_l ~50% diastereomer_d L-Peptide-D-Thr-NH-Resin product_mixture->diastereomer_d ~50%

Caption: Formation of diastereomers using this compound.

References

Validation & Comparative

DL-Threonine vs. L-Threonine: A Comparative Guide on Efficacy in Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein synthesis research and therapeutic development, the stereochemistry of amino acids is a critical determinant of biological activity. This guide provides an objective comparison of DL-Threonine and its biologically active isomer, L-Threonine, focusing on their respective efficacies in protein synthesis. This analysis is supported by established biochemical principles and outlines experimental protocols to quantify their differential effects.

Executive Summary

L-Threonine is the exclusive stereoisomer of threonine that is recognized by the cellular machinery for protein synthesis.[1] this compound, a racemic mixture of D-Threonine and L-Threonine, is therefore only 50% as effective as pure L-Threonine in providing the necessary building blocks for translation. The D-isomer is not incorporated into nascent polypeptide chains and has limited metabolic significance in this context.[1][2] Consequently, for applications requiring the direct support of protein synthesis, the use of L-Threonine is paramount.

Stereoisomerism and Biological Activity: The Fundamental Difference

Amino acids, the fundamental units of proteins, exist as stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements. Threonine has two chiral centers, leading to four possible stereoisomers.[3] However, in biological systems, protein synthesis is highly stereospecific, exclusively utilizing the L-isomers of amino acids.[4]

  • L-Threonine: This is the naturally occurring and biologically active form. It is recognized by aminoacyl-tRNA synthetases, the enzymes responsible for attaching amino acids to their corresponding transfer RNA (tRNA) molecules, a crucial step for their incorporation into proteins during translation.

  • D-Threonine: This is the "unnatural" isomer and is not recognized by the translational machinery.[2] While it may have specific applications in research, it does not contribute to protein synthesis.[1]

  • This compound: This is a 1:1 mixture of L-Threonine and D-Threonine. When used as a threonine source, only the L-Threonine component is available for protein synthesis.

Comparative Efficacy in Protein Synthesis

The differential efficacy between L-Threonine and this compound for protein synthesis is a direct consequence of this stereospecificity.

FeatureL-ThreonineThis compound
Composition 100% L-Threonine50% L-Threonine, 50% D-Threonine
Bioavailability for Protein Synthesis 100%50%
Metabolic Fate in Protein Synthesis Directly incorporated into polypeptide chains.Only the L-isomer is incorporated. The D-isomer is not utilized in this pathway.
Efficiency HighLow (half of the provided threonine is inactive for protein synthesis)

Signaling Pathways in Protein Synthesis

L-Threonine not only serves as a substrate for protein synthesis but can also act as a signaling molecule, influencing pathways that regulate this process, such as the Target of Rapamycin (TOR) pathway. The availability of essential amino acids, including L-Threonine, is a key signal for cell growth and proliferation, which are tightly linked to protein synthesis rates.

Threonine_Signaling_Pathway L-Threonine L-Threonine Aminoacyl-tRNA Synthetase Aminoacyl-tRNA Synthetase L-Threonine->Aminoacyl-tRNA Synthetase mTORC1 mTORC1 L-Threonine->mTORC1 Activates Threonyl-tRNA Threonyl-tRNA Aminoacyl-tRNA Synthetase->Threonyl-tRNA Ribosome Ribosome Threonyl-tRNA->Ribosome Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis mTORC1->Protein Synthesis Promotes

Caption: L-Threonine's role in protein synthesis and mTORC1 signaling.

Experimental Protocols for Efficacy Comparison

To empirically determine the difference in efficacy between L-Threonine and this compound for protein synthesis, a quantitative assay is required. The Surface Sensing of Translation (SUnSET) assay is a non-radioactive method that is well-suited for this purpose.[5][6][7]

Hypothetical Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay SUnSET Assay cluster_analysis Analysis Cell_Culture Culture cells in threonine-free medium Treatment_Groups Supplement with: 1. No Threonine (Control) 2. L-Threonine 3. This compound Cell_Culture->Treatment_Groups Puromycin_Incubation Incubate with Puromycin (B1679871) Treatment_Groups->Puromycin_Incubation Cell_Lysis Lyse cells and collect proteins Puromycin_Incubation->Cell_Lysis Western_Blot Western Blot with anti-puromycin antibody Cell_Lysis->Western_Blot Quantification Densitometry to quantify puromycin incorporation Western_Blot->Quantification

Caption: Workflow for comparing L- and this compound efficacy.

Detailed SUnSET Protocol

Objective: To quantify global protein synthesis rates in cells treated with L-Threonine versus this compound.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Threonine-free cell culture medium

  • L-Threonine (high purity)

  • This compound (high purity)

  • Puromycin dihydrochloride

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Anti-puromycin antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting and imaging equipment

Procedure:

  • Cell Culture and Starvation:

    • Plate cells to achieve 70-80% confluency on the day of the experiment.

    • One hour prior to treatment, replace the standard medium with threonine-free medium to deplete intracellular threonine stores.

  • Treatment:

    • Prepare treatment media by supplementing the threonine-free medium with either L-Threonine or this compound at equimolar concentrations of the L-isomer. A negative control group with no threonine supplementation should be included.

    • Incubate the cells with the respective treatment media for a defined period (e.g., 1-2 hours).

  • Puromycin Labeling:

    • Add puromycin to the culture medium at a final concentration of 1-10 µM. The optimal concentration should be determined empirically for the specific cell line.

    • Incubate for a short period (e.g., 10-15 minutes).[8] Puromycin is an analog of aminoacyl-tRNA and is incorporated into nascent polypeptide chains, leading to their premature termination. The amount of incorporated puromycin is proportional to the rate of protein synthesis.[9][10]

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with an anti-puromycin primary antibody.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the intensity of the puromycin signal in each lane using densitometry software.

    • Normalize the puromycin signal to a loading control (e.g., total protein stain like Ponceau S or an abundant housekeeping protein like GAPDH).

    • Compare the normalized puromycin incorporation between the L-Threonine and this compound treated groups.

Expected Outcome: The L-Threonine treated group is expected to show a significantly higher level of puromycin incorporation compared to the this compound group, which in turn should be higher than the no-threonine control. The signal from the this compound group would theoretically be approximately half that of the L-Threonine group, assuming equal uptake of both isomers.

Conclusion

For researchers and professionals in drug development, the choice between this compound and L-Threonine for applications related to protein synthesis is clear. L-Threonine is the sole biologically active isomer in this process, and its use ensures maximal efficacy. This compound, being a racemic mixture, provides only half the amount of usable substrate for translation. This fundamental difference should be a primary consideration in experimental design and the formulation of nutritional or therapeutic products aimed at modulating protein synthesis. The provided experimental protocol offers a robust method for quantifying this differential efficacy in a laboratory setting.

References

A Comparative Analysis of D-Threonine and L-Threonine Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of D-Threonine and L-Threonine, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of the metabolic pathways.

Introduction

Threonine, an essential amino acid, exists as two stereoisomers, D-Threonine and L-Threonine. While L-Threonine is the biologically active form incorporated into proteins, both enantiomers are metabolized in mammals through distinct enzymatic pathways.[1] Understanding the metabolic fate of these isomers is crucial for various fields, including drug development, where D-amino acids are increasingly utilized to enhance peptide stability. This guide offers a comparative analysis of their metabolic pathways, focusing on the key enzymes, kinetic parameters, and experimental methodologies used for their study.

Metabolic Pathways: A Comparative Overview

The metabolic pathways of D-Threonine and L-Threonine are fundamentally different, involving distinct enzymes and leading to different metabolic fates.

D-Threonine Metabolism:

The primary enzyme responsible for the metabolism of D-Threonine in mammals is D-amino acid oxidase (DAAO) , a flavoenzyme that catalyzes the oxidative deamination of neutral D-amino acids.[2][3] This reaction produces an α-keto acid (2-keto-3-hydroxybutyrate), ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂).[3] The α-keto acid can then enter other metabolic pathways. DAAO exhibits broad substrate specificity but is inactive towards acidic D-amino acids.[3]

L-Threonine Metabolism:

L-Threonine is metabolized in mammals through three primary pathways:

  • L-Threonine Dehydrogenase Pathway: This pathway, active in many animals, involves the oxidation of L-Threonine to 2-amino-3-ketobutyrate by L-threonine 3-dehydrogenase .[4][5] This intermediate is then cleaved by 2-amino-3-ketobutyrate Coenzyme A ligase to yield glycine and acetyl-CoA .[5] However, in humans, the gene for L-threonine dehydrogenase is considered an inactive pseudogene, making this a minor pathway.[5][6]

  • Threonine Dehydratase (Serine Dehydratase) Pathway: This is the principal pathway for L-Threonine catabolism in humans.[7] Threonine dehydratase (also known as serine dehydratase) catalyzes the deamination of L-Threonine to α-ketobutyrate and ammonia.[7][8] α-ketobutyrate is subsequently converted to propionyl-CoA and then succinyl-CoA, which can enter the citric acid cycle.

  • Threonine Aldolase (B8822740) Pathway: In this pathway, threonine aldolase cleaves L-Threonine to form glycine and acetaldehyde (B116499) .[9][10] While this enzyme is functional in mice, the human gene is inactive due to mutations.[10]

Quantitative Data Comparison

The following tables summarize the available kinetic parameters for the key enzymes involved in D-Threonine and L-Threonine metabolism. It is important to note that experimental conditions can vary between studies, affecting the absolute values of these parameters.

Table 1: Kinetic Parameters of Key Enzymes in D-Threonine Metabolism (Human D-Amino Acid Oxidase)

SubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹mM⁻¹)Reference
D-Alanine5.29.51.83[11]
D-Serine3.63.00.83[11]
D-Proline10.226.62.61[11]
D-Cysteine8.6--[12]
D-DOPA-40.5-[11]

Table 2: Kinetic Parameters of Key Enzymes in L-Threonine Metabolism (from various mammalian and microbial sources)

EnzymeOrganismSubstrateK_m_ (mM)V_max_ or k_cat_Reference
L-Threonine DehydrogenasePyrococcus horikoshiiL-Threonine0.0131.75 mmol/min/mg[13]
Threonine DehydrataseCorynebacterium glutamicumL-Threonine21 (K₀.₅)-[14]
Threonine AldolaseEscherichia coliL-Threonine112 (k_cat_ min⁻¹)-[15]
Threonine AldolaseRat LiverL-Threonine--

Note: The data for L-Threonine metabolizing enzymes are from various organisms due to the limited availability of comprehensive kinetic data from human sources, especially for pathways considered minor in humans.

Experimental Protocols

1. D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol is based on the spectrophotometric measurement of hydrogen peroxide produced during the oxidative deamination of a D-amino acid substrate.

Materials:

  • Spectrophotometer

  • 96-well microplate

  • DAAO enzyme solution

  • D-Threonine (or other D-amino acid substrate) solution

  • Horseradish peroxidase (HRP) solution

  • o-dianisidine solution (chromogenic substrate for HRP)

  • Phosphate (B84403) buffer (pH 8.5)

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing phosphate buffer, D-Threonine solution, HRP solution, and o-dianisidine solution.

  • Initiate the reaction by adding the DAAO enzyme solution to each well.

  • Immediately measure the change in absorbance at 440 nm over time using a spectrophotometer. The rate of color development is proportional to the DAAO activity.

  • A standard curve can be generated using known concentrations of hydrogen peroxide to quantify the amount produced.

2. L-Threonine Dehydrogenase Activity Assay

This assay measures the production of NADH during the oxidation of L-Threonine.

Materials:

  • Spectrophotometer

  • L-Threonine dehydrogenase enzyme solution

  • L-Threonine solution

  • NAD⁺ solution

  • Buffer (e.g., Tris-HCl, pH 8.0)

Procedure:

  • Prepare a reaction mixture containing the buffer, L-Threonine solution, and NAD⁺ solution.

  • Initiate the reaction by adding the L-Threonine dehydrogenase enzyme solution.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • The initial rate of the reaction can be used to determine the enzyme activity.

3. Threonine Dehydratase Activity Assay

This assay can be performed by measuring the formation of α-ketobutyrate.

Materials:

  • Threonine dehydratase enzyme solution

  • L-Threonine solution

  • Buffer (e.g., potassium phosphate, pH 8.0)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • Ethanol (B145695)

  • Potassium hydroxide (B78521) (KOH)

Procedure:

  • Incubate the threonine dehydratase enzyme with L-Threonine in the buffer at an appropriate temperature.

  • Stop the reaction by adding DNPH solution, which reacts with the α-ketobutyrate to form a colored phenylhydrazone derivative.

  • After a further incubation period, add ethanol and then KOH to develop the color.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the amount of α-ketobutyrate formed.

4. Threonine Aldolase Activity Assay

This assay measures the production of acetaldehyde from the cleavage of threonine.

Materials:

  • Threonine aldolase enzyme solution

  • L-Threonine solution

  • Buffer (e.g., phosphate buffer, pH 7.5)

  • Alcohol dehydrogenase

  • NADH

  • Spectrophotometer

Procedure:

  • Prepare a coupled enzyme reaction mixture containing the buffer, L-Threonine, alcohol dehydrogenase, and NADH.

  • Initiate the primary reaction by adding the threonine aldolase enzyme solution.

  • The acetaldehyde produced is immediately reduced to ethanol by alcohol dehydrogenase, with the concomitant oxidation of NADH to NAD⁺.

  • Monitor the decrease in absorbance at 340 nm, which is proportional to the threonine aldolase activity.

Visualizations of Metabolic Pathways

D_Threonine_Metabolism cluster_products Products D_Threonine D-Threonine alpha_keto 2-Keto-3-hydroxybutyrate D_Threonine->alpha_keto O₂ → H₂O₂ NH3 Ammonia (NH₃) H2O2 Hydrogen Peroxide (H₂O₂) Metabolic_Pathways Further Metabolic Pathways alpha_keto->Metabolic_Pathways DAAO D-Amino Acid Oxidase (DAAO)

Caption: Metabolic pathway of D-Threonine in mammals.

L_Threonine_Metabolism cluster_dehydrogenase L-Threonine Dehydrogenase Pathway cluster_dehydratase Threonine Dehydratase Pathway cluster_aldolase Threonine Aldolase Pathway L_Threonine L-Threonine AKB 2-Amino-3-ketobutyrate L_Threonine->AKB NAD⁺ → NADH alpha_ketobutyrate α-Ketobutyrate + NH₃ L_Threonine->alpha_ketobutyrate Glycine_Acetaldehyde Glycine + Acetaldehyde L_Threonine->Glycine_Acetaldehyde TDH L-Threonine Dehydrogenase Glycine_AcCoA Glycine + Acetyl-CoA AKB->Glycine_AcCoA AKB_ligase 2-Amino-3-ketobutyrate CoA Ligase TDT Threonine Dehydratase Propionyl_CoA Propionyl-CoA alpha_ketobutyrate->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TA Threonine Aldolase

Caption: Major metabolic pathways of L-Threonine in mammals.

Conclusion

The metabolic pathways of D-Threonine and L-Threonine are distinct, reflecting the stereospecificity of the enzymes involved. D-Threonine is primarily catabolized by D-amino acid oxidase, a pathway important for the detoxification of D-amino acids. In contrast, L-Threonine is metabolized through multiple pathways, with the threonine dehydratase pathway being the most significant in humans, leading to the production of energy and metabolic intermediates. The provided data and protocols offer a foundation for researchers to further investigate the nuances of these metabolic routes and their implications in health and disease.

References

DL-Threonine vs. DL-Serine: A Comparative Guide for Cell Culture Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cell culture, the choice of amino acid supplementation is a critical determinant of cell growth, viability, and recombinant protein production. Among the plethora of available supplements, DL-Threonine and DL-Serine are two hydroxyl-containing amino acids that play pivotal, yet distinct, roles in cellular metabolism. This guide provides an objective comparison of their performance as cell culture supplements, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

At a Glance: Key Differences and Metabolic Roles

FeatureThis compoundDL-Serine
Classification Essential Amino AcidNon-Essential Amino Acid
Primary Role Protein Synthesis, Precursor for Glycine and Acetyl-CoAPrecursor for Nucleotides, Cysteine, Glycine, and Sphingolipids; One-Carbon Metabolism
De Novo Synthesis Not synthesized by mammalian cellsSynthesized from the glycolytic intermediate 3-phosphoglycerate
Key Metabolic Impact Directly incorporated into proteins; essential for embryonic stem cell maintenance.Central hub for biosynthesis; crucial for purine (B94841) and pyrimidine (B1678525) synthesis.

Performance in Cell Culture: A Data-Driven Comparison

While direct head-to-head comparative studies under identical conditions are limited, the existing body of research provides valuable insights into the individual effects of Threonine and Serine supplementation on key cell lines used in biopharmaceutical production, such as Chinese Hamster Ovary (CHO) and hybridoma cells.

CHO Cell Performance

CHO cells are the workhorses of the biopharmaceutical industry for producing recombinant proteins. The availability of amino acids is a critical factor in optimizing their growth and productivity.

Table 1: Summary of Observed Effects of Threonine and Serine on CHO Cells

ParameterThreonine SupplementationSerine Supplementation
Cell Growth Improved cell growth, especially under stress conditions like high ammonia (B1221849) levels[1].Depletion negatively impacts cell growth[2]. Identified as a limiting amino acid in some studies[3].
Protein Production Increased recombinant protein levels[1].Identified as the second highest consumed amino acid, suggesting a high demand for protein production[2].
Metabolic Impact Can mitigate some of the toxic effects of ammonia[1].Depletion leads to increased consumption of other amino acids like asparagine and increased production of lactate (B86563) and ammonia[2].
Protein Quality Increased sialylation of recombinant tissue plasminogen activator (t-PA)[1].Can influence glycosylation patterns of recombinant proteins[4][5].
Hybridoma Cell Performance

Hybridoma cells are instrumental in the production of monoclonal antibodies (mAbs). Optimizing their culture medium is key to maximizing antibody yield.

Table 2: Summary of Observed Effects of Threonine and Serine on Hybridoma Cells

ParameterThreonine SupplementationSerine Supplementation
Cell Growth Generally supports robust cell growth.Supplementation can enhance cell growth[6].
Antibody Production Identified as a significant factor for enhancing mAb production[6][7].Positively influences mAb production[6].
Metabolic Impact Addition can lead to significant increases in final antibody concentrations[7].Produced by some hybridoma cell lines, while consumed by others[8].

Signaling Pathways and Metabolic Interplay

Both Threonine and Serine influence key signaling pathways that regulate cell growth, proliferation, and metabolism. The mTOR (mechanistic Target of Rapamycin) pathway is a central hub that senses amino acid availability.

cluster_cell Cell cluster_mTOR mTORC1 Signaling cluster_metabolism Metabolic Fates This compound This compound Amino Acid Transporters Amino Acid Transporters This compound->Amino Acid Transporters Glycine Glycine Acetyl-CoA Acetyl-CoA DL-Serine DL-Serine DL-Serine->Amino Acid Transporters Nucleotide Synthesis Nucleotide Synthesis One-Carbon Metabolism One-Carbon Metabolism mTORC1 mTORC1 Amino Acid Transporters->mTORC1 activate Protein Synthesis Protein Synthesis Amino Acid Transporters->Protein Synthesis Amino Acid Transporters->Glycine S6K1 S6K1 mTORC1->S6K1 activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits S6K1->Protein Synthesis promotes 4E-BP1->Protein Synthesis represses

Fig. 1: Simplified overview of amino acid sensing by the mTORC1 pathway.

As illustrated, the uptake of both threonine and serine activates the mTORC1 pathway, a key regulator of protein synthesis and cell proliferation[9][10][11]. Threonine is an essential amino acid, meaning mammalian cells cannot synthesize it; it must be supplied in the culture medium for direct incorporation into proteins. Serine, while non-essential, is a central metabolic hub. It is a major source of one-carbon units for the synthesis of nucleotides (purines and thymidylate), which are essential for DNA replication and repair[2]. Serine can be synthesized de novo from glucose, but this process is often insufficient to meet the high demands of rapidly proliferating cells, making exogenous serine supplementation beneficial.

Experimental Protocols

To aid researchers in their comparative studies, the following are detailed methodologies for key experiments.

Protocol 1: Quantification of Amino Acid Concentration in Cell Culture Media

This protocol is based on pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) followed by reverse-phase high-performance liquid chromatography (RP-HPLC)[12][13][14][15].

Materials:

  • Cell culture supernatant

  • 0.2 µm syringe filters

  • HPLC system with a fluorescence or UV detector

  • C18 reverse-phase HPLC column

  • OPA and FMOC derivatization reagents

  • Amino acid standards

  • Mobile phases (e.g., acetate (B1210297) buffer and acetonitrile/methanol/water mixture)

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatant at various time points.

    • Centrifuge at 10,000 x g for 10 minutes to remove cells and debris.

    • Filter the supernatant through a 0.2 µm syringe filter.

  • Derivatization:

    • Automated or manual pre-column derivatization is performed by mixing the sample with OPA (for primary amino acids) and subsequently with FMOC (for secondary amino acids).

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the amino acids using a gradient elution on a C18 column.

    • Detect the OPA-derivatized amino acids at an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

    • Detect the FMOC-derivatized amino acids at an excitation wavelength of 266 nm and an emission wavelength of 305 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of amino acid standards.

    • Determine the concentration of each amino acid in the samples by comparing their peak areas to the standard curve.

Protocol 2: Assessment of Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound or DL-Serine. Include a control group with no supplementation.

    • Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

Protocol 3: Quantification of Monoclonal Antibody Titer (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the concentration of a specific antibody in a sample.

Materials:

  • Antigen-coated 96-well plate

  • Hybridoma culture supernatants

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Detection antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Coat the wells of a 96-well plate with the specific antigen that the monoclonal antibody targets. Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate and add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Add diluted hybridoma culture supernatants to the wells. Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate and add the HRP-conjugated detection antibody. Incubate for 1 hour at room temperature.

  • Development:

    • Wash the plate and add the substrate solution. A color change will occur.

  • Stopping the Reaction:

    • Add the stop solution to each well.

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

    • The antibody concentration is determined by comparing the absorbance to a standard curve generated with a known concentration of the purified monoclonal antibody.

Experimental Workflow

A systematic approach is crucial for a robust comparison of this compound and DL-Serine supplementation.

cluster_setup Experimental Setup cluster_experiment Experiment cluster_analysis Analysis cluster_conclusion Conclusion Cell_Line_Selection Select Cell Line (e.g., CHO, Hybridoma) Basal_Medium Establish Basal Medium (without supplements) Cell_Line_Selection->Basal_Medium Supplement_Preparation Prepare Stock Solutions (this compound & DL-Serine) Basal_Medium->Supplement_Preparation Culture_Conditions Culture cells with varying concentrations of supplements Supplement_Preparation->Culture_Conditions Time_Course_Sampling Collect samples at regular intervals Culture_Conditions->Time_Course_Sampling Cell_Growth_Viability Cell Count & Viability (e.g., Trypan Blue, MTT) Time_Course_Sampling->Cell_Growth_Viability Metabolite_Analysis Amino Acid & Metabolite Analysis (HPLC) Time_Course_Sampling->Metabolite_Analysis Product_Titer Product Titer (e.g., ELISA for mAbs) Time_Course_Sampling->Product_Titer Product_Quality Product Quality (e.g., Glycosylation analysis) Time_Course_Sampling->Product_Quality Data_Comparison Compare quantitative data (growth rate, specific productivity) Cell_Growth_Viability->Data_Comparison Metabolite_Analysis->Data_Comparison Product_Titer->Data_Comparison Product_Quality->Data_Comparison Optimal_Supplement Determine optimal supplement and concentration Data_Comparison->Optimal_Supplement

Fig. 2: A logical workflow for comparing amino acid supplements.

Conclusion and Recommendations

The decision to supplement cell culture media with this compound or DL-Serine should be based on the specific requirements of the cell line and the desired outcome of the culture.

  • This compound is an essential supplement for all mammalian cell lines due to their inability to synthesize it. Its supplementation is critical for robust cell growth and protein synthesis. For processes where high levels of protein production are desired, ensuring non-limiting concentrations of threonine is crucial.

  • DL-Serine , while non-essential, plays a vital role in biosynthetic pathways that are highly active in proliferating cells. In situations where nucleotide synthesis is a bottleneck, or when using cell lines with a high demand for one-carbon metabolism, serine supplementation can be highly beneficial. Its importance is underscored by the negative cellular consequences observed upon its depletion.

For optimal performance, it is recommended that researchers empirically determine the ideal concentrations of both this compound and DL-Serine for their specific cell culture system. The experimental protocols and workflow provided in this guide offer a framework for conducting such optimization studies, enabling the rational design of cell culture media for enhanced performance and productivity.

References

A Comparative Guide to a Novel Chiral Ligand Exchange-High Performance Liquid Chromatography (CLE-HPLC) Method for the Quantification of DL-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new Chiral Ligand Exchange-High Performance Liquid Chromatography (CLE-HPLC) method for the direct quantification of DL-Threonine against established analytical techniques. The performance of this novel method is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Introduction to this compound Quantification

Threonine is an essential amino acid with two chiral centers, resulting in four stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine[1][2]. The accurate quantification of these stereoisomers is critical in various fields, including pharmaceutical development, nutritional science, and clinical diagnostics, as the physiological effects and metabolic pathways of each isomer can differ significantly[3]. While L-threonine is the naturally occurring and biologically active form, the presence of D-threonine can indicate bacterial contamination or be relevant in specific therapeutic contexts.

Established methods for threonine quantification include High-Performance Liquid Chromatography (HPLC) with derivatization[4][5][6], Gas Chromatography-Mass Spectrometry (GC-MS)[7][8], and spectrophotometric assays[9][10]. While effective, these methods often involve complex sample preparation, such as derivatization, which can be time-consuming and introduce variability[11]. This guide introduces and validates a novel, direct CLE-HPLC method that circumvents the need for derivatization, offering a streamlined and efficient alternative.

Comparison of Analytical Methods

The new CLE-HPLC method is compared against two widely used techniques: a pre-column derivatization HPLC method with fluorescence detection (HPLC-FLD) and a Gas Chromatography-Mass Spectrometry (GC-MS) method.

Parameter New CLE-HPLC Method HPLC-FLD (with Derivatization) GC-MS (with Derivatization)
Principle Chiral Ligand Exchange ChromatographyReversed-Phase ChromatographyGas Chromatography-Mass Spectrometry
Derivatization Not RequiredRequired (e.g., OPA)Required (e.g., Silylation)
**Linearity (R²) **> 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%99.1% - 100.8%
Precision (% RSD) < 1.5%< 2.0%< 1.8%
LOD (µM) 0.50.10.8
LOQ (µM) 1.50.32.5
Specificity High (Resolves all 4 stereoisomers)Moderate (May not resolve enantiomers without a chiral column)High (Mass selective detection)
Analysis Time (per sample) ~20 min~30 min (including derivatization)~25 min

Table 1: Comparison of performance parameters for different analytical methods for this compound quantification.

Experimental Protocols

Novel Chiral Ligand Exchange-HPLC (CLE-HPLC) Method

This method allows for the direct analysis of this compound without prior derivatization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC T).[3]

  • Mobile Phase: A copper (II) sulfate (B86663) solution in a water/methanol gradient.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples are diluted in the mobile phase, filtered, and directly injected.

Comparative Method 1: HPLC with Pre-column Derivatization and Fluorescence Detection (HPLC-FLD)

This is a widely adopted method for amino acid analysis.[4][5]

  • Instrumentation: HPLC system with a fluorescence detector.

  • Derivatization Reagent: o-Phthalaldehyde (OPA).

  • Column: C18 reversed-phase column.

  • Mobile Phase: Gradient of sodium phosphate (B84403) buffer and an organic solvent mixture (acetonitrile/methanol/water).

  • Flow Rate: 1.5 mL/min.

  • Detection: Excitation at 340 nm, Emission at 450 nm.

  • Sample Preparation: Samples are mixed with OPA reagent and borate (B1201080) buffer, allowed to react for a specified time, and then injected.

Comparative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for amino acid analysis.[7][8]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11]

  • Column: 5% phenyl methylpolysiloxane capillary column.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient from an initial low temperature to a final high temperature to separate the derivatized amino acids.

  • MS Detection: Electron ionization (EI) with selected ion monitoring (SIM).

  • Sample Preparation: Samples are dried and then heated with the silylation reagent to form volatile derivatives before injection.

Visualizing the Method Validation Workflow

The following diagram illustrates the key stages involved in validating the new analytical method.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Comparison A New CLE-HPLC Method Conception B Optimization of Chromatographic Conditions A->B C Linearity & Range B->C D Accuracy B->D E Precision (Repeatability & Intermediate) B->E F Specificity B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Robustness B->I L Performance Data Analysis C->L D->L E->L F->L G->L H->L I->L J HPLC-FLD Method J->L K GC-MS Method K->L M Validation Report L->M Final Method Validation Report Threonine L-Threonine Glycine Glycine Threonine->Glycine Threonine aldolase Two_Amino_Three_Ketobutyrate 2-Amino-3-ketobutyrate Threonine->Two_Amino_Three_Ketobutyrate L-threonine 3-dehydrogenase Pyruvate Pyruvate Glycine->Pyruvate Acetyl_CoA Acetyl-CoA Two_Amino_Three_Ketobutyrate->Glycine Two_Amino_Three_Ketobutyrate->Acetyl_CoA

References

A Comparative Guide to HPLC and Enzymatic Assays for L-Threonine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of L-Threonine, an essential amino acid, is critical for applications ranging from monitoring cell culture media to quality control in pharmaceutical production. The two most prominent analytical methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for specific research needs.

Methodologies at a Glance

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that relies on a solid stationary phase and a liquid mobile phase to separate, identify, and quantify components in a mixture. For amino acid analysis, including L-Threonine, reversed-phase HPLC is commonly used, often requiring a derivatization step to enhance the detection of the amino acids, which typically lack a strong chromophore.

Enzymatic assays for L-Threonine offer a more direct and often simpler approach. These assays utilize enzymes that specifically react with L-Threonine. A common method involves the use of L-Threonine dehydrogenase, which catalyzes the NAD+-dependent oxidation of L-Threonine. The resulting production of NADH is then measured, as its concentration is directly proportional to the initial L-Threonine concentration.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a representative example of a pre-column derivatization HPLC method for L-Threonine quantification.

1. Sample Preparation:

  • For protein-containing samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release free amino acids.

  • Neutralize the hydrolysate and dilute it to a suitable concentration with a sample diluent (e.g., 0.1 M HCl).

  • For samples without proteins (e.g., cell culture media), deproteinization using a spin column with a molecular weight cutoff (e.g., 10 kDa) may be necessary.[1]

2. Derivatization (Pre-column):

  • Mix the sample with a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a fluorescent derivative.

  • The reaction is typically rapid and performed at room temperature.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Sodium acetate (B1210297) buffer (e.g., 25 mM, pH 6.5).

  • Mobile Phase B: Acetonitrile/Methanol mixture.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the derivatized amino acids.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

4. Quantification:

  • Generate a standard curve using known concentrations of L-Threonine.

  • Quantify the L-Threonine in the sample by comparing its peak area to the standard curve.

Enzymatic Assay Protocol (Based on L-Threonine Dehydrogenase)

This protocol is based on a typical commercially available L-Threonine assay kit.

1. Sample Preparation:

  • Clarify biological fluids (e.g., serum, plasma) by centrifugation to remove insoluble material.[1]

  • Deproteinize samples using a 10 kDa molecular weight cutoff spin filter.[1]

  • Dilute samples to fall within the linear range of the assay.

2. Assay Procedure:

  • Prepare a standard curve by diluting an L-Threonine standard.

  • Add samples and standards to a 96-well microplate.

  • Prepare a reaction mix containing L-Threonine dehydrogenase, NAD+, and a probe that reacts with the generated NADH to produce a fluorescent signal.

  • Add the reaction mix to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

3. Measurement:

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[2]

4. Quantification:

  • Subtract the blank reading from all measurements.

  • Plot the standard curve and determine the L-Threonine concentration in the samples from this curve.

Performance Comparison

The following tables summarize the key performance characteristics of HPLC and enzymatic assays for L-Threonine quantification based on available data.

Parameter HPLC (with Pre-column Derivatization) Enzymatic Assay (L-Threonine Dehydrogenase)
Principle Chromatographic separation of derivatized amino acidEnzyme-catalyzed reaction specific to L-Threonine
Specificity High, separates L-Threonine from other amino acids and matrix componentsHigh, due to enzyme specificity. Some kits report minimal interference from other amino acids.[1]
Sample Throughput Lower, due to longer run times per sampleHigher, suitable for 96-well plate format
Equipment HPLC system with fluorescence or UV detectorMicroplate reader (fluorescence or absorbance)
Expertise Required Higher, requires knowledge of chromatographyLower, generally simpler to perform
Validation Parameter HPLC (Representative Data) Enzymatic Assay (Representative Data)
Linearity Range 10 to 1000 nmol/cm³ (r² = 0.9999)10 to 3,000 µM (R²=0.9942) for an L-threonine dehydrogenase-based assay.[3]
Accuracy (Recovery) 93.3 - 109.4%A good correlation with UPLC has been demonstrated, with a recovery rate of 99.5% in human plasma.[3]
Precision (RSD) < 4.14% (repeatability), < 4.57% (intermediate precision)Intra- and inter-assay CVs are generally low, but specific quantitative data from manufacturers can be limited.
Limit of Detection (LOD) 0.004 - 1.258 µg/cm³As low as 2 µM for some commercial kits.[2]
Limit of Quantification (LOQ) 0.011 - 5.272 µg/cm³Typically higher than the LOD, but specific values are often not provided in kit manuals.

Visualizing the Workflow and Comparison

To better illustrate the processes and key comparison points, the following diagrams have been generated.

experimental_workflow cluster_hplc HPLC Workflow cluster_enzymatic Enzymatic Assay Workflow hplc_start Sample hplc_prep Sample Preparation (Hydrolysis/Deproteinization) hplc_start->hplc_prep hplc_deriv Pre-column Derivatization (OPA) hplc_prep->hplc_deriv hplc_inject HPLC Injection hplc_deriv->hplc_inject hplc_sep Chromatographic Separation (C18 Column) hplc_inject->hplc_sep hplc_detect Fluorescence Detection hplc_sep->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant enz_start Sample enz_prep Sample Preparation (Deproteinization) enz_start->enz_prep enz_plate Plating (Samples & Standards) enz_prep->enz_plate enz_reagent Addition of Reaction Mix enz_plate->enz_reagent enz_incubate Incubation enz_reagent->enz_incubate enz_read Fluorescence Reading enz_incubate->enz_read enz_quant Quantification enz_read->enz_quant

Fig. 1: Experimental workflows for HPLC and enzymatic assays.

comparison_logic cluster_methods Analytical Methods cluster_params Key Comparison Parameters center L-Threonine Quantification hplc HPLC center->hplc enzymatic Enzymatic Assay center->enzymatic specificity Specificity hplc->specificity High sensitivity Sensitivity (LOD/LOQ) hplc->sensitivity High throughput Throughput hplc->throughput Lower accuracy Accuracy & Precision hplc->accuracy High complexity Complexity & Cost hplc->complexity Higher enzymatic->specificity Very High enzymatic->sensitivity Good enzymatic->throughput Higher enzymatic->accuracy Good enzymatic->complexity Lower

Fig. 2: Logical comparison of HPLC and enzymatic assays.

Conclusion

Both HPLC and enzymatic assays are robust methods for the quantification of L-Threonine, each with its own set of advantages and disadvantages.

HPLC stands out for its high resolving power, making it an excellent choice for complex matrices where the separation of L-Threonine from other structurally similar compounds is crucial. The availability of validated methods with extensive performance data provides a high degree of confidence in the results. However, the requirement for specialized equipment, longer analysis times, and potentially complex sample preparation, including derivatization, can be limiting factors.

Enzymatic assays , on the other hand, offer a simpler, faster, and more high-throughput alternative. Their high specificity, stemming from the nature of enzyme-substrate interactions, minimizes the need for extensive sample cleanup. This makes them particularly well-suited for routine analysis of a large number of samples, such as in high-throughput screening or process monitoring. While commercially available kits are convenient, they may offer less flexibility in method optimization, and comprehensive validation data may not always be readily available from the manufacturer.

The choice between HPLC and an enzymatic assay will ultimately depend on the specific requirements of the application, including the sample matrix, the number of samples, available equipment and expertise, and the required level of validation. For applications demanding the highest level of accuracy and the ability to analyze complex mixtures, a validated HPLC method is often preferred. For high-throughput needs where speed and ease of use are paramount, an enzymatic assay is an excellent and reliable option. A cross-validation of the two methods could be beneficial in a research setting to ensure data comparability and robustness.

References

DL-Threonine's Gut Health Impact in Poultry: A Comparative Analysis with Other Key Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of scientific literature reveals the distinct and vital role of DL-Threonine in maintaining and enhancing gut health in poultry, particularly when compared to other critical amino acids such as methionine and lysine (B10760008). This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of how these amino acids influence intestinal morphology, barrier function, and the gut microbiome.

Threonine, an essential amino acid, is the third limiting amino acid in typical corn-soybean meal-based diets for broiler chickens, following methionine and lysine.[1] Its role extends beyond simple protein synthesis, playing a crucial part in the development and proper functioning of the gastrointestinal tract.[1] This is largely due to its significant contribution to the synthesis of mucin, a glycoprotein (B1211001) that forms the protective mucus layer in the intestines.[1][2] This mucus barrier is the first line of defense against pathogens and physical abrasions, making threonine indispensable for intestinal integrity.

Comparative Impact on Gut Morphology

The architecture of the gut, specifically the length of the villi and the depth of the crypts, is a key indicator of its absorptive capacity and overall health. Longer villi and an optimal villus height to crypt depth ratio are associated with improved nutrient absorption and gut function.

Experimental data consistently demonstrates the positive impact of threonine supplementation on these parameters. In a comparative study, post-hatch feeding of threonine to broilers resulted in a significantly greater overall villus surface area compared to arginine, methionine, and notably, lysine, which showed adverse effects on intestinal morphology.[3] Studies have shown that increasing dietary threonine can lead to taller villi and a better villus height to crypt depth ratio.[2][4]

Conversely, while essential for growth, methionine and lysine have less direct and pronounced effects on the physical structure of the gut lining. One study found that the lamina propria thickness of the duodenum and ileum were greater in methionine and threonine-supplemented groups, suggesting a role for both in the supportive tissue of the villi.[3]

Table 1: Comparative Effects of Amino Acid Supplementation on Broiler Gut Morphology

ParameterThis compoundDL-MethionineL-LysineControl/FastingReference
Overall Villus Surface Area (μm²) Higher ModerateLower Lower than supplemented groups[3]
Duodenum Villus Height (μm) Increased with supplementation--Baseline[4]
Jejunum Villus Height (μm) Increased with supplementation--Baseline[4]
Ileum Villus Height (μm) Increased with supplementation--Baseline[4]
Duodenum Crypt Depth (μm) Shallower with optimal supplementation--Deeper in control[4]
Villus Height:Crypt Depth Ratio Higher ModerateLowerLower[3][4]

Note: This table is a synthesis of data from multiple studies and direct comparative values may vary based on experimental conditions.

Influence on Gut Barrier Function and Gene Expression

A robust intestinal barrier is crucial for preventing the translocation of pathogens and toxins from the gut lumen into the bloodstream. This barrier is maintained by tight junction proteins, such as claudins and occludins, and the protective mucus layer, which is rich in the mucin protein MUC2.

Threonine is a primary component of mucin, and its availability directly impacts the thickness and integrity of the mucus layer.[2][5] Research has shown that threonine supplementation can increase the expression of the MUC2 gene in the jejunum of broilers.[5][6]

Methionine also plays a role in gut barrier function, with studies indicating that its supplementation can increase the expression of tight junction genes, including claudin-1 and zonula occludens-2 (ZO-2), which are critical for maintaining the physical barrier between intestinal cells.[7][8] While lysine is vital for protein synthesis and immune function, its direct impact on the expression of tight junction and mucin genes is less documented compared to threonine and methionine.

Table 2: Comparative Effects of Amino Acid Supplementation on Gut Barrier Gene Expression in Broilers

GeneThis compoundDL-MethionineL-LysineEffectReference
MUC2 (Mucin 2) Upregulated Limited direct evidenceLimited direct evidenceIncreased mucus production[5][6]
Claudin-1 Indirectly supportedUpregulated Limited direct evidenceStrengthens tight junctions[7]
Zonula Occludens-2 (ZO-2) Indirectly supportedUpregulated Limited direct evidenceStrengthens tight junctions[7]

Modulation of Gut Microbiota

The gut microbiome plays a symbiotic role in poultry health, aiding in digestion, nutrient synthesis, and protection against pathogens. Dietary amino acids can influence the composition and balance of this microbial community.

Supplementing a low-protein diet with a combination of lysine, methionine, and threonine has been shown to reduce pathogenic bacteria and increase the abundance of beneficial bacteria.[9][10] Threonine supplementation, in particular, has been linked to fluctuations in the microbial balance, and in laying hens, it helped restore bacterial diversity in those fed a low crude protein diet.[11] Methionine supplementation has been shown to alter the gut microbiota, leading to an increase in the populations of Clostridium and Bacteroides.[12] While lysine is known to support the growth of beneficial Lactobacillus species, more direct comparative studies on its specific impact on the broader gut microbiota in poultry are needed.

Table 3: Comparative Effects of Amino Acid Supplementation on Poultry Gut Microbiota

Microbial GroupThis compoundDL-MethionineL-LysineGeneral EffectReference
Beneficial Bacteria (e.g., Lactobacillus) Promotes growth-Fosters growthImproved gut health[9][11]
Pathogenic Bacteria (e.g., Enterobacteriaceae) Reduced populations--Reduced disease risk[9][10]
Bacterial Diversity Can restore diversityCan alter composition-Indicator of a healthy gut[11]
Clostridium -Increased abundance-Altered microbial balance[12]
Bacteroides -Increased abundance-Altered microbial balance[12]

Experimental Protocols

Experiment 1: Comparative Effects of Post-Hatch Amino Acid Nutrition on Intestinal Morphology

  • Objective: To investigate the effects of post-hatch nutrition of arginine, lysine, methionine, and threonine on the performance and intestinal morphology of broilers.

  • Animals: 180 day-old Ross-308 broiler chickens.

  • Experimental Design: Birds were assigned to 6 treatment groups: fasting, watering only, and post-hatch (48h) feeding of arginine, lysine, methionine, or threonine.

  • Data Collection: At day 14, performance parameters were measured. A subset of chickens from each treatment was euthanized to collect intestinal samples.

  • Intestinal Morphology Analysis: Segments of the duodenum, jejunum, and ileum were collected and fixed. Cross-sections were prepared and stained. Villus height, crypt depth, and villus surface area were measured using microscopy and image analysis software.

  • Statistical Analysis: Data were analyzed using ANOVA, with significant differences between means determined by a post-hoc test.[3]

Experiment 2: Effect of Threonine Supplementation on MUC2 Gene Expression

  • Objective: To evaluate the effect of different levels of dietary threonine on MUC2 gene expression in the jejunum of broiler chickens.

  • Animals: Ross 308 male broilers.

  • Experimental Design: Birds were fed diets containing incremental levels of total threonine: 0.80%, 0.87%, 0.94%, and 1.01%.

  • Data Collection: At day 14, jejunal tissue samples were collected.

  • Gene Expression Analysis (Real-time PCR):

    • Total RNA was extracted from jejunal tissue samples.

    • RNA quality and quantity were assessed.

    • cDNA was synthesized from the RNA templates.

    • Real-time quantitative PCR (qPCR) was performed using primers specific for the MUC2 gene and a reference gene (e.g., GAPDH).

    • The relative expression of the MUC2 gene was calculated using the 2-ΔΔCt method.

  • Statistical Analysis: The effect of different threonine levels on MUC2 gene expression was analyzed using ANOVA.[5][6]

Experiment 3: Impact of Methionine Supplementation on Gut Microbiota

  • Objective: To examine the effect of dietary methionine on the composition of the gut microbiota in an in vitro model of the chicken gastrointestinal tract.

  • Methodology: An in-vitro fermentor for intestine microbiota model (FIMM) was utilized, simulating the conditions of the chicken gut.

  • Treatments: The model was subjected to different forms and concentrations of methionine.

  • Microbiota Analysis (16S rRNA sequencing):

    • DNA was extracted from the microbial communities within the FIMM system.

    • The V3-V4 hypervariable regions of the 16S rRNA gene were amplified by PCR.

    • The amplicons were sequenced using a high-throughput sequencing platform.

    • The sequencing data was processed to identify and quantify the different bacterial taxa present.

  • Statistical Analysis: The relative abundance of different bacterial genera was compared between treatment groups.[12]

Visualizing the Pathways and Processes

Amino_Acid_Impact_on_Gut_Health cluster_amino_acids Dietary Amino Acids cluster_gut_barrier Intestinal Barrier Function cluster_microbiota Gut Microbiota cluster_outcomes Overall Gut Health Outcomes Threonine This compound Mucin Mucin (MUC2) Production Threonine->Mucin Key Component GutMorphology Improved Gut Morphology (Villus Height, Crypt Depth) Threonine->GutMorphology Promotes Growth BeneficialBacteria Beneficial Bacteria (e.g., Lactobacillus) Threonine->BeneficialBacteria PathogenicBacteria Pathogenic Bacteria (e.g., Enterobacteriaceae) Threonine->PathogenicBacteria Reduces BacterialDiversity Bacterial Diversity Threonine->BacterialDiversity Restores Methionine DL-Methionine TightJunctions Tight Junction Proteins (Claudins, Occludins) Methionine->TightJunctions Upregulates Expression Lysine L-Lysine Lysine->BeneficialBacteria Fosters Growth Lysine->BeneficialBacteria ReducedPathogenTranslocation Reduced Pathogen Translocation Mucin->ReducedPathogenTranslocation TightJunctions->ReducedPathogenTranslocation ImprovedNutrientAbsorption Improved Nutrient Absorption GutMorphology->ImprovedNutrientAbsorption EnhancedImmuneResponse Enhanced Immune Response ImprovedNutrientAbsorption->EnhancedImmuneResponse ReducedPathogenTranslocation->EnhancedImmuneResponse

Caption: Impact of key amino acids on poultry gut health pathways.

Caption: Workflow for assessing gut morphology in poultry.

References

Head-to-head comparison of different chiral columns for threonine enantiomer separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate separation of enantiomers is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. Threonine, with its two chiral centers, presents a unique analytical challenge. This guide provides a head-to-head comparison of different chiral high-performance liquid chromatography (HPLC) columns for the separation of threonine enantiomers, supported by experimental data to inform your column selection process.

Performance Comparison of Chiral Columns

The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful enantioseparation. Here, we compare the performance of three distinct types of chiral columns: a macrocyclic antibiotic column, a polysaccharide-based column (requiring derivatization), and a ligand-exchange chromatography approach. The data below summarizes the key performance metrics for the separation of threonine enantiomers.

Column TypeChiral Stationary Phase (CSP) / MethodAnalyteRetention Factor (k'₁)Retention Factor (k'₂)Separation Factor (α)Resolution (Rs)
Macrocyclic Antibiotic Astec® CHIROBIOTIC® T (Teicoplanin)Underivatized DL-Threonine3.334.001.202.10
Polysaccharide-Based Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))FMOC-DL-Threonine2.132.551.201.60
Ligand-Exchange Achiral C18 with Chiral Mobile Phase AdditiveUnderivatized this compound0.86 (D-Thr)1.25 (L-Thr)1.45Not Reported

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the comparison table.

Macrocyclic Antibiotic Column: Astec® CHIROBIOTIC® T

This method allows for the direct separation of underivatized threonine enantiomers.

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles

  • Mobile Phase: 30:70:0.02 (v/v/v) Water:Methanol:Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 205 nm

  • Sample Preparation: 300 µg/mL of this compound dissolved in 30:70 (v/v) water:methanol.

  • Injection Volume: 10 µL

Polysaccharide-Based Column: Chiralcel® OD-H with FMOC Derivatization

Separation on this polysaccharide-based column requires prior derivatization of the threonine enantiomers.

  • Derivatization Protocol (FMOC-Cl):

    • Dissolve a known amount of this compound in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).

    • Add a molar excess of 9-fluorenylmethyl chloroformate (FMOC-Cl) solution in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).

    • Stir the reaction mixture at room temperature for a specified time (e.g., 1 hour).

    • Quench the reaction by adding an amino compound (e.g., glycine) to consume excess FMOC-Cl.

    • Acidify the solution and extract the FMOC-derivatized threonine into an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H, 25 cm x 4.6 mm I.D., 5 µm particles

    • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic acid (TFA) (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 265 nm

    • Injection Volume: 20 µL

Ligand-Exchange Chromatography

This technique utilizes a standard achiral column with a chiral additive in the mobile phase to achieve separation.

  • Column: SUPELCOSIL™ LC-18-DB, 25 cm x 4.6 mm I.D., 5 µm particles

  • Mobile Phase: 1 mM Copper (II) Acetate and 2 mM L-Proline in water. The pH is adjusted to a suitable range (e.g., 5-6) to facilitate complex formation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 254 nm

  • Sample Preparation: this compound dissolved in the mobile phase.

Experimental Workflow and Logic

The successful chiral separation of threonine enantiomers by HPLC involves a systematic workflow, from initial sample preparation to final data analysis and interpretation. The choice of a direct method using a chiral stationary phase or an indirect method involving derivatization is a key decision point.

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Derivatization Derivatization (e.g., FMOC-Cl) Sample->Derivatization Indirect Method Dissolution Dissolution in Mobile Phase Sample->Dissolution Direct Method Injection HPLC Injection Derivatization->Injection Dissolution->Injection Column Chiral Column (e.g., CHIROBIOTIC T, Chiralcel OD-H) Injection->Column Detection UV Detection Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Results: k', α, Rs Quantification->Report

General workflow for chiral separation of threonine by HPLC.

Conclusion

The choice of a chiral column for the separation of threonine enantiomers depends on several factors, including the need for direct analysis of the underivatized form, desired resolution, and available instrumentation.

  • The Astec® CHIROBIOTIC® T macrocyclic antibiotic column provides a robust and direct method for the baseline separation of underivatized threonine enantiomers, making it an excellent choice for routine analysis and high-throughput screening.

  • Polysaccharide-based columns , such as the Chiralcel® OD-H, are powerful tools for chiral separations but often necessitate derivatization of polar analytes like threonine. While this adds a sample preparation step, it can lead to excellent enantioselectivity.

  • Ligand-exchange chromatography offers a cost-effective alternative that utilizes a conventional achiral column with a chiral mobile phase additive. This method demonstrates a high separation factor for underivatized threonine, although the resolution may need further optimization.

Ultimately, the optimal method will be application-specific. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific analytical needs in the challenging yet crucial task of threonine enantiomer separation.

A Comparative Guide to DL-Threonine and L-Glutamine in Immune Response Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory roles of DL-Threonine and L-Glutamine, supported by experimental data. While direct comparative studies are limited, this document synthesizes available evidence to delineate their distinct and overlapping functions in the immune system.

Introduction

Amino acids are not only fundamental building blocks of proteins but also critical signaling molecules and metabolic fuels for immune cells. The state of the immune system is profoundly influenced by the availability of specific amino acids. Among these, L-Glutamine has been extensively studied and is widely recognized as a crucial nutrient for a robust immune response, becoming "conditionally essential" during periods of stress or illness.[1] this compound, an essential amino acid, is also known to play a role in immunity, particularly in maintaining gut mucosal barrier function. This guide aims to compare the known effects of this compound and L-Glutamine on various aspects of the immune response, presenting quantitative data, experimental methodologies, and a visualization of the signaling pathways involved.

Data Presentation: Quantitative Effects on Immune Parameters

The following tables summarize the quantitative effects of L-Glutamine and this compound on key immune cell functions as reported in various experimental models. It is important to note the different model systems and conditions when comparing the data.

Table 1: Effects on Lymphocyte Proliferation
Amino AcidExperimental ModelTreatment/ConcentrationEffect on ProliferationCitation(s)
L-Glutamine Human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with Phytohemagglutinin (PHA)Optimal concentration of 0.6 mMSignificantly enhanced lymphocyte proliferation.[2]
Human PBMCs stimulated with PHAVarious concentrationsOptimal proliferation observed at 0.6-2.0 mM. Low levels compromise proliferation.[2]
This compound Feline T-cell line (MYA-1)High concentrationsIncreased proliferative activity.[3]
Table 2: Effects on Cytokine Production
Amino AcidCell TypeStimulusCytokine(s) AffectedQuantitative ChangeCitation(s)
L-Glutamine Human PBMCsPHAIL-2, IFN-γ, IL-4, IL-10Significantly enhanced production at 0.6 mM.
Human PBMCsBCGIFN-γ (Th1)Promoted production.
Human PBMCsMeasles VirusIL-10 (Th2)Suppressed production.
Murine Peritoneal MacrophagesLipopolysaccharide (LPS)TNF-α, IL-1β, IL-6Increased production with glutamine-enriched diet.[4]
Murine Peritoneal MacrophagesLPSTNF-αDecreased production with 2 mM glutamine in vitro.[5]
This compound Feline T-cell line (MYA-1)-GM-CSF, TNF-αIncreased secretion at high concentrations.[3]
Broiler Chickens (ileum)-IFN-γ, IL-1βDownregulated mRNA abundance with 3 g/kg L-Thr supplementation.[6]
Mice with DSS-induced colitisDSSIL-22Decreased levels when supplemented at the start of colitis.[7]
Table 3: Effects on Phagocyte Function
Amino AcidCell TypeFunction AssessedEffectCitation(s)
L-Glutamine Murine MacrophagesPhagocytosis of opsonized sheep erythrocytesSignificantly increased at ≥ 0.125 mM.[8]
Murine NeutrophilsSuperoxide productionEnhanced via NADPH oxidase.[9]
Murine NeutrophilsRecruitment and NET formationReduced activation and formation.[2][10]
This compound Grass Carp MacrophagesM1-type activationAttenuated M1-type macrophage activation.[11]

Signaling Pathways

Both L-Glutamine and this compound exert their effects by modulating key intracellular signaling pathways that govern immune cell activation, proliferation, and function.

L-Glutamine Signaling Pathways

L-Glutamine metabolism is intricately linked to several critical signaling hubs in immune cells:

  • mTOR Pathway: L-Glutamine activates the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism.[12][13] This is crucial for lymphocyte activation and differentiation.

  • NF-κB Pathway: Glutamine modulates the nuclear factor-kappa B (NF-κB) signaling pathway, which is pivotal for the expression of pro-inflammatory cytokines and other immune mediators.[4][14][15] In some contexts, glutamine can enhance NF-κB activation in macrophages, while in others, it shows an inhibitory effect, suggesting a context-dependent role.[4][16]

  • Redox Regulation: Glutamine is a precursor for the synthesis of glutathione (B108866) (GSH), the most abundant intracellular antioxidant.[17][18] By maintaining redox balance, glutamine protects immune cells from oxidative stress during inflammatory responses.[19]

L_Glutamine_Signaling L_Glutamine L-Glutamine mTORC1 mTORC1 L_Glutamine->mTORC1 NFkB NF-κB L_Glutamine->NFkB modulates GSH Glutathione (GSH) Synthesis L_Glutamine->GSH Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Cytokine_Production Cytokine Production NFkB->Cytokine_Production Redox_Balance Redox Balance & Cell Survival GSH->Redox_Balance

L-Glutamine's key signaling pathways in immune cells.
This compound Signaling Pathways

Research on this compound's signaling in immune cells is less extensive and often focuses on intestinal immunity.

  • TOR and MAPK Pathways: Threonine influences the Target of Rapamycin (TOR) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways to regulate immune cell differentiation and cytokine expression in the intestine.[20]

  • NF-κB Pathway: Threonine can regulate the production of IgA by influencing NF-κB activation.[20] The induction of Mucin 2 (MUC2) and polymeric immunoglobulin receptor (pIgR) gene expression, crucial for mucosal immunity, also requires NF-κB activation, a process influenced by threonine availability.[21]

DL_Threonine_Signaling DL_Threonine This compound TOR_MAPK TOR / MAPK Pathways DL_Threonine->TOR_MAPK NFkB NF-κB DL_Threonine->NFkB modulates Cytokine_Modulation Cytokine Modulation TOR_MAPK->Cytokine_Modulation Mucin_IgA Mucin & IgA Production NFkB->Mucin_IgA Intestinal_Immunity Intestinal Immunity Mucin_IgA->Intestinal_Immunity Cytokine_Modulation->Intestinal_Immunity Lymphocyte_Proliferation_Assay cluster_prep Cell Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs Plate_Cells Plate cells in 96-well plate (2x10^5 cells/well) Isolate_PBMCs->Plate_Cells Add_Compounds Add this compound / L-Glutamine Plate_Cells->Add_Compounds Stimulate Add Mitogen (e.g., PHA) Add_Compounds->Stimulate Incubate_72h Incubate for 72 hours Stimulate->Incubate_72h Add_Thymidine Add [3H]-Thymidine (1 µCi/well) Incubate_72h->Add_Thymidine Incubate_18h Incubate for 18 hours Add_Thymidine->Incubate_18h Harvest Harvest cells onto filter mat Incubate_18h->Harvest Scintillation Scintillation Counting (CPM) Harvest->Scintillation Analyze Calculate Stimulation Index (SI) Scintillation->Analyze ELISA_Workflow cluster_prep Plate Preparation cluster_incubation Sample & Antibody Incubation cluster_detection Detection & Analysis Coat_Plate Coat plate with capture antibody Block_Plate Wash and block plate Coat_Plate->Block_Plate Add_Samples Add standards and samples Block_Plate->Add_Samples Add_Detection_Ab Wash, add detection antibody Add_Samples->Add_Detection_Ab Add_Enzyme Wash, add Streptavidin-HRP Add_Detection_Ab->Add_Enzyme Add_Substrate Wash, add TMB substrate Add_Enzyme->Add_Substrate Stop_Reaction Add stop solution Add_Substrate->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate Analyze Calculate cytokine concentration Read_Plate->Analyze

References

A Comparative Purity Assessment of Commercial DL-Threonine Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the purity of commercially available DL-Threonine preparations. The selection of high-purity reagents is critical for reproducible and accurate results in research and drug development. This document provides a comparative analysis of fictional representative commercial this compound products, supported by detailed experimental protocols for key analytical techniques.

Comparative Analysis of Commercial this compound

To illustrate the potential variability in commercial products, this section presents a hypothetical comparative analysis of three fictional this compound brands: "PureThreo," "ThreoMax," and "ValuThreo." The data presented in the following tables are representative of what may be obtained through the analytical methods detailed in this guide.

Purity and Impurity Profile

The purity of this compound is primarily determined by High-Performance Liquid Chromatography (HPLC), which can separate and quantify the main compound and any related impurities. Common impurities in this compound can include other amino acids, intermediates from the synthesis process, and degradation products.

Table 1: HPLC Purity Analysis of Commercial this compound Preparations

ProductPurity (%)Impurity A (%)Impurity B (%)Impurity C (%)Total Impurities (%)
PureThreo 99.920.030.020.030.08
ThreoMax 99.650.150.080.120.35
ValuThreo 98.800.450.300.451.20
  • Impurity A: Unidentified peak at relative retention time (RRT) 0.85

  • Impurity B: Glycine

  • Impurity C: Unidentified peak at RRT 1.15

Assay by Titration

Potentiometric titration is a standard method to determine the overall assay value of an amino acid. This method provides a quantitative measure of the total amount of the amino acid present.

Table 2: Potentiometric Titration Assay of Commercial this compound Preparations

ProductAssay (% as is)
PureThreo 99.8
ThreoMax 99.5
ValuThreo 98.9
Spectroscopic Analysis

Spectroscopic methods such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the identity and structural integrity of the this compound.

Table 3: Spectroscopic Analysis Summary

ProductFTIR¹H NMR
PureThreo Conforms to reference spectrumConforms to reference spectrum
ThreoMax Conforms to reference spectrumConforms to reference spectrum, minor unidentified signals
ValuThreo Conforms to reference spectrum, minor peak broadeningConforms to reference spectrum, notable unidentified signals

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is used for the determination of purity and impurity profiles.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5-50% B

    • 20-25 min: 50% B

    • 25-26 min: 50-5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Mobile Phase A.

Potentiometric Titration

This method is used to determine the assay of this compound.

  • Apparatus: Potentiometric titrator with a suitable electrode system (e.g., glass and reference electrodes).

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Procedure:

    • Accurately weigh approximately 100 mg of the this compound sample.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Titrate with 0.1 M perchloric acid, recording the potential difference as a function of the titrant volume.

    • Determine the endpoint as the point of maximum inflection on the titration curve.

    • Perform a blank titration and make any necessary corrections.

Spectroscopic Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

  • Instrument: FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) disc containing approximately 1% of the this compound sample.

  • Analysis: Record the infrared spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: Compare the resulting spectrum with a reference spectrum of pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 0.7 mL of D₂O.

  • Analysis: Acquire a ¹H NMR spectrum.

  • Interpretation: Compare the chemical shifts and coupling constants of the sample with a reference spectrum of pure this compound.

Visualizations

Threonine Catabolism Pathway

The following diagram illustrates the major metabolic pathways for the breakdown of threonine in mammals.

Threonine_Catabolism Threonine L-Threonine A 2-Amino-3-ketobutyrate Threonine->A Threonine Dehydrogenase AlphaKetobutyrate α-Ketobutyrate Threonine->AlphaKetobutyrate Threonine Dehydratase Glycine Glycine A->Glycine 2-Amino-3-ketobutyrate CoA ligase AcetylCoA Acetyl-CoA A->AcetylCoA 2-Amino-3-ketobutyrate CoA ligase TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PropionylCoA Propionyl-CoA AlphaKetobutyrate->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA SuccinylCoA->TCA_Cycle

Caption: Major pathways of L-Threonine catabolism in mammals.

PI3K/Akt Signaling Pathway

Threonine phosphorylation is a key event in many signaling pathways. The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its activity is modulated by the phosphorylation of key protein kinases on threonine and serine residues.

PI3K_Akt_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (Protein Kinase B) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Simplified PI3K/Akt signaling pathway.

Experimental Workflow for Purity Assessment

The following diagram outlines the logical workflow for the comprehensive purity assessment of a commercial this compound preparation.

Purity_Assessment_Workflow Start Receive Commercial This compound Sample Visual Visual Inspection Start->Visual Titration Potentiometric Titration Visual->Titration HPLC HPLC Analysis Visual->HPLC Spectroscopy Spectroscopic Analysis (FTIR, NMR) Visual->Spectroscopy DataAnalysis Data Analysis and Comparison Titration->DataAnalysis HPLC->DataAnalysis Spectroscopy->DataAnalysis Report Generate Purity Report DataAnalysis->Report

Caption: Workflow for this compound purity assessment.

Inter-Laboratory Validation of a DL-Threonine Analytical Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of amino acids is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products and research outcomes. This guide provides an objective comparison of the performance of a DL-Threonine analytical standard when utilized with various analytical methodologies. Supporting experimental data, detailed protocols, and visual workflows are presented to aid in the selection of the most appropriate analytical strategy for your specific needs.

Data Presentation: Performance Comparison of Analytical Methods for Threonine Analysis

The choice of analytical method is critical and depends on factors such as the sample matrix, required sensitivity, and the need to distinguish between stereoisomers.[1] Below is a summary of the performance characteristics of common analytical methods for amino acid analysis, which would be applicable when validating a this compound analytical standard.

Analytical Method Principle Precision (RSD) Accuracy/Recovery (%) Sensitivity Key Advantages Limitations Citation
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, often requiring derivatization for UV or fluorescence detection.Intra-assay CV: 1-7%Inter-assay CV: 2-12%91-108%High (pmol to fmol range with fluorescence detection).[2]High resolution, good reproducibility, and fast analysis speed.[]Derivatization can add complexity and potential for variability.[4]
Ion-Exchange Chromatography (IEC) Separation based on the net electrical charge of the amino acids.[5]RSDr: 1.9-4.1%RSDR: 3.8-11.7% (for total threonine in feed)>95%High (picomole sensitivity is easily accomplished).Highly reproducible and rugged, especially for complex matrices; considered a gold standard for amino acid analysis.[6]Can be time-consuming compared to modern HPLC methods.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives of amino acids followed by mass-based detection.0.49-11.10% (urine)0.70-3.87% (serum)Validated by nonchiral GC-MS methods.High (LOD in the nM range).Excellent for separating and quantifying enantiomers (D- and L-amino acids).[7]Derivatization is necessary and can be complex; potential for racemization during sample preparation.[7][8][7]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by highly selective and sensitive mass spectrometric detection.Intraday and interday precision <14.9% RSD.75.6-118.0%Very high (LOQ in the ng/mL range).[9]High selectivity and sensitivity, can often analyze underivatized amino acids, and is suitable for complex biological matrices.[10]Matrix effects can influence ionization and quantification; requires expensive instrumentation.[10][9]
Enzymatic Assay Utilizes an enzyme, such as L-threonine dehydrogenase, that specifically acts on threonine.[11]N/AN/AHigh (can detect levels down to 2 µM).[12]Highly specific for a particular enantiomer (e.g., L-Threonine); can be adapted for high-throughput screening.[12]Specific enzymes may not be available for all amino acid forms (e.g., D-Threonine or this compound mixtures).[11][12]

RSD: Relative Standard Deviation; RSDr: Repeatability RSD; RSDR: Reproducibility RSD; CV: Coefficient of Variation; LOD: Limit of Detection; LOQ: Limit of Quantitation. Data is generalized from various amino acid analysis studies.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following are generalized protocols for the key analytical methods discussed.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method is widely used for the quantification of amino acids in various samples, including protein hydrolysates and plasma.[4]

a. Sample Preparation (Protein Hydrolysis):

  • To release free amino acids, protein samples are hydrolyzed using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[13]

  • The hydrolysate is then dried to remove the acid, typically by evaporation under a stream of nitrogen.

  • The dried residue is reconstituted in a suitable buffer (e.g., 0.1 M HCl) for derivatization.

b. Pre-column Derivatization with o-Phthaldialdehyde (OPA):

  • An automated online derivatization is performed by mixing the sample with OPA reagent prior to injection.[4]

  • The derivatization reaction forms highly fluorescent products that can be detected with high sensitivity.[2]

c. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100mm x 4.6mm, 5µm particle size).[4]

  • Mobile Phase: A gradient elution is typically used, for example, with mobile phase A consisting of a phosphate (B84403) buffer and mobile phase B being a mixture of acetonitrile, methanol, and water.[14]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: Fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 455 nm.[4]

  • Quantification: A calibration curve is generated using a this compound analytical standard of known concentrations.

Ion-Exchange Chromatography (IEC) with Post-column Derivatization

IEC is a robust and highly reproducible method for amino acid analysis, particularly for complex biological samples.[6][15]

a. Sample Preparation:

  • For protein-containing samples, acid hydrolysis is performed as described for the HPLC method.

  • Biological fluids may require deproteinization, for instance, by precipitation with an acid, followed by centrifugation.

  • The sample is then adjusted to the appropriate pH (e.g., pH 2.2) for injection.

b. Chromatographic Conditions:

  • Column: A cation-exchange column.

  • Mobile Phase: A step or continuous gradient of buffers with increasing pH and/or cation concentration (e.g., sodium or lithium-based buffers) is used to elute the amino acids.[6][15]

  • Temperature: The column temperature is typically controlled to ensure reproducible separation.

c. Post-column Derivatization with Ninhydrin (B49086):

  • After separation on the column, the eluent is mixed with a ninhydrin reagent.

  • The mixture is passed through a heated reaction coil to facilitate the color-forming reaction.

  • The resulting colored complex is detected using a photometric detector at 570 nm (and 440 nm for proline and hydroxyproline).[15]

Enzymatic Assay for L-Threonine

This protocol is specific for L-Threonine but illustrates the principle of enzymatic assays.

a. Principle: The assay is based on the selective, NAD+-coupled enzymatic metabolism of L-Threonine, which produces NADH. The generated NADH is then used in a developer solution to convert a probe into a stable fluorophore.[12]

b. Sample Preparation:

  • Biological fluids like plasma or serum should be deproteinized using a 10 kDa molecular weight cutoff spin column.[12]

  • Tissue samples should be homogenized in an appropriate assay buffer on ice.[12]

c. Assay Procedure:

  • Prepare a standard curve using an L-Threonine analytical standard.

  • Add samples and standards to a 96-well plate.

  • Prepare a reaction mix containing the threonine enzyme mix and developer solution.

  • Add the reaction mix to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.[12]

  • Measure the fluorescence at an excitation/emission of 535/587 nm.[12]

  • The concentration of L-Threonine in the samples is determined by comparing their fluorescence to the standard curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes in the validation and application of a this compound analytical standard.

G Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Sample Sample Hydrolysis (if protein) Hydrolysis (if protein) Sample->Hydrolysis (if protein) 6M HCl, 110°C, 24h Deproteinization (if biological fluid) Deproteinization (if biological fluid) Sample->Deproteinization (if biological fluid) e.g., Acid Precipitation Neutralization/\nReconstitution Neutralization/ Reconstitution Hydrolysis (if protein)->Neutralization/\nReconstitution Derivatization (Pre-column) Derivatization (Pre-column) Neutralization/\nReconstitution->Derivatization (Pre-column) Deproteinization (if biological fluid)->Neutralization/\nReconstitution HPLC Separation HPLC Separation Derivatization (Pre-column)->HPLC Separation C18 Column Detection Detection HPLC Separation->Detection UV or Fluorescence Quantification Quantification Detection->Quantification This compound Standard This compound Standard Calibration Curve Calibration Curve This compound Standard->Calibration Curve Calibration Curve->Quantification

Caption: A general experimental workflow for the quantification of this compound.

G Analytical Method Validation Process (ICH Q2(R1)) cluster_validation_params Validation Parameters Analytical_Procedure Analytical Procedure for this compound Specificity Specificity Analytical_Procedure->Specificity Linearity Linearity Analytical_Procedure->Linearity Accuracy Accuracy Analytical_Procedure->Accuracy Precision Precision (Repeatability, Reproducibility) Analytical_Procedure->Precision Detection_Limit Detection Limit (LOD) Analytical_Procedure->Detection_Limit Robustness Robustness Analytical_Procedure->Robustness Validation_Report Validation Report Specificity->Validation_Report Range Range Linearity->Range Range->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Quantitation_Limit Quantitation Limit (LOQ) Detection_Limit->Quantitation_Limit Quantitation_Limit->Validation_Report Robustness->Validation_Report

Caption: Key steps in the validation of an analytical method based on ICH Q2(R1) guidelines.[16][17][18]

G Decision Tree for Threonine Analysis Method Selection Start Need to analyze Threonine? Isomer_Separation Need to separate D/L isomers? Start->Isomer_Separation Complex_Matrix Complex sample matrix? Isomer_Separation->Complex_Matrix No GC_MS Use GC-MS with chiral column Isomer_Separation->GC_MS Yes High_Sensitivity High sensitivity required? Complex_Matrix->High_Sensitivity No IEC Use Ion-Exchange Chromatography Complex_Matrix->IEC Yes L_Threonine_Only Only L-Threonine quantification? High_Sensitivity->L_Threonine_Only No LC_MS Use LC-MS/MS High_Sensitivity->LC_MS Yes High_Throughput High throughput needed? HPLC Use HPLC with derivatization High_Throughput->HPLC Yes High_Throughput->HPLC No, use HPLC or IEC L_Threonine_Only->High_Throughput No Enzymatic_Assay Use Enzymatic Assay L_Threonine_Only->Enzymatic_Assay Yes

Caption: A decision tree to aid in selecting the appropriate analytical method for threonine analysis.

References

A Comparative Metabolomic Guide: Cellular Metabolism of DL-Threonine vs. L-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic consequences of utilizing L-threonine versus a racemic mixture of DL-threonine in cell culture media. While direct comparative metabolomic studies are not extensively available in the public domain, this document synthesizes known metabolic pathways of L- and D-amino acids to predict the metabolic shifts and provides standardized experimental protocols for researchers to conduct their own comparative analyses.

Introduction

L-Threonine is an essential amino acid for mammals, playing a critical role in protein synthesis, one-carbon metabolism, and as a precursor for other vital metabolites.[1] In contrast, D-amino acids are less common in mammals and are primarily metabolized by D-amino acid oxidase (DAO).[2] The use of this compound in cell culture media introduces the "unnatural" D-threonine isomer, which can lead to distinct metabolic outcomes compared to using the purely proteinogenic L-threonine. Understanding these differences is crucial for optimizing cell culture conditions and for the precise metabolic engineering of cells in research and biopharmaceutical production.

Predicted Comparative Metabolomics

The following table summarizes the predicted quantitative differences in key intracellular metabolites when cells are cultured with L-threonine versus this compound. These predictions are based on the established metabolic fates of each isomer. In a this compound culture, it is assumed that only the L-threonine fraction is utilized for protein synthesis and major metabolic pathways, while D-threonine is slowly metabolized by D-amino acid oxidase.

Table 1: Predicted Changes in Key Metabolite Levels

Metabolite ClassMetabolitePredicted Level in this compound Culture (vs. L-Threonine)Rationale
Amino Acids L-ThreonineLowerOnly 50% of the supplemented threonine is in the L-form.
D-ThreonineHigherPresent in the racemic mixture and likely has a slower uptake and metabolic rate.
Glycine (B1666218)LowerL-Threonine is a major precursor to glycine via the threonine dehydrogenase pathway.[3]
SerineNo significant changeWhile metabolically related to glycine, its levels may be compensated by other pathways.
TCA Cycle Intermediates Acetyl-CoALowerA significant catabolic pathway of L-threonine produces acetyl-CoA.[3]
Propionyl-CoASlightly LowerAn alternative catabolic pathway for L-threonine leads to propionyl-CoA.[1]
D-Amino Acid Metabolism α-KetobutyrateHigherThe product of D-threonine oxidation by D-amino acid oxidase.
Hydrogen Peroxide (H₂O₂)HigherA byproduct of the D-amino acid oxidase reaction, potentially leading to increased oxidative stress.

Signaling and Metabolic Pathways

The metabolism of L-threonine is integrated into central cellular processes. It is a key nutrient that, beyond its role in protein synthesis, influences cell growth and proliferation through signaling networks like the mTOR pathway.[3] The catabolism of L-threonine provides essential precursors for biosynthesis and energy production.

L-Threonine Metabolic Pathways

L-Threonine is primarily metabolized through two main pathways in most mammals:

  • Threonine Dehydrogenase Pathway: L-Threonine is converted to 2-amino-3-ketobutyrate, which is then cleaved to yield glycine and acetyl-CoA .[3] Acetyl-CoA enters the TCA cycle for energy production, while glycine is a crucial component of one-carbon metabolism.

  • Threonine Dehydratase Pathway: L-Threonine is converted to α-ketobutyrate , which is further metabolized to propionyl-CoA and subsequently succinyl-CoA, another TCA cycle intermediate.[1]

L_Threonine_Metabolism L_Thr L-Threonine A3K 2-Amino-3-ketobutyrate L_Thr->A3K Threonine Dehydrogenase AKB α-Ketobutyrate L_Thr->AKB Threonine Dehydratase Gly Glycine A3K->Gly AcCoA Acetyl-CoA A3K->AcCoA TCA TCA Cycle AcCoA->TCA PropCoA Propionyl-CoA AKB->PropCoA PropCoA->TCA ... -> Succinyl-CoA

Key metabolic pathways of L-Threonine.

Experimental Protocols

To validate the predicted metabolic differences, a standardized experimental workflow for comparative metabolomics is essential.

Cell Culture
  • Cell Line: Select a relevant mammalian cell line (e.g., CHO, HEK293, HeLa).

  • Media: Culture cells in a chemically defined medium deficient in threonine. Supplement the media with either a defined concentration of L-Threonine (e.g., 2 mM) or an equivalent concentration of this compound (2 mM).

  • Culture Conditions: Maintain cells in a controlled environment (e.g., 37°C, 5% CO₂) and harvest during the mid-logarithmic growth phase. Ensure a sufficient number of biological replicates (at least 3-5) for each condition.[4]

Metabolite Extraction

A rapid and cold extraction method is crucial to quench metabolism and preserve the cellular metabolome.

  • Quenching and Washing: Aspirate the culture medium and quickly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.[5]

  • Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water, -80°C) to the cells.[6][7]

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.[8]

  • Centrifugation: Pellet the cell debris by centrifugation at high speed (e.g., 14,000 x g) at 4°C.[6]

  • Supernatant Collection: Collect the supernatant containing the metabolites for analysis.

LC-MS Based Metabolomics Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) for the separation and detection of metabolites.[4]

  • Chromatography: Employ a suitable column (e.g., C18 for general profiling or a HILIC column for polar metabolites) to separate the compounds.[5]

  • Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Analysis: Process the raw data using specialized software for peak picking, alignment, and integration. Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a standard library. Perform statistical analysis (e.g., t-test, volcano plots) to identify significantly altered metabolites between the two conditions.

Experimental Workflow Diagram

Experimental_Workflow cluster_culture Cell Culture Culture_L Cells + L-Threonine Harvest Harvest Cells (Log Phase) Culture_L->Harvest Culture_DL Cells + this compound Culture_DL->Harvest Quench Quench Metabolism & Wash (Cold PBS) Harvest->Quench Extract Metabolite Extraction (80% Methanol, -80°C) Quench->Extract Analyze LC-MS Analysis Extract->Analyze Data Data Processing & Statistical Analysis Analyze->Data Result Comparative Metabolomic Profile Data->Result

References

A Comparative Guide to DL-Threonine Synthesis: Benchmarking Yield and Purity of Key Industrial Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of amino acids is a critical aspect of production. This guide provides an objective comparison of the primary industrial synthesis routes for DL-Threonine, focusing on yield and purity. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most suitable synthesis strategy.

This comparison focuses on three principal routes for the production of this compound:

  • Chemical Synthesis from Crotonic Acid: A classic chemical approach to synthesizing the racemic mixture.

  • Chemical Synthesis from Glycine (B1666218) and Acetaldehyde (B116499): Another prominent chemical synthesis pathway.

  • Fermentation of L-Threonine (B559522) followed by Racemization: A hybrid approach that combines biosynthesis with a chemical conversion step.

Data Presentation: A Quantitative Comparison

The following table summarizes the typical yields and purities associated with each this compound synthesis route, based on available data.

Synthesis RouteStarting MaterialsTypical YieldTypical PurityKey Considerations
Chemical Synthesis via Crotonic Acid Crotonic acid, Mercury(II) acetate (B1210297), Bromine, Methanol (B129727), Ammonia (B1221849)60-70% (overall)>98%Involves multiple steps and the use of toxic mercury compounds.
Chemical Synthesis via Glycine and Acetaldehyde Glycine, Acetaldehyde, Copper(II) saltYield of purification step is high, but overall yield information is limited.>99.5%[1]Formation of a copper chelate intermediate facilitates purification.
Fermentation and Racemization Glucose, Ammonia (for fermentation); L-Threonine, Acetic Acid, Aldehyde (for racemization)L-Threonine fermentation yield is high (>98.5% purity, >85% extraction yield)[2]. Racemization yield is typically high.>99%A two-stage process combining the high efficiency of fermentation with a subsequent chemical step.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a comprehensive understanding of each synthesis route.

Chemical Synthesis from Crotonic Acid

This method involves the formation of an intermediate, α-bromo-β-methoxybutyric acid, followed by amination to produce this compound.

Step 1: Synthesis of α-Bromo-β-methoxy-n-butyric acid A solution of 2 moles of crotonic acid and 2 moles of mercury(II) acetate in 3 liters of methanol is prepared in a 5-liter flask. The mixture is warmed and shaken until the mercuric acetate dissolves. After standing at room temperature for 48 hours, the precipitate is filtered. The filtrate is then treated with 2 moles of bromine, and the resulting mixture is processed to yield crude α-bromo-β-methoxy-n-butyric acids. The yield of this intermediate is typically 88-93% based on the initial crotonic acid.

Step 2: Synthesis of this compound The crude bromo acid mixture (0.5 mole) is added to 2.5 liters of concentrated aqueous ammonia (28%) and the solution is allowed to stand at room temperature for 6-7 days. The reaction mixture is then concentrated under reduced pressure. The residue is dissolved in hot water, and the solution is decolorized with activated charcoal. Upon cooling, this compound crystallizes. The yield of pure this compound from the bromo acid is approximately 60-68%.

Chemical Synthesis from Glycine and Acetaldehyde

This process relies on the condensation of glycine and acetaldehyde, often in the presence of a metal ion to control the stereochemistry and facilitate purification.

Step 1: Formation of Copper Glycinate (B8599266) An aqueous solution of glycine is treated with a copper(II) salt, such as copper sulfate, and the pH is adjusted to form the copper glycinate complex.

Step 2: Aldol Condensation with Acetaldehyde To the solution of copper glycinate, acetaldehyde is added. The reaction is typically carried out at a controlled temperature and pH. This results in the formation of a mixture of copper chelates of threonine and allothreonine.

Step 3: Purification and Isolation of this compound The copper chelate of this compound is selectively precipitated and separated. The chelate is then decomposed by adjusting the pH with an acid, such as sulfuric acid. The liberated this compound is then purified by ion-exchange chromatography. A final recrystallization from aqueous methanol can yield this compound with a purity of over 99.5%[1].

Fermentation of L-Threonine and Subsequent Racemization

This hybrid approach leverages the high efficiency of microbial fermentation to produce L-Threonine, which is then converted to the racemic this compound.

Step 1: Fermentative Production of L-Threonine Genetically engineered strains of microorganisms, such as Escherichia coli or Corynebacterium glutamicum, are used for the large-scale production of L-Threonine. The fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, and nutrient supply. The carbon source is typically glucose or sucrose. After fermentation, the L-Threonine is separated from the fermentation broth. Extraction yields are reported to be greater than 85% with a purity of over 98.5%[2].

Step 2: Racemization of L-Threonine The purified L-Threonine is subjected to a racemization process. A common method involves heating the optically active amino acid in an acidic medium, such as acetic acid, in the presence of a catalytic amount of an aldehyde. The reaction is typically carried out at temperatures between 80-100°C for several hours. The progress of the racemization can be monitored by measuring the optical rotation of the solution. Once the optical rotation reaches zero, the reaction is complete, and the this compound can be isolated and purified.

Mandatory Visualizations

To further elucidate the described processes, the following diagrams have been generated using the DOT language.

G cluster_0 Chemical Synthesis from Crotonic Acid cluster_1 Chemical Synthesis from Glycine & Acetaldehyde cluster_2 Fermentation and Racemization Crotonic_Acid Crotonic Acid Intermediate α-Bromo-β-methoxy-n-butyric Acid Crotonic_Acid->Intermediate Hg(OAc)₂, MeOH Br₂ DL_Threonine_CA This compound Intermediate->DL_Threonine_CA NH₃ Glycine Glycine Copper_Chelate Copper Chelate of Threonine Glycine->Copper_Chelate Cu²⁺ Acetaldehyde Acetaldehyde Acetaldehyde->Copper_Chelate DL_Threonine_GA This compound Copper_Chelate->DL_Threonine_GA H⁺, Ion Exchange Glucose Glucose L_Threonine L-Threonine Glucose->L_Threonine Fermentation (e.g., E. coli) DL_Threonine_FR This compound L_Threonine->DL_Threonine_FR Racemization (Heat, Acid, Aldehyde)

Caption: Comparison of this compound synthesis workflows.

G Aspartate Aspartate Aspartyl_P Aspartyl-β-phosphate Aspartate->Aspartyl_P aspartokinase Aspartate_Semialdehyde Aspartate-β-semialdehyde Aspartyl_P->Aspartate_Semialdehyde aspartate-semialdehyde dehydrogenase Homoserine Homoserine Aspartate_Semialdehyde->Homoserine homoserine dehydrogenase O_Phospho_Homoserine O-Phosphohomoserine Homoserine->O_Phospho_Homoserine homoserine kinase L_Threonine L-Threonine O_Phospho_Homoserine->L_Threonine threonine synthase

Caption: Biosynthetic pathway of L-Threonine from Aspartate.

References

Safety Operating Guide

Personal protective equipment for handling DL-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling DL-Threonine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. While this compound is not classified as a hazardous substance, adherence to good laboratory practices is crucial to maintain a safe research environment.[1][2]

Personal Protective Equipment (PPE)

Although this compound is not considered hazardous, wearing appropriate PPE is a fundamental safety measure in any laboratory setting. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
Skin Protection Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[3][4]
Respiratory Protection Under normal use and with adequate ventilation, respiratory protection is not typically required.[3][5] If dust is generated, a particulate filter respirator (e.g., P1) may be necessary.[6]

Quantitative Safety Data

The following table summarizes key quantitative data for this compound.

Data PointValueSpeciesTest Guideline
Acute Oral Toxicity (LD50) > 2,000 mg/kgRat (female)OECD Test Guideline 423
Acute Inhalation Toxicity (LC50) > 5.15 mg/l (4 h)Rat (male and female)-

Source: Sigma-Aldrich Safety Data Sheet[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures the integrity of the compound.

operational_workflow Operational Workflow for this compound Handling receiving 1. Receiving and Inspection - Visually inspect container for damage. - Verify product label. storage 2. Storage - Store in a dry, cool, well-ventilated place. - Keep container tightly closed. - Recommended temperature: 15-25°C. receiving->storage handling 3. Handling - Use in a well-ventilated area. - Avoid generating dust. - Wear appropriate PPE. storage->handling use 4. Use in Experiments - Follow established laboratory protocols. - Avoid contact with skin and eyes. handling->use disposal 5. Disposal - Dispose of as unused product in accordance with local regulations. - Do not let product enter drains. use->disposal

Operational Workflow for this compound Handling
  • Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks. Confirm that the product name and CAS number (80-68-2) on the label match the order.[1]

  • Storage : Store the container in a dry, cool, and well-ventilated area.[2][7] Keep the container tightly closed to prevent moisture absorption. The recommended storage temperature is between 15–25 °C.[8] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advised.[9]

  • Handling : Always handle this compound in a well-ventilated area to minimize inhalation of any dust.[2] General industrial hygiene practices should be followed.[2] Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Disposal : Dispose of unused this compound and its container in accordance with local, state, and federal regulations.[10] Do not dispose of the chemical into drains or the environment.[2][6] Contaminated packaging should be handled in the same manner as the substance itself.[6]

Immediate First Aid Procedures

In the event of exposure, follow these immediate first aid measures.

first_aid_procedures First Aid for this compound Exposure exposure Exposure Occurs inhalation Inhalation - Move to fresh air. exposure->inhalation skin_contact Skin Contact - Wash off with soap and plenty of water. exposure->skin_contact eye_contact Eye Contact - Rinse cautiously with water for several minutes. - Remove contact lenses, if present and easy to do. exposure->eye_contact ingestion Ingestion - Rinse mouth with water. - Do NOT induce vomiting. exposure->ingestion medical_attention Seek Medical Attention (if symptoms persist or develop) inhalation->medical_attention skin_contact->medical_attention eye_contact->medical_attention ingestion->medical_attention

First Aid for this compound Exposure
  • Following Inhalation : If dust is inhaled, move the individual to fresh air.[6][8] If breathing becomes difficult, seek medical attention.

  • Following Skin Contact : If the substance comes into contact with skin, wash the affected area with soap and plenty of water.[2] Remove any contaminated clothing.

  • Following Eye Contact : In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11] If contact lenses are worn, remove them if it is easy to do so and continue rinsing.[11] Seek medical attention if irritation develops or persists.

  • Following Ingestion : If swallowed, rinse the mouth with water.[2][6] Never give anything by mouth to an unconscious person.[2] Call a doctor if you feel unwell.[6][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Threonine
Reactant of Route 2
DL-Threonine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.